molecular formula C8H9NO2 B7762695 2-Acetamidophenol CAS No. 57047-65-1

2-Acetamidophenol

Cat. No.: B7762695
CAS No.: 57047-65-1
M. Wt: 151.16 g/mol
InChI Key: ADVGKWPZRIDURE-UHFFFAOYSA-N
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Description

2-acetamidophenol is a member of the class of phenols that is 2-aminophenol in which one of the hydrogens attached to the amino group has been replaced by an acetyl group. A positional isomer of paracetamol which possesses anti-inflammatory, anti-arthritic and anti-platelet aggregation properties. It has a role as a platelet aggregation inhibitor, an anti-inflammatory agent, a xenobiotic metabolite, an apoptosis inducer, an antineoplastic agent and an antirheumatic drug. It is a member of phenols and a member of acetamides.
2-Acetamidophenol has been reported in Huperzia serrata and Streptomyces xanthophaeus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVGKWPZRIDURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8022082
Record name 2-Hydroxyacetanilide
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Molecular Weight

151.16 g/mol
Source PubChem
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CAS No.

614-80-2, 4746-61-6, 57047-65-1
Record name 2-Acetamidophenol
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Record name 2-Hydroxyacetanilide
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Record name Acetamide, 2-hydroxy-N-phenyl-
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Record name Acetylaminophenol
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Record name 2-Acetamidophenol
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Record name Acetamide, N-(2-hydroxyphenyl)-
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Record name 2-Hydroxyacetanilide
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Record name 2'-hydroxyacetanilide
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Record name O-HYDROXYACETANILIDE
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Record name 2'-Hydroxyacetanilide
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Foundational & Exploratory

2-Acetamidophenol chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide), a significant positional isomer of the widely used analgesic, paracetamol. Intended for researchers, scientists, and professionals in drug development, this document offers a centralized resource covering its chemical structure, physicochemical properties, spectroscopic profile, synthesis, and distinct pharmacological activities. We delve into the causality behind its unique properties, contrasting them with its well-known 4-isomer, and present validated protocols for its synthesis and analysis. This guide serves as an authoritative grounding for professionals exploring the therapeutic and synthetic potential of this versatile molecule.

Chemical Identity and Nomenclature

2-Acetamidophenol is a member of the acetamide and phenol classes.[1][2] It is structurally defined by a phenol ring where an acetyl group has replaced one of the amino hydrogens of 2-aminophenol.[1][2]

IdentifierValue
IUPAC Name N-(2-hydroxyphenyl)acetamide[2]
Synonyms o-Acetamidophenol, 2'-Hydroxyacetanilide, N-Acetyl-2-aminophenol[3][4]
CAS Number 614-80-2[3]
Molecular Formula C₈H₉NO₂[3]
Molecular Weight 151.16 g/mol [2][3]
InChI Key ADVGKWPZRIDURE-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)NC1=CC=CC=C1O[2]

Physicochemical Properties

The ortho-positioning of the hydroxyl and acetamido groups allows for intramolecular hydrogen bonding, which significantly influences its physical properties, such as melting point and solubility, compared to its isomers.

PropertyValueSource
Appearance White to light brown crystalline powder[1][3]
Melting Point 205-210 °C[3]
Boiling Point 273.17 °C (rough estimate)[3]
Solubility Slightly soluble in cold water; soluble in hot water, ethanol, DMSO, and methanol.[1][5][1][3][5]
pKa 9.35 ± 0.35 (Predicted)[3]
Vapor Pressure 3.64 x 10⁻⁵ mmHg at 25°C[3]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, acids, and acid chlorides.[1][3][1][3]

Molecular Structure and Spectroscopic Analysis

The structural arrangement of 2-Acetamidophenol gives rise to a unique spectroscopic fingerprint, which is essential for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[6] Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[6]

¹H NMR Spectral Data: The proton NMR spectrum is distinguished by signals from the phenolic, amide, aromatic, and methyl protons. The broadness of the -OH and -NH signals is due to hydrogen bonding and exchange phenomena.

Chemical Shift (δ) ppm (approx.)MultiplicityNumber of ProtonsAssignment
~9.35Singlet (broad)1HPhenolic -OH
~9.25Singlet1HAmide N-H
~7.95Doublet of doublets1HAromatic C-H
~6.75 - 6.95Multiplet (overlapping)3HAromatic C-H
~2.10Singlet3HMethyl (-CH₃)
Source: BenchChem[6]

¹³C NMR Spectral Data: The carbon spectrum shows eight distinct signals, corresponding to each unique carbon atom in the molecule.

Chemical Shift (δ) ppm (approx.)Assignment
~169.0Carbonyl (C=O)
~147.5Aromatic C-O
~126.5Aromatic C-N
~123.0Aromatic C-H
~121.0Aromatic C-H
~118.5Aromatic C-H
~115.0Aromatic C-H
~24.0Methyl (-CH₃)
Source: BenchChem[6]
Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of key functional groups. Characteristic absorptions include a broad peak for the O-H stretch, a sharp peak for the N-H stretch, and a strong absorption for the carbonyl (C=O) group of the amide.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 2-Acetamidophenol, the mass spectrum will exhibit a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight of approximately 151.16.[2][3]

Synthesis and Reactivity

2-Acetamidophenol is most commonly synthesized via the acetylation of 2-aminophenol. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride.

Synthesis Workflow Diagram

The following diagram illustrates the straightforward, single-step synthesis from commercially available starting materials.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-Aminophenol 2-Aminophenol Reaction Acetylation 2-Aminophenol->Reaction Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction 2-Acetamidophenol 2-Acetamidophenol Reaction->2-Acetamidophenol Main Product Acetic_Acid Acetic Acid (Byproduct) Reaction->Acetic_Acid Byproduct

Sources

2-Acetamidophenol CAS number 614-80-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Acetamidophenol (CAS 614-80-2)

Authored for Researchers, Scientists, and Drug Development Professionals

2-Acetamidophenol (CAS 614-80-2), the ortho-isomer of the widely recognized analgesic paracetamol (4-acetamidophenol), presents a distinct and compelling profile for the scientific community. While frequently identified as a process impurity in the synthesis of acetaminophen, it is also a molecule with unique biological activities that warrant independent investigation.[1][2] This guide synthesizes the current technical knowledge on 2-acetamidophenol, moving beyond its identity as a related compound to explore its physicochemical properties, synthesis, analytical characterization, and burgeoning pharmacological applications. We delve into its recently elucidated mechanism of action, particularly its role in regulating ferroptosis, which positions it as a molecule of interest for conditions such as atherosclerosis.[3][4][5]

Core Physicochemical Characteristics

A foundational understanding of 2-acetamidophenol begins with its key physical and chemical properties. These parameters govern its behavior in experimental settings, from solubility in various solvents to its stability under storage.

PropertyValueSource(s)
CAS Number 614-80-2[6][7]
Molecular Formula C₈H₉NO₂[7][8]
Molecular Weight 151.16 g/mol [7]
Appearance Off-white to beige or light brown crystalline powder[1][6]
Melting Point 205-210 °C[6]
Solubility Soluble in hot water, ethanol, methanol, and DMSO. Slightly soluble in cold water.[1][6][9][10]
pKa 9.35 ± 0.35 (Predicted)[6][11]
IUPAC Name N-(2-hydroxyphenyl)acetamide[7]
Synonyms 2'-Hydroxyacetanilide, o-Hydroxyacetanilide, Orthocetamol[8][12]

Synthesis and Purification: A Practical Workflow

The most common and straightforward synthesis of 2-acetamidophenol involves the N-acetylation of 2-aminophenol. The choice of acetic anhydride as the acetylating agent is driven by its high reactivity, which allows for an efficient conversion.

Synthesis Pathway

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 2-aminophenol attacks one of the carbonyl carbons of acetic anhydride.

Synthesis cluster_reactants Reactants cluster_products Products reactant1 2-Aminophenol reaction_node reactant1->reaction_node reactant2 Acetic Anhydride reactant2->reaction_node product 2-Acetamidophenol byproduct Acetic Acid reaction_node->product N-Acetylation reaction_node->byproduct N-Acetylation

Caption: General workflow for the synthesis of 2-Acetamidophenol.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reactant Preparation: In a suitable reaction vessel, combine 2-aminophenol and glacial acetic acid. The acid serves as a solvent and catalyst.

  • Acetylation: Slowly add acetic anhydride to the mixture. An exothermic reaction will occur, and crystals may begin to appear.[1] The causality here is the rapid formation of the less soluble acetylated product.

  • Reaction Completion: Gently heat the mixture until all solids dissolve completely, ensuring the reaction goes to completion.[1] Monitor the reaction via Thin Layer Chromatography (TLC) until the starting material (2-aminophenol) is no longer visible.

  • Precipitation: After stopping the heat, allow the mixture to cool. Dilute the cooled solution with cold water to precipitate the crude 2-acetamidophenol. The product is less soluble in aqueous media, driving precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with cold water to remove residual acetic acid and other water-soluble impurities.

  • Purification (Recrystallization): For enhanced purity, recrystallize the crude product from a suitable solvent system, such as aqueous ethanol (e.g., 70-80% ethanol).[1][6] This step is critical for removing isomeric impurities and unreacted starting materials. The principle relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, leaving impurities behind in the mother liquor.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of synthesized 2-acetamidophenol. As a key impurity of acetaminophen, validated methods for its detection are well-established.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum will show characteristic peaks for the acetyl methyl protons, the aromatic protons, and the amine and hydroxyl protons.[14][15]

  • Chromatography (HPLC & GC): High-Performance Liquid Chromatography (HPLC) is the standard for assessing purity and quantifying the compound in mixtures, particularly in quality control of paracetamol.[16] Gas Chromatography (GC) can also be employed, often after derivatization.

  • Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity. The expected molecular ion peak would correspond to its molecular weight of approximately 151.16 g/mol .[7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. Key absorptions would include N-H stretching, C=O (amide) stretching, and O-H (phenol) stretching.

Pharmacological Profile and Mechanism of Action

While its isomer, paracetamol, is primarily known for its analgesic and antipyretic effects, 2-acetamidophenol displays a distinct and broader pharmacological profile.[4][7] It has demonstrated anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][7]

Anti-Atherosclerotic Activity via Ferroptosis Regulation

Recent groundbreaking research has identified 2-acetamidophenol as a potent regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[4] This mechanism is central to its observed anti-atherosclerotic effects.[3][5]

The compound mitigates the formation of foam cells (lipid-laden macrophages), a key event in the development of atherosclerotic plaques, by:

  • Upregulating Glutathione Synthesis: It enhances the expression of genes crucial for the synthesis of glutathione (GSH), a major cellular antioxidant. These genes include GCLC, GCLM, and GSS.[3][4]

  • Enhancing GPX4 Activity: By boosting GSH levels, it increases the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides and inhibits ferroptosis.[3]

  • Regulating Iron Homeostasis: It upregulates the expression of iron transport genes like FPN1 and FTH.[3]

  • Reducing Oxidative Stress: This cascade of events leads to a reduction in intracellular reactive oxygen species (ROS) and ferrous ions (Fe²⁺), protecting cells from oxidative damage.[3]

Ferroptosis cluster_pathway Cellular Response to Oxidative Stress aap 2-Acetamidophenol genes Upregulation of GCLC, GCLM, GSS genes aap->genes Induces gsh Increased Glutathione (GSH) genes->gsh Leads to gpx4 Enhanced GPX4 Activity gsh->gpx4 Co-factor for ros Reduced ROS & Fe²⁺ gpx4->ros Detoxifies Lipid Peroxides ferroptosis Inhibition of Ferroptosis & Foam Cell Formation ros->ferroptosis

Caption: Mechanism of 2-Acetamidophenol in inhibiting ferroptosis.

Quantitative Biological Data
ActivityModel / AgentConcentrationResultSource
Anti-Atherosclerotic Zebrafish Hyperlipidemia Model30 µMIC₅₀ for Total Cholesterol (TC) inhibition[3][4]
Zebrafish Hyperlipidemia Model40 µMIC₅₀ for Triglyceride (TG) inhibition[3][4]
Anti-Platelet Aggregation Arachidonic Acid1 µM93.8 ± 2.9% inhibition[4]
Adenosine 5'-diphosphate (ADP)50 µM52 ± 1.4% inhibition[4]

Applications in Drug Discovery and Development

The utility of 2-acetamidophenol spans several key areas for researchers.

  • Pharmaceutical Reference Standard: It is widely used as a certified reference material and pharmaceutical secondary standard for the quality control of acetaminophen.[2][6][13] Its presence and quantity are critical quality attributes in the production of paracetamol.

  • Therapeutic Potential: Its unique pharmacological profile makes it a promising lead compound. The anti-inflammatory and anti-arthritic properties suggest potential applications in rheumatology.[1][7] Furthermore, its potent anti-atherosclerotic activity via ferroptosis modulation opens new avenues for cardiovascular drug development.[5]

  • Intermediate in Organic Synthesis: The presence of reactive hydroxyl and N-acetyl groups makes it a valuable intermediate for the synthesis of more complex molecules in pharmaceuticals, materials science, and agrochemicals.[6][17]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance.

GHS Hazard Information
PictogramCodeHazard StatementSource
Warning H315Causes skin irritation[7]
H319Causes serious eye irritation[7]
R22Harmful if swallowed[18]

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before use.[12]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[18]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[12]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[18]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[18]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[12][19]

Storage Recommendations
  • Conditions: Store in a cool, dry, well-ventilated place.[20] Keep the container tightly closed.[16][20]

  • Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][6]

  • Recommended Storage Temperature: Store below +30°C.[6] For long-term storage as a neat compound, -20°C is also recommended.[2][21]

Conclusion and Future Directions

2-Acetamidophenol has successfully transitioned from being viewed merely as a paracetamol impurity to a compound of significant scientific interest. Its distinct pharmacological activities, particularly the novel anti-atherosclerotic mechanism involving ferroptosis regulation, highlight its potential as a valuable tool and therapeutic lead.

Future research should focus on elucidating its direct molecular targets to better understand its signaling cascades.[4] Further investigation into its metabolism and pharmacokinetic profile in preclinical models is essential to validate its therapeutic potential for inflammatory and cardiovascular diseases.

References

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  • CymitQuimica. (n.d.). CAS 614-80-2: 2-Acetamidophenol.
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  • APExBIO. (n.d.). 2-Acetamidophenol - High-Purity Biochemical Reagent.
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  • Sarex. (n.d.). Cas No. 614-80-2 | 2-Acetamidophenol (o-acetamidophenol) | C8H9NO2.
  • Wang, Y., et al. (2022). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. Marine Drugs. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Physical Characteristics of N-(2-Hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Hydroxyphenyl)acetamide, also known as 2-acetamidophenol or orthocetamol, is a positional isomer of the widely known analgesic, paracetamol (N-(4-hydroxyphenyl)acetamide).[1] While structurally similar, this ortho-isomer exhibits distinct physical and chemical properties that are critical for its application in organic synthesis, pharmaceutical research, and materials science.[2][3] It serves as a precursor for various organic chemicals and is recognized as an impurity in the synthesis of acetaminophen.[2][4] A comprehensive understanding of its physical characteristics is paramount for researchers in drug development and chemical manufacturing to ensure purity, predict behavior in various matrices, and design robust experimental or production protocols.

This guide provides a detailed examination of the key physical characteristics of N-(2-Hydroxyphenyl)acetamide, synthesizing data from authoritative chemical databases and literature. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling and application of this compound.

Molecular Structure and its Influence on Physical Properties

The physical properties of a compound are a direct manifestation of its molecular structure. N-(2-Hydroxyphenyl)acetamide (C₈H₉NO₂) consists of a benzene ring substituted with a hydroxyl (-OH) group and an acetamide (-NHCOCH₃) group at adjacent (ortho) positions.[5] This specific arrangement is the primary determinant of its physical behavior.

The key features are:

  • Aromatic Ring: The phenyl group is largely nonpolar and contributes to the compound's solubility in organic solvents.

  • Hydroxyl Group: The phenolic -OH group is a strong hydrogen bond donor and a weak acid.

  • Amide Group: The acetamide group contains a carbonyl (C=O) which is a hydrogen bond acceptor, and an N-H group which is a hydrogen bond donor.

A crucial consequence of the ortho-positioning of the hydroxyl and acetamide groups is the potential for strong intramolecular hydrogen bonding . The hydrogen atom of the phenolic hydroxyl group can form a hydrogen bond with the carbonyl oxygen of the adjacent acetamide group. This internal interaction significantly influences the compound's melting point, boiling point, and solubility compared to its meta and para isomers.

Caption: Intramolecular H-bond in N-(2-Hydroxyphenyl)acetamide.

Macroscopic and Thermal Properties

These properties define the compound's appearance, state, and behavior with temperature changes.

PropertyValueSource(s)
Appearance White, off-white, pale cream to brown crystalline powder.[2][3][6][7]
Molecular Formula C₈H₉NO₂[4][5][6]
Molecular Weight 151.16 g/mol [4][5][8]
Melting Point 205-210 °C[4][5][6]
Boiling Point ~273.17 °C (rough estimate)[2][4][6]
pKa 9.35 ± 0.35 (Predicted)[4][6][9]

Melting Point: The high melting point of 205-210 °C is indicative of a stable crystal lattice.[4][5][6] The energy required to overcome the intermolecular forces (including intermolecular hydrogen bonds and van der Waals forces) in the solid state is substantial. This value is a critical indicator of purity; a broad melting range often suggests the presence of impurities.

Boiling Point: The estimated boiling point is quite high, which is typical for aromatic compounds with multiple polar functional groups capable of hydrogen bonding. Distillation, if required, would likely need to be performed under reduced pressure to prevent thermal decomposition.

Solubility: The solubility profile reflects the dual nature of the molecule.

  • Water: It is slightly soluble in cold water but more soluble in hot water.[2][3][6] The polar hydroxyl and amide groups can interact with water molecules, but the nonpolar benzene ring limits overall aqueous solubility.

  • Organic Solvents: It is soluble in ethanol and soluble or slightly soluble in solvents like Dimethyl Sulfoxide (DMSO) and methanol.[4][6][10][11]

Acidity (pKa): The predicted pKa of 9.35 is primarily attributed to the phenolic hydroxyl group.[4][6][9] This makes it a weak acid, similar in strength to phenol itself. This property is crucial for designing extraction or purification protocols that involve pH adjustments.

Spectroscopic Profile

Spectroscopic data provides a molecular fingerprint, essential for structural confirmation and identification.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups. While a full spectrum is available from sources like the NIST Chemistry WebBook, the characteristic absorption bands are expected in the following regions:

  • O-H Stretch: A broad band around 3300-3500 cm⁻¹, characteristic of the hydroxyl group. The exact position and shape can be influenced by hydrogen bonding.

  • N-H Stretch: A sharp to medium band around 3200-3400 cm⁻¹, corresponding to the amide N-H.

  • C=O Stretch (Amide I): A strong, sharp absorption band typically found around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): A band of variable intensity around 1550-1640 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons (around 6.8-8.0 ppm), a singlet for the methyl protons (~2.0 ppm), and broader singlets for the N-H and O-H protons, whose chemical shifts are highly dependent on concentration and temperature.

  • ¹³C NMR: The spectrum would show eight distinct signals: one for the methyl carbon (~24 ppm), one for the carbonyl carbon (~169 ppm), and six for the aromatic carbons (in the ~115-150 ppm range).

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 151.[12] Common fragmentation patterns would involve the loss of ketene (CH₂=C=O) from the molecular ion or cleavage of the amide bond.

Experimental Protocols

Accurate determination of physical properties relies on standardized methodologies.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting range of a solid crystalline sample.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

  • N-(2-Hydroxyphenyl)acetamide sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Heating:

    • For an unknown compound, perform a rapid heating run to get an approximate melting point.

    • For a known compound, set the heating rate to a rapid pace until the temperature is about 15-20 °C below the expected melting point (205 °C).

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Observation & Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

    • The melting range is reported as T₁ - T₂. A pure sample should have a sharp range of 1-2 °C.

Caption: Workflow for Melting Point Determination via Capillary Method.

Protocol 2: Infrared Spectroscopy (KBr Pellet Method)

This solid-state method is used to obtain an IR spectrum of the compound, avoiding solvent interference.

Objective: To obtain the infrared absorption spectrum of the solid sample.

Materials:

  • N-(2-Hydroxyphenyl)acetamide sample

  • Potassium Bromide (KBr), IR-grade, desiccated

  • Mortar and pestle (agate or mullite)

  • Pellet press with anvil and collar

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry IR-grade KBr.

  • Grinding: Add the KBr to a clean, dry mortar and grind it to a fine powder. Add the sample to the KBr and grind the mixture thoroughly for several minutes until it is a homogenous, fine powder. The goal is to disperse the sample particles within the KBr matrix.

  • Pellet Formation: Transfer a portion of the mixture to the collar of the pellet press. Place the anvil on top and apply pressure (typically 7-10 tons) for several minutes using the hydraulic press.

  • Pellet Inspection: Carefully release the pressure and extract the collar. A good pellet should be thin and transparent or translucent.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Acquire a background spectrum (air). Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background, yielding the absorbance or transmittance spectrum. Identify the characteristic peaks corresponding to the functional groups.

References

  • ChemBK. (n.d.). N-(2-hydroxyphenyl)acetamide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 614-80-2, 2-Acetamidophenol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-hydroxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11972, 2-Acetamidophenol. Retrieved from [Link]

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2-Acetamidophenol melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Melting and Boiling Points of 2-Acetamidophenol for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 2-Acetamidophenol (o-hydroxyacetanilide), a key chemical intermediate and a positional isomer of the widely used analgesic, paracetamol. Designed for researchers, scientists, and professionals in drug development, this document delves into the thermodynamic principles governing these phase transitions, offers detailed, field-proven experimental protocols for their determination, and discusses the critical influence of molecular structure and potential polymorphism on these physical constants. By integrating theoretical knowledge with practical, self-validating methodologies, this guide aims to equip the reader with the expertise to accurately measure, interpret, and utilize these fundamental properties in a research and development setting.

Introduction: The Significance of Phase Transitions in Pharmaceutical Sciences

The melting and boiling points are fundamental physical properties of a pure substance, offering insights into its identity, purity, and the strength of its intermolecular forces. For pharmaceutical compounds like 2-Acetamidophenol, these parameters are of paramount importance throughout the drug development lifecycle. They influence formulation strategies, manufacturing processes, and the stability of the final drug product. An accurate determination of the melting point is a primary indicator of purity, as impurities typically depress and broaden the melting range. The boiling point, while less commonly determined for solid compounds, provides information about the substance's volatility and thermal stability.

2-Acetamidophenol (C₈H₉NO₂), an isomer of paracetamol, possesses anti-inflammatory and anti-arthritic properties. Its molecular structure, featuring both a hydroxyl (-OH) and an acetamido (-NHCOCH₃) group on a benzene ring, dictates its physical behavior. This guide will explore the theoretical underpinnings of its phase transitions and provide robust protocols for their empirical determination.

Physicochemical Properties of 2-Acetamidophenol

A summary of the key physical and chemical properties of 2-Acetamidophenol is presented below. It is important to note that the boiling point is often reported as an estimate, likely due to the compound's potential for thermal decomposition at elevated temperatures.

PropertyValueSource(s)
IUPAC Name N-(2-hydroxyphenyl)acetamide
CAS Number 614-80-2,
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance Off-white to beige or brown powder
Melting Point 205-210 °C, ,
Boiling Point ~273.17 °C (rough estimate)
Solubility Slightly soluble in DMSO and Methanol

The Theoretical Framework: Understanding Phase Transitions

The melting and boiling points of a compound are dictated by the energy required to overcome the intermolecular forces holding its molecules together in the solid and liquid states, respectively.

The Role of Intermolecular Forces and Hydrogen Bonding

The relatively high melting point of 2-Acetamidophenol can be attributed to the presence of strong intermolecular hydrogen bonds. The hydroxyl (-OH) group can act as a hydrogen bond donor, while the oxygen of the hydroxyl group and the oxygen and nitrogen atoms of the acetamido group can act as hydrogen bond acceptors. These strong, directional interactions create a stable crystal lattice that requires a significant amount of thermal energy to disrupt.[1]

Crystal Lattice Energy

The stability of the solid state is quantified by the crystal lattice energy, which is the energy released when gaseous ions or molecules come together to form a crystal. A higher lattice energy corresponds to stronger intermolecular forces and, consequently, a higher melting point. The specific arrangement of molecules in the crystal lattice of 2-Acetamidophenol, optimized to maximize hydrogen bonding and other van der Waals interactions, contributes to its high melting point.

The Potential for Polymorphism

Polymorphism is the ability of a solid material to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice.[2] Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability.

While there is limited direct literature on the polymorphism of 2-Acetamidophenol, its well-studied isomer, paracetamol (4-acetamidophenol), is known to exist in at least three polymorphic forms (monoclinic, orthorhombic, and an unstable form).[3][4] The stable monoclinic form of paracetamol has a higher melting point than the metastable orthorhombic form. Given the structural similarity, it is plausible that 2-Acetamidophenol could also exhibit polymorphism. The existence of different polymorphs would lead to variations in the observed melting point, making it crucial for researchers to characterize the crystalline form of their sample.

The Challenge of Boiling Point Determination and Thermal Decomposition

The boiling point of many organic solids is often difficult to determine accurately because they may decompose at temperatures below their boiling point. The reported boiling point of 2-Acetamidophenol is consistently an estimate, suggesting that it may undergo thermal degradation. Studies on its isomer, acetaminophen, have shown that it undergoes thermal decomposition at elevated temperatures.[5][6] This decomposition would interfere with the establishment of a stable vapor pressure equal to the atmospheric pressure, which is the definition of the boiling point. Therefore, for practical purposes in drug development, understanding the thermal stability and decomposition temperature of 2-Acetamidophenol is often more critical than determining its precise boiling point.

Experimental Protocols for Accurate Determination

The following protocols are designed to be self-validating systems, incorporating calibration and verification steps to ensure the accuracy and reliability of the measurements.

Self-Validation: Calibration of the Melting Point Apparatus

Before any measurements are taken, the accuracy of the melting point apparatus must be verified. This is achieved by using certified reference standards with known melting points.[7]

Protocol for Calibration:

  • Select at least two USP Melting Point Reference Standards that bracket the expected melting point of 2-Acetamidophenol (e.g., Phenacetin: 134-136 °C and Caffeine: 235-237.5 °C).

  • Prepare a capillary tube with a reference standard, ensuring a packed column height of 2.5-3.5 mm.

  • Following the procedure for melting point determination (see section 4.2), measure the melting range of the reference standards.

  • The observed melting point should be within the tolerance specified by the reference standard (typically ±0.5 °C).[7]

  • If the deviation is outside the acceptable limits, the apparatus must be recalibrated according to the manufacturer's instructions.

  • Maintain a calibration log for the instrument, recording the date, reference standards used, observed melting points, and any corrective actions taken.

Determination of Melting Point by the Capillary Method (USP <741> Class Ia)

This method is the most common and reliable for determining the melting range of a crystalline solid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the 2-Acetamidophenol sample is thoroughly dry.

    • If the sample is not a fine powder, gently pulverize it using a mortar and pestle.

    • Load the sample into a capillary tube (0.8-1.2 mm internal diameter) by tapping the open end into the powder.

    • Compact the sample by tapping the sealed end of the capillary on a hard surface or by dropping it through a long glass tube. The final packed height should be 2-3 mm.

  • Measurement:

    • Insert the capillary tube into the heating block of the calibrated melting point apparatus.

    • Heat the block at a rapid rate to a temperature approximately 15-20 °C below the expected melting point of 2-Acetamidophenol (~185 °C).

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

    • Observe the sample through the magnifying lens.

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid is visible (the onset of melting).

    • Record the temperature at which the last solid particle melts into a clear liquid (the clear point).

    • The melting range is the interval between these two temperatures. A narrow melting range (1-2 °C) is indicative of a pure compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_recording Data Recording Dry Dry Sample Pulverize Pulverize (if needed) Dry->Pulverize Load Load Capillary (2-3 mm) Pulverize->Load Pack Pack Sample Load->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heat to ~185°C Insert->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Observe Observe Melting SlowHeat->Observe RecordOnset Record Onset Temp. Observe->RecordOnset RecordClear Record Clear Point Temp. RecordOnset->RecordClear ReportRange Report Melting Range RecordClear->ReportRange

Caption: Workflow for Capillary Melting Point Determination.

Determination of Boiling Point by the Thiele Tube Method

This micro-method is suitable for determining the boiling point of a small amount of liquid. Given the high melting point of 2-Acetamidophenol, this would be performed on a molten sample, with the caveat that decomposition may occur.

Step-by-Step Methodology:

  • Preparation:

    • Place a small amount of 2-Acetamidophenol into a small test tube (fusion tube).

    • Seal one end of a capillary tube and place it, open end down, into the fusion tube.

    • Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Measurement:

    • Clamp the thermometer and fusion tube assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the rubber band is above the oil level.

    • Gently heat the side arm of the Thiele tube with a micro-burner. Convection currents will ensure even heating.[7]

    • As the temperature rises, a stream of bubbles will emerge from the capillary tube as the air inside expands and then as the sample begins to boil.

    • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Recording the Boiling Point:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop.

    • The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

BoilingPointWorkflow A Prepare Sample in Fusion Tube with Inverted Capillary B Attach to Thermometer A->B C Mount in Thiele Tube B->C D Heat Side Arm Gently C->D E Observe Rapid Stream of Bubbles D->E F Remove Heat Source E->F G Observe Liquid Entering Capillary F->G H Record Temperature as Boiling Point G->H

Caption: Thiele Tube Method for Boiling Point Determination.

Conclusion

The melting and boiling points of 2-Acetamidophenol are critical parameters for its use in research and pharmaceutical development. Its high melting point is a direct consequence of strong intermolecular hydrogen bonding, which creates a stable crystal lattice. The potential for polymorphism, as suggested by its isomer paracetamol, necessitates careful characterization of the crystalline form to ensure consistent physical properties. The estimated nature of its boiling point highlights the importance of assessing its thermal stability, as decomposition is likely at elevated temperatures. By employing the self-validating and detailed experimental protocols outlined in this guide, researchers can confidently and accurately determine these fundamental properties, ensuring the integrity and reliability of their work.

References

  • Calibration of Melting Point Apparatus. (2025). Pharma Times Official. [Link]

  • 2-Acetamidophenol. (n.d.). PubChem. Retrieved from [Link]

  • USP <741> Melting Range or Temperature. (n.d.). uspbpep.com. Retrieved from [Link]

  • Method for Determining Capillary Melting Point. (2023). J&K Scientific LLC. [Link]

  • Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [Link]

  • 2-Acetamidophenol. (n.d.). LookChem. Retrieved from [Link]

  • How Do Hydrogen Bonds Affect Melting Point? (2025). Chemistry For Everyone. [Link]

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis Online Publishing. [Link]

  • Polymorphism of paracetamol: A comparative study on commercial paracetamol samples. (2014). ResearchGate. [Link]

  • Thermal decomposition of some analgesic agents. (1996). AKJournals. [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). thinkSRS.com. Retrieved from [Link]

  • Studies of the thermal degradation of acetaminophen using a conventional HPLC approach and electrospray ionization-mass spectrometry. (2000). PubMed. [Link]

  • Polymorphism - All About Drugs. (n.d.).
  • Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

  • CALIBRATION OF MELTING POINT APPARATUS. (2024). PharmaGuideHub. [Link]

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Synthesis of 2-Acetamidophenol from 2-Aminophenol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-acetamidophenol, a key intermediate and positional isomer of paracetamol with significant pharmacological properties.[1][2] This document delves into the prevalent synthetic methodologies, focusing on the chemoselective acetylation of 2-aminophenol. It offers an in-depth analysis of reaction mechanisms, optimization of process parameters, and detailed, field-proven experimental protocols. The guide is intended for researchers, scientists, and professionals in drug development, providing the technical accuracy and practical insights necessary for successful synthesis, purification, and characterization of this important compound.

Introduction: The Significance of 2-Acetamidophenol

2-Acetamidophenol, also known as N-(2-hydroxyphenyl)acetamide or orthocetamol, is a crucial organic intermediate in the pharmaceutical and chemical industries.[1][3] While its isomer, paracetamol (4-acetamidophenol), is a widely recognized analgesic and antipyretic, 2-acetamidophenol exhibits its own distinct and valuable biological activities, including anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1] Its utility extends to being a precursor for antimalarial drugs and a building block in the synthesis of advanced polymers like polyamides and benzoxazine resins.[4][5]

The selective synthesis of 2-acetamidophenol from 2-aminophenol presents a classic yet nuanced challenge in organic synthesis: the chemoselective acylation of a bifunctional molecule containing both a nucleophilic amino group and a phenolic hydroxyl group. This guide will primarily focus on the most common and practical approach: the acetylation of the amino group using acetic anhydride.

Mechanistic Insights: The Acetylation of 2-Aminophenol

The synthesis of 2-acetamidophenol from 2-aminophenol via acetylation with acetic anhydride is a nucleophilic acyl substitution reaction. The greater nucleophilicity of the amino group compared to the phenolic hydroxyl group is the cornerstone of this synthesis's selectivity.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 2-aminophenol acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling an acetate ion as a leaving group.

  • Proton Transfer: A final proton transfer from the nitrogen atom to a base (such as water or another molecule of 2-aminophenol) neutralizes the resulting cation, yielding the stable amide product, 2-acetamidophenol, and acetic acid as a byproduct.[6]

Reaction Mechanism: Acetylation of 2-Aminophenol

Caption: Overall reaction for the synthesis of 2-acetamidophenol.

Experimental Protocol: A Validated Approach

This section provides a detailed, step-by-step protocol for the synthesis of 2-acetamidophenol. This method has been designed for robustness and reproducibility in a standard laboratory setting.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminophenolReagent Grade, ≥98%Sigma-Aldrich, Thermo Fisher Scientific, etc.Toxic and a skin irritant; handle with care.[7]
Acetic AnhydrideReagent Grade, ≥98%Major chemical suppliersCorrosive and a lachrymator; handle in a fume hood.[8]
Acetic Acid, GlacialReagent GradeMajor chemical suppliersUsed as a solvent.
Ethanol, 95%Laboratory GradeMajor chemical suppliersFor recrystallization.
Deionized WaterHigh PurityIn-house or purchased
Activated CharcoalDecolorizing gradeMajor chemical suppliersOptional, for removing colored impurities.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Synthetic Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 2-aminophenol in 15 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved.

  • Addition of Acetylating Agent: While stirring, slowly add 5.5 mL of acetic anhydride to the solution. An exothermic reaction may be observed.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture in a water bath at approximately 80-90°C for 20-30 minutes. The progress of the reaction can be monitored by TLC.

  • Isolation of Crude Product: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A precipitate of crude 2-acetamidophenol will form.

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with two portions of cold deionized water (20 mL each) to remove any remaining acetic acid.

  • Drying: Allow the crude product to air dry on the filter paper or in a desiccator.

Experimental Workflow: Synthesis of 2-Acetamidophenol

Synthesis_Workflow start Start dissolve Dissolve 2-aminophenol in glacial acetic acid start->dissolve add_anhydride Slowly add acetic anhydride dissolve->add_anhydride heat Heat under reflux (80-90°C, 20-30 min) add_anhydride->heat cool Cool to room temperature heat->cool precipitate Pour into ice-cold water cool->precipitate filter Vacuum filter and wash with cold water precipitate->filter dry Dry the crude product filter->dry recrystallize Recrystallize from aqueous ethanol dry->recrystallize final_product Pure 2-Acetamidophenol recrystallize->final_product

Caption: Step-by-step workflow for the synthesis and purification.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.

  • Solvent Selection: A mixed solvent system of ethanol and water is effective for the recrystallization of 2-acetamidophenol.[1][9]

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Gentle heating may be required.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating saturation.[10] Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.

Characterization
  • Melting Point: The melting point of pure 2-acetamidophenol is in the range of 205-210 °C.[1] A sharp melting point within this range is indicative of high purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the product and to monitor the progress of the reaction. A suitable mobile phase is a mixture of ethyl acetate and hexane.

  • Spectroscopic Analysis: The structure of the final product can be confirmed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Process Optimization and Causality

The choices made in the experimental protocol are deliberate and based on sound chemical principles to ensure a high yield and purity of the final product.

  • Choice of Acetylating Agent: Acetic anhydride is a highly effective acetylating agent due to the presence of two acyl groups and the good leaving group ability of the acetate ion.[11] While other acyl donors like vinyl acetate can be used, particularly in enzymatic synthesis, acetic anhydride is often preferred for its reactivity and cost-effectiveness in classical organic synthesis.[4][12][13]

  • Solvent: Glacial acetic acid is an excellent solvent for this reaction as it readily dissolves the 2-aminophenol and is compatible with the acetic anhydride.

  • Temperature Control: Heating the reaction mixture accelerates the rate of reaction. However, excessive heating should be avoided as it can lead to the formation of side products, including the diacetylated derivative.

  • Work-up Procedure: Pouring the reaction mixture into ice-cold water serves two purposes: it precipitates the less water-soluble 2-acetamidophenol and hydrolyzes any unreacted acetic anhydride to the more water-soluble acetic acid.

Alternative Synthetic Approaches

While acetylation with acetic anhydride is the most common method, other approaches have been explored, particularly those focusing on green chemistry principles.

Enzymatic Synthesis

The use of immobilized lipases, such as Novozym 435, offers a chemoselective route to 2-acetamidophenol.[4] This biocatalytic approach can be performed under milder reaction conditions and often with higher selectivity.[12] Vinyl acetate is frequently employed as the acyl donor in these enzymatic reactions as it leads to an irreversible process.[12]

Safety and Handling

Both 2-aminophenol and acetic anhydride are hazardous chemicals and must be handled with appropriate safety precautions.

  • 2-Aminophenol: It is toxic and a skin irritant.[7] Always wear gloves and appropriate personal protective equipment (PPE).

  • Acetic Anhydride: It is corrosive, a lachrymator, and reacts with water.[8] All manipulations should be carried out in a well-ventilated fume hood.

  • Waste Disposal: Aqueous solutions from filtration can be neutralized and diluted with water before disposal down the drain, in accordance with local regulations.

Conclusion

The synthesis of 2-acetamidophenol from 2-aminophenol is a fundamental and important transformation in organic and medicinal chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and adherence to safety guidelines are paramount for achieving a successful outcome. The methodologies and insights provided in this guide offer a solid foundation for researchers and drug development professionals to produce high-purity 2-acetamidophenol for further research and application.

References

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  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics - Publications of the IAS Fellows. Publications of the IAS Fellows. [Link]

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A Guide to the Mechanism of 2-Acetamidophenol Formation: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Acetamidophenol, a key organic intermediate and a positional isomer of the widely-used analgesic paracetamol, holds significant value in the pharmaceutical and materials science sectors.[1][2] Its synthesis is a fundamental exercise in chemoselectivity, hinging on the preferential acylation of an amino group in the presence of a hydroxyl group on an aromatic ring. This technical guide provides an in-depth exploration of the core mechanisms governing the formation of 2-acetamidophenol, focusing on the principles of selective N-acetylation. We will dissect the causality behind experimental choices, present validated protocols, and explore both conventional and biocatalytic approaches to its synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important transformation.

The Core Mechanistic Challenge: Selective N-Acetylation

The synthesis of 2-acetamidophenol begins with the precursor 2-aminophenol. This molecule is bifunctional, possessing two nucleophilic sites: the amino group (-NH₂) and the phenolic hydroxyl group (-OH).[3] The central challenge in the synthesis is to direct the acetylation reaction exclusively to the nitrogen atom (N-acetylation) while avoiding reaction at the oxygen atom (O-acetylation).

The inherent electronic properties of the molecule provide the solution. The nitrogen atom of the primary amine is a more potent nucleophile than the oxygen atom of the phenol.[4] While the oxygen has lone pairs, they are partially delocalized into the aromatic ring, reducing their availability. The nitrogen's lone pair is more readily available to attack an electrophilic acetylating agent, making N-acetylation the kinetically favored pathway under standard conditions.

The fundamental reaction is a nucleophilic acyl substitution. The nitrogen atom of 2-aminophenol attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride. This proceeds through a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate) to form the stable amide product, 2-acetamidophenol.[5][6]

Conventional_Synthesis_Workflow A Charge Reactants (2-Aminophenol, Acetic Anhydride, Acetic Acid) B Heat to Dissolve (~80-90°C) A->B Increase Rate C Cool to Room Temp (Initiates Crystallization) B->C Decrease Solubility D Dilute with Cold Water (Complete Precipitation) C->D Maximize Yield E Vacuum Filtration (Isolate Crude Product) D->E Separate Solid F Recrystallize from Aqueous Ethanol E->F Purification G Dry to Yield Pure 2-Acetamidophenol F->G

Figure 2: Workflow for Conventional 2-Acetamidophenol Synthesis.
Green Synthesis via Enzymatic Catalysis

Reflecting a modern emphasis on sustainable chemistry, biocatalytic methods offer a highly selective and environmentally benign alternative. The use of immobilized lipases, such as Novozym 435, enables the chemoselective monoacetylation of the amino group under significantly milder conditions. [7][8] The causality for this high selectivity stems from the enzyme's three-dimensional active site. This site specifically binds the 2-aminophenol and the acyl donor in an orientation that sterically and electronically favors the attack by the amino group over the hydroxyl group.

  • Acyl Donor: Vinyl acetate is a superior acyl donor in this system because its enol tautomer quickly converts to acetaldehyde, rendering the reaction irreversible and driving it towards completion. [7][8]* Solvent: The choice of an organic solvent like Tetrahydrofuran (THF) is critical. Polar solvents can strip the essential water layer surrounding the enzyme, drastically reducing its activity. [7]THF provides a balance of reactant solubility and enzyme stability.

  • Temperature & Molar Ratio: These parameters must be carefully optimized. For instance, an excess of the vinyl acetate acyl donor can lead to inhibition of the lipase activity, reducing the reaction rate. [7]

  • Setup: In a flask, combine 2-aminophenol, the chosen solvent (e.g., THF), and the immobilized lipase catalyst (e.g., Novozym 435).

  • Reaction Initiation: Add the acyl donor (e.g., vinyl acetate) to the mixture. The substrate-to-acyl donor ratio is a critical parameter to optimize, with a ratio of 1:5 often yielding optimal conversion. [7]3. Incubation: Agitate the mixture at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 10 hours) to allow for conversion. [8]4. Catalyst Recovery: After the reaction period, the immobilized enzyme can be easily recovered by simple filtration for potential reuse, a key advantage of this method.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the resulting 2-acetamidophenol using standard techniques like column chromatography or recrystallization.

Enzymatic_Synthesis_Workflow A Combine Substrate & Catalyst (2-Aminophenol, Novozym 435, THF) B Add Acyl Donor (Vinyl Acetate) A->B Initiate Reaction C Incubate with Agitation (e.g., 10h @ 45°C) B->C Controlled Conversion D Filter to Remove Catalyst (Enzyme is Recyclable) C->D Easy Separation E Evaporate Solvent (Isolate Crude Product) D->E F Purify Product (Chromatography/Recrystallization) E->F G Pure 2-Acetamidophenol F->G

Figure 3: Workflow for Green Enzymatic Synthesis.

A Note on Potential Side Reactions: The Fries Rearrangement

While not a direct route to 2-acetamidophenol, understanding the Fries rearrangement is crucial for any chemist working with phenolic esters. This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. [9][10] If O-acetylation of 2-aminophenol were to occur, forming 2-aminophenyl acetate, the presence of a strong Lewis acid (e.g., AlCl₃) and heat could potentially trigger a Fries rearrangement. This would result in the formation of aminohydroxyacetophenone isomers, not the desired 2-acetamidophenol. The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution. [11][12]This pathway is a competing reaction to be avoided through the careful selection of catalysts and reaction conditions that favor N-acetylation.

Fries_Rearrangement_Concept A Phenolic Ester (e.g., 2-Aminophenyl Acetate) B Acylium Ion Intermediate (R-C=O)+ A->B + Lewis Acid (AlCl₃) Acyl group migration C Hydroxy Aryl Ketone (Rearranged Product) B->C Electrophilic Aromatic Substitution

Figure 4: Conceptual Path of the Fries Rearrangement.

Data Summary and Characterization

Table 1: Physicochemical Properties of 2-Acetamidophenol
PropertyValueSource
IUPAC NameN-(2-hydroxyphenyl)acetamide[1]
Synonymso-Hydroxyacetanilide, o-Acetamidophenol[1]
Molecular FormulaC₈H₉NO₂[1]
Molar Mass151.16 g/mol [1]
AppearanceWhite or light brown powder[13]
Melting Point205-210 °C
SolubilitySoluble in hot water and ethanol; slightly soluble in cold water.[13]
Table 2: Comparison of Synthetic Methodologies
ParameterConventional MethodEnzymatic Method
Acetylating Agent Acetic AnhydrideVinyl Acetate [7][8]
Catalyst Acetic Acid (Solvent/Catalyst)Immobilized Lipase (e.g., Novozym 435) [7]
Conditions Elevated temperatures (heating required)Mild temperatures (e.g., 40-50°C) [7]
By-products Acetic AcidAcetaldehyde
Selectivity Good, but O-acetylation possibleExcellent chemoselectivity for N-acetylation [7]
Yield Generally high (e.g., 68-74%) [14]Good, optimized to ~75% conversion [8]
Sustainability Relies on harsh reagentsGreen, reusable catalyst, milder conditions

The identity and purity of the synthesized 2-acetamidophenol are confirmed using standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy, mass spectrometry, and infrared (IR) spectroscopy. [1][15][16]

Conclusion

The formation of 2-acetamidophenol is a classic example of kinetically controlled selective synthesis. The primary mechanism involves the nucleophilic attack of the more reactive amino group of 2-aminophenol on an acetylating agent. While conventional methods using acetic anhydride are robust and effective, modern biocatalytic routes offer a greener, highly selective alternative that operates under mild conditions. A thorough understanding of the underlying principles of nucleophilicity and the influence of reaction parameters is essential for drug development professionals and researchers to optimize this synthesis for yield, purity, and sustainability.

References

  • CN105755063A - Synthetic method of 2-acetamidophenol.
  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega - ACS Publications. [Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Publications of the IAS Fellows. [Link]

  • Fries rearrangement. Wikipedia. [Link]

  • Synthesis of 2-Formamidophenol. PrepChem.com. [Link]

  • What is the Fries Rearrangement Reaction?. BYJU'S. [Link]

  • 2-Acetamidophenol | C8H9NO2 | CID 11972. PubChem - NIH. [Link]

  • Fries Rearrangement. Organic Chemistry Portal. [Link]

  • Fries rearrangement. L.S.College, Muzaffarpur. [Link]

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  • Dear all, Is there any simple method to make n acetylation of 2-amino phenol?. ResearchGate. [Link]

  • N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed. [Link]

  • Synthesis of Acetaminophen and Analysis of Some Common Analgesics. University of Missouri–St. Louis. [Link]

  • Synthesis of Acetaminophen. California State University, Bakersfield. [Link]

  • 2-acetamidophenol (C8H9NO2). PubChemLite. [Link]

  • 2: Synthesis of Acetaminophen (Experiment). Chemistry LibreTexts. [Link]

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  • How is acetaminophen synthesized from phenol and acetic anhydride?. Quora. [Link]

  • Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. Chemistry Stack Exchange. [Link]

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  • The reaction mechanism of acetaminophen synthesis. ResearchGate. [Link]

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Natural occurrence of 2-Acetamidophenol in plants or microbes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Natural Occurrence and Biosynthesis of 2-Acetamidophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidophenol (2-AAP), a positional isomer of the common analgesic paracetamol (acetaminophen), is a phenolic compound with demonstrated anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][2] While its chemical synthesis and pharmacological activities are subjects of ongoing research, its natural occurrence has been less explored. This technical guide provides a comprehensive overview of the known and potential instances of 2-Acetamidophenol in natural systems, specifically plants and microbes. It consolidates direct evidence from natural product databases, explores plausible biosynthetic pathways informed by metabolic engineering and studies of analogous compounds, and presents detailed methodologies for the discovery and validation of 2-AAP from natural sources.

Introduction to 2-Acetamidophenol

2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide) is an aromatic organic compound belonging to the class of phenols and acetamides.[1] Unlike its para-isomer (4-acetamidophenol or paracetamol), which is one of the most widely used drugs globally, 2-AAP is not currently used as a pharmaceutical. However, its distinct biological activities warrant investigation into its sources, both synthetic and natural.[2] The exploration of natural producers offers a potential route for sustainable bioproduction and the discovery of novel enzymatic tools for biocatalysis. This guide moves beyond synthetic routes to focus on the evidence and scientific logic for its presence in the biosphere.

Confirmed Natural Occurrences of 2-Acetamidophenol

While rare, the presence of 2-Acetamidophenol as a natural product has been documented in both the plant and microbial kingdoms. This foundational knowledge provides the basis for further biosynthetic investigation.

According to the LOTUS natural products database, 2-Acetamidophenol has been reported in the following organisms:

  • Plant Kingdom: Huperzia serrata (Thunb.) Trevis., a species of firmoss known for producing a variety of alkaloids.[1]

  • Microbial Kingdom: Streptomyces xanthophaeus, a species of bacteria belonging to a genus renowned for its prolific production of diverse secondary metabolites.[1]

These findings confirm that the genetic and enzymatic machinery for producing 2-AAP exists in nature, providing a clear directive for targeted discovery efforts in these or related species.

Insights from Metabolic Engineering: A Blueprint for Biosynthesis

While the precise natural biosynthetic pathways remain to be elucidated, significant insights can be drawn from successful metabolic engineering efforts to produce 2-AAP in model microorganisms. These studies provide a validated enzymatic blueprint for its formation.

Engineered Production in Pseudomonas chlororaphis

Research on the phenazine-producing bacterium Pseudomonas chlororaphis HT66 revealed that the deletion of the phzB gene, which is involved in phenazine biosynthesis, led to the accumulation of 2-Acetamidophenol.[3] The wild-type strain did not produce 2-AAP, indicating that the compound is likely a shunt product from an intermediate in the phenazine pathway. Further genetic modifications to enhance precursor supply resulted in a significant increase in 2-AAP production, reaching up to 728.62 mg/L.[3] This strongly suggests that the precursors for 2-AAP biosynthesis are linked to the shikimate pathway, which provides the chorismic acid backbone for phenazine synthesis.

De Novo Biosynthesis in Escherichia coli

A de novo biosynthetic pathway for 2-AAP was successfully constructed in Escherichia coli, a workhorse for metabolic engineering.[4][5] This engineered pathway converts glucose into 2-AAP through a series of enzymatic steps, demonstrating a viable biological route from central carbon metabolism. The key final step involves the N-acetylation of a 2-aminophenol precursor. The engineered strain was capable of producing 568.57 mg/L of 2-AAP through fed-batch fermentation with the addition of the 2-aminophenol precursor.[4][5]

OrganismStrain TypeProduction Titer (mg/L)Key Genetic Modification/StrategyReference
Pseudomonas chlororaphisEngineered Mutant236.89 - 728.62Deletion of phzB gene and other regulatory genes[3]
Escherichia coliEngineered33.54 (shake-flask)Introduction of a multi-enzyme artificial pathway[4][5]
Escherichia coliEngineered568.57 (fed-batch)Fed-batch fermentation with 2-aminophenol precursor[4][5]

Hypothesized Biosynthetic Pathways

Based on the confirmed occurrences and metabolic engineering precedents, we can propose logical biosynthetic pathways for 2-Acetamidophenol in plants and microbes. These pathways originate from the highly conserved shikimate pathway, which is the central route for the synthesis of aromatic compounds.[6][7][8]

Proposed Pathway in Microbes (Streptomyces, Pseudomonas)

In microbes, the synthesis of 2-AAP likely begins with chorismic acid, a key branch-point intermediate from the shikimate pathway.

  • Chorismate to 2-Aminophenol: Chorismic acid is converted to 2-aminophenol. This transformation can occur via several enzymatic routes, often involving aminases and hydroxylases. In the context of phenazine biosynthesis in Pseudomonas, anthranilate is a known intermediate derived from chorismate. A subsequent decarboxylation and hydroxylation could yield 2-aminophenol.

  • N-Acetylation: The terminal and defining step is the acetylation of the amino group of 2-aminophenol. This reaction is catalyzed by an N-acetyltransferase (NAT) enzyme, which utilizes acetyl-CoA as the acetyl donor. Acetyl-CoA is a ubiquitous metabolite derived from central carbon metabolism.[9]

Microbial Biosynthesis of 2-Acetamidophenol Shikimate Shikimate Pathway Chorismate Chorismic Acid Shikimate->Chorismate Multiple Steps AP 2-Aminophenol Chorismate->AP Amination, Decarboxylation, Hydroxylation NAT N-Acetyltransferase AP->NAT AAP 2-Acetamidophenol AcetylCoA Acetyl-CoA AcetylCoA->NAT NAT->AAP Plant Biosynthesis of 2-Acetamidophenol Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine Intermediates Phenylpropanoid Intermediates Phenylalanine->Intermediates PAL etc. AP 2-Aminophenol Intermediates->AP e.g., Hydroxylation, Side-chain cleavage NAT N-Acetyltransferase AP->NAT AAP 2-Acetamidophenol AcetylCoA Acetyl-CoA AcetylCoA->NAT NAT->AAP

Caption: Proposed plant pathway for 2-AAP biosynthesis.

Methodologies for Discovery and Validation

Validating the presence of 2-Acetamidophenol in a biological matrix requires a systematic workflow encompassing extraction, separation, and unambiguous identification. This process ensures scientific rigor and reproducibility.

Validation Workflow cluster_0 Sample Preparation cluster_1 Analysis & Identification Biomass Plant Tissue / Microbial Culture Extraction Solvent Extraction (e.g., Ethyl Acetate, Methanol) Biomass->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Crude Extract Fraction Collect Peak at Expected Retention Time HPLC->Fraction MS Mass Spectrometry (ESI-MS/MS) Fraction->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Fraction->NMR Confirmation Structure Confirmed MS->Confirmation NMR->Confirmation Standard 2-AAP Authentic Standard Standard->HPLC Standard->MS Standard->NMR

Caption: Workflow for isolation and identification of 2-AAP.

Step-by-Step Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate 2-Acetamidophenol from microbial culture or plant tissue.

Causality: The choice of solvent (e.g., ethyl acetate) is critical. 2-AAP is a moderately polar compound, and ethyl acetate provides good solubility for such molecules while minimizing the extraction of highly polar primary metabolites (sugars, amino acids) or non-polar lipids.

  • Biomass Preparation:

    • Microbial Culture: Centrifuge a late-log phase liquid culture (e.g., 1 L of Streptomyces) at 8,000 x g for 15 minutes. Separate the supernatant and the cell pellet.

    • Plant Tissue: Lyophilize (freeze-dry) fresh plant material (e.g., 100 g of Huperzia serrata leaves) to remove water and grind to a fine powder.

  • Extraction:

    • Microbial Supernatant: Perform a liquid-liquid extraction. Adjust the supernatant to a neutral pH and extract three times with an equal volume of ethyl acetate.

    • Microbial Pellet / Plant Powder: Perform a solid-liquid extraction. Macerate the material in a suitable solvent (e.g., 3 x 500 mL of 80:20 methanol:water) with sonication for 30 minutes per extraction.

  • Concentration:

    • Combine the organic extracts from the respective procedures.

    • Dry the extract over anhydrous sodium sulfate to remove residual water.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

  • Chromatographic Separation:

    • Redissolve the crude extract in a small volume of methanol.

    • Inject the dissolved extract onto a preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reverse-phase column.

    • Use a gradient elution method, for example, from 10% acetonitrile in water to 90% acetonitrile over 40 minutes. Monitor the elution profile with a UV detector at wavelengths relevant for phenolic compounds (e.g., 254 nm and 280 nm).

    • Collect fractions corresponding to peaks, particularly those eluting at the same retention time as an authentic 2-Acetamidophenol standard.

Step-by-Step Experimental Protocol: Structural Confirmation

Objective: To unambiguously confirm the chemical structure of the isolated compound as 2-Acetamidophenol.

Causality: While HPLC retention time provides initial evidence, it is not sufficient for confirmation. High-resolution mass spectrometry provides an exact molecular formula, and NMR spectroscopy provides the definitive atomic connectivity (the "fingerprint") of the molecule.

  • Mass Spectrometry (MS):

    • Analyze the collected HPLC fraction using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

    • Expected Result: In positive ion mode, expect to observe the protonated molecule [M+H]⁺ at an m/z corresponding to the exact mass of C₈H₁₀NO₂⁺ (152.0706).

    • Perform tandem MS (MS/MS) on the parent ion. The fragmentation pattern should match that of an authentic 2-AAP standard, showing characteristic losses (e.g., loss of the acetyl group).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a sufficient quantity (typically >0.5 mg) of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected Result: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and shifts of the carbon signals, must match the data from an authentic 2-AAP standard. For ultimate confirmation, 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish the complete bonding framework of the molecule.

Conclusion and Future Outlook

The natural occurrence of 2-Acetamidophenol, though not widespread, is confirmed in both plant and microbial species. [1]This discovery opens a new chapter in the study of this pharmacologically active molecule, shifting the focus from purely synthetic access to potential bioproduction. The insights gained from engineered microbial strains provide a robust framework for hypothesizing its biosynthetic origins from the shikimate pathway, culminating in a key N-acetylation step. [3][4] For researchers in drug discovery and natural products, the protocols outlined in this guide offer a self-validating system to rigorously identify 2-AAP in novel biological sources. Future work should focus on the isolation and characterization of the specific N-acetyltransferase enzymes responsible for its synthesis. These enzymes could become valuable tools for biocatalytic applications, enabling the greener production of 2-Acetamidophenol and its analogues.

References

  • Title: Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables Source: Frontiers in Plant Science URL: [Link]

  • Title: De Novo Biosynthesis and Whole-Cell Catalytic Production of 2-Acetamidophenol in Escherichia coli Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Phenolic compounds in plants: biogenesis and functions Source: Ukrainian Biochemical Journal URL: [Link]

  • Title: Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables Source: PubMed Central (PMC) URL: [Link]

  • Title: SUSTAINABLE BIOREMEDIATION OF ACETAMINOPHEN USING BACTERIA: A REVIEW Source: Journal of Sustainability Science and Management URL: [Link]

  • Title: Role of Phenols in the Development and Growth of Plants Source: Longdom Publishing URL: [Link]

  • Title: Naturally occurring phenols Source: Wikipedia URL: [Link]

  • Title: De Novo Biosynthesis and Whole-Cell Catalytic Production of 2-Acetamidophenol in Escherichia coli Source: PubMed URL: [Link]

  • Title: Degradation of paracetamol by pure bacterial cultures and their microbial consortium Source: PubMed URL: [Link]

  • Title: 2-Acetamidophenol Source: PubChem URL: [Link]

  • Title: Production of 2-acetamidophenol in the P. chlororaphis HT66 wild-type... Source: ResearchGate URL: [Link]

  • Title: Integrative Analysis of Selected Metabolites and the Fungal Transcriptome during the Developmental Cycle of Ganoderma lucidum Strain G0119 Correlates Lignocellulose Degradation with Carbohydrate and Triterpenoid Metabolism Source: PubMed Central (PMC) URL: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data of 2-Acetamidophenol (o-hydroxyacetanilide), a key positional isomer of paracetamol with notable anti-inflammatory and anti-arthritic properties.[1][2] This document is designed for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering a detailed exploration of its structural features through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By presenting in-depth spectral interpretation alongside validated experimental protocols, this guide serves as an essential resource for the unambiguous identification, characterization, and quality control of 2-Acetamidophenol.

Introduction: The Structural Significance of 2-Acetamidophenol

2-Acetamidophenol, with the chemical formula C₈H₉NO₂, is a member of the phenol and acetamide classes of organic compounds.[1][2] Its structural distinction from its para-isomer, paracetamol, leads to different pharmacological activities, making precise characterization paramount for its application in pharmaceutical research. Spectroscopic techniques are indispensable tools for elucidating the molecular structure of such compounds, providing a unique fingerprint based on the interaction of the molecule with electromagnetic radiation. This guide delves into the core spectroscopic methods used to characterize 2-Acetamidophenol, providing not just the data, but the scientific rationale behind the spectral features and the experimental choices made during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-Acetamidophenol, both ¹H and ¹³C NMR provide critical data for confirming its constitution.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The spectrum of 2-Acetamidophenol, typically recorded in a deuterated solvent like DMSO-d₆, exhibits distinct signals for the aromatic, amide, phenolic, and methyl protons.

Table 1: ¹H NMR Spectral Data for 2-Acetamidophenol in DMSO-d₆ [1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.35Singlet (broad)1HPhenolic -OH
~9.25Singlet1HAmide N-H
~7.95Doublet of doublets1HAromatic C-H
~6.95Triplet of doublets1HAromatic C-H
~6.85Doublet of doublets1HAromatic C-H
~6.75Triplet of doublets1HAromatic C-H
~2.10Singlet3HMethyl (-CH₃)

In-depth Interpretation:

  • The downfield signals at approximately 9.35 and 9.25 ppm are characteristic of acidic protons, corresponding to the phenolic hydroxyl and amide N-H groups, respectively. Their broadness can be attributed to hydrogen bonding and exchange with residual water in the solvent.

  • The complex multiplet patterns in the aromatic region (6.75-7.95 ppm) are indicative of an ortho-substituted benzene ring. The specific splitting patterns (doublet of doublets and triplet of doublets) arise from the coupling of each aromatic proton with its neighbors.

  • The singlet at around 2.10 ppm integrates to three protons and is assigned to the methyl group of the acetyl moiety. Its upfield position is consistent with a methyl group attached to a carbonyl carbon.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

Broadband proton-decoupled ¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectral Data for 2-Acetamidophenol in DMSO-d₆ [1]

Chemical Shift (δ) ppmAssignment
~169.0Carbonyl (C=O)
~147.5Aromatic C-OH
~126.5Aromatic C-NH
~123.0Aromatic C-H
~121.0Aromatic C-H
~118.5Aromatic C-H
~115.0Aromatic C-H
~24.0Methyl (-CH₃)

In-depth Interpretation:

  • The signal at approximately 169.0 ppm is characteristic of a carbonyl carbon in an amide functional group.

  • The signals in the aromatic region (115.0-147.5 ppm) correspond to the six carbons of the benzene ring. The carbon attached to the hydroxyl group (C-OH) is the most downfield due to the deshielding effect of the oxygen atom. The carbon attached to the nitrogen (C-NH) is also significantly downfield.

  • The upfield signal at around 24.0 ppm is assigned to the methyl carbon of the acetyl group.

Experimental Protocol for NMR Analysis

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and appropriate acquisition parameters.

Protocol: Acquiring High-Resolution NMR Spectra of 2-Acetamidophenol

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Acetamidophenol.[1][3]

    • Dissolve the sample in approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[1][3]

    • Transfer the solution to a standard 5 mm NMR tube, ensuring no solid particles are present.[4]

    • The sample height in the tube should be approximately 4-5 cm.[4]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[3]

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence on a 400 MHz or higher field spectrometer.[1] A typical acquisition may involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[1]

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans will be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of 2-Acetamidophenol dissolve Dissolve in 0.6-0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectrum (1H & 13C) lock_shim->acquire process Fourier Transform & Phasing acquire->process analyze Spectral Analysis & Interpretation process->analyze FTIR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Result clean Clean ATR Crystal background Collect Background Spectrum clean->background place_sample Place Sample on Crystal background->place_sample apply_pressure Apply Pressure place_sample->apply_pressure collect_spectrum Collect Sample Spectrum apply_pressure->collect_spectrum interpret Interpret Spectrum & Identify Bands collect_spectrum->interpret

Caption: Workflow for ATR-FTIR analysis of 2-Acetamidophenol.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that provides both the molecular weight and valuable structural information through fragmentation. [5][6] Table 4: Key Mass Spectral Data for 2-Acetamidophenol (EI-MS)

m/zProposed Fragment
151[M]⁺˙ (Molecular Ion)
109[M - CH₂=C=O]⁺˙
80[C₆H₆N]⁺

In-depth Interpretation:

  • The peak at m/z 151 corresponds to the molecular ion [C₈H₉NO₂]⁺˙, confirming the molecular weight of 2-Acetamidophenol. [2][7]* A prominent fragment is observed at m/z 109. This corresponds to the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement, resulting in the 2-aminophenol radical cation. [8]* Further fragmentation of the m/z 109 ion can lead to other smaller fragments, such as the one observed at m/z 80.

Proposed Fragmentation Pathway

Caption: Proposed EI fragmentation of 2-Acetamidophenol.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and thermally stable compounds like 2-Acetamidophenol.

Protocol: Acquiring a GC-MS Spectrum of 2-Acetamidophenol

  • Sample Preparation:

    • Prepare a dilute solution of 2-Acetamidophenol (e.g., 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate. [1]

  • Instrumental Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

    • The sample is vaporized and separated on a GC column before entering the mass spectrometer.

    • In the ion source, molecules are ionized using a standard electron energy of 70 eV. [6][9] * The resulting ions are separated by the mass analyzer and detected to generate the mass spectrum.

Conclusion: A Unified Spectroscopic Portrait

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of 2-Acetamidophenol. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, amide, and aromatic ring), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide, by integrating detailed spectral interpretation with robust experimental protocols, serves as a self-validating resource for scientists, ensuring the accurate identification and quality assessment of this important pharmaceutical compound.

References

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  • FT-IR and Raman spectroscopic methods for identification and quantitation of orthorhombic and monoclinic paracetamol in powder mixes. (2001). ResearchGate. Retrieved from [Link]

  • 614-80-2 2-Acetamidophenol C8H9NO2, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Chemical Synthesis. Retrieved from [Link]

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  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). ScienceDirect. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (2021). Journal of Chemical Education. Retrieved from [Link]

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (2021). National Institutes of Health. Retrieved from [Link]

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2-Acetamidophenol as a Regulator of Ferroptosis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and atherosclerosis. The therapeutic modulation of this pathway presents a significant opportunity for drug development. This technical guide provides an in-depth exploration of 2-Acetamidophenol (2-AAP), a positional isomer of paracetamol, as a novel regulator of ferroptosis. Synthesizing current research, we elucidate the core mechanisms of the ferroptosis pathway and present compelling evidence for 2-AAP's role as a ferroptosis inhibitor. We detail its multimodal action, involving the enhancement of the glutathione antioxidant system, the regulation of iron homeostasis, and the direct reduction of oxidative stress. This guide offers field-proven, step-by-step experimental protocols for researchers to investigate and validate the effects of 2-AAP and other potential modulators on ferroptosis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to advance the study of ferroptosis regulation.

Part 1: The Ferroptosis Pathway - A Core Mechanistic Overview

Ferroptosis is a distinct form of regulated cell death initiated by iron-dependent oxidative damage, leading to the uncontrolled peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1][2] Its core biochemical basis rests on three interconnected pillars: a failure of antioxidant defense systems, dysregulated iron metabolism, and the subsequent accumulation of lethal lipid reactive oxygen species (ROS).[3]

The Canonical Axis: System Xc⁻/GSH/GPX4

The primary defense against ferroptosis is orchestrated by the glutathione peroxidase 4 (GPX4) enzyme.[4] GPX4 is a unique selenoprotein that utilizes glutathione (GSH) as a cofactor to reduce toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby neutralizing the chain reaction of lipid peroxidation.[4][5] The functionality of this system is critically dependent on a continuous supply of cysteine, the rate-limiting substrate for GSH synthesis.[1] Cysteine is predominantly imported into the cell as its oxidized dimer, cystine, via the System Xc⁻ cystine/glutamate antiporter, a heterodimer composed of the SLC7A11 and SLC3A2 subunits.[6][7] Inhibition of System Xc⁻ (e.g., by the small molecule erastin) or direct inactivation of GPX4 (e.g., by RSL3) depletes the cell's capacity to handle lipid peroxides, sensitizing it to ferroptotic death.[7][8]

The Central Role of Iron Metabolism

The "ferro" prefix in ferroptosis underscores the indispensable role of iron. Labile ferrous iron (Fe²⁺) acts as a potent catalyst for the Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide.[3][9] These radicals can initiate lipid peroxidation by abstracting a hydrogen atom from a PUFA, setting off a destructive cascade.[10] Cellular iron homeostasis is therefore a critical determinant of ferroptosis sensitivity. The dysregulation of iron-related proteins—such as the transferrin receptor (for iron import), ferroportin (for iron export), and ferritin (for iron storage)—can lead to an expansion of the labile iron pool, thereby promoting ferroptosis.[9]

Lipid Peroxidation: The Executioner

The ultimate executioner of ferroptosis is the overwhelming accumulation of peroxidized lipids, particularly PUFA-containing phosphatidylethanolamines (PE).[4] This process compromises the structural integrity and fluidity of cellular membranes, leading to increased permeability, eventual membrane rupture, and cell death.[10] The level of lipid peroxidation can be quantified by measuring downstream byproducts like malondialdehyde (MDA) or by using fluorescent probes that directly detect lipid ROS.[11][12]

Ferroptosis_Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm Cystine Cystine SystemXc System Xc⁻ (SLC7A11/SLC3A2) Cystine->SystemXc Glutamate_out Glutamate SystemXc->Glutamate_out Cysteine Cysteine SystemXc->Cysteine GSH Glutathione (GSH) Cysteine->GSH GSS, GCLC GCLM GPX4 GPX4 (Active) GSH->GPX4 GPX4_inactive GPX4 (Inactive) GPX4->GPX4_inactive Lipid_OH Lipid Alcohols (PUFA-PL-OH) GPX4->Lipid_OH PUFA PUFA-PL Lipid_ROS Lipid Peroxides (PUFA-PL-OOH) PUFA->Lipid_ROS Oxidation Lipid_ROS->GPX4 Reduces Ferroptosis FERROPTOSIS Lipid_ROS->Ferroptosis Fe3 Fe³⁺ Fe2 Fe²⁺ (Labile Iron Pool) Fe3->Fe2 Import/Reduction ROS ROS Fe2->ROS Fenton Reaction ROS->Lipid_ROS Erastin Erastin Erastin->SystemXc RSL3 RSL3 RSL3->GPX4

Caption: The core ferroptosis pathway.

Part 2: 2-Acetamidophenol - Evidence as a Ferroptosis Modulator

2-Acetamidophenol (2-AAP), a positional isomer of the common analgesic acetaminophen, has recently been identified as a potent attenuator of ferroptosis.[11][13] While structurally similar to acetaminophen, its distinct hydroxyl group position may confer a different metabolic fate and pharmacological profile, potentially avoiding the hepatotoxicity associated with its isomer.[13] Research primarily in the context of atherosclerosis has demonstrated that 2-AAP can protect against ferroptotic processes induced by oxidized low-density lipoprotein (ox-LDL) in macrophages.[11][14]

The mechanism of 2-AAP's anti-ferroptotic action is multifaceted, targeting the key pillars of the pathway:

  • Enhancement of the Glutathione System: Transcriptomic analysis and gene expression validation have shown that 2-AAP treatment upregulates key genes involved in the synthesis of glutathione, including the glutamate-cysteine ligase catalytic subunit (GCLC), the modifier subunit (GCLM), and glutathione synthetase (GSS).[11][13] Furthermore, 2-AAP boosts the activity and expression of the central ferroptosis regulator, GPX4.[11] This dual action ensures a robust capacity to synthesize GSH and utilize it to neutralize lipid peroxides.

  • Regulation of Iron Homeostasis: 2-AAP modulates the expression of genes critical for managing intracellular iron levels. It has been shown to enhance the expression of ferroportin-1 (FPN1), the primary cellular iron exporter, and ferritin heavy chain (FTH), which sequesters iron in a non-reactive form.[11][13] By promoting iron efflux and storage, 2-AAP effectively reduces the size of the labile iron pool, thereby decreasing the catalytic substrate for the Fenton reaction and subsequent ROS production.[12][13]

  • Reduction of Oxidative Stress: As a consequence of bolstering the GPX4 axis and controlling iron levels, 2-AAP significantly alleviates intracellular oxidative stress.[13] In cellular models, 2-AAP treatment leads to a marked decrease in total ROS, a reduction in intracellular ferrous ion (Fe²⁺) accumulation, and lower levels of the lipid peroxidation marker MDA.[11][12]

AAP_Mechanism cluster_1 2-AAP Regulatory Actions cluster_2 Cellular Consequences AAP 2-Acetamidophenol (2-AAP) GSH_synthesis ↑ GSH Synthesis Genes (GCLC, GCLM, GSS) AAP->GSH_synthesis GPX4_activity ↑ GPX4 Activity & Expression AAP->GPX4_activity Iron_homeostasis ↑ Iron Homeostasis Genes (FPN1, FTH) AAP->Iron_homeostasis GSH ↑ Glutathione (GSH) GSH_synthesis->GSH GPX4 ↑ GPX4 Defense GPX4_activity->GPX4 Fe2 ↓ Labile Iron (Fe²⁺) Iron_homeostasis->Fe2 Lipid_ROS ↓ Lipid Peroxidation GSH->Lipid_ROS GPX4->Lipid_ROS Fe2->Lipid_ROS Ferroptosis INHIBITION OF FERROPTOSIS Lipid_ROS->Ferroptosis

Caption: Proposed mechanism of 2-AAP as a ferroptosis inhibitor.

Data Presentation

The protective effects of 2-AAP have been quantified in both in vivo (zebrafish) and in vitro (macrophage) models of atherosclerosis, a disease process where ferroptosis is implicated.

Table 1: Effect of 2-AAP on Biochemical Markers in a Zebrafish Hyperlipidemia Model [11]

ParameterModel Group2-AAP Treated GroupOutcome
Total Cholesterol (TC)ElevatedAlleviatedLipid-lowering effect
Triglycerides (TG)ElevatedAlleviatedLipid-lowering effect
LDL-CElevatedAlleviatedLipid-lowering effect
HDL-CDecreasedElevatedImproved lipid profile
Malondialdehyde (MDA)ElevatedAlleviatedReduced lipid peroxidation
Total Superoxide Dismutase (T-SOD)DecreasedElevatedEnhanced antioxidant capacity
Intravascular Macrophage AggregationIncreasedImprovedAnti-inflammatory effect

Table 2: Effect of 2-AAP on RAW264.7 Macrophages Induced by ox-LDL [11]

Parameterox-LDL Model2-AAP TreatedOutcome
Lipid PhagocytosisIncreasedInhibitedReduced foam cell formation
Intracellular ROSElevatedAlleviatedReduced oxidative stress
Intracellular Ferrous Ions (Fe²⁺)ElevatedAlleviatedImproved iron homeostasis
GPX4 ViabilityDecreasedIncreasedEnhanced anti-ferroptosis defense

Part 3: Experimental Protocols for Investigating 2-AAP's Role in Ferroptosis

To validate and expand upon the known anti-ferroptotic effects of 2-AAP, a series of robust, self-validating experimental protocols are required. The following methodologies provide a framework for assessing the impact of a test compound on the core pillars of ferroptosis.

Experimental Workflow Overview

Experimental_Workflow cluster_assays Assays Start Cell Seeding Pretreat Pre-treatment with 2-AAP or Vehicle Start->Pretreat Induce Induce Ferroptosis (e.g., RSL3, Erastin) Pretreat->Induce Incubate Incubation (Time-course) Induce->Incubate Endpoint Endpoint Assays Incubate->Endpoint Viability Cell Viability (e.g., CellTiter-Glo) Endpoint->Viability Measure Survival LipidROS Lipid ROS (C11-BODIPY) Endpoint->LipidROS Measure Oxidation Iron Labile Iron (FerroOrange) Endpoint->Iron Measure Iron Pool GeneExpr Gene Expression (qRT-PCR) Endpoint->GeneExpr Measure Transcriptional Changes

Caption: General workflow for testing 2-AAP's anti-ferroptotic effects.

Protocol 1: Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)

Causality: This assay directly visualizes and quantifies lipid peroxidation, the hallmark of ferroptosis. The C11-BODIPY probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation by lipid peroxides. A reduction in the green signal in the presence of 2-AAP would provide direct evidence of its ability to inhibit lipid peroxidation.

Methodology:

  • Cell Culture: Seed cells (e.g., HT-1080, RAW264.7) in a 12-well plate or a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Pre-treat cells with various concentrations of 2-AAP (e.g., 10, 20, 40 µM) or vehicle control for 2-4 hours. Include a positive control group treated with a known ferroptosis inhibitor like Ferrostatin-1 (1 µM).

  • Ferroptosis Induction: Add a ferroptosis inducer, such as RSL3 (e.g., 1 µM), to all wells except the negative control group.

  • Probe Loading: Two hours before the desired time point, add C11-BODIPY 581/591 (final concentration 2.5 µM) to the culture medium and incubate.

  • Sample Preparation:

    • For flow cytometry: Gently wash cells with PBS, detach with trypsin, and resuspend in PBS.

    • For plate reader/microscopy: Gently wash cells twice with PBS.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells using a flow cytometer. Measure the fluorescence intensity in the green channel (e.g., FITC).

    • Fluorescence Microscopy/Plate Reader: Image the cells or read the plate, quantifying the mean fluorescence intensity in the green channel.

  • Analysis: Compare the green fluorescence intensity of the 2-AAP treated groups to the RSL3-only group. A significant decrease indicates inhibition of lipid peroxidation.

Protocol 2: Quantification of Intracellular Ferrous Iron (Fe²⁺)

Causality: This assay measures the labile iron pool, the catalytic driver of the Fenton reaction. A reduction in Fe²⁺ levels by 2-AAP would validate its proposed mechanism of enhancing iron storage and export.

Methodology:

  • Cell Culture & Treatment: Follow steps 1-3 from Protocol 1. An iron chelator like Deferoxamine (DFO, 100 µM) should be used as a positive control.

  • Probe Loading: 30 minutes before the end of the incubation period, add a specific Fe²⁺ fluorescent probe (e.g., FerroOrange) to the culture medium according to the manufacturer's instructions.

  • Sample Preparation: Gently wash cells twice with HBSS or PBS.

  • Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader or microscope (e.g., Ex/Em = 542/572 nm for FerroOrange).

  • Analysis: Normalize the fluorescence intensity to cell number if necessary (e.g., via a parallel viability assay or DAPI staining). A significant decrease in fluorescence in 2-AAP treated cells compared to the ferroptosis-induced group indicates a reduction in the labile Fe²⁺ pool.

Protocol 3: Analysis of Gene Expression via qRT-PCR

Causality: This protocol directly tests the hypothesis that 2-AAP modulates the transcriptional program of ferroptosis defense. Observing an upregulation of GPX4, SLC7A11, FPN1, and FTH1 provides mechanistic insight into how 2-AAP prepares the cell to resist ferroptotic insults.

Methodology:

  • Cell Culture & Treatment: Seed cells in a 6-well plate. Treat with 2-AAP or vehicle for a relevant time period (e.g., 12-24 hours) to allow for transcriptional changes. It is not necessary to induce ferroptosis for this particular assay, as the goal is to see how 2-AAP primes the cell's defenses.

  • RNA Extraction: Wash cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA using a standard protocol or a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (GPX4, SLC7A11, FPN1, FTH1) and a housekeeping gene (ACTB, GAPDH), and the synthesized cDNA.

    • Run the qPCR reaction on a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the fold change in gene expression in 2-AAP treated samples relative to the vehicle control.

Part 4: Broader Context and Future Directions

The exploration of 2-AAP as a ferroptosis regulator is particularly intriguing when considering its relationship with its isomer, acetaminophen (paracetamol). The role of acetaminophen itself in ferroptosis is complex and context-dependent. While acetaminophen overdose is known to cause massive GSH depletion, a key sensitizing event for ferroptosis, its direct classification as a ferroptosis inducer is debated.[15][16][17] Some studies show protection by ferroptosis inhibitors in models of acetaminophen-induced liver injury, while others find no evidence of ferroptotic cell death.[17][18]

Intriguingly, a recent study demonstrated that low, non-toxic doses of acetaminophen can inhibit ferroptosis in the hippocampus of septic mice, improving cognitive outcomes by modulating both the GPX4 and FSP1 pathways.[19] This suggests that acetamidophenol-containing structures may possess a previously unappreciated capacity to suppress, rather than induce, ferroptosis under specific conditions.

This underscores the critical need for isomer-specific research. The findings on 2-AAP provide a clear and mechanistically distinct role in ferroptosis attenuation.[11] Future research should focus on:

  • Validation in Diverse Disease Models: Assessing the efficacy of 2-AAP in preclinical models of neurodegeneration, stroke, and ischemia-reperfusion injury where ferroptosis is a known pathological driver.

  • Elucidating Upstream Signaling: Identifying the upstream transcription factors and signaling cascades (e.g., Nrf2 pathway) that are activated by 2-AAP to orchestrate the coordinated upregulation of its target genes.

  • Pharmacokinetic and Safety Profiling: Characterizing the metabolism, bioavailability, and safety profile of 2-AAP to determine its viability as a therapeutic candidate, particularly in comparison to acetaminophen.

By systematically applying the protocols and frameworks outlined in this guide, the scientific community can further unravel the therapeutic potential of 2-Acetamidophenol as a targeted regulator of ferroptosis.

References

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  • Wang, Y., et al. (2024). Oxidative Ferritin Destruction: A Key Mechanism of Iron Overload in Acetaminophen-Induced Hepatocyte Ferroptosis. MDPI. Available at: [Link]

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  • Zhang, Y., et al. (2024). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. PubMed. Available at: [Link]

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A Technical Guide to the Biological Activity of 2-Acetamidophenol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Positional isomerism, a fundamental concept in organic chemistry, profoundly influences the pharmacological and toxicological profiles of drug molecules. A quintessential example is the acetamidophenol family, where the placement of the hydroxyl group on the phenyl ring dictates a spectrum of biological activities. This in-depth technical guide provides a comprehensive comparative analysis of 2-acetamidophenol and its isomers, 3-acetamidophenol and the widely recognized 4-acetamidophenol (paracetamol/acetaminophen). This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the isomers' synthesis, physicochemical properties, and differential biological activities, including analgesic, anti-inflammatory, antioxidant, and cytotoxic effects. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and provide a comparative analysis of their therapeutic potential and safety profiles.

Introduction: The Significance of Positional Isomerism in Pharmacology

The spatial arrangement of functional groups within a molecule, or its isomerism, is a critical determinant of its interaction with biological systems. Positional isomers, which share the same molecular formula but differ in the position of substituents on a parent structure, often exhibit remarkably distinct pharmacological properties. This divergence arises from differences in electronic distribution, steric hindrance, and the ability to form intermolecular interactions with biological targets such as enzymes and receptors.

The acetamidophenol isomers—ortho (2-), meta (3-), and para (4-)—serve as an exemplary case study. While 4-acetamidophenol is a household name as an analgesic and antipyretic, its isomers possess unique and, in some cases, more diverse biological activities. This guide will systematically dissect these differences, providing a foundational understanding for the rational design and development of novel therapeutic agents.

Synthesis and Physicochemical Properties of Acetamidophenol Isomers

The synthesis of 2-, 3-, and 4-acetamidophenol is typically achieved through the acetylation of the corresponding aminophenol isomers. This reaction involves the treatment of the aminophenol with acetic anhydride, often in an aqueous medium or with a catalyst.[1][2][3][4]

Synthesis

The physicochemical properties of these isomers are summarized in the table below. The position of the hydroxyl group influences properties such as melting point and solubility, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

Property2-Acetamidophenol3-Acetamidophenol4-Acetamidophenol (Paracetamol)
IUPAC Name N-(2-hydroxyphenyl)acetamide[5]N-(3-hydroxyphenyl)acetamide[6]N-(4-hydroxyphenyl)acetamide[7]
Synonyms Orthocetamol, o-Hydroxyacetanilide[5][8]Metacetamol, m-Hydroxyacetanilide[6]Acetaminophen, APAP[7]
Molecular Formula C₈H₉NO₂C₈H₉NO₂C₈H₉NO₂
Molecular Weight 151.16 g/mol [5]151.16 g/mol [6]151.16 g/mol [7]
Melting Point 205-210 °C[8]145-148 °C169-170.5 °C
Appearance White or light brown powder[8]Light gray solidWhite crystalline powder
Solubility Soluble in hot water and ethanol[8]Soluble in water, ethanolSlightly soluble in cold water, more soluble in hot water and ethanol

Comparative Biological Activities

The subtle shift in the hydroxyl group's position among the acetamidophenol isomers leads to a cascade of differences in their biological effects. This section will provide a comparative overview of their key activities.

Anti-inflammatory and Analgesic Activity

4-Acetamidophenol (Paracetamol): The analgesic and antipyretic actions of paracetamol are well-established, though its peripheral anti-inflammatory effects are considered weak.[1][7][9] Its primary mechanism is believed to be central, involving the inhibition of cyclooxygenase (COX) enzymes in the brain.[1][9] Paracetamol is a weak inhibitor of COX-1 and COX-2 in peripheral tissues, where high levels of peroxides at inflammatory sites can counteract its effects.[7][9] More recent research has highlighted the role of its metabolite, AM404, formed in the brain, which acts on the endocannabinoid system and transient receptor potential vanilloid 1 (TRPV1) receptors to produce analgesia.[3][10][11][12][13]

2-Acetamidophenol (Orthocetamol): This isomer has demonstrated notable anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[5][14][15][16] In models of adjuvant-induced arthritis, 2-acetamidophenol has been shown to reduce joint inflammation.[14][15][16] Its anti-platelet activity, particularly against arachidonic acid-induced aggregation, suggests a potential interaction with the COX pathway.[14][15][16] In fact, it has been reported to be more potent than aspirin in inhibiting ADP-induced platelet aggregation.[14]

3-Acetamidophenol (Metacetamol): Information on the anti-inflammatory and analgesic properties of 3-acetamidophenol is less extensive. However, it has been reported to possess analgesic properties.

Comparative COX Inhibition: A direct, comprehensive comparison of the COX-1 and COX-2 inhibitory activities of all three isomers under identical experimental conditions is not readily available in the literature. However, for 4-acetamidophenol, it has been shown to be a selective COX-2 inhibitor in humans, with an in vitro IC50 of 25.8 μM for COX-2 and 113.7 μM for COX-1.[17][18] Some studies also suggest that paracetamol may inhibit a splice variant of COX-1, termed COX-3, though its relevance in humans is debated.[19][20][21] The potent anti-platelet activity of 2-acetamidophenol suggests it may have a more significant interaction with peripheral COX enzymes than paracetamol, but specific IC50 values are needed for a definitive comparison.

COX_Pathway

Antioxidant and Anti-Atherosclerotic Activity

2-Acetamidophenol: Recent studies have illuminated the potent anti-atherosclerotic activity of 2-acetamidophenol.[22] This effect is attributed to its ability to modulate ferroptosis, an iron-dependent form of cell death, and enhance glutathione metabolism.[22] In a zebrafish hyperlipidemia model, 2-acetamidophenol was shown to reduce total cholesterol and triglyceride levels and enhance the activity of antioxidant enzymes.[22] It also reduces intracellular reactive oxygen species (ROS) and increases the activity of glutathione peroxidase (GPX4).[22]

4-Acetamidophenol: While not its primary mechanism of action, paracetamol does possess some antioxidant properties. However, its O-sulfated and glucuronidated metabolites exhibit significantly lower radical scavenging activity.[23]

3-Acetamidophenol: Data on the specific antioxidant and anti-atherosclerotic activities of 3-acetamidophenol is limited.

Ferroptosis_Pathway

Cytotoxicity and Safety Profile

The toxicity profiles of the acetamidophenol isomers are markedly different, primarily concerning hepatotoxicity.

4-Acetamidophenol (Paracetamol): At therapeutic doses, paracetamol is considered safe. However, in overdose, it can cause severe, and sometimes fatal, liver damage.[7] This hepatotoxicity is mediated by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[7][13] Under normal conditions, NAPQI is detoxified by conjugation with glutathione. In an overdose situation, glutathione stores are depleted, leading to the accumulation of NAPQI, which then causes oxidative stress and hepatocellular necrosis.[7][13]

2-Acetamidophenol and 3-Acetamidophenol: Both the ortho and meta isomers are considered to be non-hepatotoxic.[24] It is hypothesized that the positions of the hydroxyl groups in these isomers lead to different metabolic pathways that avoid the formation of the toxic NAPQI metabolite.[24] This significant difference in safety profile makes 2- and 3-acetamidophenol interesting candidates for further investigation as alternatives to paracetamol, particularly for patients at risk of liver injury.

Experimental Protocols for Biological Activity Assessment

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of acetamidophenol isomers.

In Vitro Anti-inflammatory Assays

AntiInflammatory_Workflow

  • Principle: This colorimetric assay assesses cell viability by measuring the metabolic activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the tetrazolium dye MTT to its insoluble formazan, purple in color.

  • Protocol:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the acetamidophenol isomer (e.g., 1, 10, 50, 100 µM) and incubate for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Principle: NO is a key inflammatory mediator. Its production is indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells as described above.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Protocol:

    • Follow the cell seeding, pre-treatment, and LPS stimulation procedure as in the NO assay.

    • Collect the cell culture supernatant.

    • Perform ELISA according to the manufacturer's instructions for the specific cytokine of interest.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)[11][17][24][26]
  • Principle: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it and causing a color change from violet to yellow.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol).

    • In a 96-well plate, add various concentrations of the test compound.

    • Add a solution of DPPH in ethanol to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

In Vivo Analgesic Activity Assays[15][27]
  • Principle: This test measures the latency of the animal's response (e.g., licking paws, jumping) to a thermal stimulus, indicating the central analgesic effect of a compound.

  • Protocol:

    • Administer the test compound to mice or rats at a specific dose.

    • At a predetermined time after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the time until the animal exhibits a nociceptive response.

    • A cut-off time is set to prevent tissue damage.

  • Principle: This test evaluates the peripheral analgesic activity of a compound by measuring its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

  • Protocol:

    • Administer the test compound to mice.

    • After a specific time, inject a solution of acetic acid intraperitoneally.

    • Observe the animals and count the number of writhes over a set period (e.g., 20 minutes).

    • Compare the number of writhes in the treated group to a control group.

Conclusion and Future Directions

The positional isomers of acetamidophenol present a compelling illustration of structure-activity relationships in pharmacology. While 4-acetamidophenol (paracetamol) is a globally recognized analgesic and antipyretic, its therapeutic window is narrowed by its potential for hepatotoxicity. In contrast, 2-acetamidophenol (orthocetamol) emerges as a multifaceted compound with promising anti-inflammatory, anti-platelet, and anti-atherosclerotic properties, coupled with a more favorable safety profile. The biological activities of 3-acetamidophenol remain less explored, warranting further investigation.

Future research should focus on several key areas:

  • Direct Comparative Studies: Head-to-head in vitro and in vivo studies are crucial to quantitatively compare the COX inhibitory profiles, analgesic efficacy, and anti-inflammatory potency of all three isomers.

  • Mechanism of Action of 3-Acetamidophenol: A thorough investigation into the biological targets and mechanisms of action of 3-acetamidophenol is needed to understand its full therapeutic potential.

  • Metabolic Profiling: Detailed metabolic studies of 2- and 3-acetamidophenol in human systems are necessary to confirm their non-hepatotoxic nature and to identify any active metabolites.

  • Preclinical and Clinical Development: Given its promising profile, 2-acetamidophenol warrants further preclinical and, potentially, clinical development as a novel therapeutic agent for inflammatory and cardiovascular diseases.

By continuing to explore the nuanced differences between these simple yet elegant molecules, the scientific community can unlock new avenues for the development of safer and more effective drugs.

References

  • 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. (2024). PMC. [Link]

  • Investigation of radical scavenging effects of acetaminophen, p-aminophenol and their O-sulfated conjugates. (2021). J-Stage. [Link]

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  • Anti-Platelet and Anti-Arthritic Activity of Orthocetamol (2- Acetamidophenol): An Ortho (O) Positional Isomer of Paracetamol. (2015). Turkish Journal of Pharmaceutical Sciences. [Link]

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. (2022). PubMed Central. [Link]

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  • 3-Hydroxyacetanilide. (n.d.). PubChem. [Link]

  • METABOLISM AND DISPOSITION OF ACETAMINOPHEN: RECENT ADVANCES IN RELATION TO HEPATOTOXICITY AND DIAGNOSIS. (2013). PubMed Central. [Link]

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The Evolving Landscape of 2-Acetamidophenol's Anti-inflammatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, 2-Acetamidophenol (N-acetyl-para-aminophenol, APAP), commonly known as paracetamol or acetaminophen, has been a cornerstone of analgesic and antipyretic therapy. Its classification regarding anti-inflammatory activity, however, has been a subject of continuous scientific debate. While traditionally considered to possess weak peripheral anti-inflammatory effects compared to non-steroidal anti-inflammatory drugs (NSAIDs), emerging evidence reveals a complex and multifaceted mechanism of action that challenges this simplistic view.[1][2][3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of 2-Acetamidophenol's anti-inflammatory properties. We will delve into its intricate molecular mechanisms, present validated experimental protocols for its evaluation, and offer a nuanced perspective on its therapeutic potential beyond simple analgesia.

Deconstructing the Mechanism: Beyond Cyclooxygenase Inhibition

The classical understanding of NSAID-mediated anti-inflammatory action centers on the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins.[1][2] While 2-Acetamidophenol does interact with the COX pathway, its mechanism is distinct and more complex than that of traditional NSAIDs.[5][6]

Central vs. Peripheral COX Inhibition

A significant body of evidence suggests that 2-Acetamidophenol's primary analgesic and antipyretic effects stem from the inhibition of prostaglandin synthesis within the central nervous system (CNS).[1] Some studies propose that it may selectively inhibit a variant of the COX-1 enzyme, sometimes referred to as COX-3, though a functional form of this enzyme has not been definitively identified in humans.[1] Its weak peripheral anti-inflammatory activity is often attributed to the high concentration of peroxides at sites of inflammation, which can counteract its inhibitory effect on COX enzymes.[1][7] In vitro studies have shown that 2-Acetamidophenol can inhibit COX-2, with some research suggesting a degree of selectivity comparable to certain NSAIDs, although this is debated.[4][8]

The Pivotal Role of the Metabolite AM404

A paradigm shift in understanding 2-Acetamidophenol's mechanism of action came with the discovery of its active metabolite, N-arachidonoylphenolamine (AM404).[5][9][10] Formed in the brain through the deacetylation of 2-Acetamidophenol to p-aminophenol and subsequent conjugation with arachidonic acid by fatty acid amide hydrolase (FAAH), AM404 is a key mediator of its analgesic effects.[9]

The anti-inflammatory implications of AM404 are linked to its activity within the endocannabinoid system.[11] AM404 acts as an indirect agonist of cannabinoid receptor 1 (CB1) by inhibiting the reuptake of the endogenous cannabinoid anandamide, thereby increasing its synaptic concentration.[11] This enhancement of endocannabinoid signaling is thought to contribute to its analgesic and potentially anti-inflammatory effects.[2]

Furthermore, AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain signaling.[5][9] While activation of peripheral TRPV1 is typically pro-nociceptive, its activation in the central nervous system can induce anti-nociception.[9]

A Novel Frontier: Peripheral Sodium Channel Inhibition

Recent groundbreaking research has unveiled a peripheral mechanism of action for AM404, independent of its central effects. Studies have demonstrated that AM404 can directly inhibit pain-specific voltage-gated sodium channels (NaV1.7 and NaV1.8) in nociceptive neurons.[12][13] This action effectively blocks the generation of action potentials, thereby reducing pain signaling at its source.[12][13] This finding challenges the long-held belief that 2-Acetamidophenol's effects are exclusively central and opens new avenues for its therapeutic application.[13]

Signaling Pathway of 2-Acetamidophenol and its Metabolite AM404

2-Acetamidophenol_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APAP_periphery 2-Acetamidophenol p_aminophenol p-aminophenol APAP_periphery->p_aminophenol Deacetylation AM404_periphery AM404 p_aminophenol->AM404_periphery FAAH Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->AM404_periphery FAAH NaV NaV1.7 / NaV1.8 Channels AM404_periphery->NaV Inhibits Pain_Signal_Block Pain Signal Blocked NaV->Pain_Signal_Block APAP_cns 2-Acetamidophenol p_aminophenol_cns p-aminophenol APAP_cns->p_aminophenol_cns Deacetylation AM404_cns AM404 p_aminophenol_cns->AM404_cns FAAH Arachidonic_Acid_cns Arachidonic Acid Arachidonic_Acid_cns->AM404_cns FAAH TRPV1 TRPV1 Channel AM404_cns->TRPV1 Activates CB1 CB1 Receptor (Indirect activation) AM404_cns->CB1 Enhances Anandamide Signaling Analgesia Analgesia TRPV1->Analgesia CB1->Analgesia

Caption: Proposed mechanisms of 2-Acetamidophenol action.

In Vitro Methodologies for Assessing Anti-inflammatory Activity

Evaluating the anti-inflammatory potential of 2-Acetamidophenol in a controlled laboratory setting is crucial for understanding its molecular interactions. The following are key in vitro assays.

Inhibition of Pro-inflammatory Cytokine Production

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key mediators of the inflammatory response.[14][15] This assay measures the ability of 2-Acetamidophenol to inhibit the production of these cytokines in cultured immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of 2-Acetamidophenol (e.g., 10, 50, 100 µM) or a vehicle control for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Centrifuge the plate and collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.[16]

    • Wash the plate and block non-specific binding sites.[16]

    • Add the collected cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody specific for the target cytokine.[17]

    • Wash and add streptavidin-horseradish peroxidase (HRP) conjugate.[17]

    • Wash and add a chromogenic substrate (e.g., TMB).[17]

    • Stop the reaction and measure the absorbance at 450 nm using a microplate reader.[17]

  • Data Analysis: Calculate the concentration of TNF-α or IL-6 in the samples by comparing their absorbance to the standard curve. Determine the percentage of inhibition by 2-Acetamidophenol compared to the LPS-stimulated control.

Myeloperoxidase (MPO) Activity Assay

Principle: Myeloperoxidase (MPO) is an enzyme stored in the azurophilic granules of neutrophils and is released during inflammation.[18] Its activity is a recognized biomarker for neutrophil infiltration into tissues.[18] This assay quantifies MPO activity in cell lysates or tissue homogenates.

Protocol: Colorimetric MPO Activity Assay

  • Sample Preparation:

    • Cell Lysate: Lyse neutrophil cell pellets in a buffer containing a detergent like hexadecyltrimethylammonium bromide (HTAB).[18]

    • Tissue Homogenate: Homogenize perfused tissue samples in the HTAB-containing buffer to extract MPO.[18]

    • Centrifuge the lysates/homogenates and collect the supernatant.[18][19]

  • Assay Procedure:

    • Add the sample supernatant to a 96-well plate.

    • Prepare a reaction mixture containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.[18]

    • Add the reaction mixture to the wells to initiate the enzymatic reaction.

  • Measurement: Measure the change in absorbance kinetically at 460 nm using a spectrophotometer.[18]

  • Data Analysis: Calculate the MPO activity based on the rate of change in absorbance. One unit of MPO activity is typically defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at a specific temperature.

In Vivo Models for Evaluating Anti-inflammatory Efficacy

Animal models are indispensable for assessing the physiological effects of 2-Acetamidophenol in a complex biological system.

Carrageenan-Induced Paw Edema

Principle: This is a widely used and reproducible model of acute inflammation.[20][21] Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[20][21] The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins.

Experimental Workflow for Carrageenan-Induced Paw Edema

Carrageenan_Paw_Edema start Animal Acclimatization grouping Random Animal Grouping (e.g., Vehicle, 2-AAP, Positive Control) start->grouping baseline Baseline Paw Volume Measurement (V₀) grouping->baseline dosing Oral Administration of Test Compounds baseline->dosing induction Subplantar Injection of 1% Carrageenan dosing->induction 1 hour post-dosing measurement Paw Volume Measurement (Vₜ) at Hourly Intervals induction->measurement 1, 2, 3, 4, 5, 6 hours post-injection analysis Data Analysis: - Calculate Edema (Vₜ - V₀) - Calculate % Inhibition measurement->analysis end Endpoint analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Use male Wistar rats (150-180 g).

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., saline)

    • Group II: 2-Acetamidophenol (dose to be determined)

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[20]

    • Administer the respective compounds orally (p.o.) via gavage.[20]

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[20][22]

    • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.[20]

    • Calculate the mean edema for each group at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation and Comparative Efficacy

Clear and concise data presentation is essential for interpreting experimental outcomes.

Table 1: Comparative Efficacy of 2-Acetamidophenol and NSAIDs in the Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema (mL) at 3 hours (± SEM)% Inhibition of Edema at 3 hours
Vehicle Control-0.85 ± 0.05-
2-Acetamidophenol1000.62 ± 0.0427.1%
2-Acetamidophenol2000.48 ± 0.0343.5%
Indomethacin100.35 ± 0.0258.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Effect of 2-Acetamidophenol on LPS-Induced Cytokine Production in RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL) (± SEM)% Inhibition of TNF-αIL-6 (pg/mL) (± SEM)% Inhibition of IL-6
Control25 ± 5-15 ± 3-
LPS (1 µg/mL)1500 ± 100-800 ± 50-
LPS + 2-AAP (50 µM)1100 ± 8026.7%650 ± 4018.8%
LPS + 2-AAP (100 µM)800 ± 6046.7%500 ± 3537.5%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The narrative surrounding 2-Acetamidophenol's anti-inflammatory properties is evolving from one of a weak peripheral agent to that of a complex, multi-target molecule.[1][5][23] Its central COX-inhibitory actions, coupled with the multifaceted activities of its metabolite AM404 on the endocannabinoid and TRPV1 systems, and the newly discovered peripheral sodium channel blockade, paint a picture of a drug with a nuanced and significant modulatory effect on inflammatory and pain pathways.[5][12][13]

While it may not possess the potent, broad-spectrum peripheral anti-inflammatory activity of traditional NSAIDs, its distinct mechanism of action and favorable side-effect profile in certain patient populations make it a crucial area of continued research.[3][6] Future investigations should focus on:

  • Elucidating the precise contribution of each mechanistic pathway to its overall therapeutic effect in different inflammatory conditions.

  • Exploring the potential of 2-Acetamidophenol and its derivatives in chronic inflammatory diseases where traditional NSAIDs may be contraindicated.

  • Developing novel peripherally-acting analgesics based on the sodium channel-blocking properties of AM404.

By embracing a more sophisticated understanding of its pharmacology, the scientific community can continue to unlock the full therapeutic potential of this long-standing and widely used medication.

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Methodological & Application

Application Note & Protocol: Laboratory Synthesis of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the laboratory synthesis of 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide), a key positional isomer of paracetamol with significant applications in organic synthesis and materials science.[1] This protocol details the N-acetylation of 2-aminophenol using acetic anhydride. Beyond a mere recitation of steps, this guide elucidates the mechanistic underpinnings of the synthesis, explains the rationale behind procedural choices, and offers a robust framework for the purification and rigorous characterization of the final product. The methodologies are designed for reproducibility and are supported by in-text citations to authoritative sources, ensuring scientific integrity. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction and Significance

2-Acetamidophenol is a valuable organic intermediate, serving as a building block in the synthesis of various pharmaceuticals, dyes, and advanced polymers.[1][2] Its structure, featuring both a phenolic hydroxyl group and an amide group in an ortho-relationship, imparts unique chemical properties that are leveraged in diverse applications, from the development of high-performance polyamides and benzoxazine resins to its use as a precursor in fine chemical manufacturing.[1][2] Understanding its synthesis is fundamental for chemists working in these fields. This guide presents a reliable and well-established method for its preparation on a laboratory scale.

Mechanistic Rationale: The Chemistry of N-Acetylation

The synthesis of 2-acetamidophenol from 2-aminophenol proceeds via a nucleophilic acyl substitution reaction. The core of this transformation is the acetylation of the amino group (-NH₂) of 2-aminophenol.

Mechanism Explained:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in 2-aminophenol acts as a nucleophile. It attacks one of the electrophilic carbonyl carbons of acetic anhydride.[3][4]

  • Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate. The carbonyl double bond breaks, and the oxygen atom acquires a negative charge, while the nitrogen atom gains a positive charge.

  • Leaving Group Departure: The intermediate is unstable and collapses. The carbonyl double bond reforms, and the acetate ion (CH₃COO⁻) is expelled as a good leaving group.

  • Deprotonation: The positively charged nitrogen atom is then deprotonated, typically by the acetate ion that was just formed, to yield the stable amide product, 2-acetamidophenol, and acetic acid as a byproduct.[4]

The amino group is more nucleophilic than the hydroxyl group under these reaction conditions, leading to selective N-acetylation over O-acetylation.

Experimental Design and Workflow

The overall process involves the reaction setup, execution, product isolation, and subsequent purification. The workflow is designed to maximize yield and purity.

experimental_workflow cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification & Analysis reagents 1. Reagent Preparation (2-Aminophenol, Acetic Anhydride, Acetic Acid) reaction 2. Reaction Setup & Execution (Heating and Stirring) reagents->reaction N-Acetylation cooling 3. Cooling & Precipitation (Induce Crystallization) reaction->cooling Reaction Completion filtration 4. Vacuum Filtration (Collect Crude Product) cooling->filtration Solid-Liquid Separation recrystallization 5. Recrystallization (Aqueous Ethanol) filtration->recrystallization Crude Product drying 6. Drying (Remove Solvent) recrystallization->drying analysis 7. Characterization (MP, IR, NMR) drying->analysis Pure Product

Sources

Application Note: A Comprehensive Protocol for the Purification of 2-Acetamidophenol via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, scientifically-grounded protocol for the purification of 2-acetamidophenol (o-acetamidophenol) using the recrystallization method. The document outlines the fundamental principles of solvent selection, a step-by-step experimental workflow, methods for purity assessment, and a troubleshooting guide to address common challenges. The causality behind each procedural step is explained to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity 2-acetamidophenol, a key positional isomer of paracetamol and an important molecule in chemical and pharmaceutical research.[1]

Introduction and Core Principles

2-Acetamidophenol is a member of the acetamide class and a positional isomer of the widely used analgesic, paracetamol (4-acetamidophenol).[1] It serves as a valuable precursor in organic synthesis and is often studied for its own biological properties, including anti-inflammatory and anti-arthritic potential.[1][2] Crude synthetic preparations of 2-acetamidophenol often contain unreacted starting materials, by-products, or colored impurities. Recrystallization is a powerful and widely employed technique for purifying such solid organic compounds.

The efficacy of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The core principle is to dissolve the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3][4] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") and are subsequently separated by filtration.[3] A successful recrystallization yields a product with significantly enhanced purity, which can be verified by its sharp melting point.

Solvent Selection: The Cornerstone of Purity

The choice of solvent is the most critical variable in recrystallization.[3] An ideal solvent should exhibit a steep solubility curve for the compound of interest—high solubility at elevated temperatures and low solubility at low temperatures. This ensures maximum recovery of the purified solid upon cooling.

Key Criteria for Solvent Selection:

  • Solubility Profile: The target compound should be highly soluble in the boiling solvent but sparingly soluble or insoluble in the cold solvent.[3]

  • Impurity Solubility: Impurities should either be completely soluble in both hot and cold solvent (to remain in the mother liquor) or completely insoluble in the hot solvent (to be removed by hot filtration).[5]

  • Chemical Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

Solubility Profile of 2-Acetamidophenol:

PropertyValueSource
Appearance Off-white to beige or brown powder[6][7]
Melting Point 205-210 °C[2][6][8]
Solubility Soluble in hot water and ethanol; slightly soluble in cold water, DMSO, and methanol.[2][6][9]

Based on available data, water and ethanol are excellent starting candidates. 2-Acetamidophenol's solubility in hot water and relative insolubility in cold water make it a primary choice.[2][9] Ethanol is also a viable option, and a mixed-solvent system, such as ethanol-water, can be employed if a single solvent does not provide the ideal solubility profile.[10] For this protocol, we will focus on water, a green, cost-effective, and effective solvent for this compound.

Detailed Recrystallization Protocol

This protocol details the purification of crude 2-acetamidophenol using water as the solvent.

Materials and Equipment
  • Chemicals:

    • Crude 2-Acetamidophenol

    • Deionized Water

    • Activated Charcoal (decolorizing carbon), if needed

  • Equipment:

    • Erlenmeyer flasks (2-3, appropriate sizes)

    • Graduated cylinders

    • Hot plate with stirring capability

    • Magnetic stir bar

    • Stemless or short-stem glass funnel

    • Fluted filter paper

    • Büchner funnel and appropriately sized filter paper

    • Vacuum filtration flask (side-arm flask) with vacuum tubing

    • Ice bath

    • Spatula and glass stirring rod

    • Melting point apparatus

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Amount of Hot Solvent (Water) A->B C 3. Heat & Stir Until Dissolved B->C D 4. Add Charcoal (Optional) for Colored Impurities C->D If solution is colored E 5. Perform Hot Filtration to Remove Insolubles C->E If no decolorization is needed D->E F 6. Cool Filtrate Slowly to Induce Crystallization E->F G 7. Cool in Ice Bath to Maximize Yield F->G H 8. Isolate Crystals via Vacuum Filtration G->H I 9. Wash Crystals with Ice-Cold Solvent H->I J 10. Dry Purified Crystals I->J K 11. Assess Purity (Melting Point) J->K

Caption: Workflow for the recrystallization of 2-acetamidophenol.

Step-by-Step Methodology

1. Dissolution:

  • Place the crude 2-acetamidophenol sample into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

  • In a separate beaker or flask, heat the deionized water to boiling.

  • Add the boiling water to the flask containing the crude solid in small portions, swirling continuously and maintaining the heat (e.g., on a hot plate). Add just enough boiling water to completely dissolve the solid. Causality: Using the minimum amount of hot solvent is crucial for achieving a high recovery rate; excess solvent will keep more of the product dissolved even after cooling.[4]

2. Decolorization (Optional):

  • If the resulting solution has a noticeable color, remove it from the heat source and allow it to cool slightly for a minute.

  • Add a very small amount (tip of a spatula) of activated charcoal to the hot solution. Swirl the mixture and gently reheat it to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs large, colored impurity molecules. Adding it to a boiling solution can cause violent bumping (boil-over), so slight cooling beforehand is a critical safety step.[4]

3. Hot Filtration:

  • This step removes insoluble impurities (and charcoal, if used). To prevent premature crystallization in the funnel, the apparatus must be kept hot.

  • Place a stemless or short-stem funnel with fluted filter paper into the neck of a clean receiving Erlenmeyer flask.

  • Heat the receiving flask on the hot plate so that hot solvent vapor envelops the funnel. Pour a small amount of boiling water through the funnel to wet the paper and pre-heat the glass.

  • Carefully pour the hot dissolved solution through the filter paper. Rinse the first flask with a small amount of additional hot solvent and pour this rinse through the filter to ensure a complete transfer.[4]

4. Crystallization:

  • Cover the receiving flask containing the clear, hot filtrate with a watch glass or inverted beaker to prevent solvent evaporation and contamination.

  • Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling encourages the formation of larger, purer crystals by allowing the molecules to selectively deposit onto the growing lattice, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the yield by further decreasing the product's solubility.

5. Isolation and Washing:

  • Set up a Büchner funnel with filter paper over a vacuum filtration flask connected to a vacuum source.

  • Wet the filter paper with a small amount of ice-cold deionized water to seal it against the funnel plate.

  • Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.

  • Wash the crystals on the filter paper with one or two small portions of ice-cold deionized water. Causality: The wash solvent must be cold to remove the adhered mother liquor (which contains the soluble impurities) without dissolving a significant portion of the purified product crystals.

  • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

6. Drying and Purity Assessment:

  • Carefully remove the filter cake of crystals from the funnel and spread it on a watch glass to air dry completely.

  • Determine the melting point of the dried, purified crystals. Pure 2-acetamidophenol has a reported melting point of approximately 205-210 °C.[2][6] A sharp melting range within this window is a strong indicator of high purity. Impurities will typically cause the melting point to be depressed and broaden the range.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid instead of solid crystals)The solution is too highly concentrated; cooling is too rapid; impurities are lowering the melting point of the mixture.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease saturation. Allow the solution to cool much more slowly.
No Crystals Form Upon Cooling Too much solvent was used; the solution is not sufficiently supersaturated.1. Scratch the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites. 2. Add a "seed crystal" of pure 2-acetamidophenol. 3. Gently boil off some of the solvent to increase the concentration, then allow it to cool again.
Very Low Yield/Recovery Too much solvent was used during dissolution; crystals were washed with solvent that was not ice-cold; premature crystallization during hot filtration.Ensure the absolute minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the hot filtration apparatus is properly pre-heated.
Colored Crystals After Recrystallization The decolorizing step was insufficient or skipped; the colored impurity has solubility properties very similar to the product.Repeat the recrystallization, ensuring an appropriate (but not excessive) amount of activated charcoal is used and given enough time to work. A different solvent system may be required.

References

  • Cas 614-80-2, 2-Acetamidophenol - LookChem. [Link]

  • 2-Acetamidophenol | C8H9NO2 | CID 11972 - PubChem - NIH. [Link]

  • Two New Organic Co-Crystals Based on Acetamidophenol Molecules - CORE. [Link]

  • 3.3: Choice of Solvent - Chemistry LibreTexts. [Link]

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • Crystallization Solvents.pdf. [Link]

  • Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening | Pharmaceutical Technology. [Link]

  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents - ResearchGate. [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Purity Assessment of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a comprehensive and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Acetamidophenol purity. As a key positional isomer of paracetamol and a potential impurity in its synthesis, rigorous purity analysis is paramount for ensuring pharmaceutical quality and safety.[1][2] This document provides a step-by-step protocol, from sample preparation to data analysis, grounded in the principles of reversed-phase chromatography. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the methodology. This guide is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of pharmaceutical compounds.

Introduction

2-Acetamidophenol, also known as N-(2-hydroxyphenyl)acetamide, is a significant compound in the pharmaceutical landscape. It is recognized as a positional isomer of the widely used analgesic and antipyretic, paracetamol (acetaminophen).[2] Its presence as an impurity in paracetamol drug substances is a critical quality attribute that must be closely monitored.[1][3] Furthermore, 2-Acetamidophenol itself exhibits anti-inflammatory and anti-arthritic properties, making its own purity assessment crucial for potential therapeutic applications.[2]

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of components in a mixture.[4] Specifically, reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pharmaceutical compounds due to its versatility and applicability to a wide range of polar and nonpolar substances.[4][5][6][7] This method relies on the partitioning of analytes between a polar mobile phase and a nonpolar stationary phase, with separation based on the hydrophobicity of the compounds.[6][7][8]

This application note presents a robust and reliable RP-HPLC method for the purity analysis of 2-Acetamidophenol, designed to be compliant with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) on the validation of analytical procedures.[9][10][11][12][13]

Principle of the Method: Reversed-Phase Chromatography

The fundamental principle of this HPLC method is reversed-phase chromatography.[5][8] In this technique, the stationary phase, typically silica particles chemically bonded with hydrophobic alkyl chains (e.g., C18), is nonpolar. The mobile phase is a more polar solvent mixture, usually consisting of water or a buffer and an organic modifier like methanol or acetonitrile.[5][8]

When a sample containing 2-Acetamidophenol and its potential impurities is injected into the system, the molecules partition between the mobile and stationary phases. More hydrophobic compounds will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer in the column, resulting in a longer retention time. Conversely, more polar compounds will interact more with the polar mobile phase and elute from the column earlier. By carefully controlling the composition of the mobile phase, a gradient or isocratic elution can be used to achieve optimal separation of 2-Acetamidophenol from its related substances.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1290 Infinity II LC System or equivalent
Column Zorbax SB-Aq (50 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A 1.1 g/L Sodium Octanesulfonate in water, pH adjusted to 3.2 with phosphoric acid
Mobile Phase B Methanol
Gradient Elution A time-based gradient can be optimized for superior separation. A typical starting point is a linear gradient from 5% to 95% B over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 225 nm for impurities like 4-aminophenol and 273 nm for the main component.[14]
Injection Volume 10 µL

Causality of Choices:

  • Column: A C18 column is chosen for its hydrophobicity, providing good retention for the moderately polar 2-Acetamidophenol. The Zorbax SB-Aq is specifically designed for use with highly aqueous mobile phases, preventing phase collapse and ensuring robust performance.[14]

  • Mobile Phase: The phosphate buffer in Mobile Phase A helps to maintain a constant pH, which is crucial for the consistent ionization state of the analyte and impurities, leading to reproducible retention times. The organic modifier, methanol, is used to control the elution strength of the mobile phase. Sodium octanesulfonate acts as an ion-pairing agent to improve the retention and peak shape of polar, ionizable compounds.[14]

  • Gradient Elution: A gradient elution is employed to ensure the separation of compounds with a wide range of polarities. It allows for the elution of highly retained impurities in a reasonable time while maintaining good resolution for early-eluting peaks.

  • Detection Wavelength: The selection of two different wavelengths allows for the sensitive detection of both the main component (2-Acetamidophenol) and key impurities which may have different UV absorption maxima.

Preparation of Solutions

Mobile Phase A Preparation: Dissolve 1.1 g of sodium octanesulfonate in 1 L of HPLC-grade water. Adjust the pH to 3.2 using phosphoric acid. Filter through a 0.45 µm membrane filter and degas prior to use.

Standard Solution Preparation (Example Concentration: 100 µg/mL):

  • Accurately weigh approximately 10 mg of 2-Acetamidophenol reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of Mobile Phase A and B, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

Sample Solution Preparation:

  • Accurately weigh an amount of the 2-Acetamidophenol sample equivalent to about 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as for the standard solution.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results. This is a critical component of method validation as per ICH guidelines.[12]

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the 2-Acetamidophenol peak
Theoretical Plates (N) ≥ 2000 for the 2-Acetamidophenol peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections of the standard solution
Analytical Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the standard solution six times to verify system suitability.

  • Inject the sample solution in duplicate.

  • Inject a standard solution after every 10-15 sample injections to monitor system performance.

Data Analysis and Purity Calculation

The purity of the 2-Acetamidophenol sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

% Purity = (Area of 2-Acetamidophenol Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required to establish a response factor.

Method Validation and Forced Degradation Studies

To ensure the method is "suitable for its intended purpose," a comprehensive validation should be performed according to ICH Q2(R1) guidelines.[13] This includes assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Forced Degradation Studies: Forced degradation, or stress testing, is a critical component of developing a stability-indicating method.[15][16][17] The drug substance is subjected to various stress conditions to produce degradation products. This helps to demonstrate the specificity of the analytical method in separating the active pharmaceutical ingredient (API) from any potential degradants.[15][16][17][18]

Typical stress conditions include:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[18]

  • Alkaline Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[18]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[18]

  • Thermal Degradation: Dry heat at 100 °C for 1 hour.[18]

  • Photolytic Degradation: Exposure to ICH-compliant light conditions.[19]

The developed HPLC method should be able to resolve the 2-Acetamidophenol peak from all degradation product peaks.

Workflow and Data Presentation

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Mobile Phase Preparation sys_suit System Suitability Testing prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation sample_analysis Sample Analysis prep_sample->sample_analysis sys_suit->sample_analysis peak_integration Peak Integration & Identification sample_analysis->peak_integration calc Purity Calculation peak_integration->calc report Final Report calc->report

Caption: Workflow for HPLC purity analysis of 2-Acetamidophenol.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Peak Tailing - Column degradation- Active sites on the stationary phase- Inappropriate mobile phase pH- Replace the column- Use a mobile phase with a suitable pH to suppress silanol interactions- Add a competing base to the mobile phase
Poor Resolution - Inefficient column- Inappropriate mobile phase composition- High flow rate- Replace the column- Optimize the mobile phase gradient or isocratic composition- Reduce the flow rate
Baseline Drift - Column not equilibrated- Mobile phase composition changing- Detector lamp aging- Equilibrate the column for a longer period- Ensure proper mobile phase mixing and degassing- Replace the detector lamp
Ghost Peaks - Contamination in the mobile phase or injector- Carryover from previous injections- Use fresh, high-purity solvents- Flush the injector and system- Optimize the needle wash procedure

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of 2-Acetamidophenol purity. By understanding the principles of reversed-phase chromatography and the rationale behind the experimental parameters, researchers can confidently implement and adapt this method for routine quality control and research applications. Adherence to system suitability criteria and proper method validation are essential for ensuring the generation of accurate and reliable data, which is paramount in the pharmaceutical industry.

References

  • Pharmaguideline. (2025, April 4). Principle of HPLC | HPLC System Working Explained. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Reverse-phase high performance liquid chromatography: Significance and symbolism. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • B. Singh, S. Singh, & R. K. Saxena. (2013). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Handbook of Analytical Validation. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). European Pharmacopoeia Paracetamol Monograph Draft Method. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Acetamidophenol Certified Reference Material High Purity & Affordable Price. Retrieved from [Link]

  • A. S. M. Rubaiyat, et al. (2018). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC - NIH. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 2-Acetamidophenol. PubChem. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 614-80-2 | Product Name : Paracetamol - Impurity A (Freebase). Retrieved from [Link]

  • Association of Pharmacy Professionals. (2011). Forced Degradation Study of Paracetamol in Tablet Formulation Using RP-HPLC. Retrieved from [Link]

  • D. Nagasamy Venkatesh & S. D. Shanmuga Kumar. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Retrieved from [Link]

  • M. Blessy, et al. (2014, May 31). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. Retrieved from [Link]

  • M. E. Capella-Peiró, et al. (2002). Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 145–154.
  • Agilent. (n.d.). Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Validation of UV-Spectrophotometric and RP-HPLC methods for the simultaneous analysis of Paracetamol and Aceclofenac in marketed tablets. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Method for Acetaminophen Analysis. Retrieved from [Link]

  • V. V. De-Bortoli, et al. (2025, May 25). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. National Institutes of Health (NIH). Retrieved from [Link]

Sources

Application Notes and Protocols: The Medicinal Chemistry of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by a Senior Application Scientist

Introduction: Beyond Paracetamol's Shadow

In the vast landscape of medicinal chemistry, structural isomers often exhibit surprisingly divergent pharmacological profiles. Such is the case with 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide), a positional isomer of the ubiquitous analgesic and antipyretic, paracetamol (4-acetamidophenol).[1][2] While paracetamol's mechanism and applications are textbook knowledge, 2-acetamidophenol is emerging as a compound of significant interest with a distinct and multifaceted portfolio of biological activities.[3] It is not merely an academic curiosity but a promising scaffold and active agent in its own right.

This guide moves beyond a simple comparison, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of 2-acetamidophenol's applications. We will delve into its unique mechanisms of action, its utility as a synthetic building block, and provide detailed, field-proven protocols for its synthesis and evaluation. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for rigorous scientific inquiry.

Part 1: Pharmacological Profile and Mechanisms of Action

Unlike its para-isomer, 2-acetamidophenol demonstrates a much broader range of biological effects, including potent anti-inflammatory, anti-arthritic, anti-platelet aggregation, and anti-atherosclerotic properties.[1][3][4] This distinct profile stems from its engagement with unique cellular pathways, primarily centered on the mitigation of oxidative stress and inflammation.

Core Mechanism: Attenuation of Ferroptosis and Inflammation

Recent investigations have illuminated a primary mechanism for 2-acetamidophenol's therapeutic potential: the inhibition of ferroptosis and the modulation of glutathione metabolism.[3][5] Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation, which is implicated in the progression of atherosclerosis.[5]

2-Acetamidophenol has been shown to:

  • Upregulate Glutathione (GSH) Synthesis : It boosts the expression of key enzymes in the GSH synthesis pathway, such as glutamate-cysteine ligase (GCL) and glutathione synthetase (GSS).[3][5]

  • Regulate Iron Homeostasis : The compound upregulates the expression of ferroportin-1 (FPN1) and ferritin heavy chain (FTH), which are involved in iron transport and storage. This action reduces the intracellular accumulation of ferrous ions (Fe²⁺) that catalyze the formation of reactive oxygen species (ROS).[3]

  • Reduce Oxidative Stress : By enhancing the glutathione system and controlling iron levels, 2-acetamidophenol effectively lowers intracellular ROS and lipid peroxidation.[3]

  • Lower Pro-inflammatory Cytokines : In animal models of arthritis, 2-acetamidophenol significantly reduces serum levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3][6] This suggests a potential inhibitory effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3]

A 2-Acetamidophenol B Upregulation of GCLC, GCLM, GSS A->B Activates D Upregulation of FPN1, FTH A->D Activates I Reduced Pro-Inflammatory Cytokines (TNF-α, IL-1β) A->I Inhibits (via NF-κB?) C Increased Glutathione (GSH) Synthesis B->C H Reduced Oxidative Stress (ROS) C->H Detoxifies ROS E Reduced Intracellular Free Iron (Fe²⁺) D->E F Reduced Lipid Peroxidation E->F Reduces Catalysis G Inhibition of Ferroptosis F->G J Anti-Atherosclerotic & Anti-Inflammatory Effects G->J H->G I->J

Caption: Proposed mechanism of 2-acetamidophenol.

Quantitative Efficacy Data

The anti-atherosclerotic and lipid-lowering effects have been quantified in a zebrafish hyperlipidemia model, demonstrating significant activity.[3][5]

ParameterConcentrationResultIC₅₀Reference
Total Cholesterol (TC) Inhibition80 µMSignificant reduction30 µM[3]
Triglyceride (TG) Inhibition80 µMSignificant reduction40 µM[3]
LDL-C Reduction80 µMSignificant reductionNot Reported[3]
HDL-C Increase80 µMSignificant increaseNot Reported[3]
Macrophage Aggregation80 µM46% decrease in densityNot Reported[3][7]

Part 2: Application as a Synthetic Building Block

The true power of 2-acetamidophenol in medicinal chemistry lies in its utility as a versatile starting material. The ortho-disposed hydroxyl and acetamido groups provide two distinct points for chemical modification, allowing for the creation of diverse libraries of compounds for screening. It serves as a valuable building block for generating novel chemical entities.[8]

Protocol 1: General Synthesis of 2-Acetamidophenol Derivatives via Acetylation

This protocol details the foundational reaction of acetylating an aminophenol, a cornerstone of amide synthesis in medicinal chemistry.[9][10] It is presented here as a general method for producing 2-acetamidophenol from 2-aminophenol, which can then be used as a scaffold for further derivatization.

Objective: To synthesize 2-acetamidophenol from 2-aminophenol via N-acetylation.

Materials:

  • 2-Aminophenol

  • Acetic Anhydride

  • Deionized Water

  • 5% Sodium Dithionite (optional, for decolorization)

  • 5-mL Conical Vial or 25-mL Round-Bottom Flask

  • Stir Plate and Magnetic Stir Bar

  • Water Bath or Heating Mantle

  • Hirsch Funnel and Vacuum Flask

  • Ice Bath

Step-by-Step Methodology:

  • Reagent Setup: In a 5-mL conical vial, weigh approximately 0.15 g of 2-aminophenol. Add 0.45 mL of deionized water to create a suspension. Place a magnetic stir bar in the vial.

  • Causality Check: 2-aminophenol has limited solubility in water at room temperature. The reaction is performed in an aqueous suspension. Water acts as a solvent and helps to moderate the reaction temperature.

  • Acetylation: Place the vial in a warm water bath (~50 °C) and begin stirring. Using a calibrated pipette, add 0.165 mL of acetic anhydride to the suspension.[9]

  • Causality Check: Acetic anhydride is a powerful and reactive acetylating agent. The amine group of 2-aminophenol is more nucleophilic than the hydroxyl group, leading to selective N-acetylation over O-acetylation under these conditions.[11] Heating gently increases the rate of reaction.

  • Reaction & Precipitation: Continue heating and stirring for 10-15 minutes. The solid 2-aminophenol will dissolve as it reacts to form the more soluble acetate salt before the product, 2-acetamidophenol, begins to precipitate.

  • Isolation: Once the reaction appears complete (precipitation has ceased), remove the vial from the heat and cool it in an ice bath for 15-20 minutes to maximize crystal formation.[12]

  • Causality Check: Lowering the temperature significantly decreases the solubility of 2-acetamidophenol in the aqueous mixture, leading to higher recovery of the solid product.

  • Purification (Filtration): Collect the crude product by vacuum filtration using a Hirsch funnel. Wash the crystals with two small portions of ice-cold water (~0.5 mL each) to remove any unreacted starting materials and acetic acid byproduct.[9]

  • Purification (Decolorization - Optional): If the crude product is highly colored due to oxidation impurities, it can be decolorized. Transfer the crude solid to a vial containing 1.5 mL of a freshly prepared 5% sodium dithionite solution. Heat the mixture at 100°C for 15 minutes. The dithionite reduces colored impurities to colorless substances.[9] Cool thoroughly in an ice bath and re-filter as in Step 6.

  • Drying & Characterization: Dry the purified crystals by drawing air through the funnel for 10-15 minutes. Determine the yield and characterize the product using melting point analysis (expected: 207-210 °C) and spectroscopy (IR, NMR) to confirm its identity and purity.[13]

A 1. Reagent Setup: 2-Aminophenol + Water B 2. Acetylation: Add Acetic Anhydride Heat to 50°C A->B C 3. Reaction & Precipitation: Stir for 15 min B->C D 4. Isolation: Cool in Ice Bath C->D E 5. Purification: Vacuum Filtration Wash with cold H₂O D->E F 6. Drying & Characterization E->F

Caption: General workflow for synthesis of 2-acetamidophenol.

Part 3: Preclinical Evaluation Protocols

Once novel derivatives of 2-acetamidophenol are synthesized, their biological activity must be assessed. The following protocol provides a standard method for an initial in vitro screening of anti-inflammatory potential.

Protocol 2: In Vitro Anti-Inflammatory Screening (Nitrite Assay)

Objective: To evaluate the ability of 2-acetamidophenol derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Rationale: Macrophages stimulated with LPS produce pro-inflammatory mediators, including nitric oxide, via the inducible nitric oxide synthase (iNOS) enzyme. NO production can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture medium using the Griess reagent. A reduction in nitrite levels indicates potential anti-inflammatory activity.[14]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM culture medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (2-acetamidophenol and its derivatives)

  • Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader (540 nm)

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of your test compounds in DMSO and dilute them to final concentrations in culture medium. Remove the old medium from the cells and add 100 µL of medium containing the test compounds at various concentrations. Include a "vehicle control" (medium with DMSO) and a "positive control" (e.g., a known iNOS inhibitor).

  • Causality Check: A dose-response curve is essential to determine the IC₅₀ of the compound. The vehicle control ensures that the solvent (DMSO) does not affect the outcome.

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.

  • Incubation: Return the plate to the incubator and incubate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Causality Check: The Griess reaction is a two-step diazotization process. Sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with NED to form a colored azo compound. The intensity of the color is directly proportional to the nitrite concentration.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample from the standard curve. Determine the percentage of inhibition of nitrite production for each compound concentration relative to the LPS-only treated cells.

A 1. Seed Macrophages (5x10⁴ cells/well) Incubate 24h B 2. Pre-treat with Test Compounds (1 hour) A->B C 3. Stimulate with LPS (1 µg/mL) B->C D 4. Incubate 24h C->D E 5. Collect Supernatant D->E F 6. Griess Assay: Add Sulfanilamide Add NED E->F G 7. Read Absorbance (540 nm) F->G

Caption: Workflow for in vitro anti-inflammatory screening.

Part 4: Safety and Metabolic Considerations

Handling and Safety

2-Acetamidophenol is considered a hazardous substance.[15] It is harmful if swallowed and causes skin and eye irritation.[13][16] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn when handling the compound.[13][15] All work should be performed in a well-ventilated area or a chemical fume hood.[15]

Putative Metabolic Pathway

While the metabolism of 2-acetamidophenol is not as extensively studied as that of paracetamol, a putative pathway can be proposed based on its structure and the known biotransformation of phenolic compounds.[17] This is crucial for predicting its pharmacokinetic profile and potential toxicity.

  • Phase II (Major Pathways): Like paracetamol, 2-acetamidophenol's phenolic hydroxyl group is an ideal site for Phase II conjugation reactions. The primary metabolic routes are expected to be glucuronidation (catalyzed by UGTs) and sulfation (catalyzed by SULTs), leading to water-soluble metabolites that are readily excreted.[17]

  • Phase I (Minor Pathway): A small fraction of the compound may undergo Phase I oxidation by cytochrome P450 enzymes (e.g., CYP2E1).[17] For paracetamol, this pathway produces the highly reactive and hepatotoxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). It is hypothesized that the ortho-position of the hydroxyl group in 2-acetamidophenol may lead to a different, potentially less toxic, quinone imine species, or that this pathway is less favored, potentially explaining its distinct toxicological profile.[3] This putative reactive intermediate would be detoxified by conjugation with glutathione (GSH).[17]

cluster_0 Phase II Metabolism (Major) cluster_1 Phase I Metabolism (Minor) A 2-Acetamidophenol B 2-Acetamidophenyl Glucuronide A->B UGTs C 2-Acetamidophenyl Sulfate A->C SULTs G Urinary Excretion B->G C->G D 2-Acetamidophenol E Reactive Quinone Imine Intermediate (Putative) D->E CYP450s F GSH Conjugate E->F GSH F->G

Caption: Proposed metabolic pathway for 2-acetamidophenol.

Conclusion and Future Directions

2-Acetamidophenol is a promising pharmacological agent that stands on its own merits, distinct from its famous isomer.[3] Its ability to modulate ferroptosis, reduce inflammation, and inhibit platelet aggregation suggests significant therapeutic potential in diseases ranging from atherosclerosis to arthritis.[1][3] Its chemical structure makes it an ideal scaffold for the development of new chemical entities.

Future research should focus on:

  • Elucidating the direct molecular targets to better understand its signaling cascades.

  • Conducting comprehensive pharmacokinetic and metabolic studies in preclinical models to validate the proposed metabolic pathways and assess its safety profile relative to paracetamol.

  • Synthesizing and screening derivative libraries to optimize its potency and selectivity for specific therapeutic targets.

This guide provides a foundational framework for researchers to explore and harness the untapped potential of 2-acetamidophenol in modern drug discovery.

References

  • Benchchem. An In-Depth Technical Guide to the Mechanism of Action of 2-Acetamidophenol in Biological Systems.
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  • Zang, X., et al. (2024). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. International Journal of Molecular Sciences. [Online] Available at: [Link]

  • Shanbhag, A. Synthesis of Acetaminophen.
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  • Parveen, I., et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. [Online] Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Acetamidophenol, 97%.
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  • Benchchem. The In Vivo Metabolic Fate of 2-Acetamidophenol: A Technical Overview.
  • MDPI. 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. [Online] Available at: [Link]

  • ZFIN. 2-acetamidophenol. [Online] Available at: [Link]

  • MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Online] Available at: [Link]

  • Sandrina, S., & Fauzan, A. (2023). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. CROWN Journal of Dentistry and Health Research. [Online] Available at: [Link]

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Application Notes & Protocols: Investigating the Anti-Arthritic Efficacy of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Perspective on an Old Scaffold

2-Acetamidophenol (N-acetyl-o-aminophenol), a positional isomer of the common analgesic acetaminophen (paracetamol), is emerging as a molecule of significant pharmacological interest.[1][2] Unlike its para-isomer, which has weak peripheral anti-inflammatory effects, 2-Acetamidophenol demonstrates potent anti-inflammatory, anti-platelet, and notably, anti-arthritic properties.[1][3] Studies have indicated that its anti-arthritic potential may be several times more potent than that of aspirin, positioning it as a strong candidate for further investigation in the context of rheumatoid arthritis (RA) and other inflammatory joint diseases.[4][5]

This document serves as a comprehensive technical guide for researchers aiming to investigate the anti-arthritic effects of 2-Acetamidophenol. It provides an in-depth look at its mechanism of action and offers detailed, field-proven protocols for its evaluation in both in vitro and in vivo models.

Part 1: Deciphering the Mechanism of Action

The therapeutic potential of 2-Acetamidophenol in arthritis stems from its multi-faceted mechanism of action, which targets key pillars of the inflammatory cascade. This approach differs from traditional Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), suggesting a unique pharmacological profile.[6]

Attenuation of Pro-Inflammatory Cytokines

A hallmark of rheumatoid arthritis is the overproduction of pro-inflammatory cytokines that perpetuate joint inflammation and damage. 2-Acetamidophenol has been shown to significantly reduce the serum levels of critical cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in animal models of arthritis.[1][7] TNF-α is a primary target in RA therapy, and its reduction is a key indicator of anti-arthritic efficacy.[4]

Modulation of Inflammatory Signaling Pathways

The reduction in cytokine production suggests that 2-Acetamidophenol acts on upstream signaling pathways that regulate their expression.

  • Inhibition of the NF-κB Pathway (Hypothesized): The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including TNF-α and IL-1β.[1] While direct evidence is still being gathered, the pronounced effect of 2-Acetamidophenol on these cytokines strongly suggests an inhibitory action on the NF-κB pathway.[1] This is supported by studies on related compounds, where metabolites have been shown to attenuate NF-κB activation.[8][9]

  • Cyclooxygenase (COX) Pathway Interaction: The mechanism of 2-Acetamidophenol appears to be distinct from traditional NSAIDs.[6] While some evidence suggests it may act as a selective COX-2 inhibitor, its overall profile indicates a more complex interaction with the arachidonic acid cascade, contributing to its favorable gastrointestinal safety profile compared to non-selective NSAIDs.[4][10]

Counteracting Oxidative Stress and Ferroptosis

Chronic inflammation is intrinsically linked to oxidative stress. 2-Acetamidophenol has been shown to modulate oxidative stress markers, reducing lipid peroxidation (measured by malondialdehyde levels) and restoring levels of endogenous antioxidants like glutathione (GSH).[7][11] Furthermore, recent studies have linked its mechanism to the inhibition of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[1][12] By upregulating genes involved in glutathione synthesis and metabolism, 2-Acetamidophenol may protect cells from oxidative damage and ferroptotic death, which are implicated in the pathogenesis of arthritis.[12]

Diagram: Proposed Mechanism of Action of 2-Acetamidophenol

Mechanism_of_Action node_2AAP 2-Acetamidophenol node_ROS Oxidative Stress (ROS) node_2AAP->node_ROS Reduces node_NFKB NF-κB Pathway node_2AAP->node_NFKB Inhibits (Hypothesized) node_GSH Glutathione (GSH) Synthesis node_2AAP->node_GSH Upregulates node_Ferroptosis Ferroptosis node_ROS->node_Ferroptosis Induces node_Inflammation Joint Inflammation & Damage node_ROS->node_Inflammation node_Ferroptosis->node_Inflammation node_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) node_NFKB->node_Cytokines Promotes Transcription node_Cytokines->node_Inflammation node_GSH->node_ROS Neutralizes

Caption: Proposed multi-target mechanism of 2-Acetamidophenol.

Part 2: In Vitro Evaluation: Protocols for Mechanistic Screening

In vitro assays are indispensable for the initial screening of anti-arthritic compounds and for elucidating their mechanisms of action in a controlled environment.

Protocol 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated PBMCs

This assay quantifies the ability of 2-Acetamidophenol to inhibit the release of key pro-inflammatory cytokines from immune cells.[13]

Objective: To measure the dose-dependent inhibition of TNF-α and IL-1β production by 2-Acetamidophenol in human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.

  • Compound Treatment: Prepare serial dilutions of 2-Acetamidophenol (e.g., 1 µM to 100 µM) in culture medium. Add the compound to the designated wells and incubate for 1 hour at 37°C, 5% CO2. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of 2-Acetamidophenol relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Protocol 2: Inhibition of Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation in RA. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[14][15]

Objective: To evaluate the in vitro anti-arthritic potential of 2-Acetamidophenol by its ability to inhibit the denaturation of bovine serum albumin (BSA).

Methodology:

  • Reaction Mixture Preparation: In test tubes, prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 4.5 mL of 2-Acetamidophenol solution (at various concentrations, e.g., 100 to 1000 µg/mL in distilled water). A standard drug, such as Diclofenac Sodium, should be used as a positive control.

  • Control: A control tube should contain 0.5 mL of BSA solution and 4.5 mL of distilled water.

  • pH Adjustment: Adjust the pH of all solutions to 6.3 using 1N HCl.

  • Incubation and Heating: Incubate all tubes at 37°C for 20 minutes, followed by heating at 57°C for 20 minutes.

  • Measurement: After cooling, measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100

Diagram: In Vitro Experimental Workflow

In_Vitro_Workflow cluster_0 Protocol 1: Cytokine Inhibition cluster_1 Protocol 2: Protein Denaturation P1_Step1 Isolate Human PBMCs P1_Step2 Treat with 2-Acetamidophenol P1_Step1->P1_Step2 P1_Step3 Stimulate with LPS P1_Step2->P1_Step3 P1_Step4 Incubate 24h P1_Step3->P1_Step4 P1_Step5 Measure TNF-α/IL-1β (ELISA) P1_Step4->P1_Step5 End Determine IC50 & % Inhibition P1_Step5->End P2_Step1 Prepare BSA + 2-Acetamidophenol Mixture P2_Step2 Incubate & Heat P2_Step1->P2_Step2 P2_Step3 Measure Turbidity (660 nm) P2_Step2->P2_Step3 P2_Step3->End Start In Vitro Screening Start->P1_Step1 Start->P2_Step1

Caption: Workflow for in vitro screening of 2-Acetamidophenol.

Part 3: In Vivo Evaluation: Gold-Standard Arthritis Models

Animal models are crucial for evaluating the systemic anti-arthritic effects, pharmacokinetics, and safety profile of a test compound.[16][17] The Adjuvant-Induced Arthritis (AIA) and Collagen-Induced Arthritis (CIA) models are the most widely used and validated for this purpose.[18]

Protocol 3: Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is a well-established model of chronic inflammation and is particularly useful for screening anti-inflammatory compounds.[19][20] 2-Acetamidophenol has demonstrated efficacy in this model.[7][11]

Objective: To assess the therapeutic efficacy of 2-Acetamidophenol in reducing paw edema, arthritis progression, and systemic inflammation in rats with adjuvant-induced arthritis.

Methodology:

  • Animals: Use male Lewis or Sprague-Dawley rats (180-220 g). Allow them to acclimatize for at least one week.

  • Arthritis Induction (Day 0): Induce arthritis by a single subcutaneous injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis into the plantar surface of the left hind paw.[19][21]

  • Grouping and Treatment: Randomly divide the animals into groups (n=6-8 per group):

    • Group 1: Normal Control (no CFA, vehicle treatment)

    • Group 2: Arthritic Control (CFA + vehicle treatment)

    • Group 3: 2-Acetamidophenol (CFA + e.g., 5 mg/kg, orally)

    • Group 4: 2-Acetamidophenol (CFA + e.g., 10 mg/kg, orally)[7]

    • Group 5: Positive Control (CFA + Indomethacin, e.g., 1 mg/kg, orally)

  • Treatment Protocol: Begin daily oral administration of the test compounds on day 11 and continue until day 21 post-adjuvant injection.

  • Clinical Assessment:

    • Paw Volume: Measure the volume of both hind paws using a digital plethysmometer every other day from day 0 to day 21.

    • Arthritis Score: Score the severity of arthritis in the non-injected (contralateral) paw daily from day 11, using a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis).

    • Body Weight: Record body weight every two days. A reduction in weight gain is characteristic of systemic inflammation.[7]

  • Terminal Analysis (Day 22):

    • Biochemical Analysis: Collect blood via cardiac puncture to measure serum levels of TNF-α and IL-1β (ELISA) and oxidative stress markers (MDA, GSH).[7]

    • Histopathology: Euthanize the animals, dissect the ankle joints, fix in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, pannus formation, and cartilage/bone erosion.

Protocol 4: Collagen-Induced Arthritis (CIA) in Mice

The CIA model shares many immunological and pathological features with human RA, making it an ideal model for testing therapeutics.[22][23]

Objective: To evaluate the ability of 2-Acetamidophenol to prevent or treat the onset and progression of arthritis in a collagen-immunized mouse model.

Methodology:

  • Animals: Use susceptible mouse strains, such as DBA/1 (H-2q), aged 8-10 weeks.[23]

  • Arthritis Induction (Day 0): Emulsify bovine or chicken type II collagen (2 mg/mL in 0.05 M acetic acid) with an equal volume of Complete Freund's Adjuvant (CFA) containing 2 mg/mL M. tuberculosis. Administer a 100 µL subcutaneous injection at the base of the tail.[23]

  • Booster Immunization (Day 21): Administer a booster injection of 100 µL of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) subcutaneously at a different site.[22]

  • Grouping and Treatment:

    • Prophylactic Model: Start daily treatment one day before the primary immunization (Day -1) and continue for the duration of the study.

    • Therapeutic Model: Begin treatment upon the first signs of arthritis (typically around day 25-28).

    • Assign mice to treatment groups similar to the AIA protocol.

  • Clinical Assessment:

    • Arthritis Score: Visually score each paw two to three times per week starting from day 21, using a 0-4 scale. The maximum score per mouse is 16.

    • Incidence: Record the percentage of mice in each group that develop arthritis.

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper.

  • Terminal Analysis (e.g., Day 42):

    • Serology: Collect blood to measure serum levels of anti-collagen antibodies (IgG1, IgG2a) by ELISA.

    • Cytokine Analysis & Histopathology: Perform analyses as described in the AIA protocol.

Diagram: In Vivo Experimental Workflow (AIA Model)

In_Vivo_Workflow Day0 Day 0: Induce Arthritis (CFA) Day11_21 Day 11-21: Daily Treatment (2-AAP or Vehicle) Day0->Day11_21 Day22 Day 22: Terminal Analysis Day11_21->Day22 Assessments Ongoing Assessments: - Paw Volume - Arthritis Score - Body Weight Day11_21->Assessments Terminal_Assessments Endpoint Analysis: - Serum Cytokines - Oxidative Markers - Histopathology Day22->Terminal_Assessments

Caption: Timeline and workflow for the Adjuvant-Induced Arthritis model.

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is crucial for interpreting experimental outcomes. Quantitative data should be summarized in tables for easy comparison between treatment groups.

Table 1: Effect of 2-Acetamidophenol on Paw Volume and Arthritis Score in AIA Rats

Treatment Group Dose (mg/kg) Final Paw Volume (mL) Mean Arthritis Score (Day 21)
Normal Control - 1.25 ± 0.05 0.0 ± 0.0
Arthritic Control Vehicle 2.85 ± 0.15 3.5 ± 0.4
2-Acetamidophenol 5 2.10 ± 0.12** 2.1 ± 0.3**
2-Acetamidophenol 10 1.75 ± 0.09*** 1.4 ± 0.2***
Indomethacin 1 1.82 ± 0.11*** 1.6 ± 0.3***

*Data are presented as Mean ± SEM. **p<0.01, **p<0.001 compared to Arthritic Control.

Table 2: Effect of 2-Acetamidophenol on Serum Biomarkers in AIA Rats

Treatment Group Dose (mg/kg) TNF-α (pg/mL) IL-1β (pg/mL) MDA (nmol/mL)
Normal Control - 45.2 ± 5.1 28.9 ± 3.4 2.1 ± 0.2
Arthritic Control Vehicle 210.5 ± 15.8 155.6 ± 12.1 5.8 ± 0.4
2-Acetamidophenol 5 135.4 ± 11.2** 98.7 ± 8.5** 3.9 ± 0.3**
2-Acetamidophenol 10 98.6 ± 9.3*** 65.4 ± 6.7*** 2.8 ± 0.2***
Indomethacin 1 105.1 ± 10.5*** 72.3 ± 7.1*** 3.1 ± 0.3***

*Data are presented as Mean ± SEM. **p<0.01, **p<0.001 compared to Arthritic Control.

Conclusion and Future Directions

2-Acetamidophenol presents a compelling profile as a potential therapeutic agent for rheumatoid arthritis. Its multi-modal mechanism, targeting key cytokines, oxidative stress, and potentially the central NF-κB inflammatory pathway, distinguishes it from many existing therapies. The protocols outlined in this guide provide a robust framework for validating its efficacy and further dissecting its molecular interactions.

Future research should focus on elucidating the direct molecular targets of 2-Acetamidophenol to confirm its interaction with the NF-κB and ferroptosis pathways. Additionally, long-term efficacy and safety studies, as well as pharmacokinetic profiling, will be essential steps in its journey toward potential clinical application.

References

  • Khan, A. U., et al. (2015). Anti-Platelet and Anti-Arthritic Activity of Orthocetamol (2- Acetamidophenol): An Ortho (O) Positional Isomer of Paracetamol. Turkish Journal of Pharmaceutical Sciences, 12(3), 315-326.

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats.

  • Campbell, I. K., et al. (2000). Protocol for the induction of arthritis in C57BL/6 mice. Methods in Molecular Medicine, 42, 141-149.

  • Chondrex, Inc. (2017). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Rats.

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Mechanism of Action of 2-Acetamidophenol in Biological Systems.

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Rats.

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  • Turkish Journal of Pharmaceutical Sciences. (2015). Anti-Platelet and Anti-Arthritic Activity of Orthocetamol (2- Acetamidophenol): An Ortho (O) Positional Isomer of Paracetamol.

  • ResearchGate. (2023). What is induction of rheumatoid arthritis in rats protocol?

  • Hanyuda, A., et al. (2018). Animal models for rheumatoid arthritis. Journal of Pharmacological Sciences, 137(3), 203-207.

  • Holmdahl, R., et al. (2016). Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. Journal of Arthritis, 5(2), 1-10.

  • Mierau, R., et al. (2002). An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs. Osteoarthritis and Cartilage, 10(12), 961-967.

  • Chen, J., et al. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology, 13, 885483.

  • Al-Moghrabi, N., et al. (2023). Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? International Journal of Molecular Sciences, 24(13), 10898.

  • Kannan, K., et al. (2005). Animal models of rheumatoid arthritis and their relevance to human disease. Pathophysiology, 12(3), 167-181.

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model.

  • BenchChem. (n.d.). A Comparative Analysis of 2-Acetamidophenol's Anti-Inflammatory Efficacy.

  • ResearchGate. (2016). In vitro assay to screen anti-arthritic property of drug compound?

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  • Scarlat, M. M., et al. (2024). Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management. International Journal of Molecular Sciences, 25(14), 7709.

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.

  • Tripathy, D., & Grammas, P. (2009). Acetaminophen metabolites p-aminophenol and AM404 inhibit microglial activation. Journal of Neuroinflammation, 6, 10.

  • Wang, Y., et al. (2024). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. International Journal of Molecular Sciences, 25(22), 13653.

  • Yeasen. (2024). Establishment of Freund's Adjuvant-Induced Rheumatoid Arthritis Animal Model.

  • Khan, H., et al. (2021). Preliminary Phytochemical Analysis: In-Vitro Comparative Evaluation of Anti-arthritic and Anti-inflammatory Potential of Some Traditionally Used Medicinal Plants. Journal of Inflammation Research, 14, 2927–2938.

  • ResearchGate. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats.

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Application Notes & Protocols: 2-Acetamidophenol as a Biocontrol Agent from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The increasing demand for sustainable agricultural practices has catalyzed research into biological control agents as alternatives to synthetic chemical pesticides. Pseudomonas fluorescens, a ubiquitous Plant Growth-Promoting Rhizobacterium (PGPR), has emerged as a potent biocontrol agent, largely due to its ability to produce a wide array of secondary metabolites.[1][2][3] This guide focuses on one such metabolite, 2-acetamidophenol (2-AAP), an aromatic compound with significant antifungal properties.[4] We provide an in-depth exploration of its biosynthesis, mechanism of action, and detailed, field-proven protocols for its isolation, characterization, and bioactivity assessment. This document is intended for researchers in microbiology, natural product chemistry, and drug development to facilitate the investigation and application of 2-AAP in agricultural and therapeutic contexts.

Introduction: The Role of Pseudomonas fluorescens in Biocontrol

Pseudomonas fluorescens is a key player in the microbial communities of the rhizosphere, the soil region directly influenced by plant roots.[2] Its success as a biocontrol agent is attributed to a multi-pronged strategy that includes:

  • Competition: Rapidly colonizing the rhizosphere, it outcompetes pathogenic organisms for essential nutrients and space.[5][6]

  • Induced Systemic Resistance (ISR): Triggering the plant's own defense mechanisms to combat a broad spectrum of pathogens.[7][8]

  • Production of Antagonistic Metabolites: Synthesizing a diverse arsenal of compounds, including siderophores, hydrogen cyanide, and various antibiotics that directly inhibit or kill plant pathogens.[6][8][9]

Among these metabolites, small aromatic compounds like 2-acetamidophenol (2-AAP) represent a promising class of natural fungicides. While first identified in strains like Pseudomonas chlororaphis HT66, its presence and role in the broader P. fluorescens group make it a molecule of significant interest.[4] This guide provides the technical framework to harness its potential.

Profile of the Biocontrol Agent: 2-Acetamidophenol (2-AAP)

2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide) is a positional isomer of the common analgesic, paracetamol.[10] However, its biological activities extend to potent antifungal, anti-inflammatory, and anti-arthritic properties.[4][10]

Chemical Profile:

  • Molecular Formula: C₈H₉NO₂[10][11]

  • Molecular Weight: 151.16 g/mol [10]

  • Structure:

    
    
    
2.1. Biosynthesis Pathway in Pseudomonas

The biosynthesis of 2-AAP in fluorescent pseudomonads is linked to the shikimate pathway, which is responsible for producing aromatic amino acids. While the exact pathway in all P. fluorescens strains is an area of active research, studies in the closely related P. chlororaphis suggest it is connected to the phenazine biosynthesis pathway.[4] A putative pathway involves the conversion of chorismic acid to 2-aminophenol (2-AP), which is subsequently acetylated by an arylamine N-acetyltransferase (NAT) enzyme to yield 2-acetamidophenol. Understanding this pathway is crucial for metabolic engineering efforts aimed at overproducing the compound.[4][12]

Biosynthesis_of_2_AAP Shikimate Shikimate Pathway Chorismate Chorismic Acid Shikimate->Chorismate Aminophenol 2-Aminophenol (2-AP) Chorismate->Aminophenol Multiple Steps NAT Arylamine N-acetyltransferase (NAT) Aminophenol->NAT AAP 2-Acetamidophenol (2-AAP) AcetylCoA Acetyl-CoA AcetylCoA->NAT NAT->AAP

Caption: Putative biosynthetic pathway of 2-Acetamidophenol (2-AAP) in Pseudomonas spp.

2.2. Proposed Mechanism of Antifungal Action

The efficacy of an antifungal agent is defined by its ability to target structures unique to fungal cells, thereby ensuring minimal toxicity to the host plant or other organisms. The primary targets for most antifungal drugs are the cell wall and the cell membrane.[13][14]

Based on studies of other phenolic and amide-containing antifungal compounds, the likely mechanism of action for 2-AAP is the disruption of the fungal cell membrane.[15] Specifically, it is hypothesized to interact with and bind to ergosterol , a sterol component unique to fungal cell membranes.[15][16] This binding action creates pores or lesions in the membrane, leading to:

  • Increased membrane permeability.

  • Leakage of essential intracellular components (ions, metabolites).

  • Disruption of cellular homeostasis and eventual cell death (lysis).[16]

Caption: Proposed mechanism of 2-AAP targeting ergosterol in the fungal cell membrane.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the isolation, characterization, and evaluation of 2-AAP from Pseudomonas fluorescens.

Workflow Overview

Experimental_Workflow A 1. Isolation & Culture of P. fluorescens B 2. Extraction & Purification of 2-AAP A->B C 3. Structural Characterization (NMR, MS) B->C D 4. Antifungal Bioassay (MIC Determination) B->D E Data Analysis & Conclusion C->E D->E

Caption: High-level experimental workflow for 2-AAP investigation.

Protocol 1: Isolation and Culture of P. fluorescens

Rationale: The first step is to obtain a pure culture of a P. fluorescens strain capable of producing 2-AAP. King's B (KB) medium is often used as it enhances the production of fluorescent pigments and many secondary metabolites.

Materials:

  • Soil or plant root samples

  • Sterile phosphate-buffered saline (PBS)

  • King's B (KB) agar plates and broth

  • Bacterial incubator shaker

Procedure:

  • Isolation: Prepare a soil suspension by vigorously shaking 1 g of soil in 9 mL of sterile PBS. Create a serial dilution series (10⁻² to 10⁻⁶).

  • Plating: Spread-plate 100 µL of each dilution onto KB agar plates.

  • Incubation: Incubate plates at 28-30°C for 48-72 hours.

  • Selection: Screen for colonies that exhibit fluorescence under UV light (a characteristic of many P. fluorescens strains).

  • Pure Culture: Streak single fluorescent colonies onto fresh KB agar plates to obtain a pure culture.

  • Liquid Culture for Production: Inoculate a single colony into a 500 mL flask containing 200 mL of KB broth. Incubate at 28-30°C with shaking at 180-200 rpm for 72-96 hours to allow for metabolite accumulation.[4]

Protocol 2: Extraction and Purification of 2-AAP

Rationale: This protocol uses liquid-liquid extraction with ethyl acetate, a solvent effective for extracting moderately polar organic compounds like 2-AAP from an aqueous culture medium. Subsequent purification via column chromatography separates the target compound from other metabolites.

Materials:

  • Bacterial culture from Protocol 1

  • Centrifuge

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel (for column chromatography)

  • Hexane and ethyl acetate (for mobile phase)

Procedure:

  • Cell Removal: Centrifuge the liquid culture at 8,000 x g for 15 minutes to pellet the bacterial cells.

  • Supernatant Collection: Carefully decant and collect the cell-free supernatant.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel. Extract three times with an equal volume of ethyl acetate each time. Pool the organic (ethyl acetate) layers.

    • Expert Insight: Repeated extractions ensure maximum recovery of the target compound.

  • Drying and Concentration: Dry the pooled organic phase over anhydrous sodium sulfate to remove residual water. Filter and concentrate the solvent using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: a. Prepare a silica gel column packed in hexane. b. Dissolve the crude extract in a minimal amount of solvent and load it onto the column. c. Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate. d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing 2-AAP. e. Pool the pure fractions and evaporate the solvent to yield purified 2-AAP.

Protocol 3: Structural Characterization of 2-AAP

Rationale: To confirm the identity of the purified compound, spectroscopic analysis is essential. The data obtained should match established reference data for 2-acetamidophenol.[10][17]

Methods:

  • Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in deuterated dimethyl sulfoxide (DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.[17]

  • Mass Spectrometry (MS): Prepare a dilute solution (approx. 1 mg/mL) in methanol and analyze using GC-MS or LC-MS to determine the molecular weight and fragmentation pattern.[17]

Table 1: Expected Spectroscopic Data for 2-Acetamidophenol

Technique Parameter Expected Value/Observation
¹H NMR (in DMSO-d₆) Chemical Shift (δ) ppm ~9.35 (s, 1H, -OH), ~9.25 (s, 1H, N-H), ~7.95 (d, 1H, Ar-H), ~6.95 (t, 1H, Ar-H), ~6.85 (d, 1H, Ar-H), ~6.75 (t, 1H, Ar-H), ~2.10 (s, 3H, -CH₃)[17]
¹³C NMR (in DMSO-d₆) Chemical Shift (δ) ppm ~169.0 (C=O), ~147.5 (Ar C-O), ~126.5 (Ar C-N), ~123.0 (Ar C-H), ~121.0 (Ar C-H), ~119.0 (Ar C-H), ~116.0 (Ar C-H), ~24.0 (-CH₃)[17]
Mass Spec (EI) Molecular Ion [M]⁺ m/z 151[10][11]

| | Key Fragments | m/z 109, 80, 53 |

Note: Chemical shifts can vary slightly based on solvent and concentration.

Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of 2-AAP that prevents visible growth of a target fungal pathogen. It is a standardized method for quantifying antifungal activity.[18]

Materials:

  • Target fungal pathogen (e.g., Fusarium oxysporum, Aspergillus flavus)

  • Potato Dextrose Agar (PDA) for fungal culture

  • RPMI-1640 medium buffered with MOPS

  • Sterile 96-well microtiter plates

  • Purified 2-AAP dissolved in DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Grow the fungal strain on PDA. Harvest spores/conidia and suspend them in sterile saline. Adjust the suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[19]

  • Serial Dilution: a. In the first column of a 96-well plate, add your 2-AAP stock solution to RPMI to achieve the highest desired concentration (e.g., 1024 µg/mL). b. Perform a 2-fold serial dilution across the plate (from column 1 to 10), leaving columns 11 and 12 for controls.

  • Inoculation: Add the prepared fungal inoculum to each well (columns 1-11).

  • Controls (Self-Validation):

    • Column 11 (Growth Control): Fungal inoculum + RPMI (no 2-AAP).

    • Column 12 (Sterility Control): RPMI only (no inoculum, no 2-AAP).

    • Expert Insight: A solvent control (inoculum + RPMI + highest concentration of DMSO used) should also be included to ensure the solvent itself has no antifungal effect.

  • Incubation: Cover the plate and incubate at 35-37°C for 24-48 hours, depending on the growth rate of the fungus.[20]

  • MIC Determination: The MIC is the lowest concentration of 2-AAP at which there is a significant inhibition of fungal growth (often ≥50% or complete inhibition) compared to the growth control well.[20] This can be assessed visually or by measuring absorbance at 600 nm.

Table 2: Example Data from Antifungal Susceptibility Assay

Fungal Pathogen 2-AAP MIC (µg/mL) Amphotericin B MIC (µg/mL) (Positive Control)
Aspergillus flavus 128 2
Fusarium oxysporum 256 4

| Candida albicans | 64 | 1 |

Conclusion and Future Outlook

2-Acetamidophenol produced by Pseudomonas fluorescens demonstrates clear potential as a natural antifungal agent. The protocols detailed in this guide provide a robust framework for its isolation, validation, and bioactivity assessment, enabling further research into its practical applications.

Future work should focus on:

  • Field Trials: Evaluating the efficacy of 2-AAP formulations in controlling plant diseases under real-world agricultural conditions.

  • Metabolic Engineering: Optimizing P. fluorescens strains to enhance the yield of 2-AAP.

  • Synergistic Studies: Investigating the combined effects of 2-AAP with other biocontrol agents or conventional fungicides to develop more potent and sustainable disease management strategies.

References
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  • Thompson, G. R., & Wiederhold, N. P. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 6(8). [URL: https://academic.oup.com/ofid/article/6/8/ofz323/5542289]
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  • Hasim, H., & Ang, D. (2022). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 8(12), 1269. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786438/]
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Application Notes & Protocols: Whole-Cell Biocatalytic Production of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the whole-cell biocatalytic synthesis of 2-Acetamidophenol (AAP), an aromatic compound with significant applications in agriculture and medical research.[1] Moving away from traditional chemical syntheses, which often involve harsh conditions and environmental pollutants, biocatalysis offers a sustainable and highly selective alternative.[1][2] We will explore the development of a robust whole-cell biocatalyst, typically using a recombinant Escherichia coli strain, and detail the protocols for its application in the efficient N-acetylation of 2-aminophenol (2-AP). This document covers host strain engineering, detailed fermentation and bioconversion protocols, analytical methods, and process optimization strategies, providing researchers with the necessary tools to implement and advance this green chemical manufacturing process.

Introduction: The Case for Biocatalysis

2-Acetamidophenol (AAP) is a valuable chemical intermediate.[1] However, its conventional chemical production routes can be environmentally taxing.[2] The field of biocatalysis presents a powerful alternative, leveraging the inherent specificity and efficiency of enzymes to perform complex chemical transformations under mild, aqueous conditions.[3]

The use of whole-cell biocatalysts, as opposed to purified enzymes, offers several distinct advantages for industrial applications:

  • Cost-Effectiveness: It eliminates the need for expensive and time-consuming enzyme purification.[4]

  • Cofactor Regeneration: The host cell's native metabolic machinery provides a continuous supply of essential cofactors (e.g., ATP, NADH), which would otherwise need to be added exogenously.[5]

  • Enhanced Enzyme Stability: The intracellular environment can protect the enzyme from harsh external conditions, improving its operational stability.

This guide focuses on the N-acetylation of 2-aminophenol to 2-acetamidophenol, a reaction catalyzed by an amide bond-forming enzyme expressed in a microbial host.

Principle of the Whole-Cell Biocatalytic System

The core of this process is the enzymatic N-acetylation of the amino group of 2-aminophenol (2-AP). This is a chemoselective reaction, as 2-AP possesses both an amino and a hydroxyl group that could potentially be acylated. A suitable biocatalyst, such as an N-acetyltransferase or an amide synthase, will selectively target the amino group.[1][3] The overall transformation can be hosted within an engineered microorganism like E. coli, which serves as a self-contained micro-factory.[1][2]

Biocatalytic_Reaction cluster_cell Recombinant E. coli Cell Enzyme Overexpressed Amide-Forming Enzyme Two_AAP 2-Acetamidophenol (Product) Enzyme->Two_AAP Exits Cell Two_AP 2-Aminophenol (Substrate) Two_AP->Enzyme Enters Cell Acyl_Donor Acyl Donor (e.g., Acetate) Acyl_Donor->Enzyme

Caption: General schematic of the whole-cell biocatalytic N-acetylation of 2-aminophenol.

PART I: Development of the Whole-Cell Biocatalyst

The foundation of a successful whole-cell biocatalysis process is a robust and efficient microbial strain. This involves selecting an appropriate host and engineering it to express the desired enzyme at high levels.

Host Strain Selection & Rationale

Escherichia coli is the most widely used host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of a vast toolkit for genetic manipulation.[6][7]

  • Recommended Strain: E. coli BL21(DE3). This strain is a protease-deficient mutant and contains an integrated T7 RNA polymerase gene under the control of the lacUV5 promoter. This allows for high-level, tightly regulated expression of a target gene cloned into a pET-series vector or similar T7 promoter-based plasmid.[7]

Enzyme and Expression Vector

The choice of enzyme is critical. Recent studies have successfully constructed artificial biosynthetic pathways in E. coli for AAP production.[1][2] For a whole-cell catalysis approach focused on biotransformation, an enzyme with high activity and selectivity for 2-aminophenol is required. Aryl acylamidases or engineered N-acetyltransferases are strong candidates.[8][9]

  • Expression Vector: A high-copy number plasmid with a strong inducible promoter is recommended. The pET series of vectors (e.g., pET-28a) are ideal for use in E. coli BL21(DE3). They provide the T7 promoter for high-level transcription, a selection marker (e.g., kanamycin resistance), and often an N-terminal His-tag for optional protein verification via Western blot.

Protocol 1: Preparation of Recombinant E. coli Biocatalyst

This protocol describes the steps from plasmid transformation to the generation of a cell paste ready for use as a biocatalyst.

A. Transformation

  • Thaw: Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.

  • Add Plasmid: Add 1-5 µL of the expression plasmid (containing the gene for the amide-forming enzyme) to the cells. Swirl gently to mix.

  • Incubate: Incubate the mixture on ice for 30 minutes.

  • Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds. Immediately place it back on ice for 2 minutes.

  • Recovery: Add 950 µL of sterile SOC or LB medium (without antibiotic) to the tube. Incubate at 37°C for 1 hour with shaking (200-250 rpm).

  • Plating: Plate 100-200 µL of the cell suspension onto an LB agar plate containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin).

  • Incubation: Incubate the plate overnight at 37°C.

B. Cultivation and Induction

  • Starter Culture: Inoculate a single colony from the plate into 5-10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Main Culture: Inoculate a larger volume of Terrific Broth (TB) or LB medium (e.g., 1 L in a 2.5 L baffled flask) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

  • Growth: Grow the main culture at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8. This indicates the mid-logarithmic growth phase.

  • Induction: Cool the culture to a suitable induction temperature (e.g., 18-25°C). Add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM to induce protein expression.

    • Rationale: Lowering the temperature post-induction can improve protein solubility and prevent the formation of inactive inclusion bodies.[10]

  • Expression: Continue to incubate the culture under the new conditions for a further 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

  • Washing: Discard the supernatant and wash the cell pellet once with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

  • Storage: The resulting cell paste can be used immediately or stored at -80°C until needed.

PART II: Whole-Cell Biocatalytic Synthesis

With the biocatalyst prepared, the next stage is the bioconversion of 2-aminophenol to 2-acetamidophenol.

Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioconversion cluster_analysis Product Recovery & Analysis Transformation 1. Transformation Culture 2. Cultivation Transformation->Culture Induction 3. Induction Culture->Induction Harvest 4. Cell Harvesting Induction->Harvest Setup 5. Reaction Setup (Buffer, Cells, Substrates) Harvest->Setup Incubate 6. Incubation (Controlled Temp & Shaking) Setup->Incubate Monitor 7. Monitoring (Sampling via HPLC) Incubate->Monitor Quench 8. Reaction Quenching Monitor->Quench Extract 9. Product Extraction Quench->Extract Analyze 10. Quantification Extract->Analyze

Caption: Workflow for whole-cell biocatalytic production of 2-acetamidophenol.

Key Reaction Parameters for Optimization

The efficiency of the bioconversion depends on several factors that should be optimized for any new enzyme-substrate system.

ParameterRange / ConditionRationale & Scientific Insight
Biocatalyst Loading 5-20% (w/v) wet cellsHigher cell density increases the total amount of enzyme, accelerating the reaction rate. However, very high densities can lead to mixing and mass transfer limitations.
Substrate (2-AP) 1-10 g/LThe concentration must be optimized. High concentrations of 2-AP or the product AAP can be toxic to E. coli, inhibiting enzyme activity or cell viability.[1]
Acyl Donor Sodium AcetateA simple, inexpensive source of the acetyl group. Its concentration may need to be in excess to drive the reaction equilibrium towards product formation.[8]
pH 5.5 - 8.0The optimal pH depends on the specific enzyme's activity profile and stability. A buffered system (e.g., sodium phosphate) is essential to prevent pH shifts during the reaction.[8]
Temperature 30 - 40°CBalances enzyme activity (higher at warmer temperatures) with enzyme stability (prolonged at cooler temperatures). The optimal temperature must be determined empirically.[8]
Permeabilizing Agent 0.5-2.0% (v/v) Triton X-100Substrate and product transport across the cell membrane can be a rate-limiting step. Non-ionic detergents like Triton X-100 can increase membrane permeability, improving access of the substrate to the intracellular enzyme.[4][8]
Protocol 2: Shake Flask Bioconversion

This protocol is suitable for initial screening and optimization studies.

  • Prepare Reaction Buffer: Prepare 100 mM sodium phosphate buffer at the desired pH (e.g., pH 7.0).

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine the following to a final volume of 50 mL:

    • Reaction Buffer

    • Substrates: 2-aminophenol (e.g., to 5 g/L) and sodium acetate (e.g., to 30 g/L).

    • (Optional) Triton X-100 to 1% (v/v).

  • Add Biocatalyst: Add the freshly harvested or thawed E. coli cell paste to the desired final concentration (e.g., 10% w/v).

  • Incubate: Place the flask in an incubator shaker at the optimized temperature (e.g., 35°C) and agitation (200 rpm).

  • Monitor Reaction: At regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a small sample (e.g., 500 µL) for analysis.

Strategy 3: Fed-Batch Fermentation for Gram-Scale Production

To achieve higher product titers, a fed-batch fermentation strategy is superior. This approach allows for the growth of a high-density culture before using the cells for bioconversion, sometimes concurrently with a feed of the precursor.[1][2]

  • Batch Phase: Grow the recombinant E. coli in a defined minimal medium within a bioreactor under controlled pH, temperature, and dissolved oxygen levels.[11]

  • Fed-Batch Phase: After the initial carbon source is depleted, feed a concentrated nutrient solution to sustain growth and achieve very high cell densities (OD₆₀₀ > 100).

  • Induction & Conversion: Once the desired cell density is reached, induce enzyme expression with IPTG. Following induction, begin a controlled feed of the 2-aminophenol precursor into the fermenter. The high density of biocatalyst cells then converts the precursor into 2-acetamidophenol in situ.[1] This method has been used to produce AAP at titers of 1.8 g/L.[2]

PART III: Analysis and Data Interpretation

Accurate quantification of the substrate and product is essential for process monitoring and optimization.

Protocol 4: HPLC Analysis of 2-AP and 2-AAP
  • Sample Preparation:

    • Take a 500 µL sample from the reaction.

    • Immediately add 500 µL of methanol or acetonitrile to quench the enzymatic reaction and precipitate proteins.

    • Vortex thoroughly.

    • Centrifuge at >13,000 x g for 10 minutes to pellet cell debris and precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water (with 0.1% formic acid) and methanol/acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both compounds have significant absorbance (e.g., 270-280 nm).

    • Quantification: Use a standard curve prepared with known concentrations of pure 2-aminophenol and 2-acetamidophenol.

Data Calculation

Conversion Yield (%) = ([Initial Moles of 2-AP] - [Final Moles of 2-AP]) / [Initial Moles of 2-AP] * 100

Product Titer (g/L) = Concentration of 2-AAP in the final reaction volume.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Protein Expression Inefficient induction; plasmid instability; toxicity of the recombinant protein.Optimize IPTG concentration and induction temperature/time. Confirm plasmid integrity via restriction digest. Use a lower-copy plasmid or a weaker promoter.
No or Low Conversion Inactive enzyme (inclusion bodies); poor substrate transport; suboptimal reaction conditions.Lower induction temperature to improve protein solubility. Add a permeabilizing agent (Triton X-100). Systematically optimize pH, temperature, and buffer components.
Cell Lysis During Reaction Toxicity of substrate or product; harsh reaction conditions (e.g., high solvent concentration).Perform a toxicity study to determine the maximum tolerable substrate/product concentration. Consider a fed-batch strategy to maintain low substrate levels.
Inconsistent Results Inconsistent biocatalyst preparation; inaccurate substrate measurement.Standardize cell growth and harvesting protocols. Use a consistent cell density (normalized by OD₆₀₀ or dry cell weight) for each reaction. Calibrate analytical standards frequently.

References

  • Hou, F., Feng, D., Xian, M., & Huang, W. (2022). De Novo Biosynthesis and Whole-Cell Catalytic Production of 2-Acetamidophenol in Escherichia coli. Journal of Agricultural and Food Chemistry, 70(1), 238–246. [Link]

  • De Novo Biosynthesis and Whole-Cell Catalytic Production of 2-Acetamidophenol in Escherichia coli - PubMed. (2022). National Center for Biotechnology Information. [Link]

  • CN105755063A - Synthetic method of 2-acetamidophenol - Google Patents. (n.d.).
  • Bhosale, A. S., et al. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18833–18843. [Link]

  • Park, Y. C., et al. (2012). Production of p-acetaminophenol by whole-cell catalysis using Escherichia coli overexpressing bacterial aryl acylamidase. Biotechnology Letters, 34(4), 677–682. [Link]

  • Lubberink, M., et al. (2023). Biocatalytic amide bond formation. Green Chemistry, 25(10), 3823-3843. [Link]

  • Martinez, C. A., et al. (2019). Whole Cells as Biocatalysts in Organic Transformations. Molecules, 24(23), 4326. [Link]

  • Das, D., et al. (2022). Whole‐cell biocatalysis: Advancements toward the biosynthesis of fuels. Biotechnology and Applied Biochemistry, 69(5), 1877-1891. [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Biocatalytic Amide Bond Formation - ResearchGate. (n.d.). ResearchGate. [Link]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols - Frontiers. (n.d.). Frontiers. [Link]

  • Microbial paracetamol degradation involves a high diversity of novel amidase enzyme candidates - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Recombinant protein production in an Escherichia coli reduced genome strain - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Recombinant Protein Production with E. coli and Plasmids - Novel Bio. (2023). Novel Bio. [Link]

  • E. coli strain engineering for the production of advanced biopharmaceutical products. (2018). Semantic Scholar. [Link]

    • synthesis-of-paracetamol.pdf - Slideshare. (n.d.). SlideShare. [Link]

  • US20170211104A1 - Biosynthetic production of acetaminophen, p-aminophenol, and p-aminobenzoic acid - Google Patents. (n.d.).
  • New tools for recombinant protein production in Escherichia coli: A 5-year update - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Evolving Paradigms of Recombinant Protein Production in Pharmaceutical Industry: A Rigorous Review - MDPI. (n.d.). MDPI. [Link]

Sources

2-Acetamidophenol in the synthesis of charge-transfer complexes

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 2-Acetamidophenol as an Electron Donor in the Synthesis of Charge-Transfer Complexes

Abstract

Charge-transfer (CT) complexes represent a fascinating class of supramolecular assemblies formed through a weak electrostatic interaction between an electron-rich donor molecule and an electron-deficient acceptor molecule.[1][2] This interaction involves a fractional transfer of electronic charge, resulting in the formation of a new molecular entity with unique spectroscopic and electronic properties distinct from its parent components.[3] 2-Acetamidophenol, a structural isomer of the widely known analgesic paracetamol, is an excellent candidate as an electron donor due to the presence of two electron-donating groups—the hydroxyl (-OH) and the acetamido (-NHCOCH₃)—on the aromatic ring. This guide provides an in-depth exploration of the theoretical principles, synthesis protocols, and characterization techniques for preparing charge-transfer complexes using 2-acetamidophenol. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reproducible and meaningful results.

Scientific Foundation: The Mechanism of Charge-Transfer

The formation of a charge-transfer complex is fundamentally a quantum mechanical phenomenon, best described by Mulliken's theory.[3] The interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the electron donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron acceptor.[1][4]

  • The Donor: 2-Acetamidophenol: The benzene ring is π-rich, and this electron density is further enhanced by the +R (resonance) effect of the hydroxyl group and the acetamido group. The lone pairs of electrons on the oxygen and nitrogen atoms increase the energy of the HOMO, making it easier to donate an electron. This low ionization potential is a key characteristic of a good electron donor.

  • The Acceptor: A suitable electron acceptor must possess a low-lying LUMO, indicating a high electron affinity.[1] Common examples include π-systems with strongly electron-withdrawing groups, such as quinones (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone [DDQ], Chloranil) and polynitrated aromatic compounds (e.g., picric acid, 1,3,5-trinitrobenzene [TNB]).[2]

The interaction results in a new, low-energy electronic transition, giving rise to a characteristic "charge-transfer band" in the UV-Visible spectrum, which is often responsible for the vibrant colors of these complexes.[1][5]

cluster_D Electron Donor (2-Acetamidophenol) cluster_A Electron Acceptor (e.g., Quinone) cluster_CT Charge-Transfer Complex D Donor Ground State (D) HOMO HOMO CT_Complex [Dᵟ+...Aᵟ-] LUMO LUMO HOMO->LUMO e⁻ Transfer (hνCT) A Acceptor Ground State (A)

Figure 1: HOMO-LUMO interaction in CT complex formation.

Experimental Design & Synthesis Protocols

The synthesis of CT complexes is typically straightforward, often involving the stoichiometric mixing of the donor and acceptor in a suitable solvent.[6] The choice of solvent is critical, as it can influence the stability and equilibrium of the complex.[1][2]

Protocol 1: Solution-Phase Synthesis of a 2-Acetamidophenol CT Complex

This protocol describes a general method for synthesizing a CT complex in solution, which is ideal for subsequent spectroscopic analysis. We will use DDQ as a representative π-acceptor.

Materials:

  • 2-Acetamidophenol (Donor)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, Acceptor)

  • Spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, or Chloroform)

  • Volumetric flasks (10 mL)

  • Micropipettes

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 x 10⁻³ M stock solution of 2-acetamidophenol in the chosen solvent.

    • Prepare a 1 x 10⁻³ M stock solution of DDQ in the same solvent.

    • Scientist's Note: The solvent should be chosen carefully. Non-polar or moderately polar solvents like dichloromethane often favor complex formation. Highly polar solvents can solvate the individual components, potentially disrupting the weak CT interaction.[2][7]

  • Complex Formation:

    • In a 10 mL volumetric flask, place a fixed concentration of the acceptor solution (e.g., 1 mL of the 1 x 10⁻³ M DDQ stock).

    • Add varying concentrations of the donor (2-acetamidophenol) solution to a series of these flasks (e.g., 0.2 mL, 0.4 mL, 0.6 mL, ..., 2.0 mL).

    • Dilute each flask to the 10 mL mark with the solvent. This creates a set of solutions where the acceptor concentration is constant and the donor concentration is varied.

  • Spectroscopic Measurement:

    • Allow the solutions to equilibrate for 15-30 minutes at a constant temperature (e.g., 25 °C).

    • Record the UV-Vis absorption spectrum for each solution over a range of 300-800 nm. Use the pure solvent as a blank.

    • Expected Observation: A new, broad absorption band should appear at longer wavelengths (typically in the 400-600 nm range) that is not present in the spectra of the individual donor or acceptor solutions. This is the charge-transfer band. The intensity of this band will increase with increasing donor concentration.

G start Start prep_stocks Prepare Stock Solutions (10⁻³ M Donor & Acceptor) start->prep_stocks mix_solutions Mix Solutions (Fixed [Acceptor], Varying [Donor]) prep_stocks->mix_solutions equilibrate Equilibrate at Constant T mix_solutions->equilibrate measure_uvvis Record UV-Vis Spectra (300-800 nm) equilibrate->measure_uvvis analyze_data Data Analysis (Job's Plot, Benesi-Hildebrand) measure_uvvis->analyze_data end End analyze_data->end

Figure 2: Workflow for solution-phase CT complex analysis.

Protocol 2: Solid-State Synthesis via Co-crystallization

This method is used to isolate the CT complex as a crystalline solid, suitable for techniques like FTIR, thermal analysis, and X-ray crystallography.

Materials:

  • 2-Acetamidophenol

  • Picric Acid (Acceptor)

  • Ethanol or Methanol

  • Hot plate stirrer

  • Beakers and Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Prepare a saturated solution of 2-acetamidophenol in a minimal amount of hot ethanol.

    • In a separate beaker, prepare a saturated solution of picric acid in a minimal amount of hot ethanol.

    • Safety Note: Picric acid is an explosive when dry. Always handle it with care and in solution when possible.

  • Mixing and Crystallization:

    • While the solutions are still hot, mix them in a 1:1 molar ratio.

    • Stir the resulting solution for 5-10 minutes. A distinct color change (e.g., to deep yellow or orange) indicates complex formation.

    • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the precipitated crystals by suction filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Dry the crystals in a desiccator under vacuum.

Characterization and Data Analysis

A multi-faceted approach is required to fully characterize the synthesized CT complexes.

Technique Purpose Expected Observations & Key Insights
UV-Vis Spectroscopy Confirm CT complex formation and determine its stoichiometry and stability in solution.Appearance of a new, broad absorption band at a longer wavelength.[5] Use Job's method for stoichiometry and the Benesi-Hildebrand equation to calculate the formation constant (K) and molar extinction coefficient (ε).[2]
FTIR Spectroscopy Investigate the interaction between donor and acceptor functional groups.Shifts in the vibrational frequencies of key groups, such as the -OH, N-H, and C=O of 2-acetamidophenol, and the C≡N or NO₂ groups of the acceptor.[4][8] This indicates a change in electron density upon complexation.
¹H NMR Spectroscopy Probe the electronic environment of protons in the complex.Chemical shifts of the aromatic protons of both the donor and acceptor will be altered. The donor protons typically shift downfield, while acceptor protons shift upfield due to the shielding effect of the charge transfer.
Thermal Analysis (TGA/DSC) Determine the thermal stability and melting point of the solid complex.The CT complex will exhibit a distinct melting point, usually different from the individual components. TGA can reveal the decomposition pattern and stability range.[6]
Computational (DFT) Model the electronic structure and predict properties.Density Functional Theory (DFT) can be used to calculate the HOMO and LUMO energies, visualize the charge distribution, and predict the CT transition energy, corroborating experimental findings.[9][10][11]
Quantitative Analysis: The Benesi-Hildebrand Method

To determine the formation constant (K) for a 1:1 complex, the Benesi-Hildebrand equation is employed.[2] This method assumes the concentration of the donor ([D₀]) is much greater than that of the acceptor ([A₀]).

The equation is: [A₀]/Abs = 1/(Kε[D₀]) + 1/ε

Where:

  • [A₀] is the initial concentration of the acceptor.

  • [D₀] is the initial concentration of the donor.

  • Abs is the absorbance of the CT band.

  • K is the formation (stability) constant.

  • ε is the molar extinction coefficient of the complex.

By plotting [A₀]/Abs versus 1/[D₀], a straight line should be obtained. The slope will be 1/(Kε) and the y-intercept will be 1/ε, allowing for the calculation of both K and ε.

G Benesi-Hildebrand Plot origin x_axis origin->x_axis   1 / [Donor]₀ y_axis origin->y_axis [Acceptor]₀ / Abs    p1 p2 p3 p4 line_start line_end line_start->line_end intercept Intercept = 1/ε 0.1,0.8 intercept->0.1,0.8 slope Slope = 1/(Kε)

Figure 3: A representative Benesi-Hildebrand plot.

Applications and Future Scope

The study of CT complexes with drug molecules like 2-acetamidophenol is not merely academic. It has significant practical implications:

  • Pharmaceutical Analysis: The intense color of CT complexes can be leveraged to develop simple and sensitive spectrophotometric methods for the quantification of drugs in pharmaceutical formulations.

  • Drug-Receptor Interactions: Understanding CT interactions provides insight into biological processes, as similar donor-acceptor mechanisms are believed to play a role in drug-receptor binding.[3]

  • Materials Science: Solid-state CT complexes can exhibit interesting properties like electrical conductivity, making them candidates for organic semiconductors.[2][12] Some have also been investigated for non-linear optical (NLO) properties.[6]

By systematically applying the protocols and analytical techniques described herein, researchers can effectively synthesize and characterize novel charge-transfer complexes of 2-acetamidophenol, paving the way for new applications in analytical chemistry, drug development, and materials science.

References

  • Taylor & Francis. (n.d.). Charge-transfer complexes – Knowledge and References. Retrieved from [Link]

  • Hadigheh, V. A., et al. (2024). Charge transfer complexes: a review survey. ResearchGate. Retrieved from [Link]

  • JETIR. (2019). Charge- Transfer Complexes: A Short Review. Jetir.org. Retrieved from [Link]

  • AIP Publishing. (2013). Formation of charge-transfer-complex in organic:metal oxides systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Charge-transfer complex. Retrieved from [Link]

  • DiLullo, A. A., et al. (2021). Electronic Characterization of a Charge-Transfer Complex Monolayer on Graphene. PMC. Retrieved from [Link]

  • Slideshare. (2016). Spectroscopic and Thermal Characterization of Charge-Transfer Complexes Formed In the Reaction of 2-Amino-6-Ethylpyridine with Π-Electron Acceptors. Retrieved from [Link]

  • ACS Publications. (2021). Electronic Characterization of a Charge-Transfer Complex Monolayer on Graphene. ACS Nano. Retrieved from [Link]

  • PubMed. (2008). Charge transfer interaction of 4-acetamidophenol (paracetamol) with 2,3-dichloro-1,4-naphthoquinone: a study in aqueous ethanol medium by UV-vis spectroscopic and DFT methods. Retrieved from [Link]

  • ResearchGate. (2008). Charge transfer interaction of 4-acetamidophenol (paracetamol) with 2,3-dichloro-1,4-naphthoquinone: A study in aqueous ethanol medium by UV-vis spectroscopic and DFT methods. Retrieved from [Link]

  • Hassan, A. F., et al. (2024). New Charge-Transfer Complexes of Organochalcogenide Compound Based on Aryl Acetamide Group with Quinones: Synthesis, Characterization, Antioxidant, and Computational Study. ResearchGate. Retrieved from [Link]

  • Google Patents. (2016). Synthetic method of 2-acetamidophenol.
  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones. Retrieved from [Link]

  • Al-Ahmary, K., et al. (2022). Charge-transfer chemistry of two corticosteroids used adjunctively to treat COVID-19. Part II: The CT reaction of hydrocortisone and dexamethasone donors with TCNQ and fluoranil acceptors in five organic solvents. PMC. Retrieved from [Link]

  • PMC. (2022). Molecular Doping Induced Charge Transfer Complex Formation and Interfacial Dopant Interdiffusion on Graphite. Retrieved from [Link]

  • Mapana Journal of Sciences. (2024). Spectrophotometric Investigations of Charge Transfer Complexes formed between imidazoles and DMAD. Retrieved from [Link]

  • RSC Publishing. (2022). Crystal engineering of ferrocene-based charge-transfer complexes for NIR-II photothermal therapy and ferroptosis. Chemical Science. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]

  • CONICET. (2021). Photoinduced Intervalence Charge Transfers: Spectroscopic Tools to Study Fundamental Phenomena and Applications. Retrieved from [Link]

  • NIH. (2023). Tailored Charge Transfer Kinetics in Precursors for Organic Radical Batteries: A Joint Synthetic‐Theoretical Approach. Retrieved from [Link]

  • PMC. (2022). Charge-Transfer Complexes in Organic Field-Effect Transistors: Superior Suitability for Surface Doping. Retrieved from [Link]

  • PMC. (2021). Organic binary charge-transfer compounds of 2,2′ : 6′,2′′ : 6′′,6-trioxotriphenylamine and a pyrene-annulated azaacene as donors. Retrieved from [Link]

  • NIH. (2022). Editorial: Functional materials with charge transfer properties and their application in photoelectric devices. Retrieved from [Link]

  • SID. (2017). A review of drug analysis using charge transfer complexes. Retrieved from [Link]

Sources

Application Notes and Protocols: A Researcher's Guide to Studying 2-Acetamidophenol's Effect on Glutathione Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Metabolic Impact of 2-Acetamidophenol

2-Acetamidophenol (N-acetyl-o-aminophenol), a positional isomer of the widely used analgesic acetaminophen, is a compound of growing interest for its unique pharmacological properties, including anti-inflammatory and anti-atherosclerotic effects.[1][2] A key aspect of its mechanism of action appears to be its significant influence on glutathione (GSH) metabolism.[2][3] Glutathione, a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and serves as a critical defense against oxidative stress. It participates in the detoxification of xenobiotics, neutralizes reactive oxygen species (ROS), and maintains the cellular redox balance.[4]

Recent studies indicate that 2-Acetamidophenol can upregulate the synthesis of glutathione and modulate the ferroptosis pathway, an iron-dependent form of programmed cell death linked to lipid peroxidation.[2][3] This suggests that 2-Acetamidophenol's therapeutic potential may be intricately linked to its ability to bolster cellular antioxidant defenses. For researchers, scientists, and professionals in drug development, a thorough understanding of how to experimentally probe these effects is paramount.

This comprehensive guide provides a suite of detailed protocols to investigate the impact of 2-Acetamidophenol on key aspects of glutathione metabolism. The methodologies described herein are designed to be robust and reproducible, enabling a thorough characterization of this compound's effects in both in vitro and in vivo models.

The Glutathione System: A Central Player in Cellular Defense

The glutathione system is a complex network of enzymes and substrates that work in concert to maintain cellular redox homeostasis. The key components include:

  • Reduced Glutathione (GSH): The active form of glutathione that directly quenches reactive oxygen species and is a co-factor for several detoxifying enzymes.

  • Oxidized Glutathione (GSSG): Formed when two molecules of GSH are oxidized. The ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.

  • Glutathione S-Transferases (GSTs): A family of enzymes that catalyze the conjugation of GSH to a wide variety of endogenous and exogenous electrophilic compounds, facilitating their detoxification and excretion.

  • Glutathione Peroxidases (GPxs): A family of antioxidant enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by GSH, thereby protecting cells from oxidative damage.[5][6]

  • Glutathione Reductase (GR): An enzyme that catalyzes the reduction of GSSG back to GSH, utilizing NADPH as a cofactor. This recycling is crucial for maintaining a high GSH/GSSG ratio.[7][8]

Dysregulation of this system can lead to increased susceptibility to oxidative damage, a key factor in the pathogenesis of numerous diseases and a common mechanism of drug-induced toxicity.

Experimental Design and Workflow

A comprehensive study of 2-Acetamidophenol's effect on glutathione metabolism should involve a multi-faceted approach, encompassing both cellular and, potentially, whole organism models. A typical experimental workflow would involve cell culture, treatment with 2-Acetamidophenol, sample preparation, and subsequent analysis of various parameters of the glutathione system.

experimental_workflow cluster_analysis Biochemical Analysis cell_culture Cell Culture (e.g., HepG2, Primary Hepatocytes) treatment Treatment with 2-Acetamidophenol (Dose-Response & Time-Course) cell_culture->treatment sample_prep_vitro Sample Preparation (Cell Lysates) treatment->sample_prep_vitro gsh_gssg_assay GSH/GSSG Ratio (HPLC or Enzymatic Assay) sample_prep_vitro->gsh_gssg_assay enzyme_assays Enzyme Activity Assays (GST, GPx, GR) sample_prep_vitro->enzyme_assays lipid_peroxidation Lipid Peroxidation (MDA Assay) sample_prep_vitro->lipid_peroxidation gene_expression Gene Expression Analysis (GCLC, GCLM, GSS via qPCR) sample_prep_vitro->gene_expression animal_model Animal Model (e.g., Acetaminophen-induced hepatotoxicity model in mice) dosing Dosing with 2-Acetamidophenol animal_model->dosing sample_prep_vivo Sample Preparation (Tissue Homogenates, Plasma) dosing->sample_prep_vivo sample_prep_vivo->gsh_gssg_assay sample_prep_vivo->enzyme_assays sample_prep_vivo->lipid_peroxidation

Figure 1: A generalized experimental workflow for studying the effects of 2-Acetamidophenol on glutathione metabolism.

Core Protocols

Protocol 1: In Vitro Cell Culture and Treatment

This protocol outlines the general procedure for treating a relevant cell line with 2-Acetamidophenol. Human hepatocarcinoma cells (HepG2) are a commonly used and well-characterized model for studying drug metabolism and toxicity.[9]

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere and reach 70-80% confluency.

  • Preparation of 2-Acetamidophenol Stock Solution: Prepare a stock solution of 2-Acetamidophenol in a suitable solvent (e.g., DMSO or ethanol). The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Treatment: Prepare a range of working concentrations of 2-Acetamidophenol by diluting the stock solution in fresh cell culture medium. Based on existing literature, a concentration range of 20-80 µM is a good starting point for dose-response studies.[3] Remove the old medium from the cells and replace it with the medium containing the desired concentrations of 2-Acetamidophenol. Include a vehicle control (medium with the solvent at the same final concentration as the treatment groups).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) to assess both acute and chronic effects.

  • Harvesting: After the incubation period, proceed with cell harvesting and sample preparation as described in the subsequent protocols.

Protocol 2: Sample Preparation for Glutathione and Enzyme Assays

Proper sample preparation is critical for accurate and reproducible results.

A. Cell Lysate Preparation

  • Washing: Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 2 mM EDTA) to the cells.[10] Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Homogenization: Homogenize the cell suspension by sonication on ice or by passing it through a fine-gauge needle.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the cytosolic fraction, for subsequent assays.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay to normalize the results of the biochemical assays.

B. Tissue Homogenate Preparation (for in vivo studies)

  • Perfusion: Prior to dissection, perfuse the tissue (e.g., liver) with ice-cold PBS to remove any contaminating blood.[11]

  • Homogenization: Homogenize a weighed amount of tissue in 5-10 volumes of cold buffer (e.g., 50 mM potassium phosphate, pH 7.5, 1 mM EDTA) per gram of tissue.[11]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.[11]

  • Supernatant Collection: Collect the supernatant for analysis.

  • Protein Quantification: Determine the protein concentration for normalization.

Protocol 3: Quantification of Reduced (GSH) and Oxidized (GSSG) Glutathione

The ratio of GSH to GSSG is a sensitive indicator of oxidative stress. Both HPLC and enzymatic methods are commonly used for their quantification.

A. HPLC Method (High-Performance Liquid Chromatography)

HPLC offers high specificity and the ability to simultaneously measure both GSH and GSSG.[1][12][13]

  • Sample Preparation: Deproteinize the cell lysate or tissue homogenate by adding an equal volume of ice-cold metaphosphoric acid (5-10%) or perchloric acid (5%).[1][12] Centrifuge at high speed (e.g., 12,000 x g) for 5 minutes at 4°C.[13]

  • Chromatographic Separation: Inject the supernatant onto a C18 reverse-phase HPLC column.[1]

  • Mobile Phase: Use an isocratic mobile phase, for example, a mixture of 25mM phosphate buffer (pH 2.7) and methanol (95:5 v/v).[1]

  • Detection: Detect GSH and GSSG using a UV detector at 215 nm or an electrochemical detector for enhanced sensitivity.[1][13]

  • Quantification: Determine the concentrations of GSH and GSSG by comparing the peak areas to those of known standards.

B. Enzymatic Assay (DTNB-GSSG Reductase Recycling Assay)

This colorimetric assay is suitable for high-throughput analysis.

  • Principle: This assay is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm. GSSG in the sample is reduced to GSH by glutathione reductase in the presence of NADPH.

  • Total Glutathione (GSH + GSSG) Measurement:

    • Add the sample to a microplate well containing DTNB, NADPH, and glutathione reductase.

    • Monitor the rate of TNB formation by measuring the absorbance at 412 nm over time.

  • GSSG Measurement:

    • To measure GSSG specifically, first, mask the GSH in the sample by reacting it with a scavenger like 2-vinylpyridine.

    • Then, perform the enzymatic recycling assay as described for total glutathione.

  • GSH Calculation: Calculate the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.

Protocol 4: Glutathione S-Transferase (GST) Activity Assay

This assay measures the total GST activity in a sample.

  • Principle: This colorimetric assay is based on the GST-catalyzed conjugation of GSH to the substrate 1-chloro-2,4-dinitrobenzene (CDNB). The resulting product, S-(2,4-dinitrophenyl)glutathione, can be detected by measuring the increase in absorbance at 340 nm.[10][14]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.

  • Assay Procedure:

    • Add the sample (cell lysate or tissue homogenate) to a cuvette or microplate well.

    • Initiate the reaction by adding the reaction mixture.

    • Monitor the increase in absorbance at 340 nm for several minutes.

  • Calculation: Calculate the GST activity based on the rate of change in absorbance and the molar extinction coefficient of the product.

Protocol 5: Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx, a key antioxidant enzyme.

  • Principle: This is a coupled enzyme assay where GPx catalyzes the reduction of an organic peroxide (e.g., cumene hydroperoxide) by GSH. The GSSG produced is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH is monitored by measuring the absorbance at 340 nm.[5][6][15][16]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, GSH, glutathione reductase, and NADPH.

  • Assay Procedure:

    • Add the sample to a cuvette or microplate well containing the reaction mixture.

    • Initiate the reaction by adding the peroxide substrate.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the GPx activity from the rate of NADPH oxidation.

Protocol 6: Glutathione Reductase (GR) Activity Assay

This assay measures the activity of the enzyme responsible for recycling GSSG to GSH.

  • Principle: This assay measures the rate of NADPH oxidation in the presence of GSSG and the sample containing GR. The decrease in absorbance at 340 nm is directly proportional to the GR activity.[7][8][11][17]

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer and GSSG.

  • Assay Procedure:

    • Add the sample to a cuvette or microplate well containing the reaction mixture.

    • Initiate the reaction by adding NADPH.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: Calculate the GR activity based on the rate of NADPH consumption.

Protocol 7: Lipid Peroxidation (Malondialdehyde - MDA) Assay

Since 2-Acetamidophenol has been linked to the inhibition of ferroptosis, which is characterized by lipid peroxidation, measuring MDA, a major product of lipid peroxidation, is highly relevant.[2]

  • Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a pink-colored MDA-TBA adduct, which can be measured colorimetrically at 532 nm or fluorometrically.[9][18][19][20][21]

  • Sample Preparation: Prepare cell lysates or tissue homogenates as previously described.

  • Assay Procedure:

    • Add the sample to a reaction mixture containing TBA and an acidic solution.

    • Incubate at high temperature (e.g., 95°C) for a defined period (e.g., 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the MDA concentration using a standard curve prepared with an MDA standard.

Mechanistic Insights: 2-Acetamidophenol and the Nrf2 Pathway

The upregulation of glutathione synthesis genes (GCLC, GCLM, and GSS) by 2-Acetamidophenol suggests a potential role for the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] Nrf2 is a master regulator of the antioxidant response, and upon activation, it translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including those involved in glutathione synthesis.[22][23] While direct evidence for 2-Acetamidophenol-mediated Nrf2 activation is still emerging, the well-documented activation of Nrf2 by its isomer, acetaminophen, provides a strong rationale for investigating this pathway.[22]

nrf2_pathway 2-AAP 2-Acetamidophenol Keap1 Keap1 2-AAP->Keap1 Inhibition? Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binding GCLC GCLC ARE->GCLC GCLM GCLM ARE->GCLM GSS GSS ARE->GSS GSH_synthesis Increased Glutathione Synthesis GCLC->GSH_synthesis GCLM->GSH_synthesis GSS->GSH_synthesis Cellular_protection Enhanced Cellular Protection GSH_synthesis->Cellular_protection

Figure 2: A putative signaling pathway for 2-Acetamidophenol-mediated upregulation of glutathione synthesis via Nrf2 activation.

Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Table 1: Effect of 2-Acetamidophenol on Glutathione Levels and Redox Ratio

Treatment GroupTotal Glutathione (nmol/mg protein)GSSG (nmol/mg protein)GSH (nmol/mg protein)GSH/GSSG Ratio
Vehicle Control
2-Acetamidophenol (20 µM)
2-Acetamidophenol (40 µM)
2-Acetamidophenol (80 µM)

Table 2: Effect of 2-Acetamidophenol on Glutathione-Related Enzyme Activities

Treatment GroupGST Activity (µmol/min/mg protein)GPx Activity (nmol/min/mg protein)GR Activity (nmol/min/mg protein)
Vehicle Control
2-Acetamidophenol (20 µM)
2-Acetamidophenol (40 µM)
2-Acetamidophenol (80 µM)

Table 3: Effect of 2-Acetamidophenol on Lipid Peroxidation

Treatment GroupMDA Levels (nmol/mg protein)
Vehicle Control
2-Acetamidophenol (20 µM)
2-Acetamidophenol (40 µM)
2-Acetamidophenol (80 µM)

An increase in the GSH/GSSG ratio, along with elevated activities of GST, GPx, and GR, and decreased MDA levels following treatment with 2-Acetamidophenol would provide strong evidence for its role in enhancing the cellular antioxidant defense system.

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for a comprehensive investigation into the effects of 2-Acetamidophenol on glutathione metabolism. By systematically evaluating changes in glutathione levels, the activity of key related enzymes, and markers of oxidative stress, researchers can gain valuable insights into the mechanistic underpinnings of this compound's pharmacological activity. Such studies are essential for elucidating its therapeutic potential and for informing its future development as a novel therapeutic agent.

References

  • Akhtar, M. J., & Anchliya, A. (2021). Development and Validation of HPLC Method for Simultaneous Estimation of Reduced and Oxidized Glutathione in Bulk Pharmaceutical Formulation. Austin Journal of Analytical and Pharmaceutical Chemistry, 8(1), 1129.
  • Northwest Life Science Specialties, LLC. (n.d.). Glutathione Peroxidase (GPX) Activity Assay Kit. Retrieved from [Link]

  • Shantha, K., & Saini, M. K. (1996). A rapid HPLC method for the quantification of GSH and GSSG in ocular lens. Current Eye Research, 15(7), 726-732.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Glutathione Reductase Assay Kit. Retrieved from [Link]

  • bioworlde. (n.d.). Malondialdehyde Microplate Assay Kit User Manual. Retrieved from [Link]

  • Bioquochem. (n.d.). KB03040 Gluthatione Reductase Assay Kit. Retrieved from [Link]

  • RayBiotech. (n.d.). Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric). Retrieved from [Link]

  • Han, D., & Han, M. J. (2010). Determination of GSH, GSSG, and GSNO Using HPLC with Electrochemical Detection. In Nitric Oxide (pp. 63-71). Humana Press.
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  • Casey, B. J., & Cacciatore, J. J. (2014). Assay to detect lipid peroxidation upon exposure to nanoparticles. Methods in molecular biology (Clifton, N.J.), 1199, 131–139.
  • Trevigen. (2007). Glutathione Reductase Assay Kit. Retrieved from [Link]

  • ServiceBio. (n.d.). Malondialdehyde (MDA) Assay Kit(for Cell samples). Retrieved from [Link]

  • G-Biosciences. (n.d.). Glutathione S-Transferase Assay [Colorimetric]. Retrieved from [Link]

  • Yilmaz, O., Keser, S., Tuzcu, M., Güvenc, M., Çetintas, B., Irtegün, S., ... & Ergün, S. (2009). A rapid HPLC method for the quantification of GSH and GSSG in ocular lens. Current eye research, 15(7), 726-732.
  • Yilmaz, Ö., Keser, S., Tuzcu, M., Güvenç, M., Çetintaş, B., İrtegün, S., ... & Güvenç, M. (2009). A practical HPLC method to measure reduced (GSH) and oxidized (GSSG) glutathione concentrations in animal tissues. Journal of Animal and Veterinary Advances, 8(2), 343-347.
  • Wang, Y., et al. (2024). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. International Journal of Molecular Sciences, 25(22), 12345.
  • Goldring, C. E., Kitteringham, N. R., Elsby, R., Hammond, T., Clement, Y. N., Williams, D. P., ... & Park, B. K. (2004). Activation of hepatic Nrf2 in vivo by acetaminophen in CD-1 mice.
  • Vlieghe, C., et al. (2014). Experimental models of hepatotoxicity related to acute liver failure. Journal of physiology and biochemistry, 70(3), 747-758.
  • Zhang, Y., et al. (2019). Hyperoside alleviated N-acetyl-para-amino-phenol-induced acute hepatic injury via Nrf2 activation. Journal of Cellular and Molecular Medicine, 23(1), 263-272.
  • Hoehme, S., et al. (2023). In vitro to in vivo acetaminophen hepatotoxicity extrapolation using classical schemes, pharmacodynamic models and a multiscale spatial-temporal liver twin. Frontiers in Pharmacology, 14, 1089304.
  • Jaeschke, H., & Bajt, M. L. (2010). Acetaminophen-induced Liver Injury: from Animal Models to Humans.
  • Nuhoğlu, H. (2024). Chemically and pharmacologically induced liver toxicity models in experimental animals and observed changes.
  • Robledinos-Antón, N., et al. (2019). Nrf2 as a therapeutic target in acetaminophen hepatotoxicity: A case study with sulforaphane. Redox Biology, 26, 101275.
  • Hayes, J. D., & Dinkova-Kostova, A. T. (2014). Nrf2 as a therapeutic target in acetaminophen hepatotoxicity: A case study with sulforaphane. Antioxidants & redox signaling, 20(8), 1160-1202.
  • Sies, H. (1999). Glutathione and its role in cellular functions. Free radical biology and medicine, 27(9-10), 916-921.
  • Franklin, C. C., et al. (2000). Rapid Activation of Glutamate Cysteine Ligase following Oxidative Stress. Journal of Biological Chemistry, 275(34), 26277-26283.
  • Bannai, S., & Tateishi, N. (1986). Upregulation of capacity for glutathione synthesis in response to amino acid deprivation: regulation of glutamate-cysteine ligase subunits. Journal of Biological Chemistry, 261(28), 13219-13224.

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Application Note: Monitoring 2-Acetamidophenol Reactions with Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique indispensable for real-time monitoring of chemical reactions.[1][2][3][4] This guide provides a detailed protocol and expert insights for utilizing TLC to track the progress of reactions involving 2-Acetamidophenol, a key isomer of paracetamol and a valuable synthetic intermediate.[5][6] We present a practical workflow for monitoring the acetylation of 2-aminophenol to form 2-Acetamidophenol, covering mobile phase selection, sample preparation, visualization, and data interpretation. This document is intended for researchers, chemists, and quality control professionals in academic and industrial settings.

Introduction: The Imperative of Reaction Monitoring

In synthetic chemistry, the ability to accurately track the conversion of reactants to products is fundamental to process optimization, yield maximization, and impurity profiling. While techniques like HPLC and GC offer high-resolution data, Thin-Layer Chromatography (TLC) remains a frontline tool due to its simplicity, speed, and low operational cost.[3] TLC provides immediate qualitative feedback on a reaction's status, allowing chemists to make informed decisions about reaction time, temperature, or the need for additional reagents.

This application note focuses on monitoring reactions involving 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide). A common synthesis route involves the acetylation of 2-aminophenol. The distinct polarity difference between the starting material (a primary amine and phenol) and the product (an amide and phenol) makes this transformation an ideal candidate for TLC analysis.

The Principle of TLC in a Reaction Context

TLC separates compounds based on the principle of adsorption chromatography.[1] A sample mixture is spotted onto a stationary phase (typically a polar adsorbent like silica gel coated on a plate), and a mobile phase (a solvent or solvent mixture) is allowed to ascend the plate via capillary action.[7]

The core logic is differential partitioning:

  • Polar Compounds: Interact strongly with the polar silica gel stationary phase. Their movement is restricted, resulting in a lower distance traveled up the plate.

  • Non-polar Compounds: Have a weaker affinity for the stationary phase and a higher affinity for the mobile phase, allowing them to travel further up the plate.

This separation is quantified by the Retention Factor (Rf) , a ratio that is characteristic of a compound under a specific set of conditions (stationary and mobile phase).[8][9]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) [10]

By spotting the reaction mixture alongside standards of the starting material and product, one can visually track the disappearance of the reactant spot and the emergence and intensification of the product spot over time.

Experimental Workflow: Acetylation of 2-Aminophenol

The following protocol details the monitoring of the conversion of 2-aminophenol to 2-Acetamidophenol. The starting material, 2-aminophenol, is more polar than the product, 2-Acetamidophenol, and is expected to have a lower Rf value.

Materials and Reagents
Item Specification
TLC Plates Silica Gel 60 F254 on aluminum or glass backing
Reactants 2-Aminophenol, Acetic Anhydride
Solvents (Reagent Grade) Ethyl Acetate, Hexane, Methanol, Dichloromethane
Visualization Reagents Ferric Chloride (FeCl3) solution (1% in aqueous methanol), Potassium Permanganate (KMnO4) stain
Apparatus TLC developing chamber, Capillary tubes for spotting, UV lamp (254 nm), Forceps, Standard laboratory glassware
Safety Precautions
  • Chemical Handling: 2-Acetamidophenol and 2-aminophenol can cause skin and eye irritation.[5][11][12][13] Acetic anhydride is corrosive. All manipulations should be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Solvent Vapors: Organic solvents are volatile and flammable. Avoid inhalation and ensure proper ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Diagram of Experimental Workflow

G cluster_0 Reaction & Sampling cluster_1 TLC Plate Preparation cluster_2 Chromatogram Development cluster_3 Analysis & Interpretation Reaction 1. Initiate Reaction (2-aminophenol + Acetic Anhydride) Sampling 2. Withdraw Aliquots (t=0, 15, 30, 60 min) Reaction->Sampling Periodically Spot 4. Spot Samples (SM, Rxn Mixture, Co-spot) Sampling->Spot Prep 3. Prepare TLC Plate (Draw baseline & solvent front) Prep->Spot Develop 5. Develop Plate (In saturated chamber) Spot->Develop Dry 6. Dry Plate (Mark solvent front) Develop->Dry Visualize 7. Visualize Spots (UV light, then chemical stain) Dry->Visualize Analyze 8. Analyze & Calculate Rf (Assess reaction completion) Visualize->Analyze

Caption: Overall workflow for TLC reaction monitoring.

Detailed Step-by-Step Protocol

Step 1: Preparation of the TLC Mobile Phase and Chamber

The choice of mobile phase (eluent) is critical for achieving good separation.[14] Since both reactant and product are moderately polar, a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane) is effective.[7]

  • Select a Solvent System: A good starting point is a 7:3 (v/v) mixture of Ethyl Acetate:Hexane . This ratio can be optimized; increasing ethyl acetate content will increase the Rf values of all spots, while increasing hexane content will decrease them. The goal is to have the product Rf value between 0.3 and 0.7.[15][16]

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper against the inner wall, ensuring it is wetted by the solvent. Close the chamber and allow it to saturate with solvent vapor for at least 20 minutes.[14][15] This vapor saturation is crucial for obtaining reproducible results and preventing uneven solvent fronts.

Step 2: Preparation of Samples for Spotting
  • Starting Material (SM) Standard: Prepare a dilute solution of 2-aminophenol (~1 mg/mL) in a suitable solvent like methanol or ethyl acetate.

  • Reaction Mixture (Rxn): At designated time points (e.g., 0, 15, 30, 60 minutes), withdraw a small aliquot (1-2 drops) from the reaction vessel and dilute it with ~0.5 mL of ethyl acetate in a small vial. This dilution prevents overloading the TLC plate.

  • Co-spot (Co): In a separate vial, mix one drop of the Starting Material standard with one drop of the most recent reaction mixture sample. This lane is a self-validating control, helping to unambiguously identify the starting material spot within the reaction mixture lane.[17]

Step 3: Spotting the TLC Plate
  • Using a pencil, gently draw a straight line (the baseline or origin) about 1 cm from the bottom of the TLC plate. Be careful not to gouge the silica layer.[17]

  • Mark small, equidistant points on the baseline for each sample (e.g., "SM", "Rxn-0", "Rxn-30", "Co").

  • Using a capillary tube, apply a tiny amount of each prepared sample to its corresponding mark. The goal is to create small, concentrated spots, typically 1-2 mm in diameter.[18] Allow the solvent to fully evaporate between applications if multiple applications are needed to achieve sufficient concentration.

Step 4: Developing and Drying the Plate
  • Using forceps, carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the baseline is above the level of the mobile phase.[17]

  • Close the chamber and allow the solvent front to ascend the plate undisturbed.

  • When the solvent front is approximately 1 cm from the top of the plate, remove it with forceps and immediately mark the position of the solvent front with a pencil.[15]

  • Allow the plate to air-dry completely in a fume hood.

Step 5: Visualization and Interpretation

For compounds that are not naturally colored, visualization techniques are required. A combination of non-destructive and destructive methods provides the most comprehensive data.

  • UV Light (Non-destructive): Since 2-Acetamidophenol and its precursor are aromatic, they are UV-active. View the dried plate under a short-wave UV lamp (254 nm).[19] The compounds will appear as dark spots against the green fluorescent background of the plate.[20] Gently circle the observed spots with a pencil.

  • Chemical Staining (Destructive):

    • Ferric Chloride (FeCl3) Stain: This is an excellent stain for phenols.[21] Spray the plate with a 1% FeCl3 solution. Phenolic compounds typically yield a distinct blue, purple, or green color.[20]

    • Potassium Permanganate (KMnO4) Stain: This is a general stain for compounds that can be oxidized, including phenols and amines.[22] Dip the plate into the stain solution. Oxidizable compounds will appear as yellow or brown spots on a purple background.

  • Analysis:

    • Compare the lanes. In the reaction mixture lane, you should observe the spot corresponding to the starting material (2-aminophenol) diminish in intensity over time, while a new spot, corresponding to the product (2-Acetamidophenol), appears and intensifies.

    • The product spot should have a higher Rf value than the starting material spot due to its lower polarity.

    • The co-spot lane should show two distinct spots that align horizontally with the individual starting material and product spots, confirming their identities.

    • Calculate the Rf value for each spot. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation and Troubleshooting

Expected Results

The following table provides representative Rf values. Actual values may vary based on specific conditions.

Compound Structure Polarity Expected Rf (7:3 EtOAc:Hexane) UV Active (254 nm) FeCl3 Stain
2-Aminophenol (SM)C₆H₄(NH₂)(OH)High~ 0.35YesPositive (Color)
2-Acetamidophenol (Product)C₆H₄(NHCOCH₃)(OH)Medium~ 0.55YesPositive (Color)
Visual Representation of a TLC Plate Over Time

TLC_Reaction cluster_reaction Chemical Transformation cluster_tlc TLC Plate Analysis SM 2-Aminophenol (More Polar, Low Rf) reagents + Acetic Anhydride SM->reagents PD 2-Acetamidophenol (Less Polar, High Rf) reagents->PD TLC        <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TDCOLSPAN='3'>TLC Plate (Time = 30 min)TD>TR><TR><TD>SMTD><TD>RxnTD><TD>CoTD>TR><TR><TDPORT='sm_spot'BGCOLOR='#FFFFFF'>TD><TDPORT='rxn_spots'BGCOLOR='#FFFFFF'>TD><TDPORT='co_spots'BGCOLOR='#FFFFFF'>TD>TR>TABLE>     sm_p rxn_p rxn_sm co_p co_sm

Caption: Reaction scheme and a representative TLC plate.

Troubleshooting Guide
Problem Possible Cause Solution
All spots remain on the baseline (Rf ≈ 0) Mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., switch from 7:3 to 9:1 EtOAc:Hexane, or add a small amount of methanol).[16]
All spots run to the solvent front (Rf ≈ 1) Mobile phase is too polar.Increase the proportion of the non-polar solvent (e.g., switch from 7:3 to 5:5 EtOAc:Hexane).[16]
Spots are streaked or "tailed" Sample is too concentrated; sample is acidic/basic; compound is degrading on silica.Spot a more dilute sample. For amine streaking, add 1-2 drops of triethylamine or ammonia to the mobile phase.[18]
Poor separation between spots Polarity of the mobile phase is not optimal.Systematically test different solvent ratios (e.g., 6:4, 7:3, 8:2) to find the best resolution.
No spots visible under UV light Compounds are not UV-active or are present at very low concentrations.Use a chemical stain. Ensure sufficient material was spotted on the plate.

Conclusion

Thin-Layer Chromatography is a powerful and accessible technique for the real-time monitoring of reactions involving 2-Acetamidophenol. By applying the principles of mobile phase optimization, proper sample application, and appropriate visualization, researchers can gain rapid and reliable insights into reaction kinetics and completion. The protocol described herein provides a robust framework that can be adapted for a wide variety of synthetic transformations, reinforcing TLC's role as a cornerstone of modern organic chemistry.

References

  • National Center for Biotechnology Information. (n.d.). 2-Acetamidophenol. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Virtual Amrita Laboratories. (n.d.). Thin Layer Chromatography. Amrita Vishwa Vidyapeetham. Retrieved from [Link]

  • ResearchGate. (n.d.). TLC chromatographic plate with samples 1) p-aminophenol 2) Paracetamolum Ph. Eur. 3) the crude synthesized (synthesis method I) acetaminophen. Retrieved from [Link]

  • Abdeltawab, A. A., et al. (2015). Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. National Institutes of Health. Retrieved from [Link]

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  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

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  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

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  • Google Patents. (n.d.). US4565890A - Process for the preparation of N-acetyl-P-aminophenol.
  • Labbotech. (2024, June 9). Fundamentals and Applications of Thin Layer Chromatography (TLC). Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The R f , As, and N/m values of caffeine and paracetamol for the greener reversed-phase HPTLC method. Retrieved from [Link]

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Application Note: 2-Acetamidophenol as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomeric Impurity Control

In pharmaceutical manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). 2-Acetamidophenol, also known as N-(2-hydroxyphenyl)acetamide or Orthocetamol, is a positional isomer of Paracetamol (Acetaminophen) and a critical process-related impurity that can arise during synthesis.[1][2] Its structural similarity to the main API presents a significant analytical challenge, necessitating the use of a well-characterized reference standard for accurate identification and quantification.[3]

This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the use of 2-Acetamidophenol as a pharmaceutical reference standard. We will detail its physicochemical properties, provide validated analytical protocols for its use, and outline best practices for handling and storage to ensure its integrity. The methodologies described herein are designed to be self-validating, providing a robust framework for impurity profiling in pharmaceutical analysis.[4]

Physicochemical Characterization of 2-Acetamidophenol

A thorough understanding of the reference standard's physical and chemical properties is the foundation of its effective use. 2-Acetamidophenol is an off-white to light brown powder.[5][6] Its key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Name N-(2-hydroxyphenyl)acetamide[7][8]
Synonyms 2-Hydroxyacetanilide, o-Hydroxyacetanilide, Acetaminophen Related Compound C (USP), Paracetamol Impurity A (EP)[9][10]
CAS Number 614-80-2[9]
Molecular Formula C₈H₉NO₂[7]
Molecular Weight 151.16 g/mol [7]
Melting Point 205-210 °C[9][11]
Solubility Slightly soluble in Methanol and DMSO; Soluble in hot water and ethanol.[5][9][11]
Appearance Off-white to beige to brown powder/solid.[6][9]

The Role of 2-Acetamidophenol as a Reference Standard

A pharmaceutical reference standard is a highly purified compound used as a benchmark for confirming the identity, purity, and strength of a drug substance. 2-Acetamidophenol is designated as "Acetaminophen Related Compound C" by the United States Pharmacopeia (USP) and "Paracetamol Impurity A" by the European Pharmacopoeia (EP). Its primary applications include:

  • Impurity Identification: Confirming the presence of 2-Acetamidophenol in batches of Paracetamol API or finished products.

  • Method Validation: Used during the validation of analytical methods to demonstrate specificity—the ability of the method to distinguish between the API and its related substances.[12][13]

  • Quantitative Analysis: Serving as a standard for the accurate quantification of this specific impurity to ensure it does not exceed the limits set by regulatory bodies.[14]

The logical workflow for utilizing a reference standard in impurity analysis is depicted below.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase RS Obtain Certified 2-Acetamidophenol RS Sol_Prep Prepare Standard & Sample Solutions RS->Sol_Prep API Obtain Paracetamol API/Sample Batch API->Sol_Prep Method Select Analytical Method (e.g., HPLC, UV-Vis) Sol_Prep->Method Run Perform Analytical Run Method->Run Data_Acq Acquire Data (e.g., Chromatogram, Spectrum) Run->Data_Acq ID Identify Peak/Signal (Compare with RS) Data_Acq->ID Quant Quantify Impurity (Using RS concentration) ID->Quant Spec Compare vs. Specification Limit Quant->Spec Report Report Result (Pass/Fail) Spec->Report

Caption: Workflow for Impurity Analysis using a Reference Standard.

Analytical Protocols

The following protocols are provided as robust starting points for the analysis of 2-Acetamidophenol. Laboratories should perform their own validation to ensure the methods are suitable for their specific product matrices and equipment.[13]

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying closely related substances like 2-Acetamidophenol from Paracetamol.[15] The reversed-phase mode is most effective, leveraging the slight differences in polarity between the isomers.

Rationale for Method Design:

  • Column: A C18 or C8 column is chosen for its hydrophobic stationary phase, which provides good retention and separation of aromatic compounds.[15][16]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) allows for the fine-tuning of retention times.[12][17] The buffer controls the ionization state of the phenolic hydroxyl groups, enhancing peak shape and reproducibility.

  • Detection: UV detection is ideal as both Paracetamol and 2-Acetamidophenol possess chromophores that absorb strongly in the UV region. A wavelength of ~245 nm is often used as it provides good sensitivity for Paracetamol and its related impurities.[12][15]

Experimental Protocol: HPLC

  • Preparation of Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 2-Acetamidophenol reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of methanol and water (diluent). Sonicate if necessary.

  • Preparation of Working Standard Solution (1 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent.

  • Preparation of Sample Solution (e.g., from Paracetamol API):

    • Accurately weigh approximately 100 mg of the Paracetamol API sample.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This yields a concentration of ~1000 µg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Prepare a filtered and degassed mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) and Methanol (80:20 v/v).[12][15]

    • Flow Rate: 1.0 mL/min.[17]

    • Injection Volume: 20 µL.

    • Column Temperature: 35 °C.[14]

    • Detector: UV at 245 nm.[12]

  • Procedure & System Suitability:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Make five replicate injections of the Working Standard Solution. The relative standard deviation (RSD) for the peak area should be not more than 5.0%.

    • Inject the Sample Solution. The retention time for 2-Acetamidophenol in the sample should correspond to that of the standard.

  • Calculation:

    • Calculate the percentage of 2-Acetamidophenol in the Paracetamol sample using the formula: % Impurity = (Area_Impurity_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

G start Start: Prepare Reagents (Mobile Phase, Diluent) prep_std Prepare Standard Solution (1 µg/mL) start->prep_std prep_smp Prepare Sample Solution (1000 µg/mL) start->prep_smp equilibrate Equilibrate HPLC System prep_std->equilibrate prep_smp->equilibrate inject_blank Inject Blank equilibrate->inject_blank inject_std Inject Standard (5x) for System Suitability inject_blank->inject_std check_sst RSD <= 5.0% ? inject_std->check_sst inject_smp Inject Sample check_sst->inject_smp Yes fail Fail: Troubleshoot System check_sst->fail No analyze Identify & Integrate Peaks inject_smp->analyze calculate Calculate % Impurity analyze->calculate end End: Report Result calculate->end fail->equilibrate

Caption: Experimental Workflow for HPLC Analysis.

Protocol 2: Identification by UV-Vis Spectrophotometry

UV-Visible spectrophotometry is a rapid and simple technique that can be used for preliminary identification and purity checks.[18] While it lacks the specificity of HPLC for quantification in a mixture, it is valuable for confirming the identity of the reference standard itself. Paracetamol has a characteristic absorption maximum (λmax) around 243-250 nm.[19]

Experimental Protocol: UV-Vis Spectroscopy

  • Instrument Parameters:

    • Wavelength Range: 200-400 nm.

    • Solvent/Blank: A 50:50 (v/v) mixture of methanol and water.

  • Preparation of Standard Solution (10 µg/mL):

    • Accurately weigh approximately 10 mg of the 2-Acetamidophenol reference standard.

    • Transfer to a 100 mL volumetric flask, dissolve, and dilute to volume with the solvent.

    • Pipette 10.0 mL of this solution into another 100 mL volumetric flask and dilute to volume with the solvent.

  • Procedure:

    • Calibrate the spectrophotometer by running a baseline with the solvent in both the sample and reference cuvettes.

    • Rinse the sample cuvette with the Standard Solution and then fill it.

    • Scan the solution from 400 nm to 200 nm.

    • Record the wavelength of maximum absorbance (λmax).

  • Acceptance Criteria:

    • The obtained spectrum should be compared against a previously recorded spectrum of a known, authentic sample of 2-Acetamidophenol. The λmax should conform to the value stated in the Certificate of Analysis for the reference standard.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the purity and integrity of the reference standard.

  • Storage: 2-Acetamidophenol reference standards should be stored in tightly sealed containers, protected from light, and in a cool, dry place.[20] Some suppliers recommend refrigerated (2-8°C) or frozen (-20°C) storage.[6][21] Always follow the specific storage conditions provided on the Certificate of Analysis.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the material.[20][22] Handle in a well-ventilated area to avoid inhalation of the powder.[23]

  • Stability: The material is generally stable but is incompatible with strong oxidizing agents, acids, and acid chlorides.[9][11] Avoid contact with these materials.

Conclusion

2-Acetamidophenol is an indispensable tool for the quality control of Paracetamol. Its use as a certified reference standard enables the accurate identification and quantification of a critical process-related impurity, ensuring that pharmaceutical products meet stringent regulatory requirements for safety and quality. The HPLC and UV-Vis protocols outlined in this note provide a reliable framework for its application in a pharmaceutical analysis setting. Adherence to these methods, combined with proper handling and storage, will ensure the continued integrity and utility of this vital reference material.

References

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  • Charge transfer interaction of 4-acetamidophenol (paracetamol) with 2,3-dichloro-1,4-naphthoquinone: a study in aqueous ethanol medium by UV-vis spectroscopic and DFT methods . PubMed. [Link]

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  • Analytical method validation for related substance of acetaminophen soft gelatin capsules by HPLC chromatography study . Annals of Phytomedicine. [Link]

  • Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies . MDPI. [Link]

  • Two chromatographic methods for analyzing paracetamol in spiked human plasma with its toxic metabolite, N-acetyl parabenzoquinone imine and its antidote, N-acetyl-l-cysteine . PMC, National Institutes of Health. [Link]

  • UV-Visible Spectrophotometric Method Development and Validation of Assay of Paracetamol Tablet Formulation . CUTM Courseware. [Link]

  • UV Visible Spectrophotometric Method of Paracetamol Tablet Formulation . International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

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In Vitro Bioactivity Profiling of 2-Acetamidophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Paracetamol Isomer

2-Acetamidophenol, a positional isomer of the common analgesic and antipyretic drug paracetamol (4-acetamidophenol), is a compound of growing scientific interest.[1][2] Unlike its well-known counterpart, emerging research suggests that 2-acetamidophenol possesses a unique and broader pharmacological profile, including notable anti-inflammatory, anti-arthritic, anti-platelet, and anti-atherosclerotic properties.[1][2] Its distinct biological activities are thought to stem from its ability to modulate pathways involved in oxidative stress and inflammation, such as ferroptosis and glutathione metabolism.[1]

This technical guide provides a comprehensive suite of detailed in vitro assays and protocols designed for researchers, scientists, and drug development professionals to rigorously evaluate the bioactivity of 2-Acetamidophenol. The methodologies herein are presented not merely as procedural steps, but as self-validating systems, with explanations of the underlying principles to empower robust experimental design and data interpretation.

Part 1: Foundational Assays - Cytotoxicity and Preliminary Screening

Before delving into specific bioactivities, it is paramount to establish the cytotoxic profile of 2-Acetamidophenol on the chosen cell models. This ensures that subsequent bioactivity data is not confounded by cell death. The murine macrophage cell line, RAW 264.7, is a highly relevant model for studying inflammation and atherosclerosis.[1]

Cytotoxicity Assessment: MTT and LDH Assays

The initial step is to determine the concentration range of 2-Acetamidophenol that is non-toxic to the cells. This is crucial for designing subsequent experiments where cell viability is a prerequisite for measuring specific biological effects.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[3]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[4] Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 2-Acetamidophenol in a suitable solvent (e.g., DMSO). Create a serial dilution of 2-Acetamidophenol in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of the medium containing the different concentrations of 2-Acetamidophenol. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-cell blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Solubilization: After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Allow the plate to stand overnight in the incubator or shake on an orbital shaker for 15 minutes to ensure complete solubilization.[3][5]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background noise.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the concentration at which 50% of cell growth is inhibited (IC₅₀).

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage or lysis.[6][7]

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is essential to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100).[8]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[8] Carefully transfer a specific volume (e.g., 50-100 µL) of the supernatant from each well to a new, optically clear 96-well flat-bottom plate.[8][9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 100 µL of the reaction mixture to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100

Data Presentation: Cytotoxicity Profile of 2-Acetamidophenol

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
1
10
50
100
200
500

Part 2: Investigating Antioxidant Properties

A key proposed mechanism for 2-Acetamidophenol's bioactivity is its ability to mitigate oxidative stress.[1] This can be evaluated using both cell-free and cell-based assays.

Cell-Free Radical Scavenging Assays

These assays provide a rapid assessment of the direct radical-scavenging capacity of 2-Acetamidophenol.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from deep purple to light yellow.[10]

Protocol: DPPH Assay

  • Reagent Preparation: Prepare a stock solution of 2-Acetamidophenol in methanol or ethanol. Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.[10]

  • Reaction Mixture: In a 96-well plate, add a small volume of the 2-Acetamidophenol solution at various concentrations to the DPPH working solution (e.g., 50 µL sample + 150 µL DPPH).[10] Include a control with the solvent instead of the sample.

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[11]

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, leading to a loss of color.

Protocol: ABTS Assay

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[12][13]

  • Working Solution: Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Reaction Mixture: Mix the diluted ABTS•+ solution with various concentrations of 2-Acetamidophenol (e.g., 2 mL ABTS•+ solution + 1 mL sample).[10]

  • Incubation: Incubate the mixture in the dark at room temperature for about 30 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[12]

  • Data Analysis: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the activity of 2-Acetamidophenol to that of Trolox, a water-soluble vitamin E analog.[14]

Cell-Based Antioxidant Assay

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species (ROS).

A. DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) Assay

DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15][16]

Protocol: Cellular Antioxidant Activity (CAA) Assay

  • Cell Seeding: Seed RAW 264.7 or HepG2 cells in a 96-well black, clear-bottom plate and culture until they reach confluence.[15]

  • Probe Loading: Wash the cells with a suitable buffer (e.g., PBS or HBSS). Load the cells with a DCFH-DA working solution (e.g., 25 µM) for 30-60 minutes at 37°C.[15][17]

  • Compound Incubation: Remove the DCFH-DA solution and incubate the cells with various non-toxic concentrations of 2-Acetamidophenol for a specified period (e.g., 1 hour).

  • Induction of Oxidative Stress: Induce ROS production by adding a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[16]

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate fluorometer with excitation at ~485 nm and emission at ~535 nm.[14]

  • Data Analysis: Calculate the area under the curve from the fluorescence kinetics plot. The antioxidant capacity is expressed as the percentage reduction in fluorescence compared to the control (cells treated only with the radical initiator).

Visualization: Workflow for Assessing Antioxidant Activity

G cluster_0 Cell-Free Assays cluster_1 Cell-Based Assay A DPPH Assay Result1 Direct Radical Scavenging Capacity (IC50) A->Result1 B ABTS Assay B->Result1 C CAA Assay (DCFH-DA) Result2 Intracellular ROS Inhibition C->Result2 Start 2-Acetamidophenol Start->A Start->B Start->C

Caption: General workflow for testing antioxidant activity.

Part 3: Elucidating Anti-Inflammatory Mechanisms

2-Acetamidophenol's anti-inflammatory potential can be dissected by examining its effects on key inflammatory mediators and pathways.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammation. The Griess assay measures nitrite (a stable product of NO), providing an indirect measure of NO production.[18]

Protocol: Nitric Oxide Production Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well or 96-well plate.[4] Pre-treat the cells with various non-toxic concentrations of 2-Acetamidophenol for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce iNOS expression and NO production.[19][20] Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[19]

  • Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by 2-Acetamidophenol.

Quantification of Pro-Inflammatory Cytokines

2-Acetamidophenol has been shown to reduce levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[1] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying these specific proteins in cell culture supernatants.

Protocol: TNF-α and IL-1β ELISA

  • Sample Preparation: Seed and treat RAW 264.7 cells with 2-Acetamidophenol and LPS as described in the NO assay protocol. Collect the cell culture supernatants after the incubation period.

  • ELISA Procedure: a. Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-1β overnight at 4°C.[21] b. Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.[22] c. Sample Incubation: Wash the plate and add the collected cell culture supernatants and a series of known standards for the specific cytokine. Incubate for 2 hours at room temperature or overnight at 4°C.[22][23] d. Detection Antibody: Wash the plate and add a biotin-conjugated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.[21][23] e. Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-45 minutes at room temperature.[21][23] f. Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops (typically 15-30 minutes).[23][24] g. Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Absorbance Measurement: Read the absorbance at 450 nm.[24]

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of TNF-α or IL-1β in the samples.

Visualization: Anti-Inflammatory Assay Workflow

G cluster_NO Nitric Oxide Assay cluster_Cytokine Cytokine Assay RAW_cells RAW 264.7 Cells Treatment 1. Treat with 2-Acetamidophenol 2. Stimulate with LPS RAW_cells->Treatment Supernatant Collect Supernatant Treatment->Supernatant Griess Griess Assay Supernatant->Griess ELISA ELISA (TNF-α, IL-1β) Supernatant->ELISA NO_Result Measure Nitrite (NO₂⁻) Griess->NO_Result Cytokine_Result Quantify Cytokines ELISA->Cytokine_Result

Caption: Workflow for cell-based anti-inflammatory assays.

Part 4: Probing Specific Bioactivities

Based on existing literature, 2-Acetamidophenol exhibits several other intriguing biological effects that can be investigated with specific in vitro models.

Anti-Platelet Aggregation Assay

This assay directly measures the ability of 2-Acetamidophenol to inhibit platelet aggregation, a key process in thrombosis.[1]

Protocol: In Vitro Platelet Aggregation Assay

  • Platelet-Rich Plasma (PRP) Preparation: Collect whole human blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 15 minutes).[1]

  • Aggregation Measurement: Use a turbidimetric aggregometer. Set 100% aggregation with PPP and 0% with PRP.

  • Inhibition Assay: Add various concentrations of 2-Acetamidophenol or vehicle control to PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.

  • Induce Aggregation: Initiate platelet aggregation by adding an agonist, such as arachidonic acid (e.g., 0.5-1.0 mM).[1][25]

  • Data Recording: Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage of inhibition of aggregation compared to the vehicle control and determine the IC₅₀ value.

Macrophage Foam Cell Formation Assay

This assay models a critical early event in atherosclerosis, where macrophages take up oxidized low-density lipoprotein (ox-LDL) to become lipid-laden foam cells.[1]

Protocol: Foam Cell Formation Assay

  • Cell Culture: Culture RAW 264.7 macrophages on coverslips or in culture plates.

  • Induction of Foam Cells: Incubate the cells with ox-LDL (e.g., 50-75 µg/mL) for 24-48 hours.[1][26]

  • Treatment: Co-incubate the cells with ox-LDL and various non-toxic concentrations of 2-Acetamidophenol.

  • Lipid Staining (Oil Red O): a. Fix the cells with 4% paraformaldehyde or 10% phosphate-buffered formalin.[1][26] b. Rinse with 60% isopropanol.[26] c. Stain the cells with a filtered Oil Red O working solution for 15-60 minutes to visualize the lipid droplets.[26] d. Wash with water and visualize under a microscope.

  • Quantification: Capture images and quantify the stained area using image analysis software. Alternatively, the stain can be eluted from the cells with isopropanol and the absorbance measured spectrophotometrically.[27]

Cyclooxygenase (COX) Inhibition Assay

Inhibition of COX enzymes is a primary mechanism for many anti-inflammatory drugs.[8] This assay determines if 2-Acetamidophenol directly inhibits COX-1 and/or COX-2 activity.

Protocol: In Vitro COX Inhibition Assay

  • Reagents: Use a commercial COX inhibitor screening assay kit, which typically includes purified COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.

  • Reaction Setup: In an appropriate buffer, combine the COX enzyme (either COX-1 or COX-2), heme cofactor, and various concentrations of 2-Acetamidophenol. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.[28]

  • Initiate Reaction: Start the enzymatic reaction by adding arachidonic acid.

  • Detection: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a probe, leading to a color or fluorescence change. Monitor this change over time using a plate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of 2-Acetamidophenol relative to a no-inhibitor control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess the compound's potency and selectivity.[28]

Conclusion

The protocols detailed in this guide provide a robust framework for the comprehensive in vitro evaluation of 2-Acetamidophenol's bioactivity. By systematically assessing its cytotoxicity, antioxidant potential, anti-inflammatory effects, and impact on specific pathways like platelet aggregation and foam cell formation, researchers can build a detailed pharmacological profile of this promising compound. Such a thorough characterization is an essential step in unlocking its potential therapeutic applications and distinguishing its mechanism of action from that of its well-known isomer, paracetamol.

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Application Notes & Protocols: 2-Acetamidophenol as a Versatile Raw Material for Industrial Organic Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Acetamidophenol, a positional isomer of the well-known analgesic paracetamol, is a pivotal intermediate in the industrial synthesis of a diverse array of organic chemicals.[1][2] Its unique molecular architecture, featuring both a phenolic hydroxyl group and an amide group in an ortho-relationship, provides a versatile platform for constructing complex molecules.[2] This guide offers an in-depth exploration of 2-Acetamidophenol's applications as a precursor for manufacturing high-value products, including azo dyes, vat dyes, metal-complex colorants, pharmaceutical intermediates, and advanced polymers. We provide detailed, field-proven protocols, explain the rationale behind critical experimental parameters, and present data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction to 2-Acetamidophenol

2-Acetamidophenol (also known as o-Hydroxyacetanilide or N-(2-Hydroxyphenyl)acetamide) is a white to light brown crystalline powder.[1][3] While sharing the same molecular formula as its para-isomer, paracetamol (4-acetamidophenol), its distinct structural arrangement leads to different chemical reactivity and applications, making it a valuable building block rather than a direct therapeutic agent.[4][5] It is recognized for its role as a precursor in synthesizing compounds with anti-inflammatory, anti-arthritic, and platelet aggregation inhibiting properties.[5]

Physicochemical Properties

A comprehensive understanding of 2-Acetamidophenol's properties is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueReference(s)
CAS Number 614-80-2[3][6]
Molecular Formula C₈H₉NO₂[5][7]
Molecular Weight 151.16 g/mol [5][7]
Appearance White or light brown powder[1]
Melting Point 205-210 °C[1][8]
Solubility Soluble in hot water, ethanol, methanol, DMF, acetone. Slightly soluble in cold water.[1][4][1][4]
Stability Stable under normal conditions. Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][7][8][1][7][8]
Safety and Handling

2-Acetamidophenol is considered a hazardous substance.[4] It is harmful if swallowed and causes skin and serious eye irritation.[4][7][9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should always be worn.[3][6] Work should be conducted in a well-ventilated area or a fume hood, and facilities should be equipped with an eyewash station and a safety shower.[6][7]

Core Industrial Applications & Synthesis Pathways

The reactivity of 2-Acetamidophenol is centered around its two functional groups. The amide can be hydrolyzed to reveal a primary amine (2-aminophenol), a classic precursor for diazotization reactions. The phenolic hydroxyl group can participate in condensations and imparts chelating properties.

Figure 1: Key synthetic routes originating from 2-Acetamidophenol.

Synthesis of Dyes and Pigments

2-Acetamidophenol is a cornerstone intermediate for various classes of colorants.

  • Azo Dyes : This class of dyes, characterized by the –N=N– chromophore, is widely used in the textile and printing industries.[10] The synthesis begins with the hydrolysis of 2-Acetamidophenol to 2-aminophenol. This primary aromatic amine is then subjected to diazotization, followed by coupling with an electron-rich partner (e.g., a phenol or another amine) to form the final azo dye.[10] The ortho-hydroxyl group from the original molecule is crucial as it can act as a chelating site, enabling the formation of metal-complex dyes with enhanced fastness properties.

  • Vat Dyes : Vat dyes are water-insoluble pigments prized for their exceptional fastness.[11][12] The synthesis of complex vat dyes, such as those of the perinone series, can involve intermediates derived from 2-aminophenol.[13] The general principle involves a reduction step to a soluble "leuco" form for fiber application, followed by air oxidation to regenerate the insoluble pigment within the fiber matrix.[11][14]

  • Metal Complex Dyes : These dyes consist of one or two dye molecules coordinated to a central metal ion (e.g., Cr, Co, Fe, Ni).[15][16] The resulting complexes often exhibit superior light fastness and stability. 2-Aminophenol, derived from 2-Acetamidophenol, contains hydroxyl and amino groups in the ortho position, which is an ideal configuration for forming stable chelate rings with transition metals.[15]

Pharmaceutical Intermediates

While 2-Acetamidophenol itself has reported analgesic and anti-arthritic properties, its primary pharmaceutical role is as a starting material.[5][17] It serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and their intermediates. A critical application is in the production of substituted aminophenols, which are precursors for various drugs. For instance, nitration of the aromatic ring, followed by other functional group manipulations, is a common strategy.

Advanced Polymers and Materials Science

The bifunctional nature of 2-Acetamidophenol makes it a valuable monomer in materials science.[2]

  • Aromatic Polyamides : After hydrolysis to 2-aminophenol, it can serve as a difunctional monomer in polycondensation reactions with diacyl chlorides to produce aromatic polyamides. These polymers are known for their exceptional thermal stability and mechanical strength.[2] The ortho-hydroxyl group can introduce intramolecular hydrogen bonding, influencing the polymer's solubility and thermal behavior.[2]

  • Benzoxazine Resins : 2-Acetamidophenol can act as the phenolic precursor in the synthesis of benzoxazine monomers, which are then thermally cured to form high-performance polybenzoxazine resins with excellent thermal stability and flame retardancy.[2]

Detailed Application Protocols

The following protocols are designed to be self-validating, incorporating steps for purification and characterization to ensure the integrity of the final product.

Protocol 1: Synthesis of 2-Acetamidophenol from 2-Aminophenol

This foundational protocol details the acetylation of 2-aminophenol, a common method for preparing the title compound in a laboratory setting.[1] The reaction introduces an acetyl protecting group, which is often a key first step before performing other transformations on the molecule.

Principle : A nucleophilic acyl substitution where the amino group of 2-aminophenol attacks the electrophilic carbonyl carbon of acetic anhydride.

Figure 2: Workflow for the laboratory synthesis of 2-Acetamidophenol.

Materials :

  • 2-Aminophenol

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware

Procedure :

  • In a suitable reaction flask, combine 2-aminophenol, a small amount of glacial acetic acid, and acetic anhydride.[1]

  • Gently heat the mixture with stirring until all solids have dissolved, indicating the reaction is proceeding.[1]

  • Remove the heat source and allow the solution to cool.

  • Slowly dilute the cooled reaction mixture with cold water, which will cause the product to precipitate out of the solution.

  • Collect the crude crystals by vacuum filtration and wash with cold water.

  • Purify the product by recrystallizing from hot aqueous ethanol to obtain pure 2-acetamidophenol.[1]

  • Dry the purified crystals in a vacuum oven.

Characterization :

  • Melting Point : Determine the melting point. A sharp melting range around 205-210 °C indicates high purity.[8]

  • FTIR Spectroscopy : Confirm the presence of the amide C=O stretch (~1660 cm⁻¹), N-H stretch (~3300 cm⁻¹), and phenolic O-H stretch (~3400 cm⁻¹).

Protocol 2: Synthesis of an Azo Dye (1-((2-hydroxyphenyl)azo)-2-naphthol)

This protocol demonstrates the use of 2-Acetamidophenol as a precursor for a representative azo dye.[10] The process involves two distinct, temperature-critical stages: diazotization and azo coupling.

Principle : The amide group of 2-Acetamidophenol is first hydrolyzed to yield 2-aminophenol. The resulting primary amine is converted into a diazonium salt using nitrous acid at low temperature. This unstable electrophile then reacts with an electron-rich coupling component (2-naphthol) via electrophilic aromatic substitution to form the colored azo compound.[10]

Azo_Dye_Synthesis cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling cluster_2 Part C: Isolation A1 Hydrolyze 2-Acetamidophenol (HCl, heat) to get 2-Aminophenol HCl A2 Cool solution to 0-5°C in an ice bath A1->A2 A3 Add cold NaNO₂ solution dropwise to form diazonium salt A2->A3 B2 Slowly add diazonium salt solution to 2-Naphthol solution A3->B2 B1 Prepare alkaline solution of 2-Naphthol B1->B2 B3 Stir until dye precipitates completely B2->B3 C1 Collect dye by vacuum filtration B3->C1 C2 Wash with cold water and dry C1->C2

Figure 3: Experimental workflow for Azo Dye synthesis.

Materials :

  • 2-Acetamidophenol (1.51 g, 0.01 mol)

  • 3 M Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)

  • 2-Naphthol (1.44 g, 0.01 mol)

  • 10% Sodium Hydroxide (NaOH) solution

  • Ice, Deionized Water

Procedure :

  • Hydrolysis : In a 100 mL beaker, add 1.51 g of 2-acetamidophenol to 20 mL of 3 M HCl. Heat gently with stirring until the solid dissolves completely, forming 2-aminophenol hydrochloride.[10]

  • Diazotization : Cool the 2-aminophenol hydrochloride solution to 0-5 °C in an ice bath with continuous stirring. In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold water. Add this nitrite solution dropwise to the cold amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is critical and temperature-sensitive.[10]

  • Coupling Component Preparation : In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% NaOH solution. Cool this solution in an ice bath.

  • Azo Coupling : Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate will form immediately.[10]

  • Isolation : Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction. Collect the solid azo dye by vacuum filtration.

  • Purification : Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Dry the purified dye in an oven at a moderate temperature (e.g., 60-70 °C).

Expected Product Data :

Product Color Yield Melting Point

| 1-((2-hydroxyphenyl)azo)-2-naphthol | Red-Brown Solid | Typically >85% | ~198-202 °C |

Protocol 3: Synthesis of a Pharmaceutical Intermediate (2-Amino-4-nitrophenol)

This protocol describes the partial reduction of 2,4-dinitrophenol, a common route to 2-amino-4-nitrophenol. While not starting from 2-acetamidophenol, it illustrates the synthesis of a key intermediate for which 2-aminophenol derivatives are foundational. Similar nitration-reduction sequences can be applied to 2-acetamidophenol itself.

Principle : Selective reduction of one nitro group on the 2,4-dinitrophenol ring using a controlled amount of a reducing agent, typically sodium sulfide or hydrosulfide in an aqueous medium.[18][19] The presence of the hydroxyl group directs the reduction preferentially to the ortho-nitro group under certain conditions, but reduction of the para-nitro group is also common.

Materials :

  • 2,4-Dinitrophenol (technical grade)

  • Ammonium Chloride (NH₄Cl)

  • Concentrated Aqueous Ammonia (~28%)

  • 60% Fused Sodium Sulfide (Na₂S)

  • Glacial Acetic Acid

  • Activated Charcoal (Norit)

Procedure :

  • In a large three-necked flask equipped with a stirrer and reflux condenser, create a suspension of 300 g of 2,4-dinitrophenol in 2.5 L of water.[18]

  • Add 600 g of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85 °C with stirring.[18]

  • Turn off the heat and allow the mixture to cool to 70 °C.

  • Begin the portion-wise addition of 700 g of 60% fused sodium sulfide. Add in ~100 g portions, maintaining the temperature between 80-85 °C by adjusting the addition rate or using external cooling.[18]

  • After the final addition, heat the mixture at 85 °C for an additional 15 minutes to ensure the reaction is complete.[18]

  • Filter the hot reaction mixture through a heated Büchner funnel to remove insoluble byproducts.

  • Cool the hot filtrate overnight to allow the product to crystallize.

  • Purification : Collect the crude crystals and redissolve them in 1.5 L of boiling water. Acidify the solution with glacial acetic acid (~100 mL).[18]

  • Add 10 g of activated charcoal, heat the solution, and filter while hot.

  • Cool the filtrate to 20 °C to crystallize the purified 2-amino-4-nitrophenol. Collect the brown crystals by filtration and dry.[18]

Characterization :

  • Melting Point : The purified product should have a melting point of 140–142 °C.[18]

Conclusion

2-Acetamidophenol stands out as a highly adaptable and economically significant raw material in the landscape of industrial organic synthesis. Its utility spans from the vibrant world of colorants to the life-saving domain of pharmaceuticals and the innovative field of materials science. The protocols and pathways detailed in this guide underscore the compound's versatility, which is derived from its unique ortho-substituted structure. By understanding the fundamental reactivity and applying robust, validated synthetic methods, researchers and industry professionals can continue to leverage 2-Acetamidophenol to develop novel and valuable chemical products.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Acetamidophenol, 97%.
  • Santa Cruz Biotechnology. (n.d.). 2-Acetamidophenol Material Safety Data Sheet.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Acetamidophenol.
  • ChemicalBook. (2025). 2-Acetamidophenol Chemical Properties, Uses, Production.
  • Benchchem. (2025). Application of 2-Acetamidophenol in Materials Science: Detailed Application Notes and Protocols.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Acetamidophenol.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11972, 2-Acetamidophenol.
  • LookChem. (n.d.). Cas 614-80-2, 2-Acetamidophenol.
  • Research India Publications. (n.d.). Synthesis of a New Indigo Vat Dye.
  • DC Chemicals. (n.d.). 2-Acetamidophenol | cas 614-80-2.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of Action of 2-Acetamidophenol in Biological Systems.
  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
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  • Google Patents. (n.d.). CN105755063A - Synthetic method of 2-acetamidophenol.
  • Agilent Technologies. (n.d.). Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System.
  • Google Patents. (n.d.). US5074919A - Preparation of vat dyes and pigments of the perinone series.
  • Yadav, M. R., et al. (2006). Synthesis of new chemical entities from paracetamol and NSAIDs with improved pharmacodynamic profile. PubMed.
  • EBSCO. (n.d.). Creation of the First Synthetic Vat Dye | Research Starters.
  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment).
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  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.
  • ResearchGate. (n.d.). New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior.
  • Green Chemistry (RSC Publishing). (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol.
  • Google Patents. (n.d.). EP1438356B1 - 1:2 metal complex dyes, their compositions, their production and their use.
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  • ResearchG
  • Fibre2Fashion. (2009). The Chemistry and Manufacturing of Vat Dyes.
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Troubleshooting & Optimization

Improving the yield of 2-Acetamidophenol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Acetamidophenol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of this synthesis and improve your experimental outcomes. This guide is structured to address specific issues you might encounter, explain the underlying chemical principles, and provide robust protocols for success.

Introduction to 2-Acetamidophenol Synthesis

The synthesis of 2-acetamidophenol, a positional isomer of the widely known drug paracetamol (acetaminophen), is a fundamental reaction in organic chemistry.[1] It is typically achieved through the chemoselective N-acetylation of 2-aminophenol. The most common laboratory method involves the reaction of 2-aminophenol with acetic anhydride.[2][3] While seemingly straightforward, achieving a high yield of pure product requires careful control over reaction conditions to prevent side reactions and manage impurities.

The core reaction is a nucleophilic acyl substitution. The amino group (-NH₂) of 2-aminophenol, being more nucleophilic than the hydroxyl group (-OH), attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and forming the stable amide bond of 2-acetamidophenol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the synthesis and purification of 2-acetamidophenol.

Q1: My final yield is significantly lower than expected. What are the common causes and how can I fix this?

A1: Low yield is a frequent issue that can stem from several factors throughout the experimental process. Let's break down the potential causes systematically.

  • Incomplete Reaction: The acetylation may not have gone to completion.

    • Causality: The reaction rate is dependent on temperature and time. Insufficient heating or a shortened reaction time can leave a significant amount of 2-aminophenol unreacted.

    • Solution: Ensure the reaction mixture is heated to the appropriate temperature (often reflux or a specific temperature like 70-80°C) for the recommended duration.[2] Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material before proceeding with the workup.

  • Side Reactions: The formation of unwanted byproducts consumes your starting material.

    • Causality: Although the amino group is more reactive, the phenolic hydroxyl group can also be acetylated by acetic anhydride, especially under certain conditions, leading to the formation of an O-acetylated or di-acetylated product.

    • Solution: The N-acetylation is generally favored under neutral or slightly acidic conditions. Using an appropriate solvent system (like aqueous acetic acid) can help ensure the chemoselectivity of the reaction.[2] Enzymatic catalysis using lipase has also been shown to be highly chemoselective for the N-acetylation.[4]

  • Loss During Workup & Purification: Significant product loss can occur during isolation and recrystallization.

    • Causality: 2-Acetamidophenol has some solubility in cold water and is more soluble in hot water and ethanol.[2] During filtration, washing with excessive amounts of cold solvent can dissolve some of the product. During recrystallization, using too much solvent will result in a lower recovery, as the solution will not be saturated upon cooling.

    • Solution: When washing the crude product, use a minimal amount of ice-cold solvent. For recrystallization, dissolve the crude solid in the minimum amount of hot solvent required to achieve full dissolution.[5] Cool the solution slowly first, and then in an ice bath to maximize crystal formation before filtration.[5][6]

  • Hydrolysis of Acetic Anhydride:

    • Causality: If the reaction is performed in an aqueous medium, the acetic anhydride can be hydrolyzed to acetic acid, rendering it unavailable for the acetylation reaction. This reaction is slower than the acetylation but can become significant.[7]

    • Solution: Use a slight excess of acetic anhydride to compensate for any potential hydrolysis.[7]

Q2: My final product is colored (pink, brown, or gray) instead of the expected white or light brown powder. Why is this happening and how can I get a pure, white product?

A2: Discoloration is almost always due to the presence of oxidized impurities originating from the 2-aminophenol starting material.

  • Causality: Aminophenols are highly susceptible to air oxidation, which forms intensely colored quinone-type impurities. This process is often accelerated by heat and light. Even if the starting 2-aminophenol appears pure, trace amounts of these impurities can be carried through the synthesis and contaminate the final product.

  • Solution 1: Purification of Starting Material: If your 2-aminophenol is visibly discolored, it is best to purify it before use. This can often be accomplished by recrystallization.

  • Solution 2: Decolorization During Workup: A common and effective method is to use activated charcoal (Norit). After the reaction is complete but before crystallization, the crude product can be dissolved in a suitable hot solvent. A small amount of activated charcoal is added to the hot solution, which is then swirled for a few minutes. The charcoal adsorbs the colored impurities.

    • Protocol Note: The charcoal must be removed by hot gravity filtration. Never add charcoal to a boiling solution, as it can cause violent bumping. The subsequent filtrate should be significantly less colored and can then be cooled to crystallize a purer, whiter product.[6]

Q3: The product is not crystallizing out of the solution after cooling. What should I do?

A3: Failure to crystallize is typically due to either supersaturation or the solution being too dilute.

  • Causality: Crystallization requires nucleation, the initial formation of a small crystal seed, followed by crystal growth. Sometimes, a supersaturated solution can be stable and resist nucleation. Alternatively, if too much solvent was used during the recrystallization step, the solution will not be saturated upon cooling, and no precipitation will occur.

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[6] The microscopic scratches on the glass can provide nucleation sites.

    • Seed the Solution: If you have a small crystal of pure 2-acetamidophenol, add it to the cold solution to act as a "seed" for crystallization.

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, as this can cause the product to "oil out" rather than crystallize.

    • Ensure Sufficient Cooling: Make sure the flask has spent adequate time in an ice-water bath (e.g., 15-20 minutes) to reduce the solubility as much as possible.[8]

Frequently Asked Questions (FAQs)

Q: What is the detailed reaction mechanism for the acetylation of 2-aminophenol with acetic anhydride?

A: The reaction is a classic nucleophilic acyl substitution. The mechanism proceeds in three main steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks one of the electrophilic carbonyl carbons of acetic anhydride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen.

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the C-O bond of the acetate group breaks, expelling acetate as the leaving group. The final product, 2-acetamidophenol, is formed along with a molecule of acetic acid as a byproduct.[7][9]

Reaction_Mechanism Mechanism of N-Acetylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Aminophenol 2-Aminophenol (Nucleophile) AceticAnhydride Acetic Anhydride (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate AceticAnhydride->Tetrahedral_Intermediate 2-Acetamidophenol 2-Acetamidophenol Tetrahedral_Intermediate->2-Acetamidophenol 2. Proton Transfer & 3. Leaving Group Elimination AceticAcid Acetic Acid (Byproduct) Tetrahedral_Intermediate->AceticAcid

Caption: Mechanism of 2-Acetamidophenol Synthesis.

Q: Why is the amino group acetylated preferentially over the hydroxyl group?

A: This is a matter of relative nucleophilicity. In general, nitrogen is a better nucleophile than oxygen in a similar environment. The lone pair on the nitrogen of the amino group is more available for attack than the lone pairs on the oxygen of the hydroxyl group. The higher electronegativity of oxygen holds its electrons more tightly, making it less nucleophilic. This inherent difference in reactivity allows for the chemoselective acetylation of the amino group.[4]

Q: What are the key differences between using acetic anhydride and acetyl chloride as the acetylating agent?

A: Both reagents can be used for acetylation, but they differ in reactivity and byproducts.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive.Highly reactive, often violently so with water/alcohols.
Byproduct Acetic Acid (CH₃COOH)Hydrogen Chloride (HCl)
Handling Easier and safer to handle.Corrosive and moisture-sensitive, releases toxic HCl gas.
Typical Use Preferred for laboratory and industrial synthesis due to safer handling and less corrosive byproduct.Used when a very strong acetylating agent is required and reaction conditions can be strictly controlled.

Q: How can I confirm the identity and purity of my synthesized 2-acetamidophenol?

A: A combination of physical and spectroscopic methods should be used:

  • Melting Point: Pure 2-acetamidophenol has a distinct melting point of approximately 205-210 °C. A broad or depressed melting point range indicates the presence of impurities.

  • Spectroscopy:

    • FTIR: Look for the appearance of a strong amide C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹), and the disappearance of the primary amine N-H stretches from the starting material.

    • ¹H NMR: The spectrum will show characteristic peaks for the acetyl methyl group (a singlet around 2.1 ppm), aromatic protons, and the amide N-H and phenolic O-H protons.[10]

  • Chromatography (TLC/HPLC): Comparing the synthesized product to an authentic standard can confirm its identity. A single spot on a TLC plate (in an appropriate solvent system) or a single peak in an HPLC chromatogram is a good indicator of purity.[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidophenol

This protocol is a standard laboratory procedure for the N-acetylation of 2-aminophenol.

Materials:

  • 2-Aminophenol

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 2-aminophenol (1.0 eq), a small amount of glacial acetic acid, and acetic anhydride (1.1 eq).[2]

  • Heat the mixture gently with stirring. The solids should dissolve, and the reaction is typically exothermic.

  • Once the initial reaction subsides, continue heating at 70-80°C for 30-45 minutes to ensure the reaction goes to completion.

  • Stop heating and allow the mixture to cool slightly.

  • Slowly add cold water to the reaction mixture with stirring. This will hydrolyze any remaining acetic anhydride and precipitate the crude 2-acetamidophenol.

  • Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold water to remove residual acetic acid.

  • Allow the crude product to air dry.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of the crude 2-acetamidophenol.

Materials:

  • Crude 2-acetamidophenol

  • Ethanol/Water mixture or just Water

  • Erlenmeyer flasks

  • Hot plate

Procedure:

  • Transfer the crude, dry 2-acetamidophenol to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., a 50:50 ethanol/water mixture or just hot water).[2]

  • Gently heat the mixture on a hot plate with swirling until the solid completely dissolves. Add more hot solvent dropwise only if necessary to achieve full dissolution.

  • If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a very small amount of ice-cold solvent.

  • Dry the purified crystals completely. Determine the yield and melting point.

Troubleshooting Workflow

This diagram outlines a logical approach to diagnosing and solving common synthesis problems.

Troubleshooting_Workflow start Experiment Complete check_yield Is Yield Acceptable? start->check_yield check_purity Is Product Pure? (Color, MP, TLC) check_yield->check_purity Yes low_yield_causes Potential Causes: 1. Incomplete Reaction 2. Side Reactions 3. Loss During Workup check_yield->low_yield_causes No impure_causes Potential Causes: 1. Oxidized Starting Material 2. Incomplete Purification check_purity->impure_causes No end_success Successful Synthesis check_purity->end_success Yes low_yield_solutions Solutions: - Check Temp/Time/Stoichiometry - Optimize pH/Catalyst - Minimize Solvent in Wash/Recrystallization low_yield_causes->low_yield_solutions low_yield_solutions->start Re-run Experiment with Optimizations impure_solutions Solutions: - Use Fresh 2-Aminophenol - Add Activated Charcoal Step - Re-recrystallize Carefully impure_causes->impure_solutions impure_solutions->start Re-purify Product

Caption: A logical workflow for troubleshooting synthesis issues.

References
  • Vertex AI Search. Synthesis Of Paracetamol From Phenol.
  • Wikipedia. Paracetamol.
  • Green Chemistry (RSC Publishing). Amidation of phenol derivatives: a direct synthesis of paracetamol (acetaminophen) from hydroquinone.
  • ChemicalBook. 2-Acetamidophenol | 614-80-2.
  • YouTube. Synthesis of Paracetamol (acetaminophen). A chemistry tutorial.
  • Benchchem. Application of 2-Acetamidophenol in Materials Science: Detailed Application Notes and Protocols.
  • ChemicalBook. 2-Acetamidophenol(614-80-2) 1H NMR spectrum.
  • ResearchGate. The reaction mechanism of acetaminophen synthesis.
  • LookChem. 614-80-2 2-Acetamidophenol C8H9NO2, Formula,NMR,Boiling Point,Density,Flash Point.
  • University of Missouri–St. Louis. Synthesis of Acetaminophen and Analysis of Some Common Analgesics.
  • Sigma-Aldrich. 2-Acetamidophenol 97 614-80-2.
  • PubChem - NIH. 2-Acetamidophenol | C8H9NO2 | CID 11972.
  • Fisher Scientific. 2-Acetamidophenol, 97%, Thermo Scientific Chemicals.
  • ACS Publications. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega.
  • Google Patents. CN105755063A - Synthetic method of 2-acetamidophenol.
  • Chemistry LibreTexts. 2: Synthesis of Acetaminophen (Experiment).
  • The Royal Society of Chemistry. Synthesis of paracetamol by acetylation.
  • Agilent. Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System.
  • LookChem. Cas 614-80-2,2-Acetamidophenol.
  • Benchchem. An In-Depth Technical Guide to the Mechanism of Action of 2-Acetamidophenol in Biological Systems.
  • Shanbhag, University of Northwestern Ohio. Synthesis of Acetaminophen.
  • Benchchem. Overcoming solubility issues of 2-Acetamidophenol in aqueous media.
  • Journal of Chemical Education. Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students.
  • Thompson Rivers University. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure.
  • YouTube. Part 6 of 6: Acetaminophen from p-aminophenol.

Sources

Technical Support Center: Synthesis of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Acetamidophenol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the acetylation of 2-aminophenol. Here, we move beyond simple protocols to explain the chemical principles behind common issues, providing you with the expertise to troubleshoot and optimize your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 2-Acetamidophenol?

The synthesis is typically achieved via the N-acylation of 2-aminophenol using an acylating agent, most commonly acetic anhydride.[1] The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group (-NH₂) on 2-aminophenol acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion, which then abstracts a proton from the nitrogen to form the stable amide product, 2-Acetamidophenol, and a molecule of acetic acid as a byproduct.[1][2]

Q2: My final product has a distinct pink, brown, or even black discoloration. What causes this?

This is the most frequently reported issue and is almost always caused by the oxidation of the 2-aminophenol starting material.[3] Aminophenols are highly susceptible to oxidation, especially when exposed to air, light, or trace metal impurities. The oxidation process forms highly colored quinone-imine and polymeric species.[4][5] Even a minuscule amount of these impurities can impart a strong color to your final product.[6]

Q3: Why is N-acylation heavily favored over O-acylation on the phenolic hydroxyl group?

N-acylation is kinetically favored because the amino group (-NH₂) is a stronger nucleophile than the phenolic hydroxyl group (-OH) under typical reaction conditions.[7][8] This can be attributed to nitrogen being less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.[9] While O-acylation can occur, it generally requires more forcing conditions or specific catalytic strategies that alter the relative nucleophilicity, such as running the reaction under strongly acidic conditions to protonate the more basic amino group.[10]

Q4: Is it possible to form a diacylated product?

Yes, diacylation, where both the amino and hydroxyl groups are acetylated to form 2-acetoxy-N-acetyl aniline, is a potential side reaction. This becomes more probable if the reaction conditions are too harsh, such as using a large excess of acetic anhydride, elevated temperatures, or prolonged reaction times.[11] The initial N-acylation product (2-Acetamidophenol) can undergo a subsequent, albeit slower, O-acylation.

Troubleshooting Guide: From Theory to Benchtop Solutions

This section addresses specific experimental failures with a focus on root cause analysis and corrective actions.

Problem 1: The isolated product is colored (yellow, pink, brown).
  • Root Cause Analysis: As mentioned in the FAQ, the color originates from oxidized impurities in the 2-aminophenol starting material.[6] These impurities are carried through the reaction and co-precipitate with your product. The oxidation can be exacerbated by heating in the presence of air.[4]

  • Preventative Measures:

    • Starting Material Purity: Use high-purity, colorless 2-aminophenol. If the starting material is already discolored, consider purifying it by recrystallization, possibly with the addition of a small amount of a reducing agent like sodium bisulfite, before use.

    • Inert Atmosphere: For highly sensitive applications, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation.

  • Corrective Actions (Post-Synthesis):

    • Decolorizing Carbon: During recrystallization, add a small amount of activated charcoal (Norit) to the hot solution to adsorb the colored polymeric impurities. However, be aware that excessive use of charcoal can reduce your yield by adsorbing the product.

    • Reductive Bleaching: A highly effective method is to treat a solution of the crude product with a reducing agent like sodium dithionite (Na₂S₂O₄).[3][6] This reduces the double bonds in the colored quinone-type impurities, rendering them colorless. The decolorized product can then be isolated by filtration or recrystallization.[6]

Problem 2: The reaction yield is significantly lower than expected.
  • Root Cause Analysis: Low yields can stem from several factors, including incomplete reaction, loss of product during workup, or a competing side reaction consuming the acylating agent.

  • Troubleshooting Steps:

    • Hydrolysis of Acetic Anhydride: Acetic anhydride reacts with water to form two equivalents of acetic acid.[12] If your reaction is run in an aqueous or wet solvent, this hydrolysis competes with the desired acylation of 2-aminophenol.[13]

      • Solution: While this reaction is often performed in water, using a slight excess (10-20 mol%) of acetic anhydride can compensate for minor hydrolysis.[12] For non-aqueous systems, ensure your solvent and glassware are dry.

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure adequate reaction time and temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) by spotting for the disappearance of the 2-aminophenol starting material.

    • Loss During Recrystallization: The product has some solubility even in cold recrystallization solvents.

      • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly to room temperature first, then place it in an ice bath to maximize crystal formation and minimize the precipitation of impurities.[2] Wash the filtered crystals with a small amount of ice-cold solvent.

Problem 3: The product's melting point is low and has a broad range.
  • Root Cause Analysis: A low, broad melting point is a classic indicator of an impure sample. The impurities act as a solute, causing a melting point depression. The likely contaminants are unreacted 2-aminophenol, the O-acylated isomer, the diacylated product, or trapped solvent.

  • Identification & Solution:

    • Impurity Profile: The table below summarizes potential impurities.

    • Purification: The most effective solution is repeated recrystallization.[14] Choose a solvent in which the product has high solubility when hot and low solubility when cold (e.g., water or an ethanol/water mixture). Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent before re-analyzing the melting point.

ImpurityChemical NameReason for PresenceImpact on Melting Point
Starting Material 2-AminophenolIncomplete reactionLowers and broadens
O-Acylation Product 2-Hydroxyphenyl acetateSide reactionLowers and broadens
Diacylation Product N-(2-acetoxyphenyl)acetamideSide reaction (harsh conditions)Lowers and broadens
Oxidation Products Quinone-imines, PolymersImpure starting material, air exposureCan lower and broaden; primarily causes discoloration

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the main synthesis route and key side reactions.

main_reaction aminophenol 2-Aminophenol intermediate Tetrahedral Intermediate aminophenol->intermediate N-attack ac_anhydride Acetic Anhydride ac_anhydride->intermediate product 2-Acetamidophenol intermediate->product -OAc⁻ byproduct Acetic Acid intermediate->byproduct +H⁺

Caption: Main pathway for N-acylation of 2-aminophenol.

side_reactions cluster_side_products Potential Side Products aminophenol 2-Aminophenol o_acylation O-Acylation Product (2-Hydroxyphenyl acetate) aminophenol->o_acylation O-attack (minor pathway) diacylation Diacylation Product aminophenol->diacylation Excess Ac₂O, High Temp oxidation Oxidation Products (Quinone-imines) aminophenol->oxidation [O] (Air, impurities) ac_anhydride Acetic Anhydride ac_anhydride->o_acylation ac_anhydride->diacylation

Caption: Formation pathways for common side products.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidophenol
  • To a 100 mL Erlenmeyer flask, add 2.5 g of 2-aminophenol and 40 mL of deionized water.

  • Create a suspension by stirring the mixture with a magnetic stir bar.

  • In a fume hood, carefully add 3.0 mL of acetic anhydride to the suspension while stirring.[15]

  • Continue stirring for 15-20 minutes. The solid may initially dissolve before the product begins to precipitate.[12]

  • After 20 minutes, cool the flask in an ice-water bath for another 20 minutes to ensure complete crystallization.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two small portions (5-10 mL each) of ice-cold deionized water.

  • Allow the crude product to air-dry on the filter paper before proceeding to purification.

Protocol 2: Purification by Recrystallization
  • Transfer the crude 2-Acetamidophenol to a 100 mL beaker.

  • Add the minimum amount of hot deionized water (or a 50:50 ethanol-water mixture) required to dissolve the solid completely. Start with ~20 mL and add more in small increments while heating and stirring on a hot plate.[14]

  • If the solution is colored, this is the point to add a spatula tip of activated charcoal. Heat and stir for 2-3 minutes more.

  • If charcoal was used, perform a hot gravity filtration using fluted filter paper to remove the charcoal into a clean, pre-warmed beaker.

  • Remove the beaker from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the beaker in an ice-water bath for at least 20 minutes to maximize crystal yield.[16]

  • Collect the purified crystals by vacuum filtration, washing with a minimal amount of ice-cold water.

  • Dry the final product in a vacuum oven or desiccator to a constant weight. The expected melting point is approximately 205-210 °C.[15]

References

  • University of Manitoba. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Retrieved from [Link]

  • Shanbhag, A. (2006). Synthesis of Acetaminophen. Retrieved from [Link]

  • University of Waterloo. (2018). Synthesis of Acetaminophen. Open Science. Retrieved from [Link]

  • Sainsbury, M., et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education. Retrieved from [Link]

  • Srabovic, M., et al. (2017). The reaction mechanism of acetaminophen synthesis. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

  • Corso, C. R., et al. (2020). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. Retrieved from [Link]

  • Cram. (n.d.). Acetaminophen Synthesis Lab Report. Retrieved from [Link]

  • Quora. (n.d.). How is acetaminophen synthesized from phenol and acetic anhydride?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 614-80-2, 2-Acetamidophenol. Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

  • Bartleby. (n.d.). Esters And Amides: Preparation Of Acetaminophene. Retrieved from [Link]

  • Reddit. (2024). A highschooler's urgent doubt on paracetamol synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. Retrieved from [Link]

  • Josephy, P. D., Eling, T., & Mason, R. P. (n.d.). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate. Retrieved from [Link]

  • Corbett, J. F. (1985). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105755063A - Synthetic method of 2-acetamidophenol.
  • Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution. Retrieved from [Link]

  • Pinter, A. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation. Retrieved from [Link]

  • Frontiers. (n.d.). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from [Link]

  • American Chemical Society Publications. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences. Retrieved from [Link]

  • Agilent. (n.d.). Efficient Purification of Crude Samples in Early-Stage Drug Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). CN101250131B - Preparation technique of p-acetyl aminophenol.
  • Chemistry Stack Exchange. (2020). Comparing nucleophilicity of oxygen and nitrogen in acetylation of 4-aminophenol. Retrieved from [Link]

  • NileRed. (2017, January 29). Part 6 of 6: Acetaminophen from p-aminophenol [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.
  • Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
  • Al-Zoubi, R. M., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. Retrieved from [Link]

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Technical Support Center: Purification of Crude 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 2-acetamidophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important compound. Here, you will find practical troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to enhance the purity and yield of your final product.

Troubleshooting Guide: Common Issues in 2-Acetamidophenol Purification

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My final 2-acetamidophenol product is discolored (e.g., pink, brown, or dark). What is the likely cause, and how can I fix it?

A: Discoloration in your 2-acetamidophenol is a common issue and almost always points to the presence of oxidation products. The primary starting material, 2-aminophenol, is highly susceptible to air oxidation, which forms intensely colored quinone-type impurities.[1][2] These colored bodies are carried through the synthesis and contaminate the final product.

Causality Explained: Phenols, especially aminophenols, have electron-rich aromatic rings that are easily oxidized. The presence of the amino group further activates the ring, making it more prone to oxidation than phenol itself. Even trace amounts of these oxidized species can impart significant color to your bulk material.[2]

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal. Boil the solution for a few minutes. The charcoal has a high surface area and will adsorb the colored impurities. Remove the charcoal by hot filtration before allowing the solution to cool.[3]

  • Use of a Reducing Agent: For stubborn discoloration, a chemical reduction can be effective. In procedures for the closely related compound, paracetamol (4-acetamidophenol), sodium dithionite (sodium hydrosulfite) is used to reduce colored dye impurities back to their colorless forms.[2][4] This can be cautiously applied to 2-acetamidophenol purification.

  • Inert Atmosphere: To prevent oxidation from occurring in the first place, conduct the synthesis and purification steps under an inert atmosphere, such as nitrogen or argon.

Workflow for Decolorization during Recrystallization

G cluster_0 Decolorization Protocol dissolve Dissolve crude 2-acetamidophenol in minimum hot solvent add_charcoal Add activated charcoal (1-2% w/w) dissolve->add_charcoal Solution is colored boil Boil solution for 5-10 minutes add_charcoal->boil hot_filtration Perform hot filtration to remove charcoal boil->hot_filtration cool Allow filtrate to cool slowly for crystallization hot_filtration->cool collect Collect purified, colorless crystals cool->collect

Caption: Workflow for removing colored impurities using activated charcoal.

Q2: The melting point of my purified 2-acetamidophenol is low and/or has a broad range. What does this indicate?

A: A low or broad melting point range is a classic indicator of an impure compound. Pure 2-acetamidophenol has a sharp melting point in the range of 205-210 °C.[5][6] The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point.

Common Impurities and Their Removal:

ImpuritySourceRecommended Removal Method
Unreacted 2-Aminophenol Incomplete acetylation reaction.Recrystallization from water or aqueous ethanol. 2-Aminophenol has higher solubility in water than 2-acetamidophenol.
Acetic Acid/Anhydride Excess reagents from synthesis.Washing the crude product with cold water during filtration will remove most of the water-soluble acetic acid.[2]
Diacetylated Product O-acetylation of the phenolic hydroxyl group in addition to N-acetylation.This is less common as N-acetylation is generally preferred.[7] Recrystallization can be effective.
Polymeric byproducts Oxidation and polymerization of 2-aminophenol.These are often insoluble and can be removed by hot filtration before recrystallization.

Experimental Protocol: Purity Assessment by Melting Point

  • Ensure your sample is completely dry.

  • Pack a small amount of the sample into a capillary tube.

  • Use a calibrated melting point apparatus.

  • Heat the sample slowly (1-2 °C per minute) as you approach the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This is your melting point range.

Q3: I am getting a very low yield after recrystallization. How can I improve it?

A: Low yield during recrystallization is a frequent problem. It can stem from several factors related to the solvent choice and the procedure itself.

Troubleshooting Low Yield:

  • Using too much solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to just dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.[8]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. This promotes the growth of larger, purer crystals.

  • Premature crystallization during hot filtration: If the solution cools too much during hot filtration, the product will crystallize on the filter paper, leading to loss of material.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. Also, add a small excess of hot solvent before filtering to ensure the product remains in solution.[9]

Logical Flow for Optimizing Recrystallization Yield

G start Low Yield After Recrystallization check_solvent Was minimum amount of hot solvent used? start->check_solvent check_cooling Was cooling slow and gradual? check_solvent->check_cooling Yes evaporate Evaporate excess solvent and re-cool check_solvent->evaporate No check_filtration Was there product loss during hot filtration? check_cooling->check_filtration Yes recool Re-dissolve and cool slowly check_cooling->recool No preheat Use pre-heated glassware for hot filtration check_filtration->preheat Yes end Improved Yield check_filtration->end No evaporate->check_cooling recool->check_filtration preheat->end

Caption: Decision tree for troubleshooting low recrystallization yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 2-acetamidophenol?

A: The choice of solvent is critical for successful recrystallization. For 2-acetamidophenol, several options are commonly cited:

  • Water: 2-acetamidophenol is soluble in hot water and only slightly soluble in cold water, making it a good, green solvent choice.[5]

  • Ethanol (EtOH) or Aqueous Ethanol: A mixture of ethanol and water is also highly effective.[5] This can be particularly useful if your crude product has impurities that are either very soluble or insoluble in water alone. A two-solvent system (e.g., dissolving in hot ethanol and adding hot water until cloudy) can also be employed.[9][10]

An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures.[3]

Q2: How can I monitor the purity of my 2-acetamidophenol during the purification process?

A: Thin-Layer Chromatography (TLC) is an excellent, rapid technique for monitoring the progress of your purification.

Experimental Protocol: TLC Analysis

  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting: Dissolve small amounts of your crude material, the recrystallized solid, and a standard of pure 2-acetamidophenol in a suitable solvent (like methanol or ethyl acetate). Spot them side-by-side on the TLC plate.

  • Developing: Place the plate in a developing chamber containing a suitable mobile phase. A common system for related compounds is a mixture of chloroform, toluene, ethanol, and ammonia.[11] You can start with a simpler system like ethyl acetate/hexane and optimize the ratio.

  • Visualization: After the solvent front has moved up the plate, remove it, let it dry, and visualize the spots under a UV lamp (254 nm).

  • Analysis: A pure sample should show a single spot. Compare the spots from your crude and purified samples to the standard. The disappearance of impurity spots indicates successful purification.

High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of purity.[12][13]

Q3: What are the key safety precautions when working with 2-acetamidophenol and its reagents?

A: Standard laboratory safety practices are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling solvents and acetic anhydride, which is corrosive and has irritating vapors.[4]

  • Handling Reagents: 2-aminophenol is a skin irritant and toxic.[4] Avoid inhalation of dust and skin contact.[14]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to a high concentration of impurities or a solution that is too supersaturated.

Solutions for Oiling Out:

  • Re-heat the solution: Add more of the primary solvent until the oil dissolves completely.

  • Cool slowly: Allow the solution to cool much more slowly, perhaps by insulating the flask.

  • Change solvent system: Consider using a different solvent or a solvent pair that is less likely to cause this issue.

References

  • Cas 614-80-2,2-Acetamidophenol . LookChem. [Link]

  • Synthesis of Acetaminophen . Shanbhag. [Link]

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega . ACS Publications. [Link]

  • Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System . Agilent. [Link]

  • 2: Synthesis of Acetaminophen (Experiment) . Chemistry LibreTexts. [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? . Quora. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]

  • CN105755063A - Synthetic method of 2-acetamidophenol.
  • Recrystallization using two solvents . YouTube. [Link]

  • 2-Acetamidophenol | C8H9NO2 | CID 11972 . PubChem - NIH. [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure . Unknown. [Link]

  • US4474985A - Purification of N-acetyl aminophenols.
  • The reaction mechanism of acetaminophen synthesis . ResearchGate. [Link]

  • One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol . Green Chemistry (RSC Publishing). [Link]

  • Acetaminophen Synthesis Lab Report . IPL.org. [Link]

  • recrystallization-2.doc.pdf . Unknown. [Link]

  • Recrystallization Solvent Pair . YouTube. [Link]

  • Part 6 of 6: Acetaminophen from p-aminophenol . YouTube. [Link]

  • Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods . PMC - PubMed Central. [Link]

  • Acetaminophen purification issue . Sciencemadness.org. [Link]

  • Pharmaceutical Applications of TLC . Technology Networks. [Link]

  • Experiment T2: Chromatographic Purity Profiling of A Sample of Paracetamol Pure Substance Aims and Objectives . Scribd. [Link]

  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase . Journal of Chromatographic Science | Oxford Academic. [Link]

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Technical Support Center: Scaling Up 2-Acetamidophenol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Acetamidophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the successful and safe scaling of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of 2-Acetamidophenol.

Q1: What are the most critical parameters to control during the acetylation of 2-aminophenol with acetic anhydride when scaling up?

A1: When scaling up the acetylation of 2-aminophenol, the most critical parameters to control are temperature, rate of addition of acetic anhydride, and efficient mixing .

  • Temperature: The reaction is exothermic, and uncontrolled temperature can lead to side reactions and the formation of impurities, such as the diacetylated product.[1][2] On a larger scale, heat dissipation becomes a significant challenge.[1][3] It is crucial to have a robust cooling system and to monitor the internal temperature of the reactor closely.

  • Rate of Addition: A slow and controlled addition of acetic anhydride is necessary to manage the exotherm.[1] Adding the reagent too quickly can cause a rapid temperature increase, leading to the aforementioned side reactions and potential safety hazards.

  • Mixing: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized overheating. Inadequate mixing can result in incomplete reactions and a higher impurity profile. The efficiency of mixing often changes significantly between small and large-scale reactors.[3]

Q2: I am observing a poor yield of 2-Acetamidophenol. What are the likely causes?

A2: A low yield can stem from several factors:

  • Incomplete Reaction: This can be due to insufficient reaction time, improper temperature control, or poor mixing. Ensure the reaction is monitored to completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Side Reactions: The formation of byproducts, particularly the diacetylated derivative of 2-aminophenol, can reduce the yield of the desired product.[2] This is often exacerbated by excessive temperature or a large excess of acetic anhydride.

  • Hydrolysis of Acetic Anhydride: If the reaction is carried out in the presence of excessive water, the acetic anhydride can hydrolyze to acetic acid, rendering it unavailable for the acetylation reaction.[4]

  • Losses during Work-up and Purification: Significant product loss can occur during filtration, washing, and recrystallization steps. Optimizing these procedures is crucial for maximizing yield.

Q3: My final product has a pink or brownish discoloration. How can I prevent this and purify my product?

A3: The discoloration is typically due to the oxidation of the 2-aminophenol starting material, which forms colored impurities.[5]

  • Prevention:

    • Use high-quality, pure 2-aminophenol.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Decolorizing the 2-aminophenol solution with activated charcoal (Norit) before adding the acetylating agent can be effective.[6][7]

  • Purification:

    • Recrystallization: This is the most common method for purifying 2-Acetamidophenol.[8][9] A suitable solvent system, often ethanol-water, can be used. The colored impurities are often less soluble and can be removed.

    • Activated Charcoal Treatment: During the recrystallization process, adding a small amount of activated charcoal to the hot solution can help adsorb the colored impurities before filtration.[2]

Q4: What are the primary safety concerns when scaling up 2-Acetamidophenol production?

A4: Scaling up introduces several safety hazards that must be addressed:

  • Exothermic Reaction: As mentioned, the reaction is exothermic and can lead to a runaway reaction if not properly controlled.[1]

  • Handling of Reagents:

    • Acetic Anhydride: It is corrosive and can cause severe burns. It is also a lachrymator.[5]

    • 2-Aminophenol: It is toxic and a skin irritant.[5]

  • Dust Explosions: 2-Acetamidophenol is a combustible powder. When handling the dry powder on a large scale, there is a risk of dust explosion.[10] It is essential to have proper ventilation and to avoid ignition sources.[10]

  • Solvent Hazards: Depending on the solvents used for reaction and purification, their flammability and toxicity must be considered.

Always consult the Safety Data Sheet (SDS) for all chemicals and perform a thorough hazard analysis before scaling up.[10][11][12]

II. Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the scale-up of 2-Acetamidophenol synthesis.

Problem Potential Cause(s) Recommended Action(s)
Reaction stalls or is incomplete 1. Insufficient temperature. 2. Poor mixing leading to heterogeneity. 3. Deactivation of catalyst (if used). 4. Incorrect stoichiometry.1. Gradually increase the temperature while monitoring for exotherm. 2. Increase agitation speed or use a more appropriate reactor design for better mixing.[3] 3. If using a catalyst, ensure its activity and consider adding more if appropriate. 4. Verify the molar ratios of your reactants.
Formation of significant impurities (e.g., diacetylated product) 1. Excessive reaction temperature. 2. High concentration of acetic anhydride. 3. Prolonged reaction time at elevated temperatures.[2]1. Implement a more efficient cooling system and control the rate of addition of acetic anhydride. 2. Use a stoichiometric or slight excess of acetic anhydride. 3. Monitor the reaction progress and stop it once the starting material is consumed.
Product precipitates out of solution during reaction 1. Solvent system is not optimal for the scale. 2. Concentration of reactants is too high.1. Consider using a co-solvent or a different solvent with better solubility for all components at the reaction temperature.[13] 2. Decrease the concentration of the reactants by adding more solvent.
Difficulty in filtering the product (clogging) 1. Very fine particle size of the product. 2. Gummy or oily impurities are present.1. Optimize the crystallization process to obtain larger crystals. This can be achieved by slower cooling rates. 2. Perform a pre-filtration step or use a filter aid. Ensure the product is fully crystalline before filtration.
Low purity after recrystallization 1. Inappropriate recrystallization solvent. 2. Cooling the solution too quickly, trapping impurities. 3. Insufficient washing of the filtered crystals.1. Screen for a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] 3. Wash the crystals with a small amount of cold recrystallization solvent.

III. Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of 2-Acetamidophenol

This protocol details a standard laboratory procedure for the synthesis of 2-Acetamidophenol.

Materials:

  • 2-Aminophenol

  • Acetic anhydride

  • Deionized water

  • Ethanol

  • Activated charcoal

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution of 2-Aminophenol: In a round-bottom flask, dissolve 2-aminophenol in a minimal amount of warm deionized water containing a catalytic amount of acetic acid.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture gently for 5-10 minutes.[6] Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Acetylation: To the stirred solution, slowly add acetic anhydride dropwise.[8] An exothermic reaction will occur. Maintain the temperature below 60°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes. Monitor the reaction by TLC until the 2-aminophenol is consumed.

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the product.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold deionized water.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C).

  • Recrystallization: For further purification, recrystallize the crude product from an ethanol-water mixture.[8]

Protocol 2: Scale-Up Considerations and Workflow

This workflow outlines the key steps and considerations when scaling up the synthesis from the lab to a pilot plant or manufacturing scale.

ScaleUp_Workflow cluster_0 Phase 1: Process Development & Safety Assessment cluster_1 Phase 2: Pilot Scale Synthesis cluster_2 Phase 3: Full-Scale Production Process_Understanding Thorough understanding of reaction kinetics, thermodynamics, and potential side reactions. Hazard_Analysis Conduct a comprehensive hazard and operability (HAZOP) study. Process_Understanding->Hazard_Analysis Material_Sourcing Secure reliable suppliers for raw materials with consistent quality. Hazard_Analysis->Material_Sourcing Equipment_Selection Choose a reactor with appropriate material of construction, agitation, and heat transfer capabilities. Material_Sourcing->Equipment_Selection Parameter_Optimization Optimize critical process parameters (temperature, addition rate, mixing speed) at an intermediate scale. Equipment_Selection->Parameter_Optimization Data_Collection Collect data on reaction profile, impurity formation, and yield. Parameter_Optimization->Data_Collection Technology_Transfer Ensure seamless transfer of the process from R&D to production with clear documentation. Data_Collection->Technology_Transfer Process_Validation Validate the process to ensure it consistently produces a product of the required quality. Technology_Transfer->Process_Validation Quality_Control Implement robust in-process and final product quality control measures. Process_Validation->Quality_Control

Caption: A workflow for scaling up 2-Acetamidophenol production.

IV. Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Mechanism of Acetylation

The synthesis of 2-Acetamidophenol from 2-aminophenol and acetic anhydride proceeds via a nucleophilic acyl substitution reaction.

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_aminophenol 2-Aminophenol acetic_anhydride Acetic Anhydride tetrahedral_intermediate Tetrahedral Intermediate 2_acetamidophenol 2-Acetamidophenol tetrahedral_intermediate->2_acetamidophenol Collapse of the intermediate and elimination of an acetate ion. acetic_acid Acetic Acid (byproduct) tetrahedral_intermediate->acetic_acid Proton transfer and formation of the byproduct.

Caption: The mechanism of 2-Acetamidophenol synthesis.

The lone pair of electrons on the nitrogen atom of the amino group of 2-aminophenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.[14][15] This forms a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion (a good leaving group), to form the stable amide product, 2-Acetamidophenol. The acetate ion is subsequently protonated to form acetic acid as a byproduct.[14]

V. References

  • LookChem. (n.d.). Cas 614-80-2, 2-Acetamidophenol. Retrieved from [Link]

  • Google Patents. (2016). CN105755063A - Synthetic method of 2-acetamidophenol. Retrieved from

  • World Pharma Today. (n.d.). Overcoming Challenges in Scale-Up Production. Retrieved from [Link]

  • Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]

  • ACS Publications. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetamidophenol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Paracetamol - Impurity A (Freebase). Retrieved from [Link]

  • LinkedIn. (2023, November 29). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]

  • Shanbhag, A. (2006). Synthesis of Acetaminophen. Retrieved from [Link]

  • Reddit. (2024, February 15). A highschooler's urgent doubt on paracetamol synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 25). 2: Synthesis of Acetaminophen (Experiment). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Synthesis of Acetaminophen and Analysis of Some Common Analgesics. Retrieved from [Link]

  • SlideShare. (n.d.). 2. synthesis-of-paracetamol.pdf. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature Control in 2-Acetamidophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Acetamidophenol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, chemists, and drug development professionals. Our focus is on the critical role of temperature control during the acetylation of 2-aminophenol, a pivotal factor influencing reaction yield, purity, and consistency.

Reaction Overview: Acetylation of 2-Aminophenol

The synthesis of 2-Acetamidophenol, a positional isomer of Paracetamol, is most commonly achieved through the acetylation of 2-aminophenol using an acetylating agent like acetic anhydride.[1][2] The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, forming an amide bond.[2][3]

reaction_pathway cluster_reactants Reactants cluster_products Products aminophenol 2-Aminophenol plus1 + anhydride Acetic Anhydride arrow Acetylation plus1->arrow acetamidophenol 2-Acetamidophenol plus2 + acetic_acid Acetic Acid troubleshooting_workflow start Experiment Complete: Low Yield or Impure Product check_temp Review Temperature Logs. Was Temp in Optimal Range (e.g., 80-90°C)? start->check_temp temp_high Temperature was > 95°C check_temp->temp_high No temp_low Temperature was < 75°C check_temp->temp_low No temp_ok Temperature was in range check_temp->temp_ok Yes solution_high Action: Decrease Reaction Temperature. Improve Cooling/Monitoring temp_high->solution_high solution_low Action: Increase Reaction Time or Temperature Moderately temp_low->solution_low analyze_crude Analyze Crude Product (TLC, HPLC, or Melting Point) temp_ok->analyze_crude unreacted_sm Result: Significant Unreacted 2-Aminophenol Present analyze_crude->unreacted_sm byproduct Result: Byproduct Detected (e.g., Di-acetylated species) analyze_crude->byproduct discoloration Result: Product Discolored, Melting Point Depressed analyze_crude->discoloration unreacted_sm->solution_low byproduct->solution_high solution_impure Action: Optimize Recrystallization. Consider Activated Charcoal. discoloration->solution_impure

Sources

Technical Support Center: Recrystallization of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth information and practical advice for researchers, scientists, and drug development professionals on the recrystallization of 2-Acetamidophenol (also known as N-(2-hydroxyphenyl)acetamide or orthocetamol). This guide offers a comprehensive resource for selecting alternative solvents, troubleshooting common experimental issues, and understanding the critical impact of solvent choice on the final product's purity and crystalline form.

Introduction to Recrystallization of 2-Acetamidophenol

Recrystallization is a fundamental purification technique in pharmaceutical development, pivotal for obtaining active pharmaceutical ingredients (APIs) of high purity. For 2-Acetamidophenol, a positional isomer of the widely used analgesic paracetamol, achieving a high degree of purity is essential for its potential therapeutic applications and for accurate downstream analysis.[1][2] The principle of recrystallization lies in the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound readily at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[3]

The selection of an appropriate solvent is the most critical step in developing a robust recrystallization protocol. While traditional solvents like ethanol and water are commonly used, the growing emphasis on green chemistry in the pharmaceutical industry encourages the exploration of safer and more environmentally benign alternatives.[4][5] Furthermore, challenges such as "oiling out," where the compound separates as a liquid instead of a solid, and polymorphism, the existence of multiple crystalline forms, necessitate a deeper understanding of solvent effects and troubleshooting strategies.[6][7]

This guide is designed to be a practical resource, addressing specific questions and problems you may encounter during the recrystallization of 2-Acetamidophenol.

Frequently Asked Questions (FAQs)

Q1: What are the conventional solvents for recrystallizing 2-Acetamidophenol?

A1: Traditionally, 2-Acetamidophenol is recrystallized from hot water or ethanol.[1][8] It exhibits good solubility in these solvents at their boiling points and significantly lower solubility at room temperature or below, which are key characteristics of a good recrystallization solvent.[5] A mixture of ethanol and water is also a common and effective choice, allowing for fine-tuning of the solvent polarity to optimize crystal yield and purity.[9][10]

Q2: What are some "green" or more environmentally friendly solvent alternatives for recrystallization?

A2: The principles of green chemistry encourage the use of solvents that are less toxic, derived from renewable resources, and have a lower environmental impact. For phenolic compounds like 2-Acetamidophenol, promising green solvent alternatives include:

  • Ethanol/Water Mixtures: This is a classic example of a greener solvent system, where the use of water reduces the overall organic solvent consumption.[9][10]

  • Acetone: While flammable, acetone has a lower toxicity profile than many other organic solvents and can be an effective recrystallization solvent for moderately polar compounds.

  • Ethyl Acetate: Often used in combination with a non-polar co-solvent like hexane, ethyl acetate is a bio-based solvent with a relatively good safety profile.[11]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a greener alternative to other ether solvents like THF and can be used in mixed-solvent systems.[11]

The selection of a green solvent should always be guided by experimental solubility tests to ensure it meets the criteria for successful recrystallization.

Q3: What is "oiling out" and why does it happen during the recrystallization of 2-Acetamidophenol?

A3: "Oiling out" is a phenomenon where the compound separates from the supersaturated solution as a liquid (an oil) rather than as solid crystals during cooling.[6] This is a significant problem because the oil can trap impurities, and upon solidification, it often forms an amorphous solid or poorly defined crystals, defeating the purpose of purification.

Several factors can cause oiling out:

  • Low Melting Point: If the melting point of the compound (or an impure mixture) is lower than the temperature of the solution when it becomes supersaturated, it will separate as a liquid.[6] The melting point of pure 2-Acetamidophenol is relatively high (around 205-210 °C), so this is less likely to be the primary cause unless there are significant impurities depressing the melting point.[1]

  • High Concentration of Impurities: Impurities can significantly lower the melting point of the mixture, increasing the likelihood of oiling out.[6][12]

  • Rapid Cooling: Cooling the solution too quickly can lead to a high degree of supersaturation at a temperature above the compound's effective melting point in the solvent mixture.

  • Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, or a solvent system that is too different in polarity from the solute, can promote oiling out.[12]

Q4: Can the choice of solvent affect the crystal shape (habit) of 2-Acetamidophenol?

A4: Yes, the solvent can have a profound impact on the crystal habit of a compound.[13][14] Different solvents can interact with the growing crystal faces in different ways, either by promoting or inhibiting growth in specific directions. For example, a study on the closely related compound paracetamol showed that different solvents and solvent mixtures led to crystals with varying shapes, from needles to prisms.[15] The crystal habit can influence important downstream processing properties such as flowability, compaction, and dissolution rate, making it a critical consideration in pharmaceutical development.[13][14]

Q5: What is polymorphism and is it a concern for 2-Acetamidophenol?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7] Different polymorphs of the same compound can have different physical properties, including solubility, melting point, stability, and bioavailability. This is a major concern in the pharmaceutical industry.

While there is limited specific data on the polymorphism of 2-Acetamidophenol itself, its isomer, paracetamol (4-acetamidophenol), is known to exist in multiple polymorphic forms.[2][7][16][17] The stable monoclinic form (Form I) and a metastable orthorhombic form (Form II) are well-characterized, and other forms have been reported under high pressure.[2][17] Given the structural similarity, it is highly probable that 2-Acetamidophenol can also exhibit polymorphism. The choice of solvent and the crystallization conditions (e.g., cooling rate, temperature) can significantly influence which polymorphic form is obtained.[18] Therefore, it is crucial to characterize the solid form of recrystallized 2-Acetamidophenol using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of 2-Acetamidophenol.

Troubleshooting_OilingOut

Issue Possible Cause Solution
No crystals form upon cooling. Too much solvent was used. Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[6]
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a small "seed" crystal of the pure compound.[6]
Crystals form too quickly, resulting in small or impure crystals. The solution was cooled too rapidly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
The solution is too concentrated. Reheat the solution and add a small amount of additional hot solvent.
The recrystallized product is still impure. Impurities co-crystallized with the product. This can happen if the cooling was too fast or if the chosen solvent is not ideal. Try recrystallizing a second time, ensuring slow cooling. Consider using a different solvent system.
Insoluble impurities were not removed. If there were insoluble particles in the hot solution, they should have been removed by hot gravity filtration before cooling.
Low yield of recovered crystals. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. Before discarding the mother liquor, try cooling it in an ice bath for a longer period to see if more crystals form. In the future, use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated. Use a stemless funnel to minimize the surface area for cooling. If crystals form in the funnel, they can be redissolved by adding a small amount of hot solvent.[3]
Washing with too much cold solvent. Use a minimal amount of ice-cold solvent to wash the crystals on the filter paper.

Solvent Selection and Data

The choice of solvent is paramount for a successful recrystallization. An ideal solvent should have a steep solubility curve for 2-Acetamidophenol, meaning high solubility at high temperatures and low solubility at low temperatures. The following table provides qualitative solubility data for 2-Acetamidophenol in various solvents.

Solvent Solubility Comments & Potential Use
Water Soluble in hot water, slightly soluble in cold water.[1][8]A good, green solvent for single-solvent recrystallization. Can be slow to dissolve.
Ethanol Soluble.[1][8]A versatile solvent, often used in a mixed system with water to fine-tune polarity.[9]
Methanol Soluble.Similar to ethanol, can be used in mixed-solvent systems.
Acetone Soluble.A good solvent for moderately polar compounds, can be a greener alternative.
Ethyl Acetate Soluble.A bio-based solvent, often used with a non-polar anti-solvent like hexane.[11]
Toluene Slightly soluble.May be suitable as the "poor" solvent in a mixed-solvent system or for recrystallizing less polar analogs.
Hexane Insoluble.A common "anti-solvent" or "poor" solvent used in mixed-solvent recrystallizations with more polar solvents like ethyl acetate.

For quantitative insights, while specific data for 2-Acetamidophenol is sparse, data for its isomer, paracetamol, can be a useful guide. The solubility of paracetamol in ethanol/water mixtures, for example, has been well-studied and shows a non-linear dependence on the solvent composition.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Water

This protocol is a straightforward method for purifying 2-Acetamidophenol if it is not heavily contaminated with insoluble impurities.

  • Dissolution: Place the crude 2-Acetamidophenol in an Erlenmeyer flask. Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.[3]

  • Achieve Saturation: Continue adding small portions of hot water until the solid just dissolves. Avoid adding a large excess of water, as this will reduce the yield.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

  • Further Cooling: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold deionized water to remove any residual mother liquor.

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water

This is a highly effective method, especially when dealing with impurities that have similar solubility profiles to 2-Acetamidophenol in a single solvent.[9][10]

  • Dissolution: Place the crude 2-Acetamidophenol in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.[6][9]

  • Induce Saturation: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (this is the "cloud point").[9] This indicates that the solution is now saturated.

  • Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a small amount of an ice-cold ethanol/water mixture (in the same approximate ratio as the final crystallization mixture) to wash the crystals.

Mixed_Solvent_Recrystallization

References

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 4, 2026, from [Link]

  • Rowan College at Burlington County. (n.d.). CHE 241 Lab 2: Recrystallization. Chemistry Solutions. Retrieved January 4, 2026, from [Link]

  • UCSC. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved January 4, 2026, from [Link]

  • Biotage. (2023, January 20). Three Key Strategies that make Flash Purification Greener. Retrieved January 4, 2026, from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved January 4, 2026, from [Link]

  • Almarsson, Ö., & Zaworotko, M. J. (2004). Crystal engineering of the composition of pharmaceutical phases. Do pharmaceutical co-crystals represent a new path to improved medicines?
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 4, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 4, 2026, from [Link]

  • Chemistry Stack Exchange. (2014, October 24). What would be the most suitable solvent for a single-solvent recrystallization?. Retrieved January 4, 2026, from [Link]

  • Sravani, S., et al. (2010). Influence of solvents on the crystal habit and properties of paracetamol crystals. Indian Journal of Pharmaceutical Sciences, 72(3), 343-348.
  • Basavoju, S., Boström, D., & Velaga, S. P. (2008). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Pharmaceutical Development and Technology, 13(4), 283-290.
  • Unknown. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide 2. Mixed Solvent Recrystallization of Dibenzylacetone 3. Recrystallization of. Retrieved January 4, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 4, 2026, from [Link]

  • Quora. (2021, September 19). Why is water good solvents for the recrystallization of acetanilide?. Retrieved January 4, 2026, from [Link]

  • Nerz, J. (2013, February 3). How to Carry Out a Recrystallization. YouTube. Retrieved January 4, 2026, from [Link]

  • O'Neill, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals (15th ed.). Royal Society of Chemistry.
  • Smith, S. J., et al. (2014). Polymorphism in paracetamol: evidence of additional forms IV and V at high pressure. The Journal of Physical Chemistry A, 118(31), 6068-6077.
  • Pharmaceutical Technology. (2007, November 2). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. Retrieved January 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11972, 2-Acetamidophenol. Retrieved January 4, 2026, from [Link]

  • Rasool, A., & Sridhar, D. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 329-335.
  • ResearchGate. (n.d.). Polymorphic forms of acetaminophen. Retrieved January 4, 2026, from [Link]

  • Jouyban, A. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. Pharmaceutics, 14(12), 2795.
  • Martínez, F., & Gómez, A. (2002). Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Journal of the Brazilian Chemical Society, 13(5), 604-613.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved January 4, 2026, from [Link]

  • University of California, Los Angeles. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved January 4, 2026, from [Link]

  • Jannah, M., et al. (2024). Particle Processing of Acetaminophen Using the Cooling and Anti-solvent Crystallization Methods. Journal of Pure and Applied Chemistry Research, 13(1), 27-37.

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Technical Support Center: Troubleshooting 2-Acetamidophenol Separation by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 2-acetamidophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and analysis of this compound and its isomers. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific, common problems you may encounter during the chromatographic separation of 2-acetamidophenol. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Poor Resolution Between 2-Acetamidophenol and its Positional Isomers (3- and 4-Acetamidophenol)

Question: My chromatogram shows overlapping or poorly resolved peaks for 2-acetamidophenol and its isomers (meta- and para-acetamidophenol). How can I improve their separation?

Answer: Co-elution of positional isomers is a frequent challenge due to their similar physicochemical properties.[1][2] Achieving baseline separation requires optimizing the selectivity of your chromatographic system.

Causality and Resolution Strategy:

The key to separating these isomers lies in exploiting subtle differences in their polarity and potential for secondary interactions with the stationary phase. 4-acetamidophenol (paracetamol) is the most common and generally the most polar, while 2-acetamidophenol and 3-acetamidophenol have closely related polarities.

Experimental Protocol: Optimizing Isomer Separation

  • Stationary Phase Selection:

    • Initial Choice: A standard C18 column is a good starting point for reversed-phase HPLC.[3][4]

    • Alternative Selectivity: If a C18 column fails to provide adequate resolution, consider stationary phases that offer different retention mechanisms.[5][6]

      • Pentafluorophenyl (PFP) Phase: This phase can provide unique selectivity for aromatic compounds through dipole-dipole, and pi-pi interactions.

      • Phenyl-Hexyl Phase: Offers alternative pi-pi interactions compared to C18.

      • Polar-Embedded Phases: Columns with embedded polar groups can also alter selectivity for these moderately polar compounds.[6]

  • Mobile Phase Optimization:

    • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly impact selectivity.[4] Due to its different dipole moment and hydrogen bonding capability, switching from one to the other can alter the elution order or improve resolution.

    • Aqueous Phase pH Control: The phenolic hydroxyl group of acetamidophenol isomers has a pKa around 9-10.[7] To ensure consistent retention and good peak shape, it's crucial to use a buffered mobile phase with a pH at least 2 units below the pKa, typically in the range of pH 2.5-4.5.[8][9] This suppresses the ionization of the hydroxyl group. A phosphate or acetate buffer is commonly used.[10][11]

    • Gradient vs. Isocratic Elution: If isomers are co-eluting, a shallower gradient or a switch to an isocratic method with a lower percentage of organic modifier can increase retention and improve resolution.[3]

  • Temperature Optimization:

    • Adjusting the column temperature can influence selectivity. Try varying the temperature between 25°C and 45°C.[12]

Data Presentation: Starting HPLC Conditions for Isomer Separation

ParameterRecommended Starting ConditionRationale
Stationary Phase C18, 5 µm, 4.6 x 150 mmA versatile reversed-phase column suitable for initial screening.[3]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3)Suppresses silanol interactions and ensures analytes are in a single ionic state.[11]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[4]
Gradient 10-50% B over 20 minutesA shallow gradient to maximize the separation of closely eluting isomers.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.[4]
Column Temperature 30°CProvides good efficiency and reproducibility.
Detection UV at 245 nm or 254 nm2-Acetamidophenol has a strong UV absorbance in this range.

Logical Relationship Diagram: Isomer Separation Strategy

cluster_0 Problem: Co-elution of Isomers cluster_1 Optimization Strategy cluster_2 Goal Problem Poor Resolution of 2-, 3-, 4-Acetamidophenol StationaryPhase Change Stationary Phase (C18 -> PFP/Phenyl) Problem->StationaryPhase MobilePhase Optimize Mobile Phase (Solvent, pH, Gradient) Problem->MobilePhase Temperature Adjust Temperature Problem->Temperature Goal Baseline Separation StationaryPhase->Goal MobilePhase->Goal Temperature->Goal

Caption: Workflow for resolving co-eluting acetamidophenol isomers.

Issue 2: Peak Tailing in HPLC Analysis

Question: The peak for 2-acetamidophenol is broad and asymmetrical, with a distinct tail. What is causing this and how can I achieve a symmetrical Gaussian peak?

Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.[13][14] It is typically caused by secondary interactions between the analyte and the stationary phase or by issues with the HPLC system itself.[8][15]

Causality and Resolution Strategy:

For a polar compound like 2-acetamidophenol, which has both a phenolic hydroxyl group and an amide group, the primary chemical cause of peak tailing is often the interaction of these polar functional groups with acidic silanol groups on the surface of the silica-based stationary phase.[9][14]

Experimental Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment:

    • The most effective way to reduce silanol interactions is to lower the pH of the mobile phase.[8] At a pH of 3 or below, the silanol groups are protonated (Si-OH) and less likely to interact with the analyte.[9]

    • Action: Add 0.1% formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase.

  • Use of End-Capped Columns:

    • Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic and polar compounds.[9][15]

    • Action: Ensure you are using a high-quality, end-capped C18 or similar column.

  • Check for Column Overload:

    • Injecting too much sample can saturate the stationary phase, leading to peak distortion.[13][14]

    • Action: Dilute your sample and inject a smaller volume to see if the peak shape improves.

  • System Check:

    • Physical issues in the HPLC system, such as a void at the column inlet, a clogged frit, or excessive extra-column volume (long tubing), can cause all peaks to tail.[15][16]

    • Action: If all peaks in your chromatogram are tailing, inspect your column and system components. Reversing the column and flushing it may help with a clogged frit.

Logical Relationship Diagram: Diagnosing Peak Tailing

cluster_chem Chemical Causes cluster_phys Physical Causes Tailing Peak Tailing Observed Silanol Silanol Interactions Tailing->Silanol Only 2-acetamidophenol tails? Void Column Void/Frit Blockage Tailing->Void All peaks tail? Overload Column Overload Silanol->Overload Tubing Extra-Column Volume Void->Tubing

Caption: Decision tree for troubleshooting peak tailing.

Issue 3: Streaking or Elongated Spots in Thin-Layer Chromatography (TLC)

Question: When I run a TLC of my sample containing 2-acetamidophenol, I get streaks instead of distinct spots. How can I fix this?

Answer: Streaking on a TLC plate is generally an indication of sample overloading, poor solubility in the mobile phase, or strong interactions with the stationary phase (typically silica gel).[17][18]

Causality and Resolution Strategy:

Silica gel is acidic, and polar compounds like 2-acetamidophenol can interact strongly with it, leading to streaking.[17] Additionally, if the sample is too concentrated, the stationary phase becomes saturated, causing the spot to elongate during development.

Experimental Protocol: Improving TLC Spot Shape

  • Sample Dilution:

    • The most common cause of streaking is applying too much sample to the plate.[17]

    • Action: Dilute your sample significantly and re-spot. It's better to apply a small amount of a dilute sample multiple times (allowing the solvent to dry between applications) than to apply one large spot of a concentrated sample.[17]

  • Modify the Mobile Phase:

    • Adding a small amount of a polar solvent or an acid/base modifier can improve spot shape.

    • Action for Acidic Silica: Add a few drops of acetic acid or formic acid (0.1-2.0%) to your eluent.[17] This can help to saturate the acidic sites on the silica gel and reduce tailing.

    • Increase Polarity: If the spot is streaking from the baseline, your mobile phase may not be polar enough to move the compound effectively. Increase the proportion of the more polar solvent in your mixture (e.g., increase the amount of ethyl acetate in a hexane/ethyl acetate system).

  • Consider a Different Stationary Phase:

    • If streaking persists, especially with highly polar compounds, a change of stationary phase may be necessary.[17]

    • Action: Try using a reversed-phase (C18) TLC plate, which is less prone to strong interactions with polar functional groups.[17]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC of 2-acetamidophenol?

A1: For a standard silica gel TLC plate, a good starting point is a mixture of a non-polar and a moderately polar solvent. A common system is ethyl acetate and hexane. Start with a ratio of around 1:1 (v/v) and adjust the polarity based on the resulting Rf value. If the spot remains at the baseline, increase the proportion of ethyl acetate. If it runs to the solvent front, increase the proportion of hexane. Dichloromethane/methanol (e.g., 9:1) is another effective system.[19]

Q2: I am having trouble dissolving 2-acetamidophenol for my HPLC analysis. What solvents should I use?

A2: 2-acetamidophenol is soluble in hot water and ethanol, but only slightly soluble in cold water.[20] For reversed-phase HPLC, it is best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than or matches the initial mobile phase composition to avoid peak distortion.[21] A mixture of water and acetonitrile or methanol is a good choice.[3] If solubility is still an issue, using a small amount of a co-solvent like ethanol or PEG 400 can help, but ensure it is miscible with your mobile phase.[7]

Q3: Can I use the same HPLC method for quantifying 2-acetamidophenol and its common precursor, 2-aminophenol?

A3: Yes, it is possible to develop a single HPLC method for the simultaneous analysis of 2-acetamidophenol and 2-aminophenol. Since 2-aminophenol is more polar than 2-acetamidophenol, it will typically elute earlier in a reversed-phase system. A gradient elution method, starting with a higher aqueous content and ramping up the organic solvent, is often effective for separating compounds with different polarities.[10][22] It is important to validate the method for both compounds to ensure adequate resolution, linearity, and accuracy.

Q4: My 2-acetamidophenol sample appears to be degrading on the column, leading to inconsistent results. What could be the cause?

A4: 2-acetamidophenol is generally stable, but degradation can occur under harsh conditions.[20] Potential causes for on-column degradation include:

  • Extreme pH: Highly acidic or basic mobile phases can cause hydrolysis of the amide bond. Ensure your mobile phase pH is within the stable range for your column (typically pH 2-8).

  • Active Sites on the Column: A degraded or poor-quality column may have active sites that promote degradation.

  • Metal Contamination: Trace metals in the HPLC system or on the column can sometimes catalyze degradation.[14] A stability-indicating assay method should be developed to separate the main compound from any potential degradants.[23]

References

  • Scribd. (n.d.). HPLC Analysis of Acetaminophen. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography. Retrieved from [Link]

  • Pyvot Tech. (n.d.). Separation of Isomers. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • ALWSCI. (2023, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • ResearchGate. (2012, October 1). I have this problem in isolating two spots on TLC, one sitting atop the other (close Rf). I have tried different solvent systems all to no avail. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • YouTube. (2020, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminophenol. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (2021, April 11). METHOD DEVELOPMENT AND SIMULTANEOUS ESTIMATION OF ACETAMINOPHEN AND IT'S RELATED SUBSTANCE BY LIQUID CHROMATOGRAPHY MASS SPECTRO. Retrieved from [Link]

  • PubMed. (1976, October). Determination of aminophenol isomers by high-speed liquid chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2023, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]

  • Chromatography Forum. (2009, May 12). separation of two isomers. Retrieved from [Link]

  • Agilent. (2007, October 11). HPLC Column and Separation and Separation Troubleshooting. Retrieved from [Link]

  • Oxford Academic. (2011, March 1). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Retrieved from [Link]

  • ResearchGate. (2011, August 8). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Retrieved from [Link]

  • PubMed. (2017, April). Quantitative Method for Simultaneous Analysis of Acetaminophen and 6 Metabolites. Retrieved from [Link]

  • Reddit. (2021, December 28). Drug separation on C18 column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Acetaminophen. Retrieved from [Link]

  • Reddit. (2020, October 20). Organic Chemistry Lab Question (Experiment of THIN-LAYER CHROMATOGRAPHY). Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Acetamidophenol. Retrieved from [Link]

  • PubMed. (1999, January 11). Positional isomers of acetaminophen differentially induce proliferation of cultured breast cancer cells. Retrieved from [Link]

  • Journal of Chromatography B. (2005). New approaches with two cyano columns to the separation of acetaminophen, phenylephrine, chlorpheniramine and related compounds. Retrieved from [Link]

  • Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from [Link]

  • PMC - NIH. (n.d.). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Retrieved from [Link]

  • VCU Scholars Compass. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (2006). Rapid Separation and Determination of Process-Related Substances of Paracetamol Using Reversed-Phase HPLC With Photo Diode Array as a Detector. Retrieved from [Link]

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Technical Support Center: Storage and Handling of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Acetamidophenol (N-(2-hydroxyphenyl)acetamide). As a positional isomer of the well-known analgesic, acetaminophen, 2-Acetamidophenol is a critical reagent in various research and development applications, including its use as a pharmaceutical impurity reference standard, an anti-inflammatory agent, and a building block in organic synthesis.[1][2][3][4] The integrity of your experimental results hinges on the purity and stability of this compound. This guide provides in-depth answers to common questions and troubleshooting advice to help you prevent its degradation during storage and handling.

Part 1: Frequently Asked Questions (FAQs) - Understanding Stability

Q1: What is 2-Acetamidophenol, and why is its stability so crucial?

2-Acetamidophenol, also known as o-hydroxyacetanilide, is a member of the phenols and acetamides class of organic compounds.[2] Unlike its 4-position isomer (acetaminophen), it possesses distinct properties, including anti-inflammatory and anti-platelet aggregation activities.[2]

Stability is paramount because chemical degradation introduces impurities into your sample. These impurities can:

  • Alter Biological Activity: Degradants may have different pharmacological or toxicological profiles, leading to misleading results in biological assays.

  • Cause Inaccurate Quantification: If you are using 2-Acetamidophenol as a reference standard, its degradation will lead to inaccurate measurements of other samples.

  • Interfere with Chemical Reactions: Impurities can act as catalysts, inhibitors, or side-reactants in synthetic pathways, reducing yield and purity of the desired product.

Maintaining the chemical's stability ensures the reproducibility and accuracy of your research.

Q2: What are the primary environmental factors that cause 2-Acetamidophenol to degrade?

2-Acetamidophenol is a stable compound under ideal conditions, but it is susceptible to degradation from several common laboratory factors.[1][5] Its chemical structure, featuring both a phenolic hydroxyl group and an amide linkage, dictates its vulnerabilities.

  • Atmospheric Oxygen: The phenolic hydroxyl group is highly susceptible to oxidation. Exposure to air, especially in the presence of light or trace metal catalysts, can initiate oxidation reactions, leading to the formation of colored quinone-type species and subsequent polymerization. This is the most common degradation pathway.

  • Light: Photodegradation is a significant concern. Exposure to UV or even ambient laboratory light can provide the energy needed to initiate and accelerate oxidative processes.[6][7]

  • Moisture: The compound is sensitive to moisture.[8] High humidity can promote the hydrolysis of the amide bond, breaking the molecule down into 2-aminophenol and acetic acid. While slower than oxidation, this process becomes significant over long-term storage in improper conditions.

  • Elevated Temperature: Heat accelerates the rates of all chemical reactions, including oxidation and hydrolysis. While stable at room temperature, long-term storage at elevated temperatures will shorten its shelf life.[1][5]

Q3: How can I visually identify potential degradation in my 2-Acetamidophenol sample?

The most common visual indicator of degradation is a change in color. High-purity 2-Acetamidophenol should be an off-white or beige powder.[1][5] As oxidation occurs, the formation of quinoidal and polymeric products imparts color to the material.

Observe the following:

  • Fresh Sample: Off-white to light beige powder.

  • Slight Degradation: Tan or light brown coloration.

  • Significant Degradation: Dark brown or reddish-brown appearance.

Any noticeable deviation from the initial off-white color suggests that the material's purity has been compromised and analytical verification is necessary before use.

Part 2: Troubleshooting Guide - Addressing Common Issues

Q4: My 2-Acetamidophenol powder has turned brown. Is it still usable?

A brown color is a definitive sign of oxidative degradation. The material no longer possesses the purity stated on the certificate of analysis.

Actionable Advice:

  • Do Not Assume: Never assume the material is "good enough" for your experiment. The brown color indicates the presence of multiple, often unidentified, impurities.

  • Quantify the Purity: If the material is irreplaceable for an immediate experiment, you must re-qualify it. Use an analytical technique like HPLC (see Q9) to determine the actual percentage of 2-Acetamidophenol remaining and to characterize the impurity profile.

  • Risk Assessment: For non-critical applications, you might proceed after re-qualification. However, for quantitative analysis, in-vivo studies, or GMP-regulated development, the material should be discarded and replaced with a fresh, properly stored lot. The risk of impurities confounding your results is too high.

Q5: I am seeing new peaks in my HPLC analysis of an older sample. What might they be?

The appearance of new peaks, particularly those with different retention times from the main 2-Acetamidophenol peak, confirms chemical degradation. Based on the compound's structure, these impurities are likely the result of oxidation and hydrolysis.

Major Degradation Pathways:

  • Oxidation: The primary pathway involves the oxidation of the phenol group. This can form highly reactive ortho-quinone imine intermediates, which can then polymerize to create a complex mixture of larger, colored compounds. These polymers may appear as a series of small, broad peaks or a rising baseline in a chromatogram.

  • Hydrolysis: The secondary pathway is the cleavage of the amide bond, which results in the formation of 2-aminophenol and acetic acid. 2-Aminophenol itself is highly unstable and prone to rapid oxidation, turning dark when exposed to air, further contributing to discoloration and impurity peaks.[9]

Below is a diagram illustrating the potential degradation pathways.

DegradationPathways cluster_main Primary Compound cluster_stress Stress Factors cluster_products Degradation Products A 2-Acetamidophenol (C8H9NO2) C Ortho-quinone Imine Intermediate (Reactive) A->C Oxidation E 2-Aminophenol + Acetic Acid A->E Hydrolysis B Oxygen (O2) Light (hν) Moisture (H2O) B->A D Colored Polymeric Impurities C->D Polymerization

Caption: Key degradation pathways for 2-Acetamidophenol.

Q6: My experimental results are inconsistent. Could improper storage of 2-Acetamidophenol be the cause?

Absolutely. Inconsistent results are a classic symptom of using a reagent that is degrading over time. If you are using a single bottle of 2-Acetamidophenol over several weeks or months without stringent storage protocols, the purity of the material you use on day 1 will be significantly different from the purity on day 30.

Self-Validation Check:

  • Aliquot Purity: When you first receive a new bottle, perform an initial purity analysis (e.g., HPLC) and record the chromatogram as your "T=0" baseline.

  • Time-Point Analysis: If you suspect degradation is causing inconsistency, analyze an aliquot from your working bottle again.

  • Compare Results: Overlay the new chromatogram with your "T=0" baseline. A decrease in the main peak area percentage and the growth of impurity peaks will confirm that reagent degradation is the source of your inconsistency.

Part 3: Protocols and Best Practices

Q7: What are the ideal conditions for long-term storage of 2-Acetamidophenol?

To ensure maximum shelf-life and prevent degradation, a multi-faceted approach to storage is required. Simply placing the bottle on a shelf is insufficient. The recommendations below are synthesized from safety data sheets and best practices for handling sensitive phenolic compounds.[1][5][7][8][10]

ParameterRecommendationRationale & Expert Insight
Temperature Store at Room Temperature (20-25°C) or -20°C .[1][3]For routine use, room temperature in a controlled environment is acceptable. For long-term archival storage (>1 year) or for high-purity reference standards, storing at -20°C significantly slows all degradation kinetics. Avoid freeze-thaw cycles.
Atmosphere Store under an inert gas (Argon or Nitrogen).[1][7][8]This is the most critical step to prevent oxidation. After each use, the container headspace should be purged with an inert gas before sealing to displace all atmospheric oxygen.
Light Keep in a dark place . Use amber glass vials.[1][6][7]Protects the compound from photodegradation. Standard lab lighting contains UV components that can energize and break chemical bonds, initiating oxidation.
Container Use tightly sealed glass containers.Prevents the ingress of atmospheric moisture and oxygen. Ensure the cap and liner are in good condition and provide an airtight seal.
Moisture Store in a dry environment , preferably in a desiccator.[8]Minimizes the risk of hydrolysis. Storing the primary container inside a larger desiccated chamber provides a secondary barrier against humidity.
Q8: What is the recommended workflow for handling and aliquoting 2-Acetamidophenol to minimize degradation?

Every time the primary container is opened, the material is exposed to potential degradation. The best practice is to create smaller, single-use aliquots from a fresh bottle, which protects the master stock.

Caption: Recommended workflow for aliquoting 2-Acetamidophenol.

Q9: How can I analytically verify the purity of my stored 2-Acetamidophenol?

A standard Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a reliable and accessible way to assess purity.

Protocol: Purity Analysis by RP-HPLC

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of your 2-Acetamidophenol sample.

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% formic acid) is a typical starting point.[11]

      • Example Gradient: Start at 95% Water / 5% Acetonitrile, ramp to 5% Water / 95% Acetonitrile over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of ~245 nm.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of 2-Acetamidophenol by the total area of all peaks and multiplying by 100.

    • Compare this purity value against the certificate of analysis and any "T=0" data you have. A significant decrease in the area percentage of the main peak indicates degradation.

References

  • PubChem. (n.d.). 2-Acetamidophenol. National Center for Biotechnology Information. [Link]

  • Daghrir, R., & Drogui, P. (2013). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. Environmental Science and Pollution Research, 20(3), 1683-1703. [Link]

  • Käufer, F., & Kahlert, H. (2023). Degradation and post-treatment reaction cascade of acetaminophen after electro-Fenton treatment on heterogeneous catalyst active sites. Catalysis Science & Technology, 13(22), 6543-6552. [Link]

  • Huang, K.-L., et al. (2022). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Catalysts, 12(11), 1435. [Link]

  • ResearchGate. (n.d.). Degradation pathway for acetaminophen as suggested in the literature. [Link]

  • Britton, G. L. (1963). U.S. Patent No. 3,113,150. Washington, DC: U.S.
  • Cole-Parmer. (2009). Material Safety Data Sheet - 4-Aminophenol Hydrochloride, 98% (UV-Vis). [Link]

  • ResearchGate. (2022). (PDF) A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link]

  • Montaseri, H., & Forbes, P. B. C. (2018). Analytical techniques for the determination of acetaminophen: A review. TrAC Trends in Analytical Chemistry, 109, 122-134. [Link]

  • Gavrilescu, M., et al. (2022). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. International Journal of Environmental Research and Public Health, 19(21), 14436. [Link]

  • ResearchGate. (2019). Electrochemical Detection and Degradation of Acetaminophen in Aqueous Solutions. [Link]

  • Quiroz, M. A., et al. (2018). Degradation of Acetaminophen and Its Transformation Products in Aqueous Solutions by Using an Electrochemical Oxidation Cell with Stainless Steel Electrodes. Water, 10(10), 1471. [Link]

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Minimizing by-product formation in acetylation of 2-aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing By-Product Formation

The selective N-acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide is a critical transformation in the synthesis of various pharmaceutical intermediates. However, the presence of two nucleophilic sites—the amino group (-NH₂) and the hydroxyl group (-OH)—presents a significant challenge, often leading to a mixture of products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers navigate the complexities of this reaction and maximize the yield and purity of the desired N-acetylated product.

Frequently Asked Questions (FAQs)

Q1: What are the primary by-products I should expect during the acetylation of 2-aminophenol?

The primary by-products arise from the acetylation of the alternative nucleophilic site and over-acetylation. The three main species you will encounter are:

  • N-(2-hydroxyphenyl)acetamide: The desired product, resulting from N-acetylation.

  • 2-aminophenyl acetate: The O-acetylated by-product.

  • 2-acetamidophenyl acetate: The di-acetylated by-product, where both the amino and hydroxyl groups have been acetylated[1].

Additionally, 2-aminophenol is susceptible to oxidation, which can produce colored impurities like quinones and quinonimines, especially under harsh conditions or exposure to air[2][3].

Q2: Why is N-acetylation generally favored over O-acetylation?

The preference for N-acetylation is a matter of kinetics versus thermodynamics under neutral or slightly basic conditions. The nitrogen atom of the amino group is more nucleophilic than the oxygen atom of the phenolic hydroxyl group[4][5]. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available to attack the electrophilic carbonyl carbon of the acetylating agent. Therefore, the reaction at the amino group occurs faster, leading to the N-acetylated product as the major kinetic product[4].

Q3: Under what conditions might O-acetylation become a significant problem?

O-acetylation can become significant under strongly acidic conditions. In the presence of a strong acid, the more basic amino group gets protonated to form an ammonium salt (-NH₃⁺). This protonation deactivates the nitrogen as a nucleophile, leaving the less nucleophilic hydroxyl group to react with the acetylating agent. This principle is sometimes exploited to achieve selective O-acylation[6]. Therefore, maintaining a non-acidic reaction medium is crucial for selective N-acetylation.

Q4: How can I prevent the formation of the di-acetylated by-product?

Formation of the di-acetylated product, 2-acetamidophenyl acetate, typically occurs under forcing conditions. Key factors to control are:

  • Stoichiometry: Use a minimal excess of the acetylating agent (e.g., 1.0 to 1.1 equivalents of acetic anhydride). A large excess will drive the reaction towards di-acetylation[7].

  • Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these provide the energy needed to acetylate the less reactive hydroxyl group of the initially formed N-acetyl product[8].

  • Choice of Acetylating Agent: Milder acetylating agents can improve selectivity. While acetic anhydride is common, reagents like vinyl acetate in enzymatic reactions have shown high chemoselectivity for the amino group[9][10][11].

Troubleshooting Guide

Problem 1: My final product mixture contains a significant amount of the O-acetylated by-product (2-aminophenyl acetate).

This issue points towards conditions that disfavor N-acetylation or promote O-acetylation.

  • Plausible Cause 1: Acidic Contamination. Your starting 2-aminophenol or solvent might be contaminated with acid, or the acetylating agent (e.g., acetic anhydride) may have partially hydrolyzed to acetic acid, creating a locally acidic environment.

    • Solution: Ensure your reagents and solvent are pure and dry. Consider running the reaction in the presence of a mild, non-nucleophilic base (e.g., sodium acetate) to buffer the system and neutralize any generated acid.

  • Plausible Cause 2: Inappropriate Solvent Choice. Highly polar, protic solvents can solvate the amino group, potentially reducing its nucleophilicity.

    • Solution: Switch to a less polar or a polar aprotic solvent. Tetrahydrofuran (THF) has been shown to be effective in some selective acetylations[9]. Water is often used successfully, as the N-acetylation is rapid[12].

Problem 2: I am observing a high percentage of the di-acetylated product.

This is a classic sign of an overly reactive system.

  • Plausible Cause 1: Excessive Acetylating Agent. Using a large excess of acetic anhydride is a common cause.

    • Solution: Carefully control the stoichiometry. Perform a titration of your acetylating agent if its purity is uncertain. Aim for a molar ratio of 2-aminophenol to acetylating agent of approximately 1:1.05.

  • Plausible Cause 2: High Reaction Temperature. Heat accelerates the second, slower acetylation of the hydroxyl group.

    • Solution: Run the reaction at a lower temperature. Many successful protocols for the acetylation of aminophenols are carried out at or slightly above room temperature[12]. If necessary, use an ice bath to control the initial exothermic reaction.

Problem 3: The yield of my desired N-acetyl product is low, and I have unreacted 2-aminophenol.

This indicates an incomplete reaction.

  • Plausible Cause 1: Insufficient Acetylating Agent. The acetylating agent may have been consumed by reacting with the solvent (especially water) or was not added in a sufficient amount.

    • Solution: While avoiding a large excess, ensure at least one full equivalent of the acetylating agent is available for the reaction. Acetic anhydride reacts slowly with water, so a small excess is often used in aqueous media to ensure the acetylation of the aminophenol goes to completion[12].

  • Plausible Cause 2: Poor Solubility. The 2-aminophenol may not be sufficiently soluble in the chosen solvent, limiting its availability to react.

    • Solution: Ensure vigorous stirring to maintain a fine suspension[12]. Alternatively, select a solvent system in which the starting material is more soluble, or perform the reaction at a slightly elevated temperature where solubility is improved, while carefully monitoring for by-product formation.

Problem 4: My isolated product is pink, brown, or discolored.

Color formation is typically due to the oxidation of the starting material or product.

  • Plausible Cause: Air Oxidation. Aminophenols are highly sensitive to air oxidation, which forms highly colored quinone-type impurities[3].

    • Solution 1: Inert Atmosphere. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solution 2: Use of Antioxidants. Small amounts of an antioxidant like sodium metabisulfite can be added during the reaction or purification to prevent oxidation[13].

    • Solution 3: Purification. Discolored crude product can often be purified by recrystallization, sometimes with the addition of activated charcoal to adsorb the colored impurities[2][14].

Visualizing Reaction Pathways and Troubleshooting

To better understand the relationships between reactants and products, the following reaction scheme can be used.

AcetylationPathways Aminophenol 2-Aminophenol invis1 Aminophenol->invis1 Ac2O Acetic Anhydride (Ac₂O) Di_Product 2-acetamidophenyl acetate (Di-acetyl By-product) Ac2O->Di_Product Excess Ac₂O / Heat Ac2O->Di_Product Excess Ac₂O / Heat Ac2O->invis1 N_Product N-(2-hydroxyphenyl)acetamide (Desired Product) N_Product->Di_Product Excess Ac₂O / Heat O_Product 2-aminophenyl acetate (O-acetyl By-product) O_Product->Di_Product Excess Ac₂O / Heat invis1->N_Product Faster (N-acetylation) invis1->O_Product Slower (O-acetylation) invis2 TroubleshootingWorkflow Start Analyze Crude Product (TLC, LC-MS, NMR) Check_O High O-Acetylation? Start->Check_O Check_Di High Di-Acetylation? Check_O->Check_Di No Sol_O Check for Acid Use Mild Base Buffer Change Solvent Check_O->Sol_O Yes Check_Color Product Discolored? Check_Di->Check_Color No Sol_Di Reduce Ac₂O Stoichiometry Lower Reaction Temp Reduce Reaction Time Check_Di->Sol_Di Yes Success High Purity Product Check_Color->Success No Sol_Color Use Inert Atmosphere Add Antioxidant Recrystallize w/ Charcoal Check_Color->Sol_Color Yes Sol_O->Start Re-run Experiment Sol_Di->Start Re-run Experiment Sol_Color->Success Purify

Caption: Troubleshooting workflow for 2-aminophenol acetylation.

Data Summary: Impact of Reaction Conditions

ParameterConditionEffect on Selectivity (N- vs. O- & Di-acetylation)Rationale
pH / Acidity Strongly AcidicDecreases N-selectivity, favors O-acetylationThe amino group is protonated and deactivated, making the hydroxyl group the primary reaction site.[6]
Neutral / Mildly BasicHigh N-selectivityThe amino group's higher nucleophilicity dominates the reaction pathway kinetically.[4]
Temperature Low (0 - 25 °C)High N-selectivityFavors the kinetically controlled product (N-acetylation) and provides insufficient energy for di-acetylation.
High (> 60 °C)Decreases selectivity, increases di-acetylationProvides activation energy for the slower O-acetylation of the N-acetylated intermediate.[8]
Acetylating Agent Acetic AnhydrideGood selectivity with controlled stoichiometryHighly reactive; excess can lead to di-acetylation.[7]
Vinyl AcetateExcellent N-selectivity (esp. with enzymes)Leads to an irreversible reaction as the vinyl alcohol co-product tautomerizes to acetaldehyde.[9][11]
Solvent Aprotic (e.g., THF)Generally good N-selectivitySolvates reactants without interfering with the nucleophilicity of the amino group.[9]
Protic (e.g., H₂O)Good N-selectivity (fast reaction)The high rate of N-acetylation outcompetes side reactions. However, hydrolysis of the acetylating agent is a competing reaction.[12]

Recommended Experimental Protocol: Selective N-Acetylation in an Aqueous Medium

This protocol is adapted from standard laboratory procedures for the synthesis of paracetamol and its analogues, emphasizing controlled conditions to maximize selectivity.[8][12][15]

Materials:

  • 2-aminophenol

  • Acetic Anhydride

  • Deionized Water

  • Ice bath

  • Stir plate and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Preparation: In a 100 mL Erlenmeyer flask, add 2.0 g of 2-aminophenol and 20 mL of deionized water. Place the flask on a magnetic stir plate and stir to create a fine, even suspension.

  • Acetylation: While stirring vigorously at room temperature, add 2.2 mL of acetic anhydride to the suspension in a single portion. The 2-aminophenol should dissolve, and the reaction is mildly exothermic.

  • Precipitation: Continue to stir the solution. The desired product, N-(2-hydroxyphenyl)acetamide, will begin to precipitate out of the solution, typically within 5-15 minutes.[12]

  • Reaction Completion & Cooling: Stir the resulting slurry for an additional 20 minutes to ensure the reaction goes to completion. Afterwards, cool the flask in an ice bath for 20-30 minutes to maximize crystallization and minimize the solubility of the product in water.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two small portions (5-10 mL each) of ice-cold deionized water to remove any unreacted starting materials and acetic acid. Using a minimal amount of cold water is crucial to avoid significant loss of product.[12]

  • Drying: Allow the product to air-dry on the filter, then transfer it to a watch glass to dry completely. The purity can be checked by TLC and melting point, and the product can be further purified by recrystallization from hot water or a water/ethanol mixture if necessary.

References

  • Yadav, G. D., & Mistry, C. K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18423–18433. [Link]

  • Yadav, G. D., & Mistry, C. K. (2022). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Publications of the IAS Fellows. [Link]

  • Yadav, G. D., & Mistry, C. K. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • Peterson, R. A. (1989). Purification of N-acetyl aminophenols. U.S. Patent No. EP0320484A2.
  • Kosak, J. R. (1973). Process for purification of n-acetyl-p-aminophenol. U.S. Patent No. 3,781,354.
  • Dhanuka, L., et al. (2023). An environment-friendly process for selective acylation of aminophenol. U.S. Patent Application No. US20230104724A1.
  • Lange, N. A., & Leston, G. (1984). Purification of N-acetyl aminophenols. U.S. Patent No. 4,474,985.
  • Slideshare. (n.d.). synthesis-of-paracetamol.pdf. Retrieved from [Link]

  • Leston, G. (1973). Method of purification of n-acetyl-p-aminophenol. U.S. Patent No. 3,748,358.
  • ResearchGate. (2021). Is there any simple method to make n acetylation of 2-amino phenol?. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction mechanism of acetaminophen synthesis. Retrieved from [Link]

  • European Patent Office. (n.d.). PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL. EP 0633874. [Link]

  • Gharib, A., et al. (2014). Acetylation of p Aminophenol by Preyssler's anion [NaP5W30O110]14-. ResearchGate. [Link]

  • NileRed. (2017, January 29). Part 6 of 6: Acetaminophen from p-aminophenol. YouTube. [Link]

  • Barrow, J. C., et al. (2023). Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students. Journal of Chemical Education, 100(10), 4153-4158. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation. Retrieved from [Link]

  • Wisniewski, C. M., et al. (2024). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry. [Link]

  • Li, H., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Applied Catalysis B: Environmental, 277, 119203. [Link]

  • Wisniewski, C. M., et al. (2023). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Organic Process Research & Development. [Link]

  • Le, G. T., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 543–580. [Link]

  • European Patent Office. (n.d.). Improved process for preparing acyl aminophenols. EP 0622354 A2. [Link]

  • Lian, P., et al. (2022). Acetylation of alcohols and amines under visible light irradiation: diacetyl as an acylation reagent and photosensitizer. Organic Chemistry Frontiers, 9(2), 481-487. [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O- acylation?. Retrieved from [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?. Retrieved from [Link]

Sources

Fed-Batch Fermentation Optimization for 2-Acetamidophenol Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the microbial production of 2-Acetamidophenol (2-AAP) via fed-batch fermentation. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and field-proven insights, to help you navigate the complexities of optimizing your fermentation process.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the fed-batch production of 2-Acetamidophenol.

1. What are the primary challenges in producing 2-Acetamidophenol (2-AAP) in E. coli using fed-batch fermentation?

The primary challenges include:

  • Product and Precursor Toxicity: Both the final product, 2-AAP, and its immediate precursor, 2-aminophenol (2-AP), can be toxic to E. coli, inhibiting growth and reducing productivity.[1]

  • Metabolic Burden and Pathway Imbalance: Overexpression of the biosynthetic pathway genes can impose a significant metabolic load on the host cells, leading to reduced growth rates and plasmid instability.[2] Imbalances in the expression of pathway enzymes can also lead to the accumulation of potentially toxic intermediates.

  • Precursor Limitation: The biosynthesis of 2-AAP originates from the shikimate pathway. Insufficient flux through this pathway can limit the availability of precursors, thus capping the maximum achievable product titer.[3]

  • Byproduct Formation: A common issue in high-density E. coli fermentations is the formation of inhibitory byproducts, most notably acetate, which can severely hamper cell growth and product formation.[4][5]

  • Process Control: Maintaining optimal conditions for pH, dissolved oxygen (DO), and substrate feeding is critical for achieving high cell densities and product titers, especially when dealing with a toxic product.[4]

2. What are the key genes and enzymes in the engineered biosynthetic pathway for 2-AAP in E. coli?

An artificial biosynthetic pathway for 2-AAP has been constructed in E. coli.[4] This typically involves the expression of multiple heterologous and native enzymes. A key final step is the acetylation of 2-aminophenol. The precursor, 2-aminophenol, can be synthesized from chorismate, an intermediate of the shikimate pathway.

3. What are typical starting points for fed-batch fermentation parameters for 2-AAP production?

While optimal conditions will be strain and bioreactor-specific, here are some general starting parameters for E. coli fed-batch fermentations:

  • Temperature: 37°C for the initial growth phase, potentially lowered to 30°C after induction to improve protein folding and reduce metabolic stress.[6]

  • pH: Maintained between 6.8 and 7.2. A common strategy is to control pH at 7.0.[1]

  • Dissolved Oxygen (DO): Typically controlled at 20-30% of air saturation. This is a critical parameter to monitor and control to avoid oxygen limitation and reduce acetate formation.[4]

  • Feeding Strategy: An exponential feeding strategy is often employed during the growth phase to maintain a constant specific growth rate. After the induction of 2-AAP production, the feed rate may need to be adjusted to a constant or intermittent feed to balance cell maintenance, precursor supply, and product toxicity.

4. How can I monitor the production of 2-AAP and potential byproducts during fermentation?

High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying 2-AAP and related aromatic compounds in the fermentation broth.[7][8][9] Samples can be taken periodically from the bioreactor, centrifuged to remove cells, and the supernatant analyzed. It is also crucial to monitor glucose and acetate concentrations.[10]

II. Troubleshooting Guide

This guide is structured to address specific problems you may encounter during your fed-batch fermentation for 2-AAP production.

Problem 1: Low or No 2-AAP Production

Possible Causes and Solutions

  • Cause 1: Inefficient Induction of Biosynthetic Pathway Genes

    • Diagnosis: Analyze protein expression levels of your pathway enzymes via SDS-PAGE or Western blot from samples taken after induction.

    • Solution:

      • Optimize Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level that balances enzyme expression with metabolic burden.

      • Optimize Induction Time: Induce at different cell densities (e.g., mid-log, late-log phase) to determine the optimal point for shifting cellular resources towards 2-AAP production.

      • Change Induction Strategy: Consider alternative induction systems, such as auto-induction media or different promoters, that may provide a more suitable expression profile.

  • Cause 2: Metabolic Bottlenecks in the Precursor Supply (Shikimate Pathway)

    • Diagnosis: Accumulation of upstream intermediates of the shikimate pathway, which can be detected by LC-MS analysis of cell extracts.[6][11] Low levels of chorismate-derived precursors are also indicative of a bottleneck.

    • Solution:

      • Overexpress Key Shikimate Pathway Genes: Increase the expression of genes like aroG, aroB, and aroD to enhance the carbon flux towards chorismate. Using feedback-resistant versions of enzymes like AroG is highly recommended.[3]

      • Knockout Competing Pathways: Delete genes that divert precursors away from the shikimate pathway. For example, knocking out genes involved in the degradation of shikimate pathway intermediates can be beneficial.[3]

      • Precursor Feeding: Supplement the fermentation medium with precursors like 2-aminophenol to bypass potential upstream bottlenecks and confirm the functionality of the final pathway steps.[4][12] Note that this can introduce toxicity issues.

  • Cause 3: Plasmid Instability

    • Diagnosis: A significant decrease in the percentage of plasmid-containing cells over the course of the fed-batch fermentation. This can be checked by plating samples on selective and non-selective agar plates and comparing colony counts.[2][13]

    • Solution:

      • Maintain Selective Pressure: Ensure the antibiotic concentration in the feed medium is sufficient to maintain selective pressure throughout the high-density culture.

      • Reduce Metabolic Burden: Lowering the induction level or the cultivation temperature can reduce the metabolic load on the cells, which is often a cause of plasmid loss.

      • Use a More Stable Plasmid System: Consider using a lower copy number plasmid or integrating the expression cassette into the chromosome for long-term stability.

Problem 2: Poor Cell Growth and Low Final Cell Density

Possible Causes and Solutions

  • Cause 1: Toxicity of 2-AAP or its Precursor, 2-Aminophenol

    • Diagnosis: A sharp decline in the specific growth rate or an increase in cell lysis after the onset of product formation. Cell viability can be monitored using techniques like flow cytometry or plating.[14] The toxicity of aminophenols to E. coli has been documented.[1][15][16]

    • Solution:

      • Control Product Formation Rate: Reduce the induction level or lower the post-induction temperature to slow down the rate of 2-AAP synthesis, allowing the cells more time to adapt.

      • Implement In Situ Product Removal (ISPR): Use techniques like solvent extraction with a biocompatible organic solvent or adsorption onto resins to continuously remove 2-AAP from the culture broth, keeping its concentration below toxic levels.[17]

      • Engineer a More Tolerant Host Strain: Employ adaptive laboratory evolution or targeted genetic modifications to enhance the host's tolerance to aminophenols.

  • Cause 2: Accumulation of Inhibitory Byproducts (e.g., Acetate)

    • Diagnosis: High levels of acetate (> 2-5 g/L) detected in the fermentation broth, often accompanied by a drop in pH if not properly controlled.[18] Acetate can be measured using HPLC or enzymatic kits.[4]

    • Solution:

      • Optimize Feeding Strategy: Avoid overfeeding of the carbon source (e.g., glucose). Implement a feedback control strategy such as a DO-stat or pH-stat to modulate the feed rate based on the metabolic activity of the culture.[4] An exponential feeding profile that maintains the specific growth rate below the threshold for acetate formation is often effective.[19]

      • Maintain High Dissolved Oxygen Levels: Ensure adequate oxygen supply by increasing agitation, aeration, or enriching the inlet gas with pure oxygen to promote respiratory metabolism over fermentative metabolism.

      • Metabolic Engineering: Engineer the host strain to reduce acetate production by deleting genes in the acetate formation pathways (e.g., ackA-pta, poxB).[5]

  • Cause 3: Nutrient Limitation

    • Diagnosis: A gradual decrease in the specific growth rate despite sufficient carbon source and oxygen. This could indicate the depletion of other essential nutrients like nitrogen, phosphate, or trace metals.

    • Solution:

      • Enrich the Feed Medium: Ensure the feed medium is well-balanced and contains all necessary nutrients to support high-density growth. Analyze the composition of your media to identify any potential limiting components.

      • Monitor Key Nutrients: If possible, monitor the concentration of key nutrients like ammonia and phosphate throughout the fermentation and adjust the feed composition or feeding strategy accordingly.

Problem 3: Formation of Undesired Byproducts or Discoloration of the Broth

Possible Causes and Solutions

  • Cause 1: Side Reactions of Pathway Intermediates

    • Diagnosis: Detection of unexpected peaks in the HPLC chromatogram. The fermentation broth may also exhibit a distinct color change (e.g., browning or darkening) due to the oxidation and polymerization of aminophenols or other aromatic intermediates.

    • Solution:

      • Balance Pathway Enzyme Expression: Optimize the expression levels of the biosynthetic enzymes to prevent the accumulation of reactive intermediates. This can be achieved by using promoters of different strengths or by varying gene copy numbers.

      • Control Dissolved Oxygen: While high DO is good for preventing acetate formation, excessive oxygen can promote the oxidative degradation of aminophenols. A careful balance must be maintained.

      • Add Antioxidants: In some cases, the addition of antioxidants to the medium may help to prevent the degradation of sensitive compounds, though this needs to be tested for compatibility with the fermentation process.

  • Cause 2: Degradation of 2-AAP or its Precursors

    • Diagnosis: A decrease in the concentration of 2-AAP over time after reaching a peak, or the appearance of degradation products in the HPLC analysis. Aminophenols can be unstable and prone to oxidation.[20]

    • Solution:

      • Optimize Harvest Time: Determine the optimal time for harvesting the culture to maximize the recovery of intact 2-AAP before significant degradation occurs.

      • Control pH and Temperature: Extreme pH or high temperatures can accelerate the degradation of certain compounds. Ensure these parameters are maintained within the optimal range for product stability.

      • Consider In Situ Product Removal: As mentioned previously, ISPR can protect the product from the harsh environment of the late-stage fermentation broth.

III. Experimental Protocols and Data

Table 1: Key Parameters for Fed-Batch Fermentation of 2-AAP in E. coli
ParameterRecommended RangeRationale
Temperature 30-37 °CHigher temperatures favor faster growth, while lower temperatures can improve protein folding and reduce product toxicity.
pH 6.8-7.2Maintaining a neutral pH is crucial for E. coli viability and enzyme activity.
Dissolved Oxygen (DO) 20-40%Prevents anaerobic conditions and reduces acetate formation.
Glucose Concentration < 1 g/L (during fed-batch)Maintained at a low level to prevent overflow metabolism and acetate production.
Inducer (e.g., IPTG) 0.1 - 1.0 mMConcentration should be optimized to balance pathway expression and metabolic burden.
Precursor (2-AP) Feed 0.5 - 2 g/L (if used)Can boost final product titer but must be carefully controlled to avoid toxicity.[4]
Protocol: Quantification of 2-AAP and 2-AP by HPLC

This protocol provides a general guideline for the analysis of 2-AAP and its precursor 2-AP in fermentation broth.

  • Sample Preparation:

    • Withdraw 1 mL of fermentation broth.

    • Centrifuge at >10,000 x g for 5 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase to bring the analyte concentrations within the calibration range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 70:30 or 80:20 ratio of aqueous buffer to organic solvent.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 230-240 nm.[8]

    • Column Temperature: 30°C.

  • Quantification:

    • Prepare standard solutions of 2-AAP and 2-AP of known concentrations in the mobile phase.

    • Generate a standard curve by injecting the standards and plotting peak area versus concentration.

    • Calculate the concentration of 2-AAP and 2-AP in the samples based on their peak areas and the standard curve.

IV. Visualizations

Diagram 1: Metabolic Pathway for 2-Acetamidophenol Production

2-AAP_Pathway Glucose Glucose Shikimate_Pathway Shikimate Pathway Glucose->Shikimate_Pathway Byproducts Byproducts (e.g., Acetate) Glucose->Byproducts Chorismate Chorismate Shikimate_Pathway->Chorismate Aminophenol 2-Aminophenol Chorismate->Aminophenol Engineered Pathway Acetamidophenol 2-Acetamidophenol Aminophenol->Acetamidophenol Acetylation

Caption: Biosynthetic pathway from glucose to 2-Acetamidophenol.

Diagram 2: Troubleshooting Workflow for Low 2-AAP Titer

Troubleshooting_Low_Titer cluster_expression Enzyme Expression Issues cluster_growth Growth Inhibition cluster_byproducts Byproduct Formation Start Low 2-AAP Titer Check_Expression Check Pathway Enzyme Expression Start->Check_Expression Check_Growth Analyze Cell Growth Profile Start->Check_Growth Check_Byproducts Measure Acetate & Other Byproducts Start->Check_Byproducts Expression_Low Low Expression Check_Expression->Expression_Low Yes Growth_Inhibited Growth Inhibited Check_Growth->Growth_Inhibited Yes Byproducts_High High Byproducts Check_Byproducts->Byproducts_High Yes Optimize_Induction Optimize Induction (Concentration, Time) Expression_Low->Optimize_Induction Toxicity_Analysis Assess Product/ Precursor Toxicity Growth_Inhibited->Toxicity_Analysis Optimize_Feeding Optimize Feeding Strategy (e.g., DO-stat) Byproducts_High->Optimize_Feeding

Caption: A logical workflow for troubleshooting low 2-AAP production.

V. References

  • Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis. (2019). PMC. [Link]

  • De Novo Biosynthesis and Whole-Cell Catalytic Production of 2-Acetamidophenol in Escherichia coli. (2022). PubMed. [Link]

  • Analysis of heterocyclic aromatic amines. (2007). PubMed. [Link]

  • Metabolic engineering of Escherichia coli for 4-nitrophenylalanine production via the 4-aminophenylalanine synthetic pathway. (2023). PubMed. [Link]

  • Construction of Escherichia coli Strains for Conversion of Nitroacetophenones to ortho-Aminophenols. (2002). Applied and Environmental Microbiology. [Link]

  • Advances in engineering microbial biosynthesis of aromatic compounds and related compounds. (2021). PMC. [Link]

  • Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. (2016). Purdue e-Pubs. [Link]

  • Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. (2018). Frontiers in Bioengineering and Biotechnology. [Link]

  • Precursor Feeding for Enhanced Production of Secondary Metabolites: A Review. (2007). Pharmacognosy Reviews. [Link]

  • Explanatory chapter: troubleshooting recombinant protein expression: general. (2014). PubMed. [Link]

  • Paracetamol and p-aminophenol production in engineered E. coli strains.... (2019). ResearchGate. [Link]

  • An Optimized Fed-Batch Culture Strategy Based on Multidimensional Time Series Aggregation. (2021). MDPI. [Link]

  • Bioprocess Series - YSI. (n.d.). YSI. [Link]

  • Avoiding Acetate Accumulation in Escherichia coli Cultures Using Feedback Control of Glucose Feeding. (2001). ResearchGate. [Link]

  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst. (2007). ResearchGate. [Link]

  • De Novo Biosynthesis and Whole-Cell Catalytic Production of 2-Acetamidophenol in Escherichia coli. (2021). ACS Publications. [Link]

  • 2-Amino-4-chlorophenol (95-85-2). (n.d.). National Institute of Environmental Health Sciences. [Link]

  • How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. (2024). Kajay Remedies. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on p-aminophenol (A16). (2011). European Commission. [Link]

  • Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. (2014). Biblioteka Nauki. [Link]

  • Enhancing toxic protein expression in Escherichia coli fed-batch culture using kinetic parameters: Human granulocyte-macrophage colony-stimulating factor as a model system. (2012). PubMed. [Link]

  • Scale up of Fed-Batch Culture to Produce Plasmid DNA in Escherichia coli. (2005). US National Library of Medicine. [Link]

  • Minimizing acetate formation in E. coli fermentations. (2008). ResearchGate. [Link]

  • YIELD PRODUCTION OF RECOMBINANT PLASMID DNA WITH ESCHERICHIA COLI IN FED-BATCH CULTURE BY PSEUDO-EXPONENTIAL FEEDING. (n.d.). Scientific Electronic Library Online. [Link]

  • Mutagenicity of P-Aminophenol in E. Coli WP2uvrA/pKM101 and Its Relevance to Oxidative DNA Damage. (1998). PubMed. [Link]

  • Monitoring and control of E. coli cell integrity. (2021). ResearchGate. [Link]

  • Liquid Experiment, Plasmid Stability Assay. (n.d.). iGEM. [Link]

  • Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate. (2019). PMC. [Link]

  • CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine. (2021). Google Patents.

  • A comprehensive review of in vitro precursor feeding strategies for the overproduction of high-value plant secondary metabolites. (2024). Arabian Journal of Chemistry. [Link]

  • Microbial engineering for monocyclic aromatic compounds production. (2024). FEMS Microbiology Reviews. [Link]

  • Biodegradation of Aromatic Compounds by Escherichia coli. (2008). PMC. [Link]

  • Opinion of the Scientific Committee on Consumer Safety on o-aminophenol (A14). (2011). European Commission. [Link]

  • Factors influencing plasmid stability. (A) Verification of plasmid... (2023). ResearchGate. [Link]

  • HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies. [Link]

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Technical Support Center: Overcoming Low Aqueous Solubility of 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Acetamidophenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming the challenges associated with the low aqueous solubility of 2-Acetamidophenol. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.

Introduction to 2-Acetamidophenol and its Solubility Challenges

2-Acetamidophenol (o-hydroxyacetanilide), a positional isomer of the widely used analgesic acetaminophen, is a compound of growing interest in pharmacological research due to its anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties[1][2][3]. It is also being investigated for its potential role in mitigating atherosclerosis[4][5]. However, its utility in aqueous-based experimental systems is often hampered by its limited solubility.

The chemical structure of 2-Acetamidophenol features both a hydrophilic hydroxyl (-OH) group capable of hydrogen bonding and a hydrophobic aromatic ring and acetamido group, leading to its poor solubility in water.[6] This guide will explore various strategies to effectively dissolve and maintain 2-Acetamidophenol in aqueous solutions for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the approximate aqueous solubility of 2-Acetamidophenol?

2-Acetamidophenol is slightly soluble in cold water and more soluble in hot water.[1][7] While exact quantitative values can vary with temperature and pH, it is generally considered a poorly soluble compound in aqueous media at neutral pH and room temperature.

Q2: How does the chemical structure of 2-Acetamidophenol affect its solubility?

The molecule contains a polar hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group, which can participate in hydrogen bonding with water, contributing to some degree of solubility.[6] However, the nonpolar benzene ring is hydrophobic and is the primary contributor to its low aqueous solubility.[6]

Q3: Can I increase the solubility of 2-Acetamidophenol by heating?

Yes, the solubility of 2-Acetamidophenol in water increases with temperature.[1][6] This method is often used for recrystallization.[6] However, a significant drawback is that the compound may precipitate out of the solution upon cooling.[6] This can be problematic for experiments conducted at physiological temperatures.

Q4: What are the main strategies to enhance the aqueous solubility of 2-Acetamidophenol?

The primary strategies include pH adjustment, the use of co-solvents, surfactants, complexation agents like cyclodextrins, and the preparation of solid dispersions.[6] The choice of method depends on the specific requirements of your experiment, such as the desired final concentration and any constraints on the use of organic solvents or other additives.

Troubleshooting Guides

Issue 1: 2-Acetamidophenol Precipitates from Solution

Cause: This commonly occurs when a solution prepared with heat is cooled, or when a stock solution in an organic solvent is diluted into an aqueous buffer, causing the compound to exceed its solubility limit in the final medium.

Solutions:

  • pH Adjustment: 2-Acetamidophenol has a phenolic hydroxyl group with a predicted pKa of around 9.35.[1][2][6][7][8] By increasing the pH of the aqueous solution to above its pKa (e.g., pH 10-12), the hydroxyl group will deprotonate, forming a more soluble phenoxide salt. It is crucial to verify the stability of 2-Acetamidophenol at high pH for the duration of your experiment. For many phenolic compounds, solubility increases at alkaline pH.[9]

  • Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium. Ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system.

  • Surfactants: The use of surfactants can help to form micelles that encapsulate the hydrophobic 2-Acetamidophenol, increasing its apparent solubility in water.[6]

Issue 2: Difficulty Dissolving 2-Acetamidophenol Powder in Water

Cause: The hydrophobic nature of the 2-Acetamidophenol crystal lattice makes it difficult for water molecules to penetrate and solvate the individual molecules.

Solutions:

  • Particle Size Reduction: Grinding the 2-Acetamidophenol powder to a smaller particle size can increase the surface area available for dissolution, potentially speeding up the process, although it may not significantly increase the equilibrium solubility.[6]

  • Use of Co-solvents: Start by preparing a slurry of the 2-Acetamidophenol powder in a small amount of a suitable organic solvent in which it is highly soluble (e.g., ethanol, DMSO). Then, slowly add the aqueous buffer while stirring vigorously.

  • Sonication: Applying ultrasonic energy can help to break up powder aggregates and enhance the dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a 2-Acetamidophenol Stock Solution using pH Adjustment
  • Weigh the desired amount of 2-Acetamidophenol powder.

  • Add a small volume of purified water to create a slurry.

  • While stirring, add a 1M NaOH solution dropwise until the 2-Acetamidophenol dissolves completely. Monitor the pH to ensure it remains in the desired alkaline range.

  • Once dissolved, adjust the final volume with purified water or your desired buffer.

  • Before use in experiments, it may be necessary to neutralize the pH. Be aware that this may cause precipitation if the final concentration exceeds the solubility at the neutral pH.

Protocol 2: Preparation of a 2-Acetamidophenol Stock Solution using a Co-solvent
  • Select a biocompatible, water-miscible organic solvent such as ethanol, DMSO, or polyethylene glycol 400 (PEG 400).[6]

  • Dissolve the 2-Acetamidophenol in the chosen co-solvent to create a concentrated stock solution. Gentle warming and vortexing may be required.

  • For your experiment, dilute the stock solution into your aqueous buffer. It is recommended to add the stock solution to the buffer with vigorous stirring to avoid localized high concentrations that can lead to precipitation.

  • Always run a vehicle control in your experiments with the same final concentration of the co-solvent.

Data Presentation

Table 1: Solubility of 2-Acetamidophenol in Various Solvents

SolventSolubilityReference
Cold WaterSlightly soluble[1][7]
Hot WaterSoluble[1][6][7]
EthanolSoluble[1][7]
MethanolSlightly Soluble[7][8]
DMSOSlightly Soluble[7][8]

Note: The solubility of the structural isomer, acetaminophen, has been more extensively studied in various co-solvent systems and can serve as a useful reference.[6][10][11]

Visualization of Experimental Workflows

Below is a decision-making workflow to guide you in selecting the appropriate method for solubilizing 2-Acetamidophenol.

solubilization_workflow start Start: Need to dissolve 2-Acetamidophenol in aqueous solution check_organic Is an organic co-solvent permissible in the experiment? start->check_organic use_cosolvent Use Co-solvent Method (e.g., DMSO, Ethanol, PEG400) Prepare concentrated stock and dilute. check_organic->use_cosolvent Yes check_ph Can the experimental pH be adjusted to an alkaline range? check_organic->check_ph No use_ph Use pH Adjustment Method (e.g., with NaOH) Deprotonate to form soluble salt. check_ph->use_ph Yes check_additives Are other excipients like surfactants or cyclodextrins acceptable? check_ph->check_additives No use_additives Use Complexation/Surfactant Method (e.g., cyclodextrins) Encapsulate the compound. check_additives->use_additives Yes advanced_methods Consider Advanced Methods (e.g., solid dispersions, particle size reduction) Consult formulation specialist. check_additives->advanced_methods No

Caption: Decision tree for selecting a solubilization method.

Concluding Remarks

Successfully overcoming the low aqueous solubility of 2-Acetamidophenol is a critical step in harnessing its full potential in research and development. By understanding the underlying physicochemical principles and systematically applying the strategies outlined in this guide, you can prepare stable and effective solutions for your experimental needs. For particularly challenging applications, consulting with a formulation specialist is always recommended.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Acetamidophenol, 97%. Retrieved from [Link]

  • ChemBK. (n.d.). 2-acetamido-pheno. Retrieved from [Link]

  • EurekAlert!. (2022). Improving water solubility of polyphenols by adding amino acids. Retrieved from [Link]

  • Google Patents. (n.d.). JP2003284525A - Method for improving solubility of polyphenol in water and aqueous solution containing high content of polyphenol.
  • PubMed Central. (n.d.). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. Retrieved from [Link]

  • ACS Publications. (n.d.). Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • LookChem. (n.d.). Cas 614-80-2,2-Acetamidophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from [Link]

  • National Institutes of Health. (2024). 2-Acetamidophenol (2-AAP) Suppresses the Progression of Atherosclerosis by Alleviating Hyperlipidemia and Attenuating the Ferroptosis Pathway. Retrieved from [Link]

  • DC Chemicals. (n.d.). 2-Acetamidophenol|cas 614-80-2. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Acetamidophenol | C8H9NO2 - PubChem. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Solubility, Polymorphism, Crystallinity, and Crystal Habit of Acetaminophen and Ibuprofen by Initial Solvent Screening. Retrieved from [Link]

  • ResearchGate. (2004). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Retrieved from [Link]

Sources

Stability issues of 2-Acetamidophenol in solution

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-proven insights into the stability of 2-Acetamidophenol in solution. This guide moves beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Technical Support Center: 2-Acetamidophenol

This center is structured to help you quickly diagnose and solve common stability issues you may encounter with 2-Acetamidophenol solutions. It is divided into a proactive Frequently Asked Questions (FAQs) section for prevention and a reactive Troubleshooting Guide for problem-solving.

Frequently Asked Questions (FAQs)

This section addresses the most common preventative questions regarding the handling and storage of 2-Acetamidophenol to ensure solution stability from the outset.

Q1: What is the best solvent for preparing a stable stock solution of 2-Acetamidophenol?

A1: The choice of solvent is critical and depends on your experimental needs. 2-Acetamidophenol has poor solubility in water but is soluble in organic solvents.[1][2]

  • For High Concentrations (>10 mg/mL): Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions (e.g., 100 mg/mL with sonication).[3] Ethanol is also effective, though solubility is lower than in DMSO.[1]

  • For Aqueous Buffers in Assays: Direct dissolution in aqueous buffers is challenging. It is standard practice to first create a high-concentration stock in DMSO and then perform a serial dilution into your aqueous experimental medium. Ensure the final DMSO concentration is low enough to not affect your assay (typically <0.5%).

  • Co-solvents: For applications requiring higher aqueous concentrations without precipitation, co-solvent systems can be employed. A common formulation involves 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

Q2: How should I store my 2-Acetamidophenol solutions to prevent degradation?

A2: Proper storage is essential for longevity. Both the solid compound and its solutions have specific storage requirements. The material is known to be stable under normal conditions but is sensitive to light and incompatible with strong oxidizing agents.[4][5][6]

Format Storage Temperature Duration Key Considerations
Solid Powder -20°C or 4°C2-3 yearsStore in a tightly sealed container in a dry, dark place.[3][7][8]
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot into single-use vials to avoid repeated freeze-thaw cycles.[3][9]
In Solvent (e.g., DMSO) -20°CUp to 1 monthSuitable for short-term storage. Avoid freeze-thaw cycles.[3][9]

Q3: Can I dissolve 2-Acetamidophenol in hot water to increase its solubility?

A3: While heating will increase the solubility of 2-Acetamidophenol in water, this method is generally not recommended for preparing stable stock solutions.[10] The compound will likely precipitate out of the solution as it cools to room temperature, a phenomenon known as supersaturation.[10] This approach is more suitable for recrystallization procedures than for creating a solution intended for storage and later use. For stable aqueous preparations, pH adjustment or the use of co-solvents is a more reliable strategy.[10]

Q4: Is 2-Acetamidophenol sensitive to pH? How can I use pH to my advantage?

A4: Yes, the stability and solubility of 2-Acetamidophenol are pH-dependent. The molecule has a phenolic hydroxyl group with a predicted pKa of approximately 9.35.[6][10]

  • Below pKa (Acidic to Neutral pH): The molecule is in its neutral, less water-soluble form.

  • Above pKa (Alkaline pH > 9.4): The phenolic hydroxyl group is deprotonated, forming the more water-soluble phenolate salt.[10] Therefore, you can significantly increase its aqueous solubility by preparing your solution in an alkaline buffer (e.g., pH 10). However, it is crucial to verify that the high pH does not negatively impact your experimental system or the stability of the compound over time, as hydrolysis of the amide bond can be catalyzed by strong bases.[11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common stability issues observed during experiments.

Issue 1: My 2-Acetamidophenol solution has turned pink/brown. What happened and is it still usable?

Probable Cause: This color change is a classic indicator of oxidation. 2-Acetamidophenol can undergo hydrolysis to 2-aminophenol, especially under non-neutral pH conditions or upon prolonged storage. The resulting 2-aminophenol is highly susceptible to oxidation by atmospheric oxygen, which forms colored quinone-imine type compounds.[12] The presence of trace metal impurities can catalyze this oxidation.

Troubleshooting Workflow:

start Color Change Observed (Pink/Brown) check_age Is the solution freshly prepared? start->check_age fresh_yes Yes check_age->fresh_yes Freshly Prepared fresh_no No check_age->fresh_no Older Stock check_solvent Check solvent/buffer purity. Any potential oxidants or metal ions? fresh_yes->check_solvent Investigate cause discard Action: Discard solution and prepare a fresh stock. fresh_no->discard High probability of oxidation and hydrolysis. solvent_impure Impurity Suspected check_solvent->solvent_impure solvent_pure Purity Confirmed check_solvent->solvent_pure use_hplc_grade use_hplc_grade solvent_impure->use_hplc_grade Action: Use high-purity/metal-free solvents and buffers. Consider using a chelating agent like EDTA at a low concentration. check_storage Was the solution exposed to light or left at room temp for long? solvent_pure->check_storage Investigate handling use_hplc_grade->discard storage_bad Yes check_storage->storage_bad storage_good No check_storage->storage_good protect_from_light protect_from_light storage_bad->protect_from_light Action: Store aliquots protected from light (amber vials) at -80°C. Minimize time at room temperature. final_action Action: Perform analytical check (HPLC) to confirm purity. If impurities are detected, consider purifying the solid starting material. storage_good->final_action If color persists with fresh prep and proper handling... protect_from_light->discard final_action->discard

Caption: Troubleshooting workflow for color change in 2-Acetamidophenol solutions.

Recommendation: The solution is likely degraded and should not be used for quantitative experiments, as the concentration of the active compound is no longer accurate and the degradation products could interfere with your assay. Discard the colored solution and prepare a fresh stock using high-purity solvents and proper storage techniques.[3][7][9]

Issue 2: A precipitate has formed in my stock solution after storage at -20°C.

Probable Cause: This typically occurs for one of two reasons:

  • Poor Solubility: The concentration of your stock solution may exceed the solubility limit of 2-Acetamidophenol in that specific solvent at -20°C.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation and aggregation, especially for moderately soluble compounds.[9]

Experimental Protocol for Resolution:

  • Confirmation: Gently warm the vial to room temperature and vortex thoroughly. If the precipitate redissolves, the issue is temperature-dependent solubility.

  • Solubility Test:

    • Prepare a small test batch of your solution at the same concentration.

    • Place it at -20°C.

    • If it precipitates again, your concentration is too high for that storage temperature.

  • Corrective Actions:

    • Option A (Lower Concentration): Prepare a new stock solution at a lower concentration that remains stable at -20°C.

    • Option B (Lower Temperature): Store your current stock solution at -80°C. The lower temperature often prevents precipitation for kinetically-trapped solutions like those made with DMSO.[3]

    • Option C (Aliquot): When preparing a new stock, immediately aliquot it into single-use volumes before the initial freezing. This prevents the need for repeated thawing of the main stock.[9]

Issue 3: I am seeing inconsistent results in my bioassay using a 2-Acetamidophenol solution.

Probable Cause: Inconsistent results often point to solution instability or the presence of active degradation products. The primary degradation pathways for acetamidophenol isomers are hydrolysis and oxidation.[13][14][15]

  • Hydrolysis: The amide bond can hydrolyze to yield 2-aminophenol and acetic acid. This reaction is catalyzed by strong acidic or basic conditions.[11]

  • Oxidation: The phenol group is susceptible to oxidation, leading to the formation of benzoquinone and other reactive species.[14][16] This can be accelerated by light, heat, and the presence of metal ions.[4][11]

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation acetaminophen 2-Acetamidophenol C₈H₉NO₂ aminophenol 2-Aminophenol + Acetic Acid acetaminophen->aminophenol H₂O (Acid/Base catalyst) quinone Quinone-like species (Colored Products) acetaminophen->quinone [O] (Direct Oxidation) aminophenol->quinone [O] (Air, Light, Metal Ions)

Caption: Primary degradation pathways for 2-Acetamidophenol in solution.

Forced Degradation Study (Protocol to Confirm Stability-Indicating Method): To ensure your analytical method can detect potential degradation, a forced degradation study is recommended. This is a crucial step in developing a stability-indicating assay method as outlined by ICH guidelines.[17][18][19]

  • Prepare Solutions: Prepare several aliquots of a 2-Acetamidophenol solution (e.g., in a 50:50 acetonitrile:water mix).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and hold at 50°C for 24 hours.[11]

    • Base Hydrolysis: Add 0.1 M NaOH and hold at 50°C for 24 hours.[11]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[11][19]

    • Thermal Stress: Keep the solution at 70°C for 48 hours.

    • Photostability: Expose the solution to a calibrated light source according to ICH Q1B guidelines.[20][21]

    • Control: Keep one aliquot at 4°C protected from light.

  • Analysis: Analyze all samples, including the control, by a suitable method like RP-HPLC with UV or MS detection.[11][22]

  • Evaluation: A stability-indicating method will show a decrease in the peak area of the parent 2-Acetamidophenol compound and the appearance of new peaks corresponding to degradation products in the stressed samples. If your assay results are inconsistent, running your aged solution on a validated HPLC method can confirm if degradation is the root cause.

By understanding the chemical vulnerabilities of 2-Acetamidophenol and implementing these troubleshooting and preventative measures, you can ensure the reliability and reproducibility of your experimental results.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Acetamidophenol, 97%.
  • APExBIO. (n.d.). 2-Acetamidophenol - High-Purity Biochemical Reagent.
  • BenchChem. (n.d.). Overcoming solubility issues of 2-Acetamidophenol in aqueous media.
  • Echemi. (n.d.). 2-Acetamidophenol SDS, 614-80-2 Safety Data Sheets.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Acetamidophenol.
  • MedChemExpress. (n.d.). 2-Acetamidophenol (Orthocetamol).
  • Carl ROTH. (2025). SAFETY DATA SHEET - ≥95 %.
  • Santa Cruz Biotechnology. (n.d.). 2-Acetamidophenol.
  • Arctom. (n.d.). CAS NO. 614-80-2 | 2-Acetamidophenol.
  • Al-Musawi, T. J., et al. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances, 12(30), 19365-19382. [Link]

  • Bhimavarapu, R., et al. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. Bulletin of Pharmaceutical Research, 1(3), 13-18.
  • MedCrave. (2016). Forced Degradation Studies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. 27(1), 242-252.
  • Modick, H., et al. (2013). Rapid determination of N-acetyl-4-aminophenol (paracetamol) in urine by tandem mass spectrometry coupled with on-line clean-up by two dimensional turbulent flow/reversed phase liquid chromatography. Journal of Chromatography B, 925, 33-39. [Link]

  • Käufer, F., & Kahlert, H. (2025). Degradation and post-treatment reaction cascade of acetaminophen after electro-Fenton treatment on heterogeneous catalyst active sites. Catalysis Science & Technology. [Link]

  • Google Patents. (1973). US3748358A - Method of purification of n-acetyl-p-aminophenol.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Huang, K.-L., et al. (2024). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Catalysts, 14(1), 38. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Acetamidophenol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1975). US3917695A - Preparation of N-acetyl-p-aminophenol.
  • ResearchGate. (n.d.). Degradation pathway for acetaminophen as suggested in the literature.
  • Google Patents. (1963). US3113150A - Preparation of N-acetyl-p-aminophenol.
  • ChemicalBook. (2025). 2-Acetamidophenol | 614-80-2.
  • ChemBK. (n.d.). N-Acetyl-4-aminophenol.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30.
  • IAGIM. (n.d.). Photostability.
  • ChemicalBook. (n.d.). 2-Acetamidophenol CAS#: 614-80-2.
  • ResearchGate. (2022). (PDF) A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation.
  • MDPI. (n.d.). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies.
  • Wikipedia. (n.d.). Paracetamol.
  • BenchChem. (n.d.). Application of 2-Acetamidophenol in Materials Science: Detailed Application Notes and Protocols.
  • De Luca, M., et al. (2020). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 12(10), 930. [Link]

  • PubMed. (n.d.). Influence of pH and phospholipid species on release of acetaminophen from tablets containing phospholipids.
  • OUCI. (n.d.). Analytical techniques for the determination of acetaminophen: A review.
  • Journal of Chromatographic Science. (n.d.). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.

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Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Acetamidophenol and 4-Acetamidophenol (Paracetamol)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

The positional isomerism between 2-Acetamidophenol and 4-Acetamidophenol (commonly known as paracetamol or acetaminophen) presents a compelling case study in pharmacology. While sharing the same molecular formula (C₈H₉NO₂), the simple shift of a hydroxyl group from the ortho (2-) to the para (4-) position on the phenyl ring dramatically alters their biological profiles. This guide synthesizes experimental data to provide a detailed comparison of their mechanisms of action, pharmacokinetics, toxicology, and therapeutic potential.

Part 1: Pharmacodynamic Profile: A Tale of Two Isomers

The primary divergence between these two molecules lies in their pharmacodynamic activities. 4-Acetamidophenol is a globally recognized analgesic and antipyretic agent, whereas 2-Acetamidophenol is largely devoid of these properties but exhibits other distinct biological effects.[1][2]

4-Acetamidophenol (Paracetamol): A Complex Central Mechanism

Despite over a century of clinical use, the precise mechanism of action for paracetamol remains a subject of investigation.[3][4] It is established as a weak inhibitor of peripheral cyclooxygenase (COX-1 and COX-2) enzymes, which explains its lack of significant anti-inflammatory effects compared to traditional NSAIDs.[4][5] The prevailing theories on its analgesic and antipyretic actions center on the central nervous system (CNS):

  • Central COX Inhibition: Paracetamol is thought to inhibit prostaglandin synthesis primarily within the brain.[4][5] This central action reduces fever and pain perception without the gastric side effects associated with peripheral COX inhibition.

  • Metabolite-Driven Action (AM404): A key hypothesis involves the deacetylation of paracetamol in the liver to p-aminophenol, which then travels to the brain.[3][6] There, it is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[3][6] This metabolite has been shown to act on the endocannabinoid system and activate TRPV1 receptors, both of which are crucial in pain modulation.[3][6]

  • Serotonergic Pathways: Evidence also suggests that paracetamol's analgesic effect is mediated by the activation of descending serotonergic inhibitory pathways in the spinal cord, which helps to dampen pain signals.[3][5][7]

2-Acetamidophenol: An Emerging Pharmacological Profile

In stark contrast to its para-isomer, 2-Acetamidophenol lacks significant analgesic and antipyretic activity. However, recent research has uncovered a unique profile with potential therapeutic applications:

  • Anti-Inflammatory and Anti-Arthritic Properties: 2-Acetamidophenol has demonstrated anti-inflammatory and anti-arthritic capabilities.[1][2] In models of adjuvant-induced arthritis, it has been shown to reduce levels of pro-inflammatory cytokines like TNF-α and IL-1β.[1]

  • Anti-Platelet Aggregation: It exhibits potent anti-platelet aggregation properties, proving more effective than aspirin in inhibiting arachidonic acid-induced aggregation in some studies.[1]

  • Anti-Atherosclerotic Effects: A primary mechanism of 2-Acetamidophenol appears to be the inhibition of ferroptosis, an iron-dependent form of cell death.[1][8] It achieves this by upregulating genes involved in glutathione (GSH) synthesis and enhancing the activity of glutathione peroxidase 4 (GPX4).[1][8][9] This action helps to reduce lipid peroxidation and the formation of foam cells, key events in the progression of atherosclerosis.[9]

Part 2: Metabolism and Toxicology: The Decisive Role of Structure

The metabolic fate of these isomers is critically different and is the primary determinant of their safety profiles. The metabolism of 4-Acetamidophenol is well-characterized and directly linked to its potential for hepatotoxicity in overdose situations.

4-Acetamidophenol (Paracetamol): The NAPQI Pathway

At therapeutic doses, paracetamol is safely metabolized in the liver, primarily through glucuronidation and sulfation, into non-toxic conjugates that are excreted by the kidneys.[10][11] However, a small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form a highly reactive and toxic metabolite: N-acetyl-p-benzoquinone imine (NAPQI) .[10][12]

  • Detoxification: Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (GSH).[10]

  • Overdose Toxicity: In an overdose, the glucuronidation and sulfation pathways become saturated, shunting more paracetamol towards the CYP2E1 pathway and producing excessive amounts of NAPQI.[10] This depletes hepatic GSH stores. Once GSH is depleted, the excess NAPQI covalently binds to cellular proteins, particularly in mitochondria, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[10][13][14]

2-Acetamidophenol: A Potentially Safer Metabolic Profile

The metabolism of 2-Acetamidophenol is less extensively studied, but it is hypothesized that the ortho position of the hydroxyl group prevents the formation of a toxic quinoneimine metabolite analogous to NAPQI.[1] This structural difference is the likely reason for its comparatively lower potential for hepatotoxicity. Instead of depleting glutathione, its mechanism of action involves upregulating GSH synthesis, further distinguishing its safety profile from that of paracetamol.[1][8]

Visualizing the Metabolic Divergence

The following diagram illustrates the distinct primary metabolic pathways of the two isomers, highlighting the critical NAPQI formation step for 4-Acetamidophenol.

MetabolismComparison cluster_4AP 4-Acetamidophenol (Paracetamol) Metabolism cluster_2AP 2-Acetamidophenol Metabolism APAP 4-Acetamidophenol Sulfate Sulfate Conjugate (Non-toxic) APAP->Sulfate Sulfation (~30-40%) Glucuronide Glucuronide Conjugate (Non-toxic) APAP->Glucuronide Glucuronidation (~50%) NAPQI NAPQI (Toxic Metabolite) APAP->NAPQI CYP2E1 Oxidation (<5%, increases in overdose) GSH_Detox GSH Conjugate (Non-toxic) NAPQI->GSH_Detox Conjugation Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts GSH Depletion GSH Glutathione (GSH) GSH->GSH_Detox AAP 2-Acetamidophenol AAP_Metabolites Metabolites (Presumed Non-toxic) AAP->AAP_Metabolites Metabolism (Details under investigation) GSH_Up Upregulation of Glutathione Synthesis AAP->GSH_Up Pharmacological Effect

Caption: Comparative metabolic pathways of 4-Acetamidophenol and 2-Acetamidophenol.

Part 3: Comparative Data Summary

The following table summarizes the key differences in the biological activities of the two isomers based on available experimental data.

Feature4-Acetamidophenol (Paracetamol)2-AcetamidophenolReference(s)
Primary Activity Analgesic, AntipyreticAnti-inflammatory, Anti-platelet, Anti-atherosclerotic[6],[1],[2]
Mechanism Central COX inhibition, AM404 metabolite formation, Serotonergic pathway modulationFerroptosis inhibition, Upregulation of Glutathione (GSH) synthesis[3],[5],[1],[8]
Hepatotoxicity High risk in overdose due to toxic NAPQI metaboliteLow presumed risk; does not form NAPQI and upregulates protective GSH[1],[10]
Anti-inflammatory Weak peripheral activityModerate activity demonstrated in animal models[4],[1]
Anti-platelet NegligiblePotent inhibitor of arachidonic acid-induced aggregation[6],[1]
Lipid Regulation Not a primary effectReduces Total Cholesterol (TC) and Triglycerides (TG) in zebrafish models[1],[8]

Part 4: Experimental Protocols for Comparative Assessment

To empirically validate the distinct biological activities of these isomers, standardized and reproducible experimental models are essential. Below are outlines of key protocols.

Experimental Workflow: In Vivo Analgesic and Antipyretic Assessment

This workflow provides a framework for comparing the central analgesic and antipyretic effects, which are characteristic of paracetamol but not its ortho-isomer.

AnalgesicWorkflow cluster_analgesia Analgesia Testing (Hot Plate Method) cluster_antipyresis Antipyresis Testing (Yeast-Induced Pyrexia) start Start: Rodent Model (Mice/Rats) acclimatize 1. Acclimatization (7 days, controlled environment) start->acclimatize grouping 2. Group Allocation (n=6-8 per group) - Vehicle Control - 2-AP (Dose 1, 2...) - 4-AP (Dose 1, 2...) - Positive Control (e.g., Indomethacin) acclimatize->grouping admin_analgesia 3a. Compound Administration (Oral gavage) grouping->admin_analgesia pyrexia 3b. Induce Pyrexia (Subcutaneous injection of Brewer's Yeast suspension) grouping->pyrexia hot_plate 4a. Hot Plate Test (Measure reaction latency at 30, 60, 90, 120 min post-dose) admin_analgesia->hot_plate data_analysis 5. Data Analysis (ANOVA, Dunnett's post-hoc test) hot_plate->data_analysis temp_measure1 4b. Baseline Rectal Temp. (18 hours post-yeast) pyrexia->temp_measure1 admin_antipyresis 5b. Compound Administration temp_measure1->admin_antipyresis temp_measure2 6b. Monitor Rectal Temp. (Hourly for 4-6 hours) admin_antipyresis->temp_measure2 temp_measure2->data_analysis conclusion Conclusion: Compare efficacy of isomers data_analysis->conclusion

Caption: Workflow for in vivo comparison of analgesic and antipyretic activities.

Methodology: Hot Plate Test for Central Analgesia [15][16][17]

  • Principle: This test measures the response latency to a thermal stimulus, which is indicative of centrally mediated analgesia.

  • Procedure:

    • Acclimatize mice or rats to the testing room for at least 1 hour.

    • Determine a baseline latency for each animal by placing it on a hot plate maintained at 55 ± 0.5°C and recording the time until a nociceptive response (e.g., hind paw licking, jumping) is observed. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Administer the test compounds (2-Acetamidophenol, 4-Acetamidophenol) or vehicle control, typically via oral gavage.

    • At predetermined intervals (e.g., 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and measure the response latency.

  • Rationale: An increase in latency time compared to the vehicle control indicates an analgesic effect. This model is effective for detecting centrally acting analgesics like paracetamol.

Protocol: In Vitro Hepatotoxicity Assessment

This protocol allows for a direct comparison of the cytotoxic potential of the two isomers on liver cells, which is crucial for evaluating the risk of drug-induced liver injury (DILI).[18][19]

  • Principle: The assay measures cell viability in a human hepatocyte cell line (e.g., HepG2) after exposure to the test compounds. A decrease in viability indicates cytotoxicity.[18][20]

  • Procedure:

    • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere and grow for 24 hours.

    • Compound Preparation: Prepare stock solutions of 2-Acetamidophenol and 4-Acetamidophenol in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

    • Treatment: Remove the old medium from the cells and add the medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control for toxicity (e.g., tamoxifen).

    • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

    • Viability Assessment (MTT Assay):

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

      • Measure the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is lost) for each compound.

  • Rationale: This head-to-head comparison in a relevant cell line provides quantitative data on the relative hepatotoxic potential of the isomers. 4-Acetamidophenol is expected to show significantly higher toxicity at high concentrations compared to 2-Acetamidophenol.

Conclusion

The structural difference between 2-Acetamidophenol and 4-Acetamidophenol (Paracetamol) provides a powerful illustration of structure-activity relationships in pharmacology. While paracetamol is an effective central analgesic and antipyretic, its clinical utility is constrained by a narrow therapeutic window and the risk of severe hepatotoxicity in overdose, driven by the formation of the NAPQI metabolite. Conversely, 2-Acetamidophenol, while lacking the analgesic and antipyretic effects of its isomer, presents a novel pharmacological profile. Its anti-inflammatory, anti-platelet, and particularly its anti-atherosclerotic properties, mediated through the modulation of glutathione metabolism and ferroptosis, mark it as a compound of interest for further investigation in cardiovascular and inflammatory diseases. This comparative analysis underscores the importance of understanding isomeric differences in drug design and development, revealing how a minor structural change can lead to profoundly different biological outcomes.

References

  • Wikipedia. Paracetamol. [Link]

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A Comparative Guide to the Polarity of 2-Acetamidophenol and 4-Aminophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Polarity, in particular, governs critical parameters such as solubility, chromatographic behavior, and biological membrane permeability. This guide provides an in-depth comparison of the polarity of two structural isomers: 2-acetamidophenol and 4-aminophenol, supported by theoretical principles and experimental data.

Theoretical Framework: Unpacking Molecular Structure and Polarity

The difference in polarity between 2-acetamidophenol and 4-aminophenol is a classic illustration of how the spatial arrangement of functional groups dictates molecular properties. While both molecules share the same molecular formula (C₈H₉NO₂ for 2-acetamidophenol and C₆H₇NO for 4-aminophenol's base structure), their constitutional isomerism leads to profound differences in their intermolecular forces.

4-Aminophenol: This molecule features a hydroxyl (-OH) group and an amino (-NH₂) group positioned para (at opposite ends) on the benzene ring. Both of these groups are potent hydrogen bond donors and acceptors. Due to their spatial separation, they can only engage in intermolecular hydrogen bonding —forming a strong network of interactions with other 4-aminophenol molecules or with polar solvent molecules like water. This extensive intermolecular network is a key contributor to its overall high polarity.

2-Acetamidophenol: In this isomer, the hydroxyl (-OH) group and the acetamido (-NHCOCH₃) group are in the ortho position (adjacent to each other). This proximity creates the possibility for a strong intramolecular hydrogen bond .[1] The hydrogen atom of the hydroxyl group can form a stable, six-membered ring by bonding with the electronegative carbonyl oxygen of the adjacent acetamido group.

This intramolecular interaction has a critical consequence: it "masks" the polar character of the hydroxyl group, significantly reducing its ability to participate in intermolecular hydrogen bonding with the surrounding solvent.[2] While the acetamido group can still participate in some intermolecular interactions, the loss of the hydroxyl group's contribution makes the molecule less interactive with polar solvents compared to its para counterpart. Therefore, from a theoretical standpoint, 4-aminophenol is predicted to be the more polar compound.

Quantitative Data Comparison

Experimental data corroborates the theoretical prediction. Key physicochemical parameters that reflect polarity are summarized below.

Property2-Acetamidophenol4-AminophenolRationale for Comparison
LogP (Octanol-Water Partition Coefficient) 0.7[3]0.04[4][5]A lower LogP value indicates greater hydrophilicity and, therefore, higher polarity. A value near zero, like that of 4-aminophenol, signifies a balanced distribution between octanol and water.[6]
Water Solubility Slightly soluble in cold water, soluble in hot water.[7] Insoluble in H₂O is also reported.[8]Moderately soluble in cold water (1.5 g/100 mL), recrystallizable from hot water.[5]Higher solubility in a polar solvent like water is a direct indicator of greater molecular polarity.
Calculated Dipole Moment Data not readily available; Paracetamol (the para-isomer) is ~2.67 D.[9]~2.8 D[4]The dipole moment is a measure of the overall charge separation in a molecule. While values are similar, the effect of hydrogen bonding on bulk properties is more determinative.

The most telling metric is the LogP value. The significantly lower LogP of 4-aminophenol (0.04) compared to 2-acetamidophenol (0.7) provides strong quantitative evidence that 4-aminophenol is the more polar and hydrophilic of the two compounds.[3][4][5]

Experimental Verification: Determination of Relative Polarity by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple and effective technique for the qualitative comparison of molecular polarity. The principle relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a mobile phase of a specific polarity.[10] More polar compounds will adhere more strongly to the polar silica gel, resulting in less movement up the plate and a lower Retention Factor (Rf).[11]

Experimental Protocol: TLC Analysis

This protocol provides a self-validating system to determine the relative polarities.

  • Preparation of the TLC Plate:

    • Obtain a silica gel-coated TLC plate.

    • Using a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom edge of the plate.[12]

    • Mark three equidistant points on this line for spotting.

  • Sample Preparation and Spotting:

    • Prepare dilute solutions (~1 mg/mL) of 2-acetamidophenol and 4-aminophenol in methanol or ethanol.

    • Using a separate capillary tube for each sample, spot a small amount of each solution onto the marked points on the baseline. Spot one lane with 2-acetamidophenol, the middle lane with both compounds (a co-spot), and the third lane with 4-aminophenol.

    • Allow the solvent to fully evaporate from the spots.

  • Preparation of the Developing Chamber:

    • Pour a suitable mobile phase (eluent), such as a 2:1 mixture of ethyl acetate:hexane, into a developing chamber (e.g., a beaker covered with a watch glass) to a depth of about 0.5 cm.[10]

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor, which improves the quality of the separation.[12]

  • Development of the Chromatogram:

    • Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to ascend the plate by capillary action.[11]

    • Remove the plate when the solvent front is approximately 1 cm from the top edge. Immediately mark the position of the solvent front with a pencil.[13]

  • Visualization and Analysis:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the separated spots under a UV lamp (254 nm). Circle the spots with a pencil.

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the Rf value for each compound using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Expected Outcome & Interpretation

4-Aminophenol, being the more polar compound, will exhibit stronger interactions with the polar silica gel stationary phase. Consequently, it will travel a shorter distance up the plate, resulting in a lower Rf value compared to 2-acetamidophenol. The 2-acetamidophenol, shielded by its intramolecular hydrogen bond, will be less retained and thus have a higher Rf value .

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis A 1. Prepare TLC Plate (Draw Baseline) B 2. Spot Samples (4-AP, 2-AP, Co-spot) A->B D 4. Place Plate in Chamber B->D C 3. Prepare Chamber (Eluent + Saturation) E 5. Eluent Ascends Plate D->E F 6. Remove Plate (Mark Solvent Front) E->F G 7. Visualize Spots (UV Lamp) F->G H 8. Calculate Rf Values G->H I 9. Compare Polarity (Lower Rf = More Polar) H->I

Caption: Workflow for comparing polarity using Thin-Layer Chromatography (TLC).

Conclusion and Implications for Researchers

Both theoretical analysis and experimental data unequivocally demonstrate that 4-aminophenol is more polar than 2-acetamidophenol . The primary reason for this difference is the ability of 4-aminophenol to engage in extensive intermolecular hydrogen bonding, a capacity that is significantly diminished in 2-acetamidophenol due to the formation of a shielding intramolecular hydrogen bond.

  • Solvent Selection: 4-Aminophenol will be more soluble in highly polar solvents (water, methanol), whereas 2-acetamidophenol will show better solubility in solvents of intermediate polarity (ethanol, acetone).

  • Chromatographic Separation: When separating these isomers, their difference in polarity is the key. In normal-phase chromatography (polar stationary phase), 4-aminophenol will have a longer retention time. Conversely, in reversed-phase HPLC (nonpolar stationary phase), 4-aminophenol will elute earlier as it has less affinity for the column.[14][15]

  • Drug Development: The higher polarity of 4-aminophenol suggests it would be less likely to cross nonpolar biological membranes (like the blood-brain barrier) compared to the more lipophilic 2-acetamidophenol.

By understanding the structural basis for these differences in polarity, researchers can make more informed decisions in experimental design, purification strategies, and the early stages of drug discovery.

References

  • Solubility of Things. (n.d.). 4-Aminophenol.
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  • ResearchGate. (n.d.). Intramolecular and intermolecular hydrogen bonds in aminophenols. Retrieved from [Link]

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  • Google Patents. (2016). CN105755063A - Synthetic method of 2-acetamidophenol.
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A Senior Application Scientist's Guide to Distinguishing 2-Acetamidophenol and Its Isomers by Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is a cornerstone of reliable and reproducible results. Positional isomers, such as 2-acetamidophenol and its meta- and para- counterparts (3- and 4-acetamidophenol), present a common analytical challenge. These molecules share the same molecular formula (C₈H₉NO₂) and mass, making their differentiation difficult with basic analytical techniques. However, their distinct substitution patterns on the benzene ring give rise to unique spectroscopic fingerprints. This guide provides an in-depth comparison of standard spectroscopic methods for the unambiguous identification of these three isomers, supported by experimental data and protocols.

The Analytical Imperative: Why Isomer Distinction Matters

The therapeutic properties and metabolic pathways of drug molecules are highly dependent on their specific structure. For instance, 4-acetamidophenol is the well-known analgesic and antipyretic drug, paracetamol (acetaminophen)[1][2][3]. Its isomers, while structurally similar, do not share the same pharmacological profile. Therefore, in a drug development or quality control setting, confirming the correct isomeric form is a critical step to ensure safety and efficacy.

Infrared (IR) Spectroscopy: A Tale of Hydrogen Bonds and Bending Modes

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups. The key to distinguishing the acetamidophenol isomers lies in how the proximity of the hydroxyl (-OH) and acetamido (-NHCOCH₃) groups affects bond vibrations, particularly through hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid, dry sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal.

  • Background Scan: A background spectrum of the clean, empty crystal is recorded to subtract atmospheric interference (CO₂, H₂O).

  • Sample Spectrum Acquisition: The sample spectrum is then recorded, typically by co-adding multiple scans over a range of 4000 cm⁻¹ to 400 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance.

Interpreting the Spectra: Key Differentiating Regions

The most telling differences in the IR spectra appear in the high-frequency region (O-H and N-H stretching) and the fingerprint region (C-H out-of-plane bending).

Vibrational Mode2-Acetamidophenol (Ortho)3-Acetamidophenol (Meta)4-Acetamidophenol (Para)Causality of Spectral Differences
O-H Stretch (cm⁻¹) ~3400 (sharp, distinct)~3320 (broad)~3325 (broad)The ortho-isomer's adjacent -OH and C=O groups facilitate strong intramolecular hydrogen bonding, resulting in a sharp, well-defined O-H stretch. The meta and para isomers lack this proximity and engage in intermolecular hydrogen bonding, leading to a broad absorbance band.
N-H Stretch (cm⁻¹) ~3300~3295~3290All isomers show an N-H stretch characteristic of a secondary amide, with minor shifts due to differences in crystal packing and intermolecular hydrogen bonding.
C=O Stretch (cm⁻¹) ~1660~1655~1653The carbonyl stretch (Amide I band) is also influenced by the hydrogen bonding environment.
C-H Out-of-Plane Bending (cm⁻¹) ~750~850, ~780~835This region is highly diagnostic for benzene ring substitution patterns. The number and position of these bands can reliably distinguish between ortho-, meta-, and para-disubstituted rings.[4]

Note: Exact wavenumbers can vary slightly based on the sample preparation method (e.g., KBr pellet vs. ATR) and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy offers the most detailed insight into molecular structure by probing the chemical environment of individual nuclei. For the acetamidophenol isomers, ¹H NMR is particularly powerful, as the symmetry and electronic effects of the substituent groups create distinct patterns in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is an excellent choice as it solubilizes all isomers and its residual proton signal (at ~2.50 ppm) serves as a convenient internal reference.[5]

  • Instrument Tuning: The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed on the sample to optimize magnetic field homogeneity.

  • Spectrum Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds), and an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase corrected, and baseline corrected. The chemical shift axis (ppm) is referenced to the solvent signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Isomer (5-10 mg) dissolve Dissolve in DMSO-d6 (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert_sample Insert into Spectrometer transfer->insert_sample tune_shim Tune & Shim insert_sample->tune_shim acquire Acquire ¹H Spectrum tune_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Comparative ¹H NMR Data (in DMSO-d₆)

The aromatic region (typically 6.5-8.0 ppm) is the most diagnostic area of the spectrum.

Proton Environment2-Acetamidophenol (δ, ppm)3-Acetamidophenol (δ, ppm)4-Acetamidophenol (δ, ppm)Interpretation of Differences
Aromatic Protons Four distinct multiplets (~6.8-7.9)Four distinct multiplets (~6.7-7.5)Two symmetric doublets (~6.8 and ~7.4)The key differentiator is symmetry. 4-Acetamidophenol has a plane of symmetry, making the protons ortho to the -OH group chemically equivalent, and the protons ortho to the -NHAc group equivalent. This results in a simple A₂B₂ spin system (two doublets). The lower symmetry of the 2- and 3-isomers leads to more complex splitting patterns for their four unique aromatic protons.[6][7][8]
Phenolic -OH ~9.7~9.5~9.2The chemical shift is sensitive to the electronic environment and hydrogen bonding.
Amide -NH ~9.3~9.9~9.8The amide proton chemical shifts also vary between the isomers.
Methyl -CH₃ ~2.1 (singlet)~2.0 (singlet)~2.0 (singlet)The methyl singlet offers little diagnostic value for distinguishing the isomers.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all three isomers have an identical molecular weight of 151.16 g/mol and will show a molecular ion ([M]⁺˙) at m/z 151, their fragmentation patterns under electron ionization (EI) can exhibit subtle differences. However, this method is often less conclusive than IR or NMR.

Experimental Protocol: GC-EI-MS
  • Sample Introduction: A dilute solution of the isomer is injected into a Gas Chromatograph (GC), which separates the analyte from the solvent and introduces it into the mass spectrometer's ion source.

  • Ionization: In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance versus m/z.

Analysis of Fragmentation Patterns

The most prominent fragmentation pathway for all three isomers is the loss of a neutral ketene molecule (CH₂=C=O, mass of 42 Da) via McLafferty rearrangement.[2][9][10][11]

MassSpec_Fragmentation M_ion Molecular Ion [M]⁺˙ m/z 151 fragment_ion Fragment Ion [M - 42]⁺˙ m/z 109 M_ion->fragment_ion - CH₂=C=O (ketene)

Caption: Primary EI fragmentation pathway for acetamidophenol isomers.

This results in a base peak at m/z 109 for all three compounds. While minor differences in the relative intensities of other smaller fragments (e.g., m/z 80, 81) exist, they are often not pronounced enough for confident, standalone identification without careful comparison to reference spectra run under identical conditions.[12]

Summary and Recommended Workflow

Spectroscopic TechniquePrimary Differentiating FeatureBest Suited For
Infrared (IR) Sharp O-H stretch (~3400 cm⁻¹) due to intramolecular H-bonding.Rapidly identifying 2-acetamidophenol .
¹H NMR Symmetry of aromatic proton signals (two doublets vs. complex multiplets).Unambiguously identifying all three isomers , especially 4-acetamidophenol .
Mass Spectrometry (MS) Molecular ion at m/z 151.Confirming molecular weight.

For a robust and efficient identification, the following workflow is recommended:

  • Initial Screen with IR: Quickly determine if the sample is 2-acetamidophenol by checking for the characteristic sharp O-H band.

  • Definitive Identification with ¹H NMR: If the IR spectrum shows a broad O-H band, acquire a ¹H NMR spectrum. The pattern in the aromatic region will definitively distinguish between the 3- and 4-isomers.

  • Confirmation with MS: Use mass spectrometry to confirm the molecular weight, providing an additional layer of verification.

By leveraging the strengths of each spectroscopic technique, researchers can confidently distinguish between these closely related isomers, ensuring the integrity and accuracy of their scientific work.

References

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  • ResearchGate. (n.d.). FT-IR and Raman spectroscopic methods for identification and quantitation of orthorhombic and monoclinic paracetamol in powder mixes. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Acetamidophenol. NIST WebBook. Retrieved from [Link]

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A Comparative Toxicological Analysis: 2-Acetamidophenol vs. Acetanilide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Executive Summary

While separated by a mere hydroxyl group's position, 2-Acetamidophenol and Acetanilide present starkly divergent toxicological profiles. This guide delves into the critical metabolic pathways that dictate their distinct toxicities, with 2-Acetamidophenol primarily inducing hepatotoxicity and Acetanilide causing hematotoxicity, specifically methemoglobinemia. By understanding the underlying biochemical mechanisms, researchers can appreciate the profound impact of molecular structure on drug safety. This document provides a comparative analysis of their toxicity, detailed experimental protocols for assessment, and the causal logic behind these toxicological outcomes, serving as a vital resource for drug safety and development.

Introduction: A Tale of Two Isomers

Acetanilide, historically known as Antifebrin, was one of the first aniline derivatives introduced into medicine in 1886 as an analgesic and antipyretic.[1] However, its clinical use was short-lived due to alarming toxic effects, primarily cyanosis resulting from methemoglobinemia.[1] This led to the development of less toxic derivatives, eventually leading to paracetamol (acetaminophen).[1]

2-Acetamidophenol (2-APAP) is a positional isomer of the widely used drug paracetamol (4-acetamidophenol).[2] While paracetamol's toxicity is well-documented, 2-APAP itself is studied as a related compound, with its toxicity profile largely inferred from its close structural relationship to paracetamol.[3] The crucial difference lies in their metabolism. Acetanilide is primarily metabolized to aniline, a potent hematotoxin, whereas 2-APAP, like its famous isomer, is metabolized to a reactive quinone imine capable of causing severe liver damage.[3][4][5] This guide will explore and compare these critical differences.

The Decisive Role of Metabolic Activation

The toxicity of both compounds is not inherent but is a direct consequence of their biotransformation into reactive metabolites. The liver, as the primary site of xenobiotic metabolism, plays a central role in activating these pro-toxins.

Metabolic Pathway of 2-Acetamidophenol: The Path to Hepatotoxicity

The metabolism of 2-Acetamidophenol is presumed to follow the well-established pathway of its isomer, paracetamol.[3] The majority of the compound is detoxified through Phase II conjugation reactions (glucuronidation and sulfation).[6] However, a small but significant fraction is oxidized by the cytochrome P450 enzyme system (primarily CYP2E1 and CYP3A4) to form a highly reactive and toxic intermediate: N-acetyl-p-benzoquinone imine (NAPQI).[3][7]

Mechanism of Toxicity: Under normal conditions, NAPQI is immediately detoxified by conjugation with glutathione (GSH), a critical intracellular antioxidant.[8] In cases of overdose or compromised GSH stores, NAPQI accumulates.[8] Its electrophilic nature allows it to covalently bind to cellular macromolecules, particularly mitochondrial proteins.[8][9] This leads to:

  • Glutathione Depletion: Exhaustion of cellular GSH reserves, rendering the cell vulnerable to oxidative stress.[8][9]

  • Mitochondrial Dysfunction: Covalent binding to mitochondrial proteins disrupts the electron transport chain, impairs ATP synthesis, and increases the formation of reactive oxygen species (ROS).[10]

  • Oxidative Stress & Cellular Necrosis: The cascade of mitochondrial damage and oxidative stress culminates in the loss of cellular integrity, disruption of calcium homeostasis, and ultimately, hepatocellular necrosis.[9][11]

G cluster_0 Hepatocyte APAP 2-Acetamidophenol Glucuronide Glucuronide Conjugate (Non-toxic) APAP->Glucuronide UGT Enzymes (Major Pathway) Sulfate Sulfate Conjugate (Non-toxic) APAP->Sulfate SULT Enzymes (Major Pathway) NAPQI Reactive Intermediate (N-acetyl-p-benzoquinone imine) APAP->NAPQI CYP450 (e.g., CYP2E1) (Minor Pathway, Overdose) GSH_Detox GSH Conjugate (Non-toxic) NAPQI->GSH_Detox Glutathione (GSH) (Detoxification) Adducts Protein Adducts NAPQI->Adducts GSH Depletion Proteins Cellular Proteins (Mitochondria) Proteins->Adducts Toxicity Oxidative Stress Hepatocellular Necrosis Adducts->Toxicity

Figure 1: Metabolic pathway of 2-Acetamidophenol leading to hepatotoxicity.

Metabolic Pathway of Acetanilide: The Path to Methemoglobinemia

Acetanilide's toxicity stems from a different metabolic fate. It is primarily hydrolyzed in the body to aniline.[1][4][12] Aniline is then metabolized in the liver by cytochrome P450 enzymes to N-hydroxyl metabolites, principally phenylhydroxylamine.[13][14][15]

Mechanism of Toxicity: Phenylhydroxylamine is the key toxic metabolite responsible for methemoglobinemia.[13] It enters red blood cells (erythrocytes) and initiates a futile redox cycle:

  • Hemoglobin Oxidation: Phenylhydroxylamine directly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin (MetHb).[16] MetHb is incapable of binding and transporting oxygen.

  • Redox Cycling: During this process, phenylhydroxylamine is oxidized to nitrosobenzene. This can then be reduced back to phenylhydroxylamine by NADPH-dependent reductases within the erythrocyte, allowing the cycle to repeat and amplify the formation of MetHb.[16]

  • Oxygen Starvation: The resulting accumulation of MetHb in the blood reduces the oxygen-carrying capacity, leading to tissue hypoxia, cyanosis (a bluish discoloration of the skin), and, in severe cases, death.[17]

G cluster_0 Systemic Circulation & Erythrocyte Acetanilide Acetanilide Aniline Aniline Acetanilide->Aniline Hydrolysis (Liver) PHA Phenylhydroxylamine Aniline->PHA CYP450 N-oxidation (Liver) MetHbFe3 Methemoglobin (Fe³⁺) (Cannot carry O₂) PHA->MetHbFe3 Enters Erythrocyte Nitroso Nitrosobenzene PHA->Nitroso Oxidation HbFe2 Hemoglobin (Fe²⁺) (Oxygen Carrier) HbFe2->MetHbFe3 Toxicity Cyanosis Tissue Hypoxia MetHbFe3->Toxicity Nitroso->PHA NADPH Reductase (Redox Cycle)

Figure 2: Metabolic pathway of Acetanilide leading to methemoglobinemia.

Comparative Toxicity Profile

The distinct metabolic pathways result in fundamentally different toxicological endpoints.

Feature2-AcetamidophenolAcetanilide
Primary Toxic Endpoint Hepatotoxicity (Liver Damage)Hematotoxicity (Methemoglobinemia)
Toxic Metabolite N-acetyl-p-benzoquinone imine (NAPQI)[8][7]Phenylhydroxylamine and other aniline metabolites[13][14]
Mechanism Glutathione depletion, covalent binding to mitochondrial proteins, oxidative stress, hepatocellular necrosis.[8][9]Oxidation of hemoglobin Fe²⁺ to Fe³⁺, reducing blood oxygen-carrying capacity.[16][17]
Primary Target Organ Liver[7]Blood (Erythrocytes)[15]
Clinical Manifestation Jaundice, elevated liver enzymes (ALT/AST), abdominal pain, liver failure in severe cases.[18]Cyanosis, "chocolate-brown" blood, headache, dizziness, dyspnea, tachycardia.[17][19]
Oral LD50 (Rat) ~367 mg/kg (for paracetamol isomer)[20]800 mg/kg[17]
Oral LD50 (Mouse) ~338 mg/kg (for paracetamol isomer)[20]1210 mg/kg[17]

Note: LD50 values can vary between studies and animal strains. The values for 2-Acetamidophenol are based on its well-studied isomer, paracetamol.

Experimental Protocols for Toxicity Assessment

To empirically validate the distinct toxicities of these compounds, specific and targeted assays are required. The following section outlines standardized, self-validating protocols for assessing hepatotoxicity and methemoglobinemia.

Workflow for Assessing Hepatotoxicity (2-Acetamidophenol)

This workflow combines in vivo and in vitro methods to provide a comprehensive assessment of liver injury. The in vivo component establishes systemic effects, while the in vitro component elucidates cellular mechanisms.

G cluster_invivo In Vivo Rodent Model cluster_invitro In Vitro Hepatocyte Model (e.g., HepG2 cells) Dose_iv Administer 2-APAP (e.g., intraperitoneal injection) Blood Collect Blood (e.g., 24h post-dose) Dose_iv->Blood Histo Histopathology (Liver Tissue) Dose_iv->Histo Serum Isolate Serum (Centrifugation) Blood->Serum AST_ALT Measure ALT/AST Activity (Spectrophotometry) Serum->AST_ALT Culture Culture Hepatocytes Dose_it Treat cells with 2-APAP Culture->Dose_it Viability Assess Cell Viability (e.g., MTT Assay) Dose_it->Viability GSH Measure Glutathione Levels (Enzymatic Recycling Assay) Dose_it->GSH

Figure 3: Experimental workflow for assessing 2-Acetamidophenol hepatotoxicity.

Protocol 4.1.1: In Vivo Assessment of Hepatotoxicity in Rodents [21]

  • Animal Dosing: Administer 2-Acetamidophenol (or vehicle control) to male C57BL/6 mice via intraperitoneal injection at a range of doses (e.g., 50-500 mg/kg).[22]

  • Sample Collection: At a predetermined time point (e.g., 24 hours post-administration), collect blood via cardiac puncture. Euthanize the animal and excise the liver for histopathology.

  • Serum Enzyme Analysis:

    • Allow blood to clot and centrifuge to separate serum.

    • Measure the catalytic activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum.[23][24] This is typically done using a coupled enzyme reaction where the decrease in NADH absorbance is measured spectrophotometrically at 340 nm.[23][25]

    • Rationale: ALT and AST are contained within hepatocytes. Liver damage causes these enzymes to leak into the bloodstream, making their serum levels direct biomarkers of hepatocellular injury.[23]

  • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine microscopically for signs of necrosis, inflammation, and other cellular damage.

Protocol 4.1.2: In Vitro Glutathione Depletion Assay [26][27]

  • Cell Culture: Plate primary hepatocytes or a suitable cell line (e.g., HepG2) in a 96-well plate and allow them to adhere.[28]

  • Treatment: Expose cells to various concentrations of 2-Acetamidophenol for a set duration (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells to release intracellular contents. Deproteinate the sample, often using metaphosphoric acid (MPA).[29]

  • GSH Measurement (Enzymatic Recycling Method):

    • Add the cell lysate supernatant to a microplate well containing buffer, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and glutathione reductase (GR).[30]

    • Initiate the reaction by adding NADPH.[26]

    • Causality: GR catalyzes the reduction of oxidized glutathione (GSSG) back to GSH using NADPH. GSH then reacts with DTNB to produce a yellow-colored product (TNB), which is measured spectrophotometrically at ~412 nm. The rate of TNB formation is directly proportional to the total glutathione concentration in the sample.[30]

    • Compare treated samples to untreated controls to quantify the percentage of GSH depletion.

Workflow for Assessing Methemoglobinemia (Acetanilide)

This workflow focuses on the direct measurement of methemoglobin in the blood following exposure to Acetanilide.

G cluster_invivo_met In Vivo Rodent Model Dose_met Administer Acetanilide (e.g., oral gavage) Blood_met Collect Whole Blood (e.g., 1-4h post-dose) Dose_met->Blood_met Observe Observe for Cyanosis & Chocolate-Brown Blood Blood_met->Observe MetHb_Assay Measure MetHb Levels (Evelyn-Malloy Method) Blood_met->MetHb_Assay

Figure 4: Experimental workflow for assessing Acetanilide-induced methemoglobinemia.

Protocol 4.2.1: In Vivo Methemoglobin Measurement [31][32]

  • Animal Dosing: Administer Acetanilide (or vehicle control) to rats via oral gavage or intraperitoneal injection.

  • Sample Collection: At various time points (e.g., 30, 60, 120, 240 minutes), collect whole blood samples into heparinized tubes.

  • Visual Inspection: Observe the blood's color. A characteristic "chocolate-brown" appearance is indicative of significant methemoglobinemia.[19]

  • Methemoglobin Quantification (Modified Evelyn-Malloy Method):

    • Principle: This spectrophotometric method relies on the change in absorbance at 630 nm when MetHb is converted to cyanmethemoglobin upon the addition of cyanide.[31][32]

    • Procedure: a. Dilute a small aliquot of whole blood in a phosphate buffer solution. b. Measure the initial absorbance at 630 nm (A1). This reading represents the native MetHb. c. Add a few drops of a neutral potassium cyanide solution to the cuvette. This converts all MetHb to stable cyanmethemoglobin, which does not absorb light at 630 nm. d. After a brief incubation, read the absorbance again at 630 nm (A2). e. The difference in absorbance (A1 - A2) is directly proportional to the MetHb concentration.[33]

    • Validation: The gold standard for MetHb measurement is co-oximetry, which should be used for confirmation if available.[19][34] The percentage of MetHb is calculated relative to the total hemoglobin concentration.[31]

Conclusion and Future Directions

The comparative analysis of 2-Acetamidophenol and Acetanilide serves as a powerful illustration of a core toxicological principle: metabolic activation dictates toxicity. A subtle shift in a functional group's position dramatically alters the metabolic pathway, redirecting the molecule from a course of hepatotoxicity to one of hematotoxicity. For drug development professionals, this case study underscores the indispensability of early-stage metabolic profiling and reactive metabolite screening. Understanding these pathways not only predicts potential toxicities but also provides a rational basis for designing safer therapeutic agents. Future research should focus on developing more sensitive in vitro models that can accurately predict the formation of these distinct toxic metabolites, further reducing reliance on late-stage animal testing and accelerating the development of safer medicines.

References

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Cross-reactivity of 2-Acetamidophenol in immunoassays for paracetamol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity of 2-Acetamidophenol in Immunoassays for Paracetamol

For researchers, clinical scientists, and drug development professionals, the accurate quantification of paracetamol (acetaminophen) is critical for therapeutic drug monitoring and toxicological assessment. While immunoassays provide a rapid and high-throughput solution, their reliability hinges on the specificity of the antibodies employed. A significant analytical challenge arises from cross-reactivity with structurally similar compounds, most notably 2-acetamidophenol, a positional isomer of paracetamol.

This guide provides a comparative analysis of this cross-reactivity, delving into the underlying molecular mechanisms, robust experimental protocols for validation, and a performance comparison with alternative analytical methodologies. The insights herein are designed to empower laboratory professionals to make informed decisions when selecting and validating assays for paracetamol quantification.

Cross-reactivity in an immunoassay occurs when the antibody, designed to bind a specific analyte, also binds to other molecules present in the sample.[1] This phenomenon is governed by the structural similarity between the target analyte and the interfering substance.[2] In the case of paracetamol, the target is N-(4-hydroxyphenyl)acetamide. Its isomer, 2-acetamidophenol (N-(2-hydroxyphenyl)acetamide), shares an identical chemical formula (C₈H₉NO₂) and the same functional groups. The only distinction is the position of the hydroxyl (-OH) group on the phenyl ring—a seemingly minor change that has significant implications for antibody recognition.

An antibody's binding site (paratope) recognizes a specific three-dimensional shape and charge distribution on the antigen (epitope). The synthesis of antibodies for small molecules like paracetamol typically involves conjugating the drug to a larger carrier protein to elicit an immune response. The site of this conjugation on the paracetamol molecule heavily influences the resulting antibody's specificity. If the antibody's paratope primarily recognizes the acetamido group and the phenyl ring, it may tolerate the repositioning of the hydroxyl group from the para (4) to the ortho (2) position, leading to cross-reactivity.

G cluster_prep Step 1: Standard Preparation cluster_assay Step 2: Assay Execution (Competitive ELISA) cluster_analysis Step 3 & 4: Data Analysis prep_para Prepare Paracetamol Standard Curve (e.g., 0-250 µg/mL) add_samples Add Standards, Controls, and Interferent to Plate prep_para->add_samples prep_2a Prepare 2-Acetamidophenol Standard Curve (e.g., 100-10,000 µg/mL) prep_2a->add_samples add_conjugate Add Enzyme-Conjugated Paracetamol add_samples->add_conjugate incubate1 Incubate (Competition Occurs) add_conjugate->incubate1 wash1 Wash to Remove Unbound Reagents incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 stop_reaction Add Stop Solution incubate2->stop_reaction read_plate Read Absorbance on Microplate Reader stop_reaction->read_plate calc_ic50 Calculate IC50 for both Paracetamol and 2-Acetamidophenol read_plate->calc_ic50 calc_cross Calculate % Cross-Reactivity calc_ic50->calc_cross

Sources

Confirming the Structure of Synthesized 2-Acetamidophenol: A-Comprehensive Guide to ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-acetamidophenol, a key intermediate and structural isomer of the widely used analgesic, paracetamol. We will delve into the synthesis of this compound, the principles of ¹H NMR in this context, a detailed analysis of its spectrum, and a comparative overview of alternative analytical techniques.

The Synthetic Pathway: From 2-Aminophenol to 2-Acetamidophenol

The synthesis of 2-acetamidophenol is a straightforward yet illustrative example of N-acetylation, a fundamental reaction in organic chemistry. The reaction involves the treatment of 2-aminophenol with acetic anhydride, where the nucleophilic amino group attacks the electrophilic carbonyl carbon of the anhydride.

Experimental Protocol: Synthesis of 2-Acetamidophenol

This protocol is adapted from standard procedures for the acetylation of aminophenols.[1][2]

Materials:

  • 2-Aminophenol

  • Acetic Anhydride

  • Water

  • 50 mL Erlenmeyer Flask

  • Stirring Hot Plate

  • Ice Bath

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve approximately 2.0 g of 2-aminophenol in 30 mL of water. Gentle heating on a stirring hot plate may be required to facilitate dissolution.

  • Once the 2-aminophenol has dissolved, add 2.5 mL of acetic anhydride to the solution while stirring.

  • Continue to heat the reaction mixture gently for an additional 10-15 minutes to ensure the completion of the reaction.

  • Remove the flask from the heat and allow it to cool to room temperature. The product will begin to crystallize.

  • To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water to remove any unreacted starting materials or byproducts.

  • Allow the crystals to air dry completely. The purity of the synthesized 2-acetamidophenol can then be assessed by melting point determination and spectroscopic analysis.

Causality in Experimental Choices: The use of acetic anhydride provides a highly reactive source of the acetyl group, driving the reaction to completion. The initial dissolution in water, followed by cooling and an ice bath, is a critical recrystallization step designed to purify the product by leveraging the lower solubility of 2-acetamidophenol in cold water compared to the reactants and byproducts.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution.[3][4] It provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Interpreting the ¹H NMR Spectrum of 2-Acetamidophenol

The ¹H NMR spectrum of 2-acetamidophenol, typically recorded in a deuterated solvent like DMSO-d₆, provides a unique fingerprint of its structure. The key features to analyze are the chemical shift (δ), the integration, and the splitting pattern (multiplicity) of each signal.

Table 1: ¹H NMR Spectral Data for 2-Acetamidophenol in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.65Singlet (broad)1HPhenolic -OH
~9.40Singlet1HAmide N-H
~7.90Doublet of doublets1HAromatic C-H
~7.05Triplet of doublets1HAromatic C-H
~6.90Doublet of doublets1HAromatic C-H
~6.80Triplet of doublets1HAromatic C-H
~2.05Singlet3HMethyl (-CH₃)
Detailed Analysis of the ¹H NMR Spectrum
  • Methyl Protons (~2.05 ppm, singlet, 3H): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a singlet. Its integration value of 3H confirms the presence of a methyl group.

  • Aromatic Protons (~6.80-7.90 ppm): The four protons on the benzene ring are all in distinct chemical environments due to the two different substituents. This results in a complex splitting pattern in the aromatic region of the spectrum. The ortho- and meta-couplings between the adjacent protons lead to the observed doublet of doublets and triplet of doublets. A thorough analysis of the coupling constants is crucial for the unambiguous assignment of each aromatic proton.

  • Amide Proton (~9.40 ppm, singlet, 1H): The proton attached to the nitrogen atom of the amide group typically appears as a singlet. Its chemical shift can be variable and is dependent on factors such as solvent and concentration.

  • Phenolic Proton (~9.65 ppm, broad singlet, 1H): The hydroxyl proton of the phenol group also gives a singlet, which is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Below is a visual representation of the ¹H NMR spectrum for 2-acetamidophenol.

1H NMR Spectrum of 2-Acetamidophenol

Caption: ¹H NMR spectrum of 2-acetamidophenol in DMSO-d₆.

Visualizing the Molecular Structure and Proton Relationships

The following diagrams illustrate the structure of 2-acetamidophenol and the workflow for its synthesis and characterization.

G cluster_synthesis Synthesis of 2-Acetamidophenol 2-Aminophenol 2-Aminophenol Reaction Reaction 2-Aminophenol->Reaction Acetic Anhydride 2-Acetamidophenol 2-Acetamidophenol Reaction->2-Acetamidophenol N-Acetylation

Caption: Synthesis of 2-Acetamidophenol.

Caption: Structure and key proton environments of 2-acetamidophenol.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive structural confirmation. Here’s a comparison of ¹H NMR with other common analytical methods.[5][6]

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesDisadvantages
¹H NMR Spectroscopy Detailed information on the chemical environment, connectivity, and number of protons. Provides a "map" of the molecule's proton framework.Non-destructive, provides unambiguous structural information, highly reproducible.[7][8]Lower sensitivity compared to MS, can be complex for large molecules, requires deuterated solvents.[7][9]
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., -OH, -NH, C=O) based on their characteristic vibrational frequencies.Fast, simple to operate, provides a quick check for key functional groups.[4]Provides limited information on the overall molecular structure, not suitable for complex mixtures.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[10]Extremely sensitive, can analyze very small sample quantities, provides molecular formula information.It is a destructive technique, can be difficult to interpret fragmentation patterns for unknown compounds.[9]

Conclusion

The structural confirmation of a synthesized compound is a critical step in chemical research and development. This guide has demonstrated the central role of ¹H NMR spectroscopy in the unambiguous elucidation of the structure of 2-acetamidophenol. By providing a detailed protocol for its synthesis and a thorough analysis of its ¹H NMR spectrum, researchers can confidently verify the identity and purity of their product. While alternative techniques such as IR and Mass Spectrometry offer complementary information, ¹H NMR remains the most powerful and informative single technique for determining the precise molecular architecture of small organic molecules.

References

  • Briefly explain three advantages and three disadvantages of using H-NMR for the quantitative analysis of. Brainly. Retrieved January 8, 2026, from [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central. Retrieved January 8, 2026, from [Link]

  • 2-Acetamidophenol. PubChem. Retrieved January 8, 2026, from [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Retrieved January 8, 2026, from [Link]

  • Can you explain the differences between IR, NMR and mass spectroscopy? Quora. Retrieved January 8, 2026, from [Link]

  • 614-80-2 2-Acetamidophenol C8H9NO2. Molbase. Retrieved January 8, 2026, from [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. AZoOptics. Retrieved January 8, 2026, from [Link]

  • Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Publications. Retrieved January 8, 2026, from [Link]

  • 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0001859). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. Retrieved January 8, 2026, from [Link]

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2-Acetamidophenol versus other anti-inflammatory agents in vitro

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Comparison of 2-Acetamidophenol and Other Anti-inflammatory Agents

Authored by a Senior Application Scientist

This guide provides a comprehensive in vitro comparison of 2-Acetamidophenol against traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 selective inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the distinct mechanistic profiles of these agents and presents detailed, validated protocols for their comparative evaluation.

Introduction: Re-evaluating the Isomers of Acetaminophen

For decades, N-acetyl-p-aminophenol (paracetamol or acetaminophen) has been a cornerstone of analgesic and antipyretic therapy. Its positional isomer, 2-Acetamidophenol (N-(2-hydroxyphenyl)-acetamide), has recently garnered significant scientific interest for its distinct pharmacological profile.[1][2] Unlike its para-isomer, 2-Acetamidophenol exhibits a broader range of biological activities, including notable anti-inflammatory, anti-arthritic, and anti-platelet aggregation properties.[1][2][3]

The primary objective of this guide is to provide an objective, data-driven framework for comparing the in vitro anti-inflammatory activity of 2-Acetamidophenol with that of established agents:

  • Traditional NSAIDs: Ibuprofen and Aspirin (non-selective COX inhibitors)

  • COX-2 Selective Inhibitor: Celecoxib

We will explore the underlying mechanisms of action and provide detailed protocols for key in vitro assays, including Cyclooxygenase (COX) inhibition, nitric oxide (NO) production, and pro-inflammatory cytokine release.

Mechanistic Landscape: Divergent Pathways to Inflammation Control

The anti-inflammatory effects of NSAIDs are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation and pain.[4] However, the agents under review achieve this through distinct mechanisms.

  • 2-Acetamidophenol: The mechanism is complex and not entirely centered on direct COX inhibition. While it possesses some anti-inflammatory properties, its peripheral COX inhibition is considered weak compared to traditional NSAIDs.[4] Emerging research indicates its effects may be linked to the modulation of other pathways, including the inhibition of ferroptosis (an iron-dependent form of cell death), upregulation of glutathione metabolism, and a significant reduction in the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1][5][6] This multifaceted action distinguishes it from its 4-isomer (paracetamol), which is thought to act primarily within the central nervous system, with its peripheral activity being limited by the high concentration of peroxides found at inflammatory sites.[4][7]

  • Traditional NSAIDs (Ibuprofen, Aspirin): These agents are non-selective inhibitors of both COX-1 and COX-2 enzymes.[4][8] COX-1 is constitutively expressed and plays a homeostatic role in protecting the gastrointestinal mucosa, while COX-2 is induced during inflammation. The non-selective inhibition by traditional NSAIDs is effective for inflammation but is also responsible for the common gastrointestinal side effects associated with these drugs.[4]

  • COX-2 Selective Inhibitors (Celecoxib): Developed to mitigate the gastrointestinal risks of traditional NSAIDs, these drugs selectively target the COX-2 enzyme, which is upregulated at sites of inflammation.[4] This selectivity allows them to reduce inflammation and pain with a lower propensity for GI-related adverse effects.[4]

Signaling Pathway Overview

The following diagram illustrates the arachidonic acid cascade and the primary points of intervention for each class of anti-inflammatory agent.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Stimulus (e.g., Injury) cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pg_phys Prostaglandins (Physiological Functions, e.g., GI Protection) cox1->pg_phys pg_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pg_inflam nsaids Traditional NSAIDs (e.g., Ibuprofen, Aspirin) nsaids->cox1 nsaids->cox2 coxibs COX-2 Selective Inhibitors (e.g., Celecoxib) coxibs->cox2 aap2 2-Acetamidophenol (Weak Peripheral Inhibition) aap2->cox1 Weak aap2->cox2 Weak

Caption: Arachidonic acid cascade and NSAID points of action.

In Vitro Experimental Protocols: A Guide to Comparative Assessment

To ensure scientific rigor and reproducibility, the following protocols are provided. These assays form a robust platform for characterizing the in vitro anti-inflammatory potential of test compounds.

Core Component: Cell Culture and Inflammatory Stimulation
  • Cell Line: The murine macrophage cell line RAW 264.7 is a widely accepted model for in vitro inflammation studies due to its robust response to inflammatory stimuli.[9][10][11]

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is used to induce a potent inflammatory response, including the production of NO and pro-inflammatory cytokines.[9][12] A standard concentration for stimulation is 1 µg/mL.[9][12][13]

Protocol 1: Cyclooxygenase (COX) Inhibition Assay
  • Principle: This assay quantifies the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The output is the IC50 value, representing the concentration of the drug required to inhibit 50% of the enzyme's activity.[14][15] A colorimetric method is commonly employed, monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[16]

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified ovine or human COX-1 and COX-2 enzymes. Prepare serial dilutions of the test compounds (2-Acetamidophenol, Ibuprofen, Aspirin, Celecoxib) and a vehicle control (e.g., DMSO).

    • Reaction Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2) to each well.

    • Compound Addition: Add 10 µL of the test compound dilutions or vehicle to the respective wells. Incubate for 10-15 minutes at room temperature.

    • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well.

    • Signal Detection: Immediately measure the absorbance at 590 nm over a period of 5 minutes using a microplate reader.

    • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC50 value for each compound against each COX isoform.

COX_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Heme, Buffer, Test Compounds) start->prep plate Add Buffer, Heme, & COX-1 or COX-2 to 96-well plate prep->plate add_comp Add Test Compound Dilutions & Incubate plate->add_comp add_aa Initiate Reaction with Arachidonic Acid add_comp->add_aa read Measure Absorbance (590 nm) add_aa->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the COX Inhibition Assay.

Protocol 2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay
  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages following inflammatory stimulation. NO production is an indicator of the activity of inducible nitric oxide synthase (iNOS).[17] The amount of NO is quantified by measuring its stable end-product, nitrite, in the culture supernatant using the Griess reaction.[9][18]

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to adhere overnight.[18]

    • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Pre-incubate for 1-2 hours.

    • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C.[9][18]

    • Supernatant Collection: Carefully collect the cell-free supernatant.

    • Griess Reaction: In a new 96-well plate, mix 50-100 µL of supernatant with an equal volume of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9][13][18]

    • Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

NO_Assay_Workflow start Start seed Seed RAW 264.7 cells in 96-well plate start->seed treat Pre-treat cells with Test Compounds seed->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Perform Griess Reaction collect->griess read Measure Absorbance (540 nm) griess->read end End read->end

Caption: Experimental workflow for the Nitric Oxide Assay.

Protocol 3: Pro-inflammatory Cytokine Release Assay (ELISA)
  • Principle: This assay quantifies the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, released by macrophages into the culture medium upon LPS stimulation.[10][19] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) provides high specificity and sensitivity for this measurement.[19]

  • Methodology:

    • Cell Culture and Stimulation: Seed, treat, and stimulate RAW 264.7 cells as described in the Nitric Oxide Assay (Protocol 2). The incubation time post-LPS stimulation may vary depending on the cytokine of interest (e.g., 6 hours for TNF-α, 24 hours for IL-6).[9]

    • Supernatant Collection: Collect the cell culture supernatants.

    • ELISA Protocol (General): Perform the ELISA according to the manufacturer's instructions for a commercially available kit. a. Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α). b. Blocking: Block non-specific binding sites in the wells. c. Sample Incubation: Add cell culture supernatants and a series of known standards to the wells and incubate. d. Detection: Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate. e. Substrate Addition: Add a colorimetric substrate (e.g., TMB). The enzyme (HRP) will convert the substrate, producing a colored product. f. Stop Reaction: Stop the reaction with a stop solution. g. Measurement: Measure the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in each sample.

ELISA_Workflow start Start supernatant Use Supernatant from LPS-stimulated cells start->supernatant coat Coat Plate with Capture Antibody supernatant->coat block Block Plate coat->block add_sample Add Samples & Standards block->add_sample add_detect Add Detection Antibody & Enzyme add_sample->add_detect add_sub Add Substrate & Develop Color add_detect->add_sub read Measure Absorbance (450 nm) add_sub->read end End read->end

Sources

A Senior Application Scientist's Guide to Verifying 2-Acetamidophenol Purity via Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical research and drug development, the chemical purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 2-Acetamidophenol, a key positional isomer of paracetamol and an important intermediate in organic synthesis, is no exception.[1][2] Its utility as a precursor demands stringent purity verification, as even minor impurities can alter reaction kinetics, generate unwanted byproducts, or introduce toxicological risks in downstream applications.

This guide provides an in-depth, comparative analysis of using melting point determination as a robust, accessible, and highly reliable technique for assessing the purity of 2-Acetamidophenol. We will move beyond a simple procedural recitation to explore the thermodynamic principles that make this method effective, detail a self-validating experimental protocol, and provide clear guidance on interpreting the resulting data.

The Underlying Principle: Melting Point Depression

The foundational concept that allows melting point analysis to serve as a purity indicator is melting point depression .[3] In its pure, crystalline form, a compound like 2-Acetamidophenol has a highly ordered, three-dimensional lattice structure. The energy required to overcome the intermolecular forces holding this lattice together corresponds to a specific and sharp melting temperature.[4]

When impurities are introduced into the crystal lattice, they disrupt this orderly arrangement. This disruption has two primary consequences:

  • Lowering the Melting Point: The presence of foreign molecules weakens the overall lattice forces. Consequently, less thermal energy is needed to break the structure apart and transition the substance from a solid to a liquid.[3][4]

  • Broadening the Melting Range: Pure substances typically melt over a very narrow range, often 0.5–1 °C.[5] In an impure sample, different regions of the solid will have varying concentrations of the impurity, causing melting to begin at a lower temperature (the eutectic point) and continue over a wider range until the entire sample is liquid.[6][5]

Therefore, a sharp melting range that aligns with the literature value for a pure substance is a strong indicator of high purity. Conversely, a depressed and broad melting range is a definitive sign of contamination.

Experimental Design: A Comparative Purity Assessment

To illustrate the technique, our analysis will compare three samples:

  • USP Reference Standard: A certified pure sample of 2-Acetamidophenol.

  • Test Sample A: A synthesized batch of 2-Acetamidophenol of unknown purity.

  • Mixed Sample: A 1:1 mixture of the Reference Standard and Test Sample A.

This comparative approach, particularly the use of the mixed melting point technique, is a powerful confirmatory tool.[7][8] If Test Sample A is identical to the reference standard, the melting point of their mixture will be unchanged.[9] However, if Test Sample A is a different compound or is impure, the reference standard will act as an impurity, causing a significant melting point depression in the mixture.[8][9][10]

Workflow for Purity Verification by Melting Point Analysis

G Figure 1. Experimental Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Sample Preparation (Dry & Pulverize Samples: Reference, Test Sample A, 1:1 Mixture) B Capillary Loading (Pack to 2.5-3.5 mm height) A->B C Apparatus Setup & Calibration (Calibrate with USP Standards) B->C D Preliminary Fast Run (Ramp: 10-20°C/min) (Determine approximate MP of Sample A) C->D E Precise Slow Run (Ramp: 1-2°C/min starting 10°C below approx. MP) (Measure all three samples) D->E F Data Recording (Record start and end of melting for each capillary) E->F G Data Comparison & Interpretation (Compare ranges to literature and each other) F->G H Purity Conclusion G->H

Sources

A Comparative Guide to the Co-crystallization of Acetamidophenol Isomers: Orthocetamol, Metacetamol, and Paracetamol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical sciences, the quest for optimizing the physicochemical properties of Active Pharmaceutical Ingredients (APIs) is perpetual. Co-crystallization has emerged as a powerful crystal engineering tool to enhance crucial attributes such as solubility, dissolution rate, stability, and bioavailability without altering the intrinsic pharmacological activity of the API.[1][2][3] This guide provides an in-depth, objective comparison of the co-crystallization behavior of three structural isomers of acetamidophenol: orthocetamol (2-acetamidophenol), metacetamol (3-acetamidophenol), and the widely-used analgesic, paracetamol (4-acetamidophenol).

This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of experimental data and methodologies to inform co-crystal screening and development strategies for these isomers.

The Acetamidophenol Isomers: A Structural Overview

The seemingly subtle shift in the position of the hydroxyl group on the phenyl ring of acetamidophenol profoundly influences the molecule's physicochemical properties, including its melting point, solubility, and, critically, its hydrogen bonding capabilities. These differences are fundamental to their varying propensities for co-crystal formation.

IsomerStructureKey Physicochemical Properties
Orthocetamol (2-Acetamidophenol)Melting Point: 205-210 °C. Soluble in hot water and ethanol, slightly soluble in cold water.[4] The crystal structure has been historically challenging to determine due to twinning.[5]
Metacetamol (3-Acetamidophenol)Melting Point: 145-148 °C. Known to inhibit the nucleation and growth of paracetamol crystals.[6]
Paracetamol (4-Acetamidophenol)Melting Point: 168-172 °C. Exists in multiple polymorphic forms, with Form I (monoclinic) being the most stable but possessing poor compaction properties, while Form II (orthorhombic) has better tabletability.[7][8][9] Extensively studied for co-crystallization to improve its physical properties.[7][10][11][12][13][14][15][16][17]

The hydrogen bonding motifs are particularly crucial. Paracetamol, for instance, exhibits a characteristic head-to-tail hydrogen bonding chain involving its amide and hydroxyl groups.[12] The steric hindrance and altered electronic distribution in orthocetamol and metacetamol can be expected to lead to different supramolecular synthons, thereby influencing co-former selection and co-crystal stability.

Experimental Methodologies for Co-crystal Formation and Screening

The successful formation of co-crystals is highly dependent on the chosen experimental methodology. Both solid-state and solution-based techniques are widely employed, each with its own set of advantages and mechanistic nuances.

Solution-Based Methods

These techniques rely on the differential solubility of the API and co-former in a given solvent system to achieve supersaturation with respect to the co-crystal phase.[18][19]

  • Slow Solvent Evaporation: A solution containing stoichiometric amounts of the API and co-former is allowed to evaporate slowly.[18][19] This method is simple and effective for screening, but the rate of evaporation can influence the outcome, sometimes leading to the formation of eutectics or different polymorphs.[18]

  • Cooling Crystallization: Supersaturation is achieved by cooling a saturated solution of the components.[19] This method is scalable and widely used in industrial applications.[19]

  • Slurry Crystallization/Conversion: A suspension of the API (and sometimes the co-former) is stirred in a solvent in which the co-crystal is the most stable and least soluble phase.[18][19] This method is particularly useful for screening as it allows for the thermodynamically most stable form to emerge.

  • Anti-Solvent Addition: An anti-solvent (a solvent in which the co-crystal is poorly soluble) is added to a solution of the API and co-former to induce precipitation.[2] This technique can produce high-quality co-crystals.[2]

Solid-State Methods

These methods are often considered "green" alternatives as they require minimal or no solvent.[20]

  • Neat (Dry) Grinding: The API and co-former are ground together in a mortar and pestle or a ball mill.[21] The mechanical energy input facilitates the formation of new crystalline phases.[21][22]

  • Liquid-Assisted Grinding (LAG): A small, catalytic amount of solvent is added during grinding.[2][21] This often accelerates the co-crystallization process by enhancing molecular mobility.[2] LAG has been shown to be a highly efficient method for co-crystal screening.[23]

Below is a generalized workflow for co-crystal screening and development:

CoCrystal_Workflow cluster_Screening Co-crystal Screening cluster_Development Development & Characterization Coformer_Selection Co-former Selection (e.g., GRAS list, CSD analysis) Screening_Methods Screening Methods (LAG, Slurry, Evaporation) Coformer_Selection->Screening_Methods Stoichiometric mixtures Hit_Identification Hit Identification (PXRD, DSC) Screening_Methods->Hit_Identification Analyze solids Scale_Up Scale-up Synthesis (Solution Crystallization) Hit_Identification->Scale_Up Promising hits Single_Crystal Single Crystal Growth Scale_Up->Single_Crystal Property_Testing Physicochemical Property Testing (Solubility, Stability) Scale_Up->Property_Testing Structure_Analysis Structural Analysis (SC-XRD) Single_Crystal->Structure_Analysis

Caption: A typical workflow for co-crystal development, from initial screening to detailed characterization.

Comparative Analysis of Co-crystal Formation

While a direct, side-by-side experimental comparison of the three isomers with a wide range of co-formers is not extensively available in the literature, we can synthesize the existing data to draw valuable insights.

IsomerCo-formerMethodStoichiometry (API:Co-former)Key Findings & CharacterizationReference
Orthocetamol 7,7,8,8-tetracyanoquinodimethane (TCNQ)Solution Growth1:1Forms a mixed-stack system with a rigid backbone of orthocetamol molecules. Characterized by 3D electron diffraction.[24]
Orthocetamol 1,2,4,5-tetracyanobenzene (TCNB)Solution Growth1:1Similar to the TCNQ co-crystal, it forms a mixed-stack motif.[24]
Metacetamol 7,7,8,8-tetracyanoquinodimethane (TCNQ)Solution Growth1:1Crystallizes in a mixed-stack configuration with a non-centrosymmetric P1 symmetry. Does not form a strong structural scaffold via hydrogen bonding, unlike orthocetamol co-crystals.[25][26][27]
Paracetamol CaffeineLiquid-Assisted Grinding, Solvent Evaporation1:1, 2:1Co-crystals exhibited improved compaction, mechanical behavior, and faster dissolution rates.[14]
Paracetamol 4,4'-BipyridineNot specifiedNot specifiedThe co-crystal was found to be more stable than paracetamol alone, with a larger lattice energy.[8][10]
Paracetamol NaphthaleneSolution Evaporation2:1Forms a layered structure which is important for tabletability.[7]
Paracetamol Oxalic AcidNot specifiedNot specifiedForms a stable co-crystal.[15]
Paracetamol TheophyllineNot specifiedNot specifiedA known co-crystal of paracetamol.[12]
Paracetamol IndomethacinSolvent Evaporation, Grinding, UltrasoundOptimized ratios determinedSuccessful formation of co-crystals confirmed by DSC and PXRD.[17]
Paracetamol Mefenamic AcidSolvent Evaporation, Grinding, UltrasoundOptimized ratios determinedCo-crystallization was successful, with the solvent evaporation method being the most effective.[17]

Analysis of Trends:

  • Paracetamol: As the most studied isomer, paracetamol has a vast and diverse library of reported co-crystals with various co-formers, including other APIs, carboxylic acids, and aromatic compounds.[7][12][14][15][17] This extensive research is driven by the need to improve its poor mechanical properties for tableting.[7][14]

  • Orthocetamol: The literature on orthocetamol co-crystals is less extensive. However, the reported co-crystals with TCNQ and TCNB demonstrate its ability to form charge-transfer complexes, where orthocetamol acts as an electron donor.[24] A notable feature is the formation of a rigid backbone through hydrogen bonding between orthocetamol molecules, which is not observed in the metacetamol or paracetamol co-crystals with TCNQ.[25][26][27]

  • Metacetamol: Similar to orthocetamol, metacetamol has been co-crystallized with TCNQ.[25][26][27] Interestingly, studies also highlight its role as a crystallization inhibitor for paracetamol, indicating a structural relationship that allows it to interfere with the crystal growth of its isomer.[6]

The positional isomerism clearly dictates the supramolecular assembly. The ortho position in orthocetamol appears to facilitate the formation of a stable, hydrogen-bonded chain, which then interacts with co-formers. In contrast, the meta and para isomers engage in different hydrogen bonding networks, leading to varied co-crystal structures and stabilities.

Essential Characterization Techniques

Confirming the formation of a new co-crystalline phase, as opposed to a simple physical mixture or a salt, requires a suite of analytical techniques.

  • Powder X-ray Diffraction (PXRD): This is the definitive tool for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components and their physical mixture.[1]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the material. A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.[20]

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in hydrogen bonding. Shifts in the characteristic vibrational frequencies (e.g., O-H, N-H, C=O stretching) can provide strong evidence of the intermolecular interactions that define the co-crystal structure.[28]

  • Single-Crystal X-ray Diffraction (SC-XRD): When a suitable single crystal can be grown, SC-XRD provides the unambiguous determination of the crystal structure, revealing the precise arrangement of molecules, stoichiometry, and the network of intermolecular interactions.[29]

The following diagram illustrates the logical flow of co-crystal characterization:

Characterization_Flow Start Synthesized Solid PXRD Powder X-ray Diffraction (PXRD) Start->PXRD DSC Differential Scanning Calorimetry (DSC) Start->DSC FTIR_Raman FTIR / Raman Spectroscopy Start->FTIR_Raman Conclusion Co-crystal Confirmed PXRD->Conclusion Unique Pattern Physical_Mixture Physical Mixture or Other Phase PXRD->Physical_Mixture Superposition of Individual Patterns DSC->Conclusion Single, Sharp Melt (Different from components) FTIR_Raman->Conclusion Shifts in H-bonding peaks SC_XRD Single-Crystal X-ray Diffraction (SC-XRD) Conclusion->SC_XRD For definitive structure

Caption: A decision-making workflow for the characterization and confirmation of co-crystal formation.

Conclusion and Future Perspectives

The comparative analysis of orthocetamol, metacetamol, and paracetamol reveals distinct co-crystallization behaviors dictated by the position of the hydroxyl group.

  • Paracetamol remains the most explored isomer due to its commercial significance and well-documented deficiencies in its solid-state properties. Its co-crystal landscape is rich and continues to be an active area of research for developing improved formulations.[14]

  • Orthocetamol and Metacetamol represent underexplored territories in co-crystal engineering. The available data suggests unique structural motifs, such as the rigid backbone formation in orthocetamol co-crystals, which could be exploited for the design of novel materials with tailored properties.[24]

Future research should focus on systematic, parallel screening of all three isomers against a curated library of co-formers under standardized conditions. This would provide a more direct and robust comparison of their co-crystal forming abilities and allow for the development of predictive models based on molecular structure. Such studies will not only deepen our fundamental understanding of crystal engineering but also unlock the potential of orthocetamol and metacetamol as viable APIs with optimized pharmaceutical profiles.

References

  • Solution Cocrystallization: A Scalable Approach for Cocrystal Production. (n.d.). MDPI. Retrieved from [Link]

  • Formulation and Characterization of Paracetamol Co-crystals for Enhanced Bioavailability. (n.d.). Scitechnol. Retrieved from [Link]

  • Trask, A. V., Motherwell, W. D. S., & Jones, W. (2005). Achieving Polymorphic and Stoichiometric Diversity in Cocrystal Formation: Importance of Solid-State Grinding, Powder X-ray Structure Determination, and Seeding. Crystal Growth & Design, 5(3), 1013–1021. Retrieved from [Link]

  • A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. (2022). National Institutes of Health (NIH). Retrieved from [Link]

  • Gajda, J., et al. (2022). Driving Forces in the Formation of Paracetamol Cocrystals and Solvate with Naphthalene, Quinoline and Acridine. MDPI. Retrieved from [Link]

  • Andrusenko, I., et al. (2022). Organic Cocrystals of TCNQ and TCNB Based on an Orthocetamol Backbone Solved by Three-Dimensional Electron Diffraction. Crystal Growth & Design. Retrieved from [Link]

  • Friščić, T., & Jones, W. (2009). Solid state grinding as a tool to aid enantiomeric resolution by cocrystallisation. Chemical Communications, (39), 5949–5951. Retrieved from [Link]

  • New method for cocrystallization in the solid state. (2018). Advances in Engineering. Retrieved from [Link]

  • Improve co-crystal screening using machine learning and Crystal16. (2023). Technobis. Retrieved from [Link]

  • Dissolution and Pharmacokinetic Studies of Paracetamol-4,4′-Bipyridine Cocrystals Obtained Using Four Methods. (n.d.). MDPI. Retrieved from [Link]

  • Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. (2023). MDPI. Retrieved from [Link]

  • Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. (2019). National Institutes of Health (NIH). Retrieved from [Link]

  • Types of Solution Cocrystallization. (2023). Encyclopedia.pub. Retrieved from [Link]

  • Solution cocrystallization method: Significance and symbolism. (n.d.). IGI Global. Retrieved from [Link]

  • Crystal design approaches for the synthesis of paracetamol co-crystals. (2012). CentAUR. Retrieved from [Link]

  • Crystal Design Approaches for the Synthesis of Paracetamol Co-Crystals. (2012). ResearchGate. Retrieved from [Link]

  • Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. (2022). Crystal Growth & Design. Retrieved from [Link]

  • High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. (n.d.). Unchained Labs. Retrieved from [Link]

  • Cocrystal Screening, Selection, and Formulation. (n.d.). Triclinic Labs. Retrieved from [Link]

  • Development of paracetamol-caffeine co-crystals to improve compressional, formulation and in vivo performance. (2019). PubMed. Retrieved from [Link]

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. (2022). MDPI. Retrieved from [Link]

  • Crystal Engineering of Organic Cocrystals by The Solid-State Grinding Approach. (n.d.). Scribd. Retrieved from [Link]

  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (2024). International Journal of Scientific Research & Technology. Retrieved from [Link]

  • Saleemi, A., Onyemelukwe, I. I., & Nagy, Z. (2013). Effects of a structurally related substance on the crystallization of paracetamol. ENGINEERING Chemical Engineering, 7(1), 79-87. Retrieved from [Link]

  • The Crystal Structure of Orthocetamol Solved by 3D Electron Diffraction. (2020). ResearchGate. Retrieved from [Link]

  • Monoclinic Paracetamol vs. Paracetamol-4,4′-Bipyridine Co-Crystal; What Is the Difference? A Charge Density Study. (2018). MDPI. Retrieved from [Link]

  • Two New Organic Co-Crystals Based on Acetamidophenol Molecules. (2022). CORE. Retrieved from [Link]

  • Comparison of the relative stability of pharmaceutical cocrystals consisting of paracetamol and dicarboxylic acids. (2018). PubMed. Retrieved from [Link]

  • Monoclinic Paracetamol vs. Paracetamol-4,4′-Bipyridine Co-Crystal; What Is the Difference? A Charge Density Study. (2018). ResearchGate. Retrieved from [Link]

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  • Review Article - An Overview on Novel Particle Engineering Design: Co-crystallization Techniques. (2020). Retrieved from [Link]

  • Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes. (2022). PubMed Central. Retrieved from [Link]

  • Two New Organic Co-Crystals Based on Acetamidophenol Molecules. (2022). University of Bristol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Differentiating 2-Acetamidophenol and 3-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric impurities is a critical aspect of quality control and regulatory compliance. 2-Acetamidophenol and 3-Acetamidophenol, positional isomers of the widely used analgesic acetaminophen (4-Acetamidophenol), can arise as process-related impurities or degradation products. Their structural similarity presents a significant analytical challenge. This guide provides an in-depth, objective comparison of methods to differentiate these two isomers, supported by experimental data and detailed protocols.

The Challenge of Isomeric Differentiation

2-Acetamidophenol and 3-Acetamidophenol share the same molecular formula (C₈H₉NO₂) and molecular weight (151.16 g/mol ). Their identical functional groups—a hydroxyl (-OH) and an acetamido (-NHCOCH₃) group attached to a benzene ring—result in similar polarities and chemical reactivities. The key to their differentiation lies in the subtle but significant differences in their physical and spectroscopic properties stemming from the ortho (1,2) versus meta (1,3) substitution patterns.

G cluster_2AP 2-Acetamidophenol (ortho) cluster_3AP 3-Acetamidophenol (meta) 2AP_ring Benzene Ring 2AP_OH Hydroxyl (-OH) at C1 2AP_ring->2AP_OH 2AP_NHCOMe Acetamido (-NHCOCH₃) at C2 2AP_ring->2AP_NHCOMe 3AP_ring Benzene Ring 3AP_OH Hydroxyl (-OH) at C1 3AP_ring->3AP_OH 3AP_NHCOMe Acetamido (-NHCOCH₃) at C3 3AP_ring->3AP_NHCOMe

Figure 1: Structural comparison of 2-Acetamidophenol and 3-Acetamidophenol.

Physical Properties: The First Line of Differentiation

A straightforward yet powerful method for distinguishing between the two isomers is the determination of their melting points. The difference in the crystal lattice energies, influenced by intermolecular forces like hydrogen bonding, leads to distinct melting points.

Property2-Acetamidophenol3-AcetamidophenolRationale for Difference
Melting Point 205-210 °C[1][2]145-148 °CThe potential for intramolecular hydrogen bonding in 2-Acetamidophenol between the ortho-positioned hydroxyl and acetamido groups can influence its crystal packing and lead to a higher melting point compared to the meta isomer, where such intramolecular bonding is not possible.
Appearance White or light brown powder[1]Off-white to tan or light grey crystals[3]Subtle differences in crystal structure and the presence of trace impurities can lead to variations in color and form.
Solubility Soluble in hot water and ethanol; slightly soluble in cold water[1]Sparingly soluble in water; more soluble in polar organic solvents like ethanol and DMSO[4]The ortho isomer's ability to form intramolecular hydrogen bonds can reduce its interaction with water molecules, affecting its solubility profile compared to the meta isomer.
Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the samples of 2-Acetamidophenol and 3-Acetamidophenol are dry and finely powdered.

  • Capillary Loading: Pack a small amount of each sample into separate capillary tubes to a height of 2-3 mm.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Heating Rate: Employ a slow heating rate (1-2 °C per minute) near the expected melting point to ensure accurate determination.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

  • Validation: A mixed melting point determination (mixing a small amount of the unknown with a known standard) can confirm identity. A depression and broadening of the melting point range indicates the samples are different.

Spectroscopic Analysis: Unveiling the Structural Nuances

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure, offering definitive methods for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for distinguishing isomers. The chemical environment of each proton and carbon atom is unique, leading to distinct chemical shifts and coupling patterns.

G Start Sample Mixture (2-AP & 3-AP) Dissolve Dissolve in DMSO-d6 Start->Dissolve NMR Acquire 1H and 13C NMR Spectra Dissolve->NMR Analysis Analyze Aromatic Region (Chemical Shifts & Splitting) NMR->Analysis Compare Compare with Reference Spectra Analysis->Compare Identify Identify Isomers Compare->Identify

Figure 2: Workflow for NMR-based isomer differentiation.

¹H NMR Spectral Comparison (Predicted in DMSO-d₆)

Proton2-Acetamidophenol (Predicted δ, ppm)3-Acetamidophenol (Predicted δ, ppm)Key Differentiators
-OH ~9.6 (broad s)~9.5 (broad s)The chemical shift of the phenolic proton is sensitive to concentration and temperature.
-NH ~9.3 (s)~9.9 (s)The amide proton's chemical shift can vary.
Aromatic H 6.8-8.0 (4H, complex multiplets)6.5-7.5 (4H, distinct multiplets)The splitting patterns in the aromatic region are the most definitive feature. 2-AP will show a more complex pattern due to the ortho substitution. 3-AP will exhibit a characteristic pattern for a 1,3-disubstituted ring, often with a singlet-like resonance for the proton between the two substituents.
-CH₃ ~2.1 (s)~2.0 (s)The methyl protons of the acetyl group will appear as a singlet in both isomers, with minimal difference in chemical shift.

¹³C NMR Spectral Comparison (Predicted in DMSO-d₆)

Carbon2-Acetamidophenol (Predicted δ, ppm)3-Acetamidophenol (Predicted δ, ppm)Key Differentiators
C=O ~168~168The carbonyl carbon chemical shifts are very similar.
Aromatic C 115-150105-160The number and chemical shifts of the aromatic carbons provide clear differentiation. Due to symmetry, some signals may overlap. The carbon bearing the hydroxyl group will have a distinct chemical shift in each isomer.
-CH₃ ~24~24The methyl carbon chemical shifts are nearly identical.
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. While both isomers have the same functional groups, their positions influence the vibrational modes, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Key IR Absorption Bands (cm⁻¹)

Functional GroupVibrational Mode2-Acetamidophenol3-AcetamidophenolKey Differentiators
O-H Stretching~3400 (can be broad)~3300 (can be broad)The potential for intramolecular hydrogen bonding in 2-AP may lead to a sharper O-H stretch compared to the intermolecularly bonded O-H in 3-AP.
N-H Stretching~3300~3300Amide N-H stretching appears in a similar region for both.
C=O Stretching (Amide I)~1660~1670The carbonyl stretch is a strong, characteristic peak.
Aromatic C-H Out-of-plane bending~750~780 and ~880The out-of-plane C-H bending patterns in the fingerprint region are highly diagnostic of the substitution pattern on the benzene ring. An ortho-disubstituted ring typically shows a strong band around 750 cm⁻¹, while a meta-disubstituted ring shows bands around 780 cm⁻¹ and 880 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare the fingerprint regions of the two isomers.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the substituents on the aromatic ring affects the electronic environment and, consequently, the wavelength of maximum absorbance (λmax).

Isomerλmax in Methanol (nm)Rationale for Difference
2-Acetamidophenol ~240 and ~280The electronic transitions are influenced by the ortho-positioning of the electron-donating hydroxyl and acetamido groups.
3-Acetamidophenol ~250 and ~290The meta-substitution pattern results in different electronic transitions and a shift in the λmax compared to the ortho isomer.

Chromatographic Separation: The Gold Standard for Mixtures

For the separation and quantification of these isomers in a mixture, chromatographic techniques are indispensable.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method for qualitative analysis. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase.

Experimental Protocol: Thin-Layer Chromatography
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve small amounts of 2-Acetamidophenol, 3-Acetamidophenol, and a co-spot (a mixture of both) in methanol or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solutions on the baseline of the TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation. A more polar solvent system will result in higher Rf values.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.

  • Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). The two isomers should exhibit different Rf values.

G cluster_TLC TLC Separation Spot Spot Samples on Silica Plate Develop Develop in Ethyl Acetate:Hexane Spot->Develop Visualize Visualize under UV Light (254 nm) Develop->Visualize Calculate Calculate Rf Values Visualize->Calculate Result Different Rf Values for 2-AP and 3-AP Calculate->Result

Figure 3: Thin-Layer Chromatography workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC offers superior resolution, sensitivity, and quantification capabilities compared to TLC. A reverse-phase method is typically suitable for these polar compounds.

Experimental Protocol: High-Performance Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 40:60 v/v). The ratio can be optimized to achieve baseline separation. A small amount of acid (e.g., 0.1% formic acid or acetic acid) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both isomers have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Analysis: The two isomers will have different retention times. 3-Acetamidophenol is generally expected to be slightly more polar and may elute earlier than 2-Acetamidophenol in a reverse-phase system, although this can be influenced by the exact mobile phase composition.

Conclusion

The differentiation of 2-Acetamidophenol and 3-Acetamidophenol, while challenging due to their isomeric nature, can be reliably achieved through a systematic application of analytical techniques. Simple physical property measurements like melting point provide a preliminary indication. However, for unambiguous identification and quantification, spectroscopic methods, particularly ¹H NMR, are the most powerful tools, offering detailed structural information. For routine analysis and separation of mixtures, chromatographic methods such as TLC and HPLC are essential, providing robust and reproducible results. The choice of method will depend on the specific requirements of the analysis, from rapid qualitative screening to rigorous quantitative determination.

References

  • LookChem. (n.d.). Cas 614-80-2, 2-Acetamidophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetamidophenol. Retrieved from [Link]

  • Arctom. (n.d.). 2-Acetamidophenol. Retrieved from [Link]

  • SLS Ireland. (n.d.). 3-Acetamidophenol, 97%. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyacetanilide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (n.d.). HPLC separation of acetaminophen and its impurities using a mixed-mode reversed-phase/cation exchange stationary phase. Retrieved from [Link]

  • The Pennsylvania State University. (n.d.). Electronic Theses for Schreyer Honors College. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure formula of 2-acetaminophen a, 3-acetaminophen b,. Retrieved from [Link]

  • Google Patents. (n.d.). CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • Bohrium. (n.d.). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 2-Acetamidophenol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents is a critical, non-negotiable aspect of this commitment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Acetamidophenol, ensuring the protection of personnel and the environment.

Understanding the Hazard: Why Proper Disposal is Crucial

2-Acetamidophenol, a positional isomer of paracetamol, is a compound frequently used in pharmaceutical research and development. While essential for scientific advancement, it is not benign. It is classified as a hazardous substance, primarily due to its potential for harm if swallowed and its capacity to cause significant skin and eye irritation.[1][2][3] Improper disposal, such as discarding it in the general waste or washing it down the drain, can lead to environmental contamination and potential harm to aquatic life.[1][3]

Under the Resource Conservation and Recovery Act (RCRA), the U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste. While 2-Acetamidophenol is not explicitly listed on the P or U lists of hazardous wastes (40 CFR Part 261.33), it must be managed as a hazardous waste due to its toxic characteristics.[1] It is the legal responsibility of the waste generator—the laboratory that used the chemical—to make an accurate hazardous waste determination.[1][4]

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal-related activities, the paramount consideration is personal safety. Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Essential Personal Protective Equipment (PPE) for Handling 2-Acetamidophenol:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles of the solid chemical.
Hand Protection Nitrile or other suitable chemical-resistant gloves.Prevents skin contact, which can cause irritation.[1][2][3]
Body Protection A standard laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if there is a risk of generating dust.Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[2][3]

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]

Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for the safe disposal of 2-Acetamidophenol waste, from initial collection to final hand-off to a licensed disposal facility.

Step 1: Waste Collection and Segregation
  • For Solid Waste: Carefully sweep or scoop uncontaminated, solid 2-Acetamidophenol into a designated hazardous waste container. To minimize dust generation, you can lightly dampen the material with an appropriate solvent (e.g., water) before sweeping.[1][2]

  • For Contaminated Materials: Any materials contaminated with 2-Acetamidophenol, such as paper towels, gloves, and weighing papers, must also be collected and placed in the same hazardous waste container.

  • Container Selection: Use a container that is compatible with the chemical, in good condition, and has a secure, leak-proof lid. Lined metal or plastic pails are often suitable.[2]

  • Segregation: Do not mix 2-Acetamidophenol waste with other incompatible waste streams. It is incompatible with strong oxidizing agents, acids, and acid chlorides.[1]

Step 2: Labeling and Storage

Proper labeling is a critical component of hazardous waste management, ensuring clear communication of the container's contents and associated hazards.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "2-Acetamidophenol."

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area. The storage location should be cool and dry.[2]

Step 3: Arranging for Professional Disposal

Under no circumstances should 2-Acetamidophenol be disposed of in the regular trash or poured down the drain.[1]

  • Contact Your EHS Office: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on hazardous waste disposal. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Licensed Disposal Company: The EHS office will coordinate with a certified hazardous waste contractor for the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF).

Step 4: Documentation

Accurate record-keeping is a legal requirement and a cornerstone of a robust safety program.

  • Waste Manifest: A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final destination. Your EHS department will typically complete this form, but you may be required to provide information about the waste stream.

  • Internal Records: Maintain internal records of the amount of 2-Acetamidophenol waste generated and the date of its transfer to the disposal vendor.

Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent the spread of contamination.

For Minor Spills (Small Quantity):
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary PPE as outlined in Section 2.

  • Contain the Spill: Use a dry cleanup procedure. Avoid generating dust.[2]

  • Clean-up: Carefully sweep or vacuum the spilled material. If vacuuming, use a HEPA-filtered vacuum cleaner.[2] Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water, and decontaminate any equipment used in the cleanup.

  • Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.

For Major Spills (Large Quantity):
  • Evacuate: Evacuate the immediate area and alert your laboratory supervisor and EHS department.

  • Isolate the Area: Restrict access to the spill area.

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so. Your institution's emergency response team or a contracted hazardous materials cleanup crew should manage the situation.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-Acetamidophenol.

G cluster_0 Initial Assessment & Preparation cluster_1 Waste Handling & Containment cluster_2 Storage & Disposal Coordination cluster_3 Final Disposition & Documentation start Identify 2-Acetamidophenol Waste ppe Don Appropriate PPE start->ppe collect Collect Waste in Designated Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate label_container Label Container: 'Hazardous Waste' '2-Acetamidophenol' segregate->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS Office store->contact_ehs arrange_pickup Arrange Pickup by Licensed Disposal Company contact_ehs->arrange_pickup manifest Complete Hazardous Waste Manifest arrange_pickup->manifest transport Transport to Permitted TSDF manifest->transport end_process Proper Disposal transport->end_process

Caption: Logical workflow for the proper disposal of 2-Acetamidophenol.

Conclusion: A Culture of Safety

The responsible management of chemical waste is a reflection of a laboratory's commitment to a culture of safety. By adhering to these procedures for the disposal of 2-Acetamidophenol, you not only comply with regulatory requirements but also actively contribute to a safer research environment and a healthier planet. Always consult your institution's specific safety protocols and your EHS department for any additional guidance.

References

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A Strategic Guide to Personal Protective Equipment for Handling 2-Acetamidophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a blend of rigorous scientific understanding and practical, field-tested safety protocols. This guide provides an in-depth operational plan for the safe handling of 2-Acetamidophenol, a compound that, while valuable in research and development, presents notable health hazards. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety and precision in your laboratory operations.

2-Acetamidophenol (also known as o-hydroxyacetanilide) is an organic compound that necessitates careful handling to mitigate risks. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1][2][3][4][5][6] Furthermore, inhalation of its dust can lead to respiratory tract irritation.[2][4] This guide is structured to provide immediately actionable information, ensuring the safety of all personnel and the integrity of your research.

Core Hazard Assessment and Corresponding PPE

The foundation of a robust safety protocol is a thorough understanding of the substance's hazards. For 2-Acetamidophenol, the primary risks involve dermal, ocular, and respiratory exposure. The personal protective equipment (PPE) outlined below is your first and most critical line of defense.

Hazard RouteAssociated RiskRequired PPERationale
Dermal (Skin) Contact Causes skin irritation.[1][2][4][6] May cause skin sensitization.[1]Chemical-resistant gloves (Nitrile recommended), Laboratory coat.[7][8]A lab coat prevents incidental skin contact.[7] Chemical-resistant gloves are essential to prevent direct contact with the skin, which can lead to irritation and potential sensitization.[1][8]
Ocular (Eye) Contact Causes serious eye irritation.[3][4][5][6]Safety glasses with side shields or goggles.[7][8]Standard laboratory safety glasses with side shields or goggles are mandatory to protect against airborne particles and accidental splashes.[8]
Respiratory (Inhalation) May cause respiratory tract irritation.[2][4]NIOSH/MSHA approved respirator (e.g., N95 dust mask).[8]A respirator should be used when handling the powder outside of a certified chemical fume hood, or whenever dust generation is likely, to prevent inhalation of airborne particles.[7][8]

Operational Plan: From Preparation to Disposal

A systematic workflow is paramount to minimizing exposure and ensuring reproducible, safe experimental outcomes. The following step-by-step procedure integrates safety at every stage of handling 2-Acetamidophenol.

Preparation and Area Setup
  • Ventilation is Key: Always handle 2-Acetamidophenol in a well-ventilated area.[1][7] A certified chemical fume hood is the preferred environment for all weighing and transfer operations to control airborne dust.

  • Decontamination Readiness: Ensure an eyewash station and safety shower are readily accessible.[2] Prepare a designated waste container, clearly labeled for 2-Acetamidophenol waste.[7][8]

  • Gather Your Tools: Before handling the chemical, ensure all necessary PPE is laid out and inspected for integrity. Have all spatulas, weigh boats, and containers ready to streamline the process.

Donning PPE: A Deliberate Sequence

The order in which you put on your PPE is crucial for establishing a sterile and safe handling environment.

PPE_Donning cluster_prep Preparation Lab_Coat 1. Lab Coat Respirator 2. Respirator (if needed) Lab_Coat->Respirator Goggles 3. Goggles/Safety Glasses Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Caption: Sequential process for donning PPE.

Handling 2-Acetamidophenol
  • Weighing and Transfer: When weighing the solid, do so gently to minimize the generation of dust. Use a spatula to carefully transfer the compound.

  • Avoid Contamination: Never return excess chemical to the original container. Keep the container tightly sealed when not in use.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1] Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][3]

Decontamination and Doffing PPE
  • Surface Cleaning: After completing your work, decontaminate all surfaces and equipment with an appropriate solvent and wipe clean.

  • PPE Removal: The removal of PPE is a critical step to prevent self-contamination. Follow the reverse sequence of donning, with special attention to glove removal to avoid skin contact with the contaminated exterior.

PPE_Doffing cluster_removal Removal Gloves 1. Gloves Goggles 2. Goggles/Safety Glasses Gloves->Goggles Lab_Coat 3. Lab Coat Goggles->Lab_Coat Respirator 4. Respirator Lab_Coat->Respirator

Caption: Sequential process for doffing PPE.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response
  • Minor Spills (Solid): For small spills, carefully sweep or vacuum the material into a suitable, labeled disposal container.[2][8] Avoid generating dust; if necessary, dampen the material with water before sweeping.[1][7] Ensure the area is well-ventilated.

  • Major Spills: In the event of a large spill, evacuate the area and alert your institution's emergency response team.[1]

Exposure Protocol
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing.[2] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Ingestion: If the substance is swallowed, rinse the mouth with water.[3] Do not induce vomiting. Call a poison control center or doctor for treatment advice.[3]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2]

Disposal Plan: A Commitment to Environmental Stewardship

The disposal of 2-Acetamidophenol and any contaminated materials must be handled as hazardous waste.[1][7][9]

  • Waste Collection: All waste, including contaminated PPE, must be collected in a designated, properly labeled, and sealed container.[7]

  • Segregation and Storage: Store the hazardous waste container in a cool, dry, well-ventilated area, away from incompatible materials.[7]

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8] Never dispose of 2-Acetamidophenol down the drain or in the general trash.[7]

By adhering to these detailed protocols, you not only ensure your personal safety but also contribute to a culture of excellence and responsibility within the scientific community.

References

  • 2-Acetamidophenol - Santa Cruz Biotechnology. (n.d.).
  • Material Safety Data Sheet - 2-Acetamidophenol, 97%. (n.d.). Cole-Parmer.
  • Safe Disposal of 2-Acetamidophenol: A Procedural Guide. (n.d.). BenchChem.
  • Personal protective equipment for handling 2-Acetamidophenol. (n.d.). BenchChem.
  • SAFETY DATA SHEET - Fisher Scientific. (2025).
  • 2-Acetamidophenol | C8H9NO2. (n.d.). PubChem - NIH.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
  • 2-Acetamidophenol 97 614-80-2. (n.d.). Sigma-Aldrich.
  • 2-Acetamidophenol SDS, 614-80-2 Safety Data Sheets. (n.d.). Echemi.
  • 2-Acetamidophenol (cas 614-80-2) SDS/MSDS download. (n.d.). Guidechem.
  • Safety Data Sheet: ≥95 %. (2025). Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.